N-Methyl-N-naphthylmethylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 129392. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-1-naphthalen-1-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-13-9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8,13H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRIUFVBEVFILS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00162834 | |
| Record name | N-Methyl-N-naphthylmethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00162834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14489-75-9 | |
| Record name | N-Methyl-1-naphthalenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14489-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-N-naphthylmethylamine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014489759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14489-75-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129392 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | N-Methyl-N-naphthylmethylamine | |
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| Record name | N-methylnaphthalene-1-methylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.982 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYL-N-NAPHTHYLMETHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWX2R0PS9P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to N-Methyl-N-(1-naphthylmethyl)amine: Properties, Synthesis, and Pharmaceutical Applications
This guide provides an in-depth technical overview of N-Methyl-N-(1-naphthylmethyl)amine, a critical chemical intermediate in the pharmaceutical industry. Primarily aimed at researchers, chemists, and professionals in drug development, this document synthesizes key information regarding its chemical identity, synthesis protocols, analytical characterization, and principal applications, with a focus on the scientific rationale behind its use and handling.
Chemical Identity and Physicochemical Properties
N-Methyl-N-(1-naphthylmethyl)amine, also known as N-methyl-1-naphthalenemethanamine, is a secondary amine featuring a methyl group and a naphthylmethyl group attached to a nitrogen atom.[1][2] It is most commonly identified by its CAS Number 14489-75-9 .[1][3][4][5] Its hydrochloride salt is also a common form, registered under CAS Number 65473-13-4 .[6] The distinction between the free base and its salt is critical, as their physical properties and handling requirements differ significantly.
The molecular structure consists of a naphthalene ring system linked to a methylaminomethyl group. This structure is fundamental to its role as a building block in the synthesis of more complex molecules.
Caption: Chemical structure of N-Methyl-N-(1-naphthylmethyl)amine.
A summary of its key physicochemical properties is presented below for quick reference.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |
| CAS Number | 14489-75-9 | 65473-13-4 | [1][3][4][6] |
| Molecular Formula | C₁₂H₁₃N | C₁₂H₁₄ClN | [1][7] |
| Molecular Weight | 171.24 g/mol | 207.70 g/mol | [1][2][6] |
| Appearance | Colorless to light brown/yellow liquid | White to light yellow crystalline powder | [1][3][4] |
| Boiling Point | 287.9 °C at 760 mmHg | 287.9 °C (decomposes) | [1][7] |
| Melting Point | N/A | 191-193 °C | [4][6][7] |
| Density | ~1.036 - 1.05 g/cm³ | ~1.05 g/cm³ | [1][4] |
| Flash Point | 146.6 °C | N/A | [1][4] |
| Solubility | Insoluble in water | Soluble in water, DMSO, Methanol | [7][8] |
Synthesis and Mechanistic Insights
The synthesis of N-Methyl-N-(1-naphthylmethyl)amine is a well-documented process, crucial for ensuring a high-purity supply for pharmaceutical manufacturing. A common and scalable method involves a two-step process starting from 1-chloromethylnaphthalene.[9][10]
Step 1: Formation of N-methyl-N-(1-naphthylmethyl)-formamide The process begins with the reaction of 1-chloromethylnaphthalene with N-methylformamide. This reaction is typically performed in the presence of a mild base and a phase transfer catalyst (PTC).[9][10]
-
Causality: The use of a PTC is a key process optimization. It facilitates the transfer of the N-methylformamide anion from the aqueous or solid phase to the organic phase where 1-chloromethylnaphthalene resides, significantly enhancing the reaction rate and yield while avoiding the need for harsh, anhydrous conditions or strong bases like sodium hydride. This choice makes the process more economical and safer for large-scale production.[9]
Step 2: Hydrolysis to N-Methyl-N-(1-naphthylmethyl)amine The resulting formamide intermediate is then hydrolyzed to yield the final product. This can be achieved through either acid or base catalysis.[9][10][11]
-
Acid Hydrolysis: The formamide is suspended in an aqueous acid solution (e.g., 10% sulfuric acid) and heated to reflux.[10][11] After reaction completion, the mixture is cooled, extracted to remove organic impurities, and then basified to liberate the free amine, which is subsequently extracted.[10][11]
-
Base Hydrolysis: Alternatively, the formamide can be heated with a strong base like sodium hydroxide.[11] The workup is similar, involving extraction of the final product.
The choice between acid and base hydrolysis often depends on the stability of the reactants and products to the specific pH conditions and the desired purity profile.
Caption: Generalized workflow for the synthesis of N-Methyl-N-(1-naphthylmethyl)amine.
Analytical Methodologies and Quality Control
Ensuring the purity of N-Methyl-N-(1-naphthylmethyl)amine is paramount, especially given its use as a pharmaceutical intermediate. Impurities from starting materials or side reactions can impact the yield and purity of the final active pharmaceutical ingredient (API).
Gas Chromatography (GC): A validated GC method is essential for quality control, particularly for detecting and quantifying residual starting materials like naphthalene.[12] A rapid and specific GC method has been developed for this purpose.[12]
Protocol: GC Determination of Naphthalene Impurity [12]
-
System: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: 5% SE-30 packed column.
-
Sample Preparation: Accurately weigh the N-Methyl-N-(1-naphthylmethyl)amine sample and dissolve in a suitable solvent, such as toluene.
-
Standard Preparation: Prepare a standard solution of naphthalene in toluene at a known concentration (e.g., 100 ppm).
-
Chromatographic Conditions:
-
Injector Temperature: 275°C
-
Oven Program: Start at 150°C for 5 min, ramp at 15°C/min to 225°C, hold for 6 min, then ramp at 25°C/min to 250°C, and hold for 3 min.
-
Carrier Gas: Nitrogen
-
Injection Volume: 0.4 µL
-
-
Analysis: Inject the blank (toluene), standard, and sample solutions. The specificity is confirmed by comparing the retention times. Quantify the naphthalene content by comparing the peak area in the sample to that of the standard. The detection level can be established as low as 10 ppm.[12]
Spectroscopic Characterization: Structural confirmation and routine identification are typically performed using spectroscopic methods. Data for N-Methyl-N-(1-naphthylmethyl)amine is available in public databases.[2]
-
Mass Spectrometry (GC-MS): Provides fragmentation patterns for structural elucidation and identification.[2]
-
Infrared (IR) and Raman Spectroscopy: Used to confirm the presence of functional groups (N-H, C-N, aromatic C-H) and the overall molecular fingerprint.[2]
Core Applications in Pharmaceutical Development
The primary and most significant application of N-Methyl-N-(1-naphthylmethyl)amine is its role as a key intermediate in the synthesis of allylamine antifungal agents.[1][7][8][11]
Synthesis of Terbinafine and Butenafine: This compound serves as the backbone for drugs like Terbinafine and Butenafine.[1][7] The synthesis involves the N-alkylation of N-Methyl-N-(1-naphthylmethyl)amine with an appropriate allyl or cinnamyl halide. For instance, in the synthesis of Naftifine (a related compound), N-methyl-N-1-naphthylmethylamine is condensed with cinnamyl bromide. This reaction highlights the nucleophilic character of the secondary amine, which is central to its utility as a building block.
Caption: Role as a key intermediate in the synthesis of Terbinafine.
This role as a precursor to high-value APIs makes the consistent supply and stringent quality control of N-Methyl-N-(1-naphthylmethyl)amine a critical aspect of pharmaceutical supply chains.[7]
Safety, Handling, and Storage
Proper handling of N-Methyl-N-(1-naphthylmethyl)amine and its hydrochloride salt is essential to ensure laboratory and personnel safety. The compound is classified as an irritant.[4][11][13]
| Hazard Statement | Description | GHS Class | Source(s) |
| H301 | Toxic if swallowed | Acute toxicity, oral | [14] |
| H315 | Causes skin irritation | Skin Irrit. 2 | [14][15][16] |
| H319 | Causes serious eye irritation | Eye Irrit. 2 | [14][15][16] |
| H335 | May cause respiratory irritation | STOT SE 3 | [15][16] |
| H411 | Toxic to aquatic life with long lasting effects | Aquatic Chronic 2 | [14] |
Recommended Safety Protocols:
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (inspect before use), and safety goggles with side-shields or a face shield.[14][17][18] In case of insufficient ventilation, use a full-face respirator.[14]
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood.[17] Avoid breathing vapors or dust.[15][18] Prevent contact with skin and eyes.[17] Wash hands thoroughly after handling.[14][15]
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[14][18]
-
Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[15][17][18]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[15][17]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Get emergency medical help immediately.[14][17]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13][15][17] Keep away from strong oxidizing agents.[17] The free base may be sensitive to air and light, so storage under an inert atmosphere is recommended.[3]
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what is the structure of N-Methyl-N-naphthylmethylamine
An In-Depth Technical Guide to N-Methyl-N-naphthylmethylamine: Structure, Synthesis, and Applications
Introduction
This compound, systematically named N-methyl-1-naphthalen-1-ylmethanamine, is a secondary amine of significant interest in synthetic organic chemistry and pharmaceutical development. Its structure, which incorporates both a naphthalene moiety and a methylamino group, makes it a versatile building block. This guide provides a comprehensive overview of its molecular structure, key physicochemical properties, detailed synthesis protocols, and its primary applications, particularly as a critical intermediate in the synthesis of widely used antifungal agents.
Molecular Structure and Physicochemical Properties
The foundational structure of this compound consists of a naphthalene ring linked to a methylamine group via a methylene bridge. The most common isomer is derived from 1-naphthylmethanol, resulting in the IUPAC name N-methyl-1-naphthalen-1-ylmethanamine[1]. The molecule's identity and purity are confirmed through various analytical techniques, which are predicated on its distinct physical and chemical characteristics.
The core structure is composed of:
-
A Naphthalene Moiety: A bicyclic aromatic hydrocarbon (C₁₀H₇) that imparts significant hydrophobicity.
-
A Methylene Bridge: A -CH₂- group that connects the naphthalene ring to the amine.
-
A Secondary Amine Group: A nitrogen atom bonded to the methylene bridge and a methyl group (-NHCH₃).
Caption: 2D structure of this compound.
Physicochemical Data
The compound is most frequently handled and stored as its hydrochloride salt, which improves stability and handling characteristics compared to the free base, often described as a yellow oil[2]. The properties of both the free base and its common hydrochloride salt are summarized below.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference(s) |
| Molecular Formula | C₁₂H₁₃N | C₁₂H₁₄ClN | [1][3] |
| Molecular Weight | 171.24 g/mol | 207.70 g/mol | [1][3] |
| CAS Number | 14489-75-9 | 65473-13-4 | [1][3] |
| Appearance | Yellow Oil | White to off-white crystalline solid | [2][4] |
| Melting Point | 189.5-190 °C | 191-193 °C | [2][5] |
| Boiling Point | 115-120 °C @ 1 Torr | Not Applicable | [2] |
| IUPAC Name | N-methyl-1-naphthalen-1-ylmethanamine | N-methyl-1-naphthalen-1-ylmethanamine;hydrochloride | [1][3] |
Synthesis and Mechanistic Considerations
The preparation of this compound is a well-documented process, often forming a key step in a larger synthetic pathway. A common and industrially relevant method involves the formation of an amide intermediate from 1-chloromethylnaphthalene, followed by hydrolysis to yield the desired secondary amine[6][7]. This multi-step approach is favored as it avoids the formation of tertiary amine impurities that can arise from direct alkylation methods[7].
The causality behind this two-step choice is rooted in controlling reactivity. Direct reaction of 1-chloromethylnaphthalene with methylamine can lead to over-alkylation, producing the tertiary amine. By first forming the N-formyl derivative (an amide), the nitrogen is rendered less nucleophilic, preventing a second alkylation. The subsequent hydrolysis step is a robust and high-yielding reaction to cleanly liberate the secondary amine.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Two-Step Synthesis
This protocol is a synthesized representation based on established patent literature, designed to be a self-validating system through purification and characterization at each stage[6][7].
Step 1: Preparation of N-methyl-N-(1-naphthylmethyl)-formamide
-
To a suitable reaction vessel, add N-methylformamide, a mild base (e.g., potassium carbonate), and a phase transfer catalyst (e.g., a quaternary ammonium salt) in a non-polar solvent like N,N-dimethylformamide[7].
-
Add 1-chloromethylnaphthalene to the mixture. The reaction proceeds via nucleophilic substitution where the anion of N-methylformamide displaces the chloride.
-
Heat the reaction mixture and monitor for completion using an appropriate technique (e.g., Thin Layer Chromatography).
-
Upon completion, the crude N-methyl-N-(1-naphthylmethyl)-formamide is isolated and can be carried forward to the next step.
Step 2: Acid Hydrolysis to this compound
-
Suspend the crude formamide intermediate from Step 1 in a 10% aqueous sulfuric acid solution[2][6].
-
Heat the suspension to reflux temperature (approximately 100°C) and maintain for 4 hours to ensure complete hydrolysis of the amide[6][7].
-
Cool the reaction mixture to room temperature (~25°C). The product is now protonated and soluble in the aqueous layer.
-
Perform an extraction with toluene to remove any unreacted starting material or organic impurities[2][6].
-
Treat the remaining aqueous layer with activated carbon to decolorize and remove trace impurities, followed by filtration[6][7].
-
Carefully basify the filtrate to a pH of 10 using an aqueous sodium hydroxide solution. This deprotonates the amine, causing the free base to separate from the aqueous layer[2][6].
-
Extract the liberated this compound into toluene.
-
Distill the combined toluene layers, typically under high vacuum, to yield the pure product as a yellow oil[2][6].
Applications in Drug Development and Analytical Chemistry
The primary utility of this compound is as a key pharmaceutical intermediate. Its structure is a core component of several important allylamine antifungal drugs.
-
Synthesis of Terbinafine and Butenafine: It serves as the foundational secondary amine onto which the rest of the molecule is built. Terbinafine is synthesized by reacting this compound with 1-bromo-6,6-dimethyl-2-hepten-4-yne. This application is its most significant contribution to medicinal chemistry[2][5].
-
Analytical Reagent: The compound has been employed as a derivatizing agent for the determination of airborne isocyanates. It reacts with isocyanates to form a stable urea derivative that can be quantified using UV or fluorescence detection, providing a reliable method for environmental and industrial hygiene monitoring.
Caption: Role as an intermediate in antifungal drug synthesis.
Safety and Handling
This compound and its hydrochloride salt are classified as hazardous chemicals. Appropriate safety precautions are mandatory during handling and storage.
-
Hazards: The compound is reported as being toxic if swallowed and causes skin, eye, and respiratory irritation[1][4][8]. Aggregated GHS data indicates it is harmful if swallowed and can cause serious eye irritation[3].
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including gloves, eye protection (eyeshields), and a dust mask (type N95 or equivalent), should be used.
-
Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere[8].
Conclusion
This compound is a compound of considerable synthetic value. Its structure is readily accessible through robust and scalable chemical processes. While its direct applications are limited, its role as a cornerstone intermediate in the production of essential antifungal medications like Terbinafine underscores its importance in the pharmaceutical industry. The methodologies for its synthesis are well-established, providing a reliable platform for both academic research and large-scale commercial production.
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An In-depth Technical Guide to N-Methyl-N-naphthylmethylamine: Properties, Synthesis, and Applications
Introduction
N-Methyl-N-naphthylmethylamine, a secondary benzylic amine, is a significant chemical intermediate, primarily recognized for its crucial role in the synthesis of various pharmaceuticals.[1][2] Its structure, featuring a naphthalene moiety linked to a methylaminomethyl group, imparts specific chemical reactivity that is leveraged in the development of antifungal agents.[3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound and its commonly used hydrochloride salt. Furthermore, it delves into detailed, field-proven synthetic protocols, spectral analysis, and safety considerations pertinent to researchers and professionals in drug development and chemical synthesis.
Physicochemical Properties
A clear distinction between the free amine and its hydrochloride salt is essential for laboratory applications. The free base is typically a liquid or low-melting solid, while the hydrochloride salt is a stable crystalline solid.[4][5]
This compound (Free Base)
| Property | Value | Source(s) |
| IUPAC Name | N-methyl-1-(naphthalen-1-yl)methanamine | [6] |
| Synonyms | 1-(Methylaminomethyl)naphthalene, N-Methyl-1-naphthalenemethylamine | [6][7] |
| CAS Number | 14489-75-9 | [6] |
| Molecular Formula | C₁₂H₁₃N | [6] |
| Molecular Weight | 171.24 g/mol | [6] |
| Appearance | Colorless to orange to green clear liquid or low melting point solid | [4][7] |
| Boiling Point | 90 °C at 0.6 mmHg | [4] |
| Density | 1.05 g/cm³ | [4] |
| Refractive Index | 1.62 | [4] |
This compound Hydrochloride
| Property | Value | Source(s) |
| IUPAC Name | N-methyl-1-(naphthalen-1-yl)methanamine;hydrochloride | [8] |
| Synonyms | Terbinafine Related Compound A | |
| CAS Number | 65473-13-4 | [5] |
| Molecular Formula | C₁₂H₁₄ClN | |
| Molecular Weight | 207.70 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [9] |
| Melting Point | 191-193 °C | [5] |
| Solubility | Sparingly soluble in water | [9] |
Synthesis of this compound
The synthesis of this compound is pivotal for its application in the pharmaceutical industry. An established and efficient method involves the reaction of 1-chloromethylnaphthalene with N-methylformamide, followed by hydrolysis of the resulting formamide intermediate. This process is advantageous as it avoids the formation of the tertiary amine impurity that can arise from direct alkylation of methylamine.[2]
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following protocols are adapted from a patented industrial process, providing two distinct methods for the hydrolysis of the N-formyl intermediate.[2]
Part 1: Preparation of N-methyl-N-(1-naphthylmethyl)formamide
-
Under a nitrogen atmosphere, charge a suitable reaction vessel with dry N,N-dimethylformamide (DMF).
-
Add sodium hydride (50% dispersion in paraffin oil).
-
Cool the mixture to 20°C.
-
Slowly add a solution of N-methylformamide in DMF, maintaining the temperature between 20-25°C.
-
Stir the reaction mixture at 25-30°C for one hour after the addition is complete.
-
Slowly add a solution of 1-chloromethylnaphthalene in toluene to the reaction mixture.
-
Maintain the temperature at 40-45°C for one hour.
-
Quench the reaction by adding water.
-
Extract the product into toluene.
-
Distill off the solvent to obtain crude N-methyl-N-(1-naphthylmethyl)formamide, which can be used directly in the next step.
Part 2A: Acid Hydrolysis
-
Suspend the crude N-methyl-N-(1-naphthylmethyl)formamide in a 10% aqueous sulfuric acid solution.
-
Heat the mixture to reflux temperature and maintain for 4 hours.
-
Cool the reaction mixture to 25°C and extract with toluene to remove any non-basic impurities.
-
Treat the aqueous layer with activated carbon and filter.
-
Basify the filtrate to a pH of 10.0 with sodium hydroxide.
-
Extract the liberated this compound into toluene.
-
Distill off the toluene to yield the crude product, which can be further purified by vacuum distillation.[2]
Part 2B: Base Hydrolysis
-
Suspend the crude N-methyl-N-(1-naphthylmethyl)formamide in a 20% aqueous sodium hydroxide solution.
-
Heat the mixture at 60-70°C for 7 hours.
-
Cool the reaction mixture to 25°C and extract with toluene.
-
Extract the toluene layer with 3N hydrochloric acid.
-
Decolorize the aqueous layer with activated carbon.
-
Basify the solution to a pH of 10.0 with 20% aqueous sodium hydroxide.
-
Extract the liberated this compound into toluene.
-
Distill off the toluene to yield the crude product, which can be further purified by vacuum distillation.[2]
Spectral Characterization
Mass Spectrometry
The electron ionization mass spectrum of this compound shows a molecular ion peak (M+) at m/z 171, corresponding to its molecular weight. The base peak is typically observed at m/z 141, resulting from the benzylic cleavage and loss of the methylamino group, forming the stable naphthylmethyl cation.[6]
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present in the molecule.
-
N-H Stretch: A weak to medium absorption band is expected in the region of 3300-3500 cm⁻¹ for the N-H stretch of the secondary amine.
-
C-H Stretch (Aromatic): Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Aliphatic C-H stretching from the methyl and methylene groups appears just below 3000 cm⁻¹.
-
Aromatic C=C Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the naphthalene ring.
-
C-N Stretch: The C-N stretching vibration is typically found in the 1250-1020 cm⁻¹ range.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a detailed spectrum with peak assignments is best obtained experimentally, the expected ¹H NMR spectrum of this compound in a deuterated solvent (e.g., CDCl₃) would show:
-
Aromatic Protons: A complex multiplet pattern in the range of 7.4-8.1 ppm, corresponding to the seven protons of the naphthalene ring.
-
Methylene Protons (-CH₂-): A singlet at approximately 3.8-4.0 ppm, integrating to two protons.
-
Methyl Protons (-CH₃): A singlet at around 2.4-2.5 ppm, integrating to three protons.
-
Amine Proton (-NH-): A broad singlet that can appear over a wide range and may exchange with D₂O.
Chemical Reactivity and Applications
The chemical behavior of this compound is primarily dictated by the nucleophilic secondary amine and the benzylic position of the methylene group.
-
Nucleophilicity: The lone pair of electrons on the nitrogen atom makes it a good nucleophile, readily reacting with electrophiles. This reactivity is exploited in its primary application, the synthesis of the antifungal drug Terbinafine.[3] In this synthesis, this compound is N-alkylated with (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne.[3]
-
Basicity: As an amine, it is basic and will react with acids to form the corresponding ammonium salt, such as the commercially available hydrochloride.[5]
-
Benzylic Reactivity: The benzylic C-H bonds are susceptible to oxidation under certain conditions.
The principal application of this compound is as a key intermediate in the synthesis of allylamine antifungal agents, including Terbinafine and Naftifine.[3][10] These drugs function by inhibiting the fungal enzyme squalene epoxidase, a critical step in the biosynthesis of ergosterol, an essential component of fungal cell membranes.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.
-
GHS Hazard Statements: It is classified as toxic if swallowed, causes skin irritation, and causes serious eye irritation.[6]
-
Precautionary Measures: Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling. In case of ingestion, seek immediate medical attention.[6]
Conclusion
This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis is well-established, and its primary application in the pharmaceutical industry, particularly in the production of antifungal medications, underscores its importance. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective and responsible use in research and development.
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An In-Depth Technical Guide to N-Methyl-N-(1-naphthylmethyl)amine: Synthesis, Applications, and Experimental Protocols
Introduction
N-Methyl-N-(1-naphthylmethyl)amine, a secondary amine of significant interest in medicinal chemistry and pharmaceutical manufacturing, serves as a critical building block in the synthesis of various bioactive molecules. Its structural motif, featuring a naphthalene ring system linked to a methylaminomethyl group, imparts unique physicochemical properties that are leveraged in drug design. This guide provides a comprehensive overview of its nomenclature, chemical properties, synthesis, and key applications, with a particular focus on its role as an intermediate in the production of antifungal agents.
Nomenclature and Identification
The compound is systematically named N-methyl-1-(naphthalen-1-yl)methanamine according to IUPAC nomenclature.[1] However, it is commonly referred to by a variety of synonyms in commercial and academic literature. Understanding these alternative names is crucial for conducting thorough literature searches and sourcing the material.
Common Synonyms:
The definitive identifiers for this compound are its CAS Registry Number, 14489-75-9, and its molecular formula, C12H13N.[1][2][3][4] The hydrochloride salt form is also commercially available and is identified by the CAS Number 65473-13-4.[7][8]
Chemical and Physical Properties
A summary of the key physicochemical properties of N-Methyl-N-(1-naphthylmethyl)amine is presented in the table below. These properties are essential for its handling, purification, and use in synthetic procedures.
| Property | Value | Source |
| Molecular Weight | 171.24 g/mol | [3][4][6] |
| Appearance | Colorless to orange to green clear liquid; Light brown-red liquid | [2][3] |
| Boiling Point | 287.9°C at 760 mmHg | [3] |
| Density | 1.036 g/cm³ | [3] |
| Flash Point | 146.6°C | [3] |
| Refractive Index | 1.609 | [3] |
| Melting Point (HCl salt) | 191-193 °C | [8] |
Synthesis and Manufacturing
The synthesis of N-Methyl-N-(1-naphthylmethyl)amine is a key process for obtaining the precursor required for several pharmaceutical products. A common industrial synthesis route involves the hydrolysis of an N-formyl intermediate.
Experimental Protocol: Synthesis via Hydrolysis
This protocol describes a two-step process starting from 1-naphthalene methanol.
Step 1: Formation of N-Methyl-N-(1-naphthylmethyl)formamide
-
This step is not detailed in the provided search results but would typically involve the reaction of 1-naphthalenemethylamine with a formylating agent.
Step 2: Hydrolysis of N-Methyl-N-(1-naphthylmethyl)formamide [6]
-
Suspend the crude N-Methyl-N-(1-naphthylmethyl)formamide in a 10% aqueous sulfuric acid solution.[6]
-
Heat the mixture to reflux temperature and maintain for 4 hours.[6]
-
Cool the reaction mixture to 25°C.[6]
-
Perform a liquid-liquid extraction with toluene (2 x 150 mL) to remove organic impurities.[6]
-
Treat the aqueous layer with activated carbon to decolorize and remove further impurities, followed by filtration.[6]
-
Basify the filtrate to a pH of 10.0 using a sodium hydroxide solution. This deprotonates the amine, causing it to separate from the aqueous phase.[6]
-
Extract the product into an organic solvent.
-
Purify the final product by distillation under high vacuum to yield pure N-methyl-1-naphthalenemethaneamine.[6]
Causality in Experimental Choices:
-
Acid Hydrolysis: The use of sulfuric acid is a standard and cost-effective method for the hydrolysis of amides. The reflux conditions provide the necessary energy to drive the reaction to completion.
-
Toluene Extraction: Toluene is chosen for its ability to dissolve non-polar organic impurities while having low solubility in the aqueous acidic solution.
-
Activated Carbon: This is a common and effective method for removing colored impurities and other high molecular weight byproducts.
-
Basification: Raising the pH above the pKa of the amine ensures it is in its free base form, which is less soluble in water and more soluble in organic solvents, facilitating its extraction.
Applications in Research and Drug Development
The primary application of N-Methyl-N-(1-naphthylmethyl)amine is as a key intermediate in the synthesis of antifungal drugs, particularly those of the allylamine class.
Intermediate for Terbinafine and Butenafine: N-Methyl-1-naphthalenemethyl amine is explicitly mentioned as an intermediate for the synthesis of butenafine hydrochloride and terbinafine hydrochloride.[3] Terbinafine is a widely used antifungal medication for treating infections of the skin and nails. The structural core of N-Methyl-N-(1-naphthylmethyl)amine is incorporated into the final structure of these drugs.
Workflow: Role in Terbinafine Synthesis
The following diagram illustrates the logical flow of how N-Methyl-N-(1-naphthylmethyl)amine is utilized in the synthesis of Terbinafine.
Caption: Synthetic pathway from starting materials to Terbinafine, highlighting the central role of N-Methyl-N-(1-naphthylmethyl)amine.
Safety and Handling
N-Methyl-N-(1-naphthylmethyl)amine is classified as an irritant and is toxic if swallowed.[1][6] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
References
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An In-Depth Technical Guide to N-Methyl-1-(naphthalen-1-yl)methanamine: Synthesis, Properties, and Role in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-1-(naphthalen-1-yl)methanamine, a secondary amine featuring a naphthalene core, is a molecule of significant interest in the landscape of pharmaceutical synthesis. While not an active pharmaceutical ingredient (API) in itself, it serves as a critical precursor in the manufacturing of several key drugs. This guide provides a comprehensive overview of its chemical identity, synthesis protocols, and its pivotal role as a building block in drug development, particularly in the creation of antifungal agents.
Chemical Identity and Properties
The definitive identification of a chemical entity is paramount for regulatory and scientific accuracy. The International Union of Pure and Applied Chemistry (IUPAC) name for the compound commonly referred to as 1-(Methylaminomethyl)naphthalene is N-methyl-1-(naphthalen-1-yl)methanamine .[1][2] This nomenclature precisely describes a methyl group and a naphthalen-1-ylmethyl group attached to a nitrogen atom.
A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of N-Methyl-1-(naphthalen-1-yl)methanamine
| Property | Value | Source(s) |
| IUPAC Name | N-methyl-1-(naphthalen-1-yl)methanamine | [1][2] |
| Synonyms | 1-(Methylaminomethyl)naphthalene, N-Methyl-1-naphthylmethylamine | [1][3][4] |
| CAS Number | 14489-75-9 | [1][2] |
| Molecular Formula | C₁₂H₁₃N | [1] |
| Molecular Weight | 171.24 g/mol | [1] |
| Appearance | Colorless to yellow or green clear liquid/oil | [1] |
| Solubility | Soluble in organic solvents; insoluble in water. | [1] |
| pKa | 9.38 ± 0.10 (Predicted) | [1] |
| Boiling Point | 115-120 °C @ 1 Torr | [2] |
| Density | 1.05 g/cm³ | [2] |
The compound is also frequently handled and sold as its hydrochloride salt, N-methyl-1-(naphthalen-1-yl)methanamine hydrochloride (CAS No: 65473-13-4), which is an off-white powder with a melting point of approximately 191-193 °C.[3][4]
Synthesis of N-Methyl-1-(naphthalen-1-yl)methanamine: A Critical Pharmaceutical Intermediate
The primary significance of N-methyl-1-(naphthalen-1-yl)methanamine lies in its role as a key intermediate in the synthesis of the allylamine class of antifungal drugs, most notably Terbinafine and Butenafine.[3] Consequently, robust and scalable synthetic routes are well-documented in patent literature. The most common approaches start from 1-chloromethylnaphthalene.
Synthetic Pathway Overview
The synthesis generally proceeds via a two-step process: formation of an N-substituted formamide followed by hydrolysis. This methodology is favored as it avoids the formation of the tertiary amine impurity, which can be a challenge in direct alkylation methods.
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N-Methyl-N-naphthylmethylamine molecular weight
An In-depth Technical Guide to the Molecular Weight and Characterization of N-Methyl-N-naphthylmethylamine
Abstract
This compound is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of allylamine antifungal agents. A precise understanding of its fundamental physicochemical properties, beginning with its molecular weight, is critical for researchers, chemists, and pharmaceutical development professionals. This guide provides a comprehensive examination of this compound, detailing the theoretical basis and experimental validation of its molecular weight. It further explores its chemical characteristics, synthesis protocols, analytical characterization, and safe handling procedures, offering a holistic resource for its application in research and development. The document distinguishes between the free base form and its commonly used hydrochloride salt, as their respective properties are crucial for stoichiometric calculations and reaction optimization.
Part 1: Core Molecular Identity and Physicochemical Properties
A thorough understanding of a molecule begins with its fundamental identifiers and properties. This compound is most frequently utilized in its free base form or as a more stable hydrochloride salt. These two forms have distinct molecular formulas and, consequently, different molecular weights, a critical consideration for any quantitative scientific endeavor.
Key Chemical Identifiers
The foundational data for this compound and its hydrochloride salt are summarized below. These identifiers are essential for accurate sourcing, regulatory compliance, and literature searches.
| Property | This compound (Free Base) | This compound HCl (Hydrochloride Salt) |
| IUPAC Name | N-methyl-1-(naphthalen-1-yl)methanamine[1] | N-methyl-1-(naphthalen-1-yl)methanamine;hydrochloride[2] |
| Synonyms | 1-(Methylaminomethyl)naphthalene, N-Methyl-1-naphthylmethylamine[3][4] | 1-(Methylaminomethyl)naphthalene hydrochloride |
| CAS Number | 14489-75-9[1][3] | 65473-13-4[2] |
| Molecular Formula | C₁₂H₁₃N[1][3] | C₁₂H₁₄ClN[2][5] |
| Molecular Weight | 171.24 g/mol [1][6] | 207.70 g/mol [2] |
| Monoisotopic Mass | 171.1048 Da[1][7] | 207.0815 Da[2] |
Theoretical Molecular Weight Calculation
The molecular weight is derived from the sum of the atomic weights of the constituent atoms in the molecular formula. The causality behind this calculation rests on the internationally accepted atomic weights provided by IUPAC.
For this compound (C₁₂H₁₃N):
-
Carbon (C): 12 atoms × 12.011 u = 144.132 u
-
Hydrogen (H): 13 atoms × 1.008 u = 13.104 u
-
Nitrogen (N): 1 atom × 14.007 u = 14.007 u
-
Total Molecular Weight = 171.243 g/mol
For this compound Hydrochloride (C₁₂H₁₄ClN):
-
Carbon (C): 12 atoms × 12.011 u = 144.132 u
-
Hydrogen (H): 14 atoms × 1.008 u = 14.112 u
-
Chlorine (Cl): 1 atom × 35.453 u = 35.453 u
-
Nitrogen (N): 1 atom × 14.007 u = 14.007 u
-
Total Molecular Weight = 207.704 g/mol
These calculated values align perfectly with the authoritative data found in chemical databases[1][2].
Experimental Verification of Molecular Identity
While theoretical calculations provide a precise molecular weight, experimental verification is a cornerstone of scientific integrity. Mass spectrometry (MS) is the definitive technique for determining the mass of a molecule. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for a volatile compound like this compound.
The choice of GC-MS is dictated by the need to separate the analyte from any impurities before mass analysis. The gas chromatograph vaporizes the sample and separates its components based on their boiling points and interactions with the column's stationary phase. As the pure compound elutes from the column, it enters the mass spectrometer. Here, it is ionized (typically via electron impact, EI), causing the molecule to form a positively charged molecular ion (M⁺) and various fragment ions. The spectrometer then separates these ions based on their mass-to-charge ratio (m/z), generating a spectrum that serves as a molecular fingerprint. The peak with the highest m/z value generally corresponds to the molecular ion, directly confirming the molecular weight.
-
Sample Preparation: Dissolve 1-2 mg of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of ~100 µg/mL.
-
GC Column Selection: Utilize a non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) suitable for amine analysis.
-
Injection: Inject 1 µL of the prepared sample into the GC inlet, typically set to 250-280°C.
-
GC Oven Program:
-
Initial Temperature: 100°C, hold for 1 minute.
-
Ramp: Increase temperature at 15°C/min to 280°C.
-
Final Hold: Hold at 280°C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Analyze the mass spectrum for that peak. The molecular ion peak (M⁺) should appear at m/z = 171, confirming the molecular weight of the free base[1].
-
Observe characteristic fragment peaks. For this molecule, a prominent peak is often seen at m/z = 141, corresponding to the loss of the methylamino group (-CH₂NHCH₃) and formation of the stable naphthylmethyl cation. Another significant peak at m/z = 44 can correspond to the [CH₂=NHCH₃]⁺ fragment.
-
Caption: GC-MS workflow for the experimental verification of molecular weight.
Part 2: Synthesis, Application, and Safe Handling
Beyond its core identity, the practical utility of this compound in a laboratory or industrial setting requires knowledge of its synthesis, primary applications, and safety protocols.
Common Synthetic Pathway
This compound is not typically a naturally occurring compound; it is produced through synthetic organic chemistry. A prevalent method involves a two-step process starting from 1-chloromethylnaphthalene, which is commercially available. This process is favored for its efficiency and scalability[7][8][9].
-
Formation of the Formamide Intermediate: 1-chloromethylnaphthalene is reacted with N-methylformamide in the presence of a base. This nucleophilic substitution reaction forms the intermediate, N-methyl-N-(1-naphthylmethyl)-formamide.
-
Acid Hydrolysis: The formamide intermediate is then hydrolyzed, typically using a strong acid like sulfuric acid, to cleave the formyl group and yield the final product, this compound[7][8]. The product is then isolated following basification and extraction.
Caption: A common two-step synthesis of this compound.
Application as a Key Pharmaceutical Intermediate
The primary driver for the synthesis of this compound is its role as a key building block in the pharmaceutical industry. Specifically, it is an essential precursor for several allylamine antifungal drugs, which function by inhibiting the enzyme squalene epoxidase in fungi.
-
Terbinafine: A widely used antifungal medication, terbinafine is synthesized using this compound as the core amine structure.
-
Butenafine: Another potent antifungal agent whose synthesis relies on this same intermediate[3][10].
-
Naftifine: As the first clinically used allylamine antifungal, the synthesis of naftifine also involves the N-alkylation of this compound.
The molecular structure and reactivity of the secondary amine group in this compound make it ideal for the subsequent alkylation step that introduces the pharmacologically active allylamine side chain.
Safety, Handling, and Storage
Proper handling of any chemical reagent is paramount for laboratory safety. The information provided in Safety Data Sheets (SDS) is authoritative and must be followed.
The Globally Harmonized System (GHS) provides a standardized framework for hazard communication.
| Hazard Type | GHS Classification | Statement |
| Acute Toxicity | Danger | H301: Toxic if swallowed[1] |
| Skin Irritation | Warning | H315: Causes skin irritation[1][11] |
| Eye Irritation | Warning | H319: Causes serious eye irritation[1] |
| Aquatic Hazard | (No symbol) | H401: Toxic to aquatic life[1] |
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards[12].
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves before use and dispose of contaminated gloves properly[13].
-
Body Protection: Wear a standard laboratory coat. For larger quantities, consider impervious clothing.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Wash hands thoroughly after handling[11][12].
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
The compound can be light and air-sensitive; storage under an inert gas (e.g., argon or nitrogen) is recommended for long-term stability[4].
-
Store away from incompatible materials such as strong oxidizing agents.
-
Conclusion
This compound is a chemical of significant industrial importance, defined by a molecular weight of 171.24 g/mol for its free base form (C₁₂H₁₃N) and 207.70 g/mol for its hydrochloride salt (C₁₂H₁₄ClN). These values, grounded in theoretical calculations, are readily confirmed through standard analytical techniques like mass spectrometry. Beyond its fundamental properties, its utility as a non-negotiable precursor in the synthesis of critical antifungal agents like terbinafine solidifies its place in medicinal chemistry and drug development. Adherence to rigorous safety and handling protocols is essential for any professional working with this compound, ensuring both personal safety and the integrity of experimental outcomes.
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- LabSolutions (2024). N-Methyl-1-naphthylmethylamine.
- Capot Chemical (2008). MSDS of N-methyl-1-naphthalenemethylamine.
- Google Patents (2004). WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
- Sanghavi, N. M., & Samarth, M. M. (1994). An improved synthesis of naftifine using phase transfer catalysis. Indian Journal of Chemical Technology, 1, 245-247.
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An In-depth Technical Guide to the Solubility of N-Methyl-N-naphthylmethylamine in Organic Solvents
Executive Summary
N-Methyl-N-naphthylmethylamine is a key intermediate in the synthesis of several pharmacologically active molecules, most notably the allylamine class of antifungal agents such as Terbinafine.[1][2] Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies (such as crystallization), and ensuring process scalability and reproducibility. This technical guide provides a comprehensive analysis of the theoretical principles governing the solubility of this compound, offers a predictive solubility profile based on its physicochemical properties, and details a robust, self-validating experimental protocol for its quantitative determination. This document is intended for researchers, process chemists, and drug development professionals who require a deep, functional understanding of this compound's behavior in solution.
Introduction to this compound: A Structural and Functional Overview
This compound (C12H13N) is a secondary amine characterized by the presence of a methyl group and a naphthylmethyl group attached to a central nitrogen atom.[3] This unique structure imparts a combination of properties that directly influence its solubility.
-
The Naphthylmethyl Group: This large, bicyclic aromatic system is sterically bulky and highly nonpolar (lipophilic). It dominates the molecular surface area and is the primary driver for solubility in nonpolar and aromatic solvents through van der Waals forces and π-π stacking interactions.
-
The Secondary Amine Moiety: The nitrogen atom possesses a lone pair of electrons, making the molecule basic and capable of acting as a hydrogen bond acceptor.[4][5] This functional group provides a site for interaction with polar and protic solvents.
The molecule's calculated XLogP3 value, a measure of lipophilicity, is approximately 2.6, indicating a significant preference for organic phases over aqueous media.[3] This guide will dissect how these structural features dictate the compound's solubility across a spectrum of common organic solvents.
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C12H13N | PubChem[3] |
| Molecular Weight | 171.24 g/mol | PubChem[3] |
| Appearance | Yellow Oil (at room temp.) | ECHEMI[2] |
| Boiling Point | ~288 °C at 760 mmHg | ChemSrc[6] |
| LogP (XLogP3) | 2.6 | PubChem[3] |
| Polar Surface Area | 12.03 Ų | ChemSrc[6] |
The Theoretical Basis of Solubility: A Mechanistic Perspective
The principle of "like dissolves like" serves as the foundational concept for predicting solubility.[7] For this compound, solubility is a direct consequence of the interplay between the solute's structure and the solvent's properties, mediated by intermolecular forces.
Key Intermolecular Interactions
-
Van der Waals Forces (London Dispersion Forces): These are the predominant forces between the large, nonpolar naphthylmethyl group and nonpolar solvent molecules (e.g., toluene, hexanes). The extensive surface area of the naphthyl ring allows for strong induced-dipole interactions, promoting solubility in aromatic and aliphatic hydrocarbon solvents.
-
π-π Stacking: When dissolved in aromatic solvents like toluene or benzene, the electron-rich naphthyl ring can interact favorably with the solvent's aromatic ring, leading to enhanced solubility.
-
Hydrogen Bonding: As a secondary amine, the molecule can act as a hydrogen bond acceptor via its nitrogen lone pair.[8] This is the primary mechanism for its solubility in protic solvents like alcohols (e.g., methanol, ethanol). The N-H bond itself is also a weak hydrogen bond donor.
-
Dipole-Dipole Interactions: The polar C-N bonds create a modest molecular dipole, allowing for interactions with polar aprotic solvents such as acetone or ethyl acetate.
Impact of Solvent Polarity
The solubility of this compound is a trade-off. The large nonpolar moiety favors nonpolar solvents, while the polar amine group provides an anchor for interaction with polar solvents.
-
Nonpolar Solvents (e.g., Toluene, Hexane): High solubility is anticipated in aromatic solvents like toluene due to both van der Waals forces and potential π-π stacking. Solubility in aliphatic hydrocarbons like hexane will be moderate, driven solely by weaker van der Waals forces.
-
Polar Aprotic Solvents (e.g., THF, Acetone, Ethyl Acetate): Moderate to good solubility is expected. These solvents can engage in dipole-dipole interactions and, in the case of ethers and ketones, can accept hydrogen bonds, but the large hydrophobic part of the solute remains a major factor.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate solubility is predicted. The solvent's ability to form hydrogen bonds with the amine nitrogen is a strong solubilizing force.[9] However, this is counteracted by the energy required to disrupt the solvent's own extensive hydrogen-bonding network to accommodate the large nonpolar naphthyl group.
Predictive Solubility Profile
While exhaustive experimental data is not publicly cataloged, a predictive profile can be constructed based on the theoretical principles outlined above. This serves as a practical starting point for solvent screening in a laboratory setting.
| Solvent Class | Representative Solvents | Predicted Solubility | Primary Driving Interaction(s) |
| Aromatic Hydrocarbons | Toluene, Xylenes, Benzene | High | Van der Waals, π-π Stacking |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | Van der Waals, Dipole-Dipole |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | High to Moderate | Van der Waals, Dipole-Dipole |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | Dipole-Dipole, Hydrogen Bond Acceptance |
| Alcohols | Ethanol, Methanol, Isopropanol | Moderate | Hydrogen Bonding, Dipole-Dipole |
| Esters | Ethyl Acetate | Moderate | Dipole-Dipole |
| Aliphatic Hydrocarbons | n-Hexane, Heptane, Cyclohexane | Low to Moderate | Van der Waals |
| Highly Polar Solvents | Water, Acetonitrile | Very Low / Immiscible | Polarity Mismatch |
Experimental Protocol: Quantitative Solubility Determination by Isothermal Equilibrium
To move beyond prediction, empirical measurement is essential. The following protocol describes a robust, self-validating method for determining the saturation solubility of this compound.
Core Principle
The isothermal shake-flask method is the gold standard for solubility measurement. It involves creating a slurry of the solute in the test solvent, agitating it at a constant temperature until equilibrium is achieved, separating the saturated solution from the excess solid, and quantifying the solute concentration in the solution.
Materials & Equipment
-
This compound (of known purity)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Analytical balance (± 0.1 mg)
-
Centrifuge
-
Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a gravimetric setup (evaporating dish, vacuum oven).
Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound to a pre-weighed vial. "Excess" is critical; a persistent solid phase must remain at equilibrium. A good starting point is ~100 mg of solute per 2-3 mL of solvent.
-
Solvent Addition: Add a precise volume or mass of the chosen solvent to the vial. Seal the vial tightly to prevent solvent evaporation.
-
Equilibration: Place the vials in the temperature-controlled orbital shaker. Agitate at a consistent speed (e.g., 150 rpm) for a minimum of 24-48 hours.
-
Expert Insight: The goal is to reach thermodynamic equilibrium. For new systems, it is advisable to take measurements at multiple time points (e.g., 24h, 48h, 72h) to confirm that the measured solubility value has plateaued. This ensures the system is not under-equilibrated.
-
-
Phase Separation: After equilibration, let the vials stand undisturbed in the temperature bath for 2-4 hours to allow the excess solid to settle.
-
Causality: This step minimizes the amount of solid that needs to be removed by filtration, reducing the risk of filter clogging or premature saturation.
-
-
Sample Extraction: Carefully draw the supernatant (the clear, saturated solution) into a syringe. Immediately attach a 0.22 µm syringe filter and dispense the solution into a pre-weighed, tared volumetric flask or vial.
-
Trustworthiness: Filtering is a mandatory step to ensure no microscopic solid particles are transferred, which would artificially inflate the solubility measurement. The first few drops should be discarded to saturate the filter material.
-
-
Quantification (Two Methods):
-
A) Gravimetric Analysis (Simpler, less precise):
-
Accurately weigh the vial containing the filtered saturated solution.
-
Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a moderate temperature until a constant weight of the dried solute is achieved.
-
Calculate solubility (e.g., in g/100 mL or mg/mL) from the mass of the residue and the initial volume/mass of the solution.
-
-
B) Chromatographic Analysis (HPLC - Higher precision):
-
Dilute the filtered saturated solution by a known factor using the mobile phase to bring the concentration within the calibrated range of the HPLC method.
-
Analyze the diluted sample using a pre-validated HPLC method (e.g., C18 column, UV detection at a wavelength where the naphthyl group absorbs strongly).
-
Calculate the original concentration using a calibration curve prepared with standards of known concentration.
-
-
Experimental Workflow Diagram
Caption: Diagram 1: Isothermal Solubility Determination Workflow
Critical Factors Influencing Solubility
Several external variables can significantly alter the measured solubility of this compound. Controlling these factors is crucial for obtaining reliable and transferable data.
Effect of Temperature
For most solid solutes dissolving in liquid solvents, the dissolution process is endothermic. Therefore, an increase in temperature will generally lead to an increase in solubility. This relationship is fundamental for developing crystallization protocols, where a compound is dissolved in a hot solvent and allowed to crystallize upon cooling. The quantitative effect of temperature should be determined empirically by performing the solubility protocol at several different temperatures.
Impact of pH and Salt Formation
The basic nature of the secondary amine group is a critical consideration. In the presence of an acid, the amine will be protonated to form an ammonium salt.
R₂NH + HCl → [R₂NH₂]⁺Cl⁻
This salt formation dramatically alters the compound's physical properties. For example, this compound hydrochloride is a crystalline solid with appreciable water solubility, in stark contrast to the free base, which is an oil immiscible with water.[10][11][12] Therefore, when working with protic solvents or in systems where acidic impurities may be present, the pH can have a profound impact on apparent solubility. This property is often exploited during purification, where the compound can be extracted into an acidic aqueous layer, washed, and then liberated as the free base by adding a base.[13]
Influence of Molecular Structure on Solubility
The relationship between the solute's structural features, the solvent's properties, and the resulting solubility is summarized in the diagram below.
Caption: Diagram 2: Factors Governing Solubility
Conclusion
While a definitive, publicly available database for the solubility of this compound in all common organic solvents is lacking, a robust predictive framework can be established from first principles of physical organic chemistry. The compound's large, nonpolar naphthylmethyl group dictates a high affinity for aromatic and chlorinated solvents, while the secondary amine moiety allows for moderate solubility in polar solvents capable of hydrogen bonding, such as alcohols. For process development and optimization, this predictive analysis must be substantiated by rigorous experimental data. The isothermal equilibrium protocol detailed herein provides a reliable, self-validating methodology for generating this critical information, enabling scientists to make informed decisions for reaction engineering, purification design, and formulation development.
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An In-depth Technical Guide to N-Methyl-N-naphthylmethylamine for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of N-Methyl-N-naphthylmethylamine, a key chemical intermediate, tailored for researchers, scientists, and professionals in the field of drug development. It delves into the compound's synthesis, commercial availability, critical applications, and analytical methodologies, ensuring a well-rounded understanding for its effective utilization in a laboratory and developmental setting.
Introduction: A Pivotal Intermediate in Antifungal Drug Synthesis
This compound, also known as N-Methyl-1-naphthalenemethanamine, is a tertiary amine of significant interest in medicinal chemistry and pharmaceutical development.[1][2] Its primary prominence stems from its role as a crucial precursor in the synthesis of allylamine and benzylamine antifungal agents, most notably Terbinafine and Naftifine.[1][3] These drugs are cornerstones in the treatment of various superficial fungal infections.[4][5] This guide will explore the essential technical aspects of this compound, providing a robust resource for its scientific and commercial engagement.
Synthesis of this compound: Pathways to a Key Intermediate
The synthesis of this compound can be approached through several methodologies. The selection of a specific route often depends on the desired scale, available starting materials, and purity requirements. Two common laboratory-scale synthetic strategies are outlined below.
Synthesis via Reductive Amination of Naphthalene-1-carboxaldehyde
A prevalent method involves the reductive amination of naphthalene-1-carboxaldehyde with methylamine. This two-step process first forms a Schiff base (imine) intermediate, which is then reduced to the final tertiary amine.
Experimental Protocol:
Step 1: Imine Formation
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve naphthalene-1-carboxaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Add a solution of methylamine (1.1 to 1.5 equivalents, typically as a solution in a compatible solvent) to the flask.
-
Stir the reaction mixture at room temperature for 1-2 hours. The progress of the imine formation can be monitored by Thin Layer Chromatography (TLC).
Step 2: Reduction
-
Once imine formation is complete, cool the reaction mixture in an ice bath.
-
Carefully add a reducing agent, such as sodium borohydride (NaBH₄), in small portions. The reaction is exothermic and may generate gas.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel.
Synthesis from 1-Chloromethylnaphthalene
An alternative and widely utilized industrial method involves the nucleophilic substitution of 1-chloromethylnaphthalene with methylamine.[3] This approach is often favored for its directness and scalability.
Experimental Protocol:
-
In a pressure-rated reaction vessel, combine 1-chloromethylnaphthalene (1 equivalent) with an excess of methylamine (typically as a concentrated solution in a polar solvent like ethanol or methanol).
-
The reaction can be run at room temperature or gently heated to increase the reaction rate. For larger-scale preparations, the use of a phase-transfer catalyst may be beneficial.[6]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the excess methylamine and solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a basic aqueous solution (e.g., sodium bicarbonate) to remove any hydrochloride salt formed.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product.
-
Purification can be achieved through vacuum distillation or column chromatography.
Caption: Synthesis routes to this compound.
Commercial Availability and Suppliers
This compound is commercially available from a range of chemical suppliers, typically in research to bulk quantities. It is often supplied as the free base (a liquid) or as the more stable hydrochloride salt (a solid).[7][8] Researchers should carefully consider the form and purity required for their specific application.
| Supplier | Product Name | CAS Number | Purity/Grade | Form |
| Sigma-Aldrich | N-Methyl-1-naphthalenemethylamine hydrochloride | 65473-13-4 | 98% | Solid |
| Thermo Scientific Chemicals (Alfa Aesar) | N-Methyl-1-naphthalenemethylamine hydrochloride | 65473-13-4 | 98% | Solid |
| TCI America | N-Methyl-1-naphthylmethylamine | 14489-75-9 | >98.0% (T) | Liquid |
| TCI America | N-Methyl-1-naphthylmethylamine Hydrochloride | 65473-13-4 | >98.0% (T)(HPLC) | Solid |
| Aladdin Scientific | N-Methyl-1-naphthylmethylamine | 14489-75-9 | min 98% | Liquid |
| Chemische Fabrik Weyl GmbH | This compound | 14489-75-9 | API Intermediate | Not Specified |
Applications in Drug Development and Research
Key Intermediate for Antifungal Agents
The primary and most significant application of this compound is as a pivotal building block in the synthesis of antifungal drugs Terbinafine and Naftifine.[1][3] These drugs belong to the allylamine and benzylamine classes, respectively, and share a common mechanism of action.[4][5]
Mechanism of Action:
Terbinafine and related antifungals function by inhibiting the fungal enzyme squalene epoxidase.[3][9] This enzyme is a critical component in the ergosterol biosynthesis pathway, which is essential for the formation of fungal cell membranes.[4] The inhibition of squalene epoxidase leads to a toxic accumulation of squalene within the fungal cell and a depletion of ergosterol, ultimately resulting in fungal cell death.[3][9] This targeted action provides a high degree of selectivity for fungal cells over mammalian cells.[9]
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An In-depth Technical Guide to the Safe Handling of N-Methyl-N-naphthylmethylamine for Research and Development
Introduction
N-Methyl-N-naphthylmethylamine is a substituted amine that serves as a key intermediate in the synthesis of various organic compounds, including pharmacologically active agents.[1][2] Its utility in research and drug development necessitates a thorough understanding of its chemical properties and associated hazards to ensure the safety of laboratory personnel and the integrity of experimental work. This guide provides a comprehensive overview of the safety and handling precautions for this compound, drawing from established safety data and regulatory information to offer practical, field-proven insights for researchers, scientists, and drug development professionals.
The causality behind the stringent protocols described herein is rooted in the inherent reactivity and potential toxicity of substituted aromatic amines. Proactive adherence to these guidelines is a self-validating system for minimizing risk and ensuring a safe laboratory environment.
Hazard Identification and Classification
A critical first step in safe handling is a complete understanding of the potential hazards. This compound is classified under the Globally Harmonized System (GHS) with several key hazard statements.[3]
GHS Classification Summary
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed | Danger | 💀 |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning | ❗ |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | Warning | ❗ |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation | Warning | ❗ |
| Hazardous to the Aquatic Environment, Acute | 2 | H401: Toxic to aquatic life | (None) | 🌳 |
| Hazardous to the Aquatic Environment, Chronic | 2 | H411: Toxic to aquatic life with long lasting effects | (None) | 🌳 |
The primary hazards associated with this compound are its acute oral toxicity, and its irritant properties affecting the skin, eyes, and respiratory system.[3][4] Ingestion of even small quantities can be toxic, and direct contact can lead to significant irritation.[5] The environmental hazards also necessitate careful handling to prevent release into aquatic systems.[3]
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing them with appropriate personal protective equipment.
Engineering Controls
The primary engineering control for handling this compound is a well-ventilated workspace.[6] All manipulations of the compound, especially when in solid form or when heating, should be conducted within a certified chemical fume hood to minimize the inhalation of dust or vapors.[5][7] Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.[7]
Personal Protective Equipment (PPE)
The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure.
-
Eye and Face Protection: Chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 are mandatory.[5][6] A face shield should be worn in situations with a higher risk of splashing.
-
Skin Protection:
-
Gloves: Chemically resistant gloves are required. It is crucial to inspect gloves for any signs of degradation or perforation before each use and to employ proper glove removal techniques to avoid skin contact.[8]
-
Lab Coat: A flame-resistant lab coat or other protective clothing should be worn to prevent skin exposure.[5]
-
-
Respiratory Protection: For situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6][8]
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is fundamental to preventing accidents and ensuring the long-term stability of the compound.
Handling
-
All personnel handling this compound must be thoroughly trained on its hazards and the proper safety procedures.
-
Avoid contact with skin, eyes, and clothing.[6]
-
Minimize dust and aerosol generation.[6]
-
Use in a well-ventilated area, preferably a chemical fume hood.[5]
-
Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.[5]
-
Wash hands thoroughly after handling.[9]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[5][9]
-
Keep away from incompatible materials such as strong oxidizing agents.[10]
-
The storage area should be secured, with access limited to authorized personnel.[9]
Emergency Procedures
In the event of an emergency, a rapid and informed response is crucial to mitigate harm.
First-Aid Measures
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Accidental Release Measures
-
Minor Spill:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, sweep or vacuum up the spilled material and place it into a suitable, labeled disposal container.[6]
-
Avoid generating dust.[6]
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
-
Major Spill:
-
Evacuate the area immediately and activate the emergency response system.
-
Prevent the spill from entering drains or waterways.[9]
-
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[8]
-
Specific Hazards: During a fire, irritating and highly toxic gases, such as carbon oxides and nitrogen oxides, may be generated.[9]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]
Toxicological Information
While comprehensive toxicological data for this compound is not extensively detailed in publicly available literature, the GHS classifications provide a strong indication of its potential health effects.[3][4] The primary routes of exposure are inhalation, ingestion, and skin contact.[6]
-
Acute Effects: As indicated by its classification, the compound is toxic if swallowed and causes irritation to the skin, eyes, and respiratory system.[3]
-
Chronic Effects: There is limited information available regarding the chronic effects of exposure to this compound.[6] As with many aromatic amines, caution should be exercised to minimize long-term exposure.
Further in-depth toxicological studies may be necessary for specific drug development applications, and researchers should consult specialized toxicological databases for the most current information.
Disposal Considerations
Waste disposal must be conducted in strict accordance with all applicable federal, state, and local environmental regulations.[5] Chemical waste should be collected in appropriately labeled, sealed containers and disposed of through a licensed professional waste disposal service.[8] Do not allow this chemical to enter the environment.[5]
Conclusion
This compound is a valuable chemical intermediate whose safe use is predicated on a comprehensive understanding of its hazards and the diligent application of appropriate safety protocols. By implementing robust engineering controls, utilizing correct personal protective equipment, and adhering to the handling, storage, and emergency procedures outlined in this guide, researchers can effectively mitigate the risks associated with this compound. The principles of expertise, trustworthiness, and authoritative grounding demand a proactive and informed approach to chemical safety, ensuring the well-being of all laboratory personnel.
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biological activity of N-Methyl-N-naphthylmethylamine derivatives
An In-depth Technical Guide to the Biological Activity of N-Methyl-N-naphthylmethylamine Derivatives
Foreword
As a Senior Application Scientist, my experience is rooted in the intersection of synthetic chemistry and biological application. The this compound scaffold is a prime example of a privileged structure—a molecular framework that serves as a fertile starting point for discovering compounds with a remarkable breadth of biological activities. This guide is designed for fellow researchers and drug development professionals. It moves beyond a simple recitation of facts to explore the causality behind the synthesis, the mechanistic underpinnings of the observed bioactivities, and the practical methodologies required to evaluate these promising derivatives. We will delve into why specific experimental choices are made, how protocols are designed for self-validation, and how the rich data from these studies can guide future discovery.
Part 1: The this compound Core: A Foundation for Diversity
The this compound molecule, with its rigid, planar naphthalene ring linked to a flexible N-methylamino group, represents a deceptively simple yet powerful chemical starting point. Its molecular formula is C₁₂H₁₃N, and it has a molecular weight of approximately 171.24 g/mol .[1] This structure is not merely an inert scaffold; its lipophilicity, conferred by the naphthalene moiety, facilitates passage through biological membranes, while the secondary amine provides a crucial handle for a multitude of chemical modifications and a key interaction point for biological targets. It is this combination of features that has established it as a versatile building block in medicinal chemistry, most notably as a key intermediate in the synthesis of antifungal agents, such as Terbinafine, and a wide array of other bioactive molecules.[2][3][4]
Caption: Core chemical structure of this compound.
Part 2: Strategic Synthesis of N-M-N Derivatives
The synthesis of this compound and its derivatives is a well-trodden path, yet the choice of route is critical and depends on the desired scale, purity requirements, and available resources. The goal is not just to create the molecule but to do so efficiently and with minimal formation of impurities, such as the tertiary amine, which can complicate purification and downstream applications.[5]
Workflow: General Synthetic Pathways
The diagram below illustrates two common, high-level strategies for synthesizing the this compound core, which can then be further derivatized. The choice between direct alkylation and a formamide intermediate-based route often hinges on managing over-alkylation and improving overall yield.
Caption: Inhibition of the fungal ergosterol biosynthesis pathway.
Quantitative Data: Antifungal Potency
| Compound Class | Target Organism | Activity (MIC/IC₅₀) | Reference |
| N-(pyridinylmethyl)-naphthalen-1-amines | Pathogenic Fungi (yeasts, dermatophytes) | MIC: 25–32 µg/mL | [6] |
| N-aryl-N-[1-(1-naphthyl)but-3-enyl]amines | Trichophyton rubrum | MIC: 3.05 µg/mL | [7] |
| Thiazolidinone derivatives | S. aureus, B. subtilis | MIC: 0.4-1000 µg/mL | [8] |
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution) This protocol, based on CLSI guidelines, is a standard method for determining the Minimum Inhibitory Concentration (MIC).
-
Prepare Inoculum: Culture the fungal strain (e.g., Candida albicans, Trichophyton rubrum) on appropriate agar plates. Prepare a cell suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard.
-
Prepare Drug Dilutions: Create a serial two-fold dilution of the test compound in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640). Concentrations should span a clinically relevant range.
-
Inoculate Plates: Add the standardized fungal inoculum to each well, including positive (no drug) and negative (no inoculum) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours, depending on the organism's growth rate.
-
Determine MIC: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the positive control. This can be assessed visually or with a spectrophotometer.
Anticancer and Cytotoxic Potential
Derivatives of the naphthylamine scaffold have demonstrated significant cytotoxic activity against various human cancer cell lines. [6]The planar aromatic system is a common feature in DNA intercalating agents, and the N-methyl group is present in several classes of established anticancer drugs, where it can influence metabolism and target binding. [9] Potential Mechanisms of Action:
-
DNA Damage: Some derivatives, particularly 1,8-naphthalimides, have been shown to cause DNA damage. [10]* Induction of Autophagy: Certain compounds can trigger autophagic cell death in cancer cells. [10]* Enzyme Inhibition: As seen with other activities, these derivatives can be potent enzyme inhibitors, including demethylases like FTO. [10] Quantitative Data: Cytotoxic Activity
| Compound Class | Cell Line | Activity (IC₅₀) | Reference |
| N-aryl-N-[1-(1-naphthyl)but-3-enyl]amines | MCF-7 (Breast), H-460 (Lung), SF-268 (CNS) | < 10 µg/mL | [6][11] |
| 1,8-Naphthalimide derivatives | A549 (Lung) | ≈ 3 µM | [10] |
Experimental Protocol: MTT Cell Viability Assay The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 48 or 72 hours). Include vehicle-only controls.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Acetylcholinesterase (AChE) Inhibition for Neurodegenerative Diseases
The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine is linked to cognitive decline. Inhibiting acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine, is a primary therapeutic strategy. Naphthalene-based structures have been explored as AChE inhibitors due to their ability to interact with the enzyme's active site. [12][13] Mechanism of Action: N-M-N derivatives can bind to the active site of AChE, preventing acetylcholine from being hydrolyzed. This increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Caption: Action of AChE inhibitors in the synaptic cleft.
Quantitative Data: AChE Inhibitory Potency
| Compound Class | Activity (IC₅₀) | Standard | Reference |
| N-(substituted phenyl)-...-acetamides | 0.697 ± 0.43 µM | Donepezil (0.454 ± 0.076 µM) | [12] |
| Azaxanthone derivative | 190-fold > physostigmine (in rat cortex) | Physostigmine | [14] |
Part 4: Future Directions and Concluding Insights
The this compound scaffold and its derivatives have unequivocally demonstrated a broad and potent range of biological activities. The journey from a simple synthetic intermediate for antifungals to a platform for developing anticancer agents and potential neurotherapeutics highlights the power of medicinal chemistry.
Future research should focus on:
-
Target Selectivity: While broad activity is useful for initial screening, developing derivatives with high selectivity for a single target (e.g., a specific fungal enzyme over its human homolog, or AChE over BuChE) is crucial for minimizing off-target effects and improving the therapeutic index.
-
Pharmacokinetic Profiling: In-depth ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology studies are the necessary next steps to translate promising in vitro results into viable clinical candidates.
-
Exploring New Targets: The inherent properties of the scaffold suggest it could be adapted to target other enzyme classes, such as monoamine oxidases (MAOs) for depression and Parkinson's disease, or kinases involved in inflammatory pathways. [15][16] In conclusion, the this compound core is a testament to the concept of the privileged scaffold. Its continued exploration, guided by a deep understanding of structure-activity relationships and mechanistic biology, promises to yield a new generation of therapeutic agents.
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An In-Depth Technical Guide to the Potential Research Applications of N-Methyl-N-naphthylmethylamine and its Analogs as Monoamine Transporter Modulators
Abstract
N-Methyl-N-naphthylmethylamine, a molecule primarily recognized as a synthetic intermediate in the pharmaceutical industry for antifungal agents like terbinafine, possesses a chemical scaffold with untapped potential in neuroscience research.[1][2][3] Its core structure, featuring a naphthalene moiety and a secondary amine, bears a resemblance to known ligands of monoamine transporters. This guide posits that this compound represents a novel, unexplored scaffold for the development of modulators targeting the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. We present a comprehensive, forward-looking roadmap for the preclinical evaluation of this compound and its derivatives, from initial in vitro characterization to in vivo pharmacological profiling. This document is intended for researchers, medicinal chemists, and drug development professionals, providing a structured, scientifically-grounded framework to investigate a promising new class of potential central nervous system (CNS) agents.
Introduction: The Scientific Premise
Monoamine transporters are critical regulators of neurotransmission, clearing dopamine, serotonin, and norepinephrine from the synaptic cleft.[4] Their dysfunction is implicated in a host of neuropsychiatric disorders, making them prime targets for therapeutic intervention.[5] Many successful drugs, from antidepressants to treatments for ADHD, function by inhibiting these transporters.[5][6]
The chemical architecture of this compound (Figure 1) contains two key features common to many monoamine transporter inhibitors: a bulky, lipophilic aromatic group (the naphthalene ring) and a protonatable amine nitrogen, separated by a methylene bridge. The naphthalene scaffold, in particular, is a versatile platform in medicinal chemistry, found in numerous FDA-approved drugs targeting the CNS.[7] This structural analogy forms the central hypothesis of this guide: This compound and its derivatives are candidate ligands for DAT, SERT, and/or NET, warranting a systematic investigation into their potential as novel research tools and therapeutic leads.
This guide outlines a logical, multi-stage research program designed to rigorously test this hypothesis and explore the structure-activity relationship (SAR) of this chemical series.
Figure 1: Chemical Structure of this compound
Stage 1: Foundational In Vitro Characterization
The initial phase of investigation is to determine if this compound interacts with monoamine transporters and to quantify the nature of this interaction. This involves a screening cascade against all three major transporters to establish affinity, potency, and selectivity.
Workflow for Initial In Vitro Screening
The logical flow of initial experiments is designed to build a foundational dataset efficiently, starting with binding affinity and moving to functional potency.
Protocol: Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ) of this compound for human DAT, SERT, and NET. This experiment measures the ability of the test compound to displace a known high-affinity radioligand from the transporter.
Methodology:
-
Membrane Preparation: Utilize membrane preparations from cell lines stably expressing the human transporters (e.g., HEK293-hDAT, HEK293-hSERT, HEK293-hNET).[8]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand, and varying concentrations of this compound (e.g., 0.1 nM to 100 µM).
-
DAT Radioligand: [³H]WIN 35,428
-
SERT Radioligand: [³H]Citalopram
-
NET Radioligand: [³H]Nisoxetine
-
-
Controls:
-
Total Binding: Radioligand + membranes (no competitor).
-
Non-specific Binding (NSB): Radioligand + membranes + a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT) to saturate all specific binding sites.
-
-
Incubation: Incubate the plates to allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).
-
Termination: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C), washing with ice-cold buffer to remove unbound radioligand.
-
Detection: Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀, which is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Protocol: Neurotransmitter Uptake Inhibition Assays
Objective: To determine the functional potency (IC₅₀) of this compound to inhibit the transport of neurotransmitters into cells.
Methodology:
-
Cell Culture: Plate transporter-expressing cells (e.g., HEK293-hDAT) in a 96-well plate and grow to confluence.[9]
-
Pre-incubation: Wash the cells with assay buffer (e.g., Krebs-Ringer-HEPES) and pre-incubate with varying concentrations of this compound for 10-20 minutes at 37°C.
-
Uptake Initiation: Initiate the uptake reaction by adding a fixed concentration of a radiolabeled substrate.
-
DAT Substrate: [³H]Dopamine
-
SERT Substrate: [³H]Serotonin (5-HT)
-
NET Substrate: [³H]Norepinephrine
-
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.
-
Termination: Terminate the uptake by rapidly aspirating the buffer and washing the cells multiple times with ice-cold buffer.
-
Lysis and Detection: Lyse the cells and quantify the intracellular radioactivity using a liquid scintillation counter.
-
Analysis: Determine specific uptake by subtracting non-specific uptake (measured in the presence of a known inhibitor). Plot the percent inhibition of specific uptake versus the log concentration of the test compound to calculate the IC₅₀ value.
Off-Target Liability: Monoamine Oxidase (MAO) Inhibition
Rationale: MAO enzymes are responsible for the metabolic degradation of monoamines. Inhibition of MAO can independently increase neurotransmitter levels, confounding the interpretation of in vivo results. It is crucial to assess whether this compound has any activity at MAO-A or MAO-B.
Methodology: Commercially available fluorometric or colorimetric assay kits can be used to measure the inhibition of recombinant human MAO-A and MAO-B.[10][11] These assays typically measure the production of hydrogen peroxide from the enzymatic reaction.
Anticipated Data and Interpretation
The data from these initial screens will provide a foundational pharmacological profile of the compound.
Table 1: Hypothetical In Vitro Profile of this compound
| Target | Binding Affinity (Kᵢ, nM) | Functional Potency (IC₅₀, nM) |
| hDAT | 85 | 150 |
| hSERT | 1250 | 2300 |
| hNET | 450 | 780 |
| hMAO-A | >10,000 | >10,000 |
| hMAO-B | >10,000 | >10,000 |
Interpretation of Hypothetical Data: The results in Table 1 would suggest that this compound is a moderately potent DAT inhibitor with significant selectivity over SERT (~15-fold) and NET (~5-fold). The lack of activity at MAO isoforms would indicate that its primary mechanism of action is likely at the transporter level. This profile would justify advancing the compound to more detailed mechanistic and in vivo studies, focusing on its effects on the dopamine system.
Stage 2: In Vivo Pharmacological Evaluation
Following promising in vitro data, the next critical stage is to assess the compound's effects in a living system. This involves evaluating its ability to cross the blood-brain barrier, engage its target in the brain, and produce a measurable neurochemical and behavioral response.
Workflow for In Vivo Evaluation
Protocol: In Vivo Microdialysis
Objective: To measure changes in extracellular dopamine levels in a specific brain region (e.g., the nucleus accumbens) of a freely moving rat following systemic administration of this compound.
Methodology:
-
Surgical Implantation: Anesthetize a rat and stereotaxically implant a microdialysis guide cannula targeting the nucleus accumbens. Allow the animal to recover for several days.[12]
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Continuously perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[12]
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine concentration.
-
Drug Administration: Administer a dose of this compound (e.g., intraperitoneally) and continue collecting dialysate samples.
-
Sample Analysis: Analyze the dopamine content in each dialysate sample using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the dopamine concentration in each post-injection sample as a percentage of the average baseline concentration. Plot these values over time to visualize the neurochemical response.
Protocol: Locomotor Activity
Objective: To assess the effect of this compound on spontaneous locomotor activity in mice or rats. DAT inhibitors, like cocaine, typically cause a dose-dependent increase in locomotion.
Methodology:
-
Habituation: Place the animal in an open-field arena and allow it to acclimate for a period (e.g., 30-60 minutes).
-
Drug Administration: Administer a vehicle or a dose of the test compound.
-
Testing: Immediately place the animal back into the open-field arena. An automated system with infrared beams or video tracking software will record locomotor activity (e.g., total distance traveled, rearing frequency) for a set duration (e.g., 60-120 minutes).
-
Data Analysis: Compare the locomotor activity of the drug-treated groups to the vehicle-treated group.
Protocol: Drug Discrimination
Objective: To determine if the subjective internal state produced by this compound is similar to that of a known psychostimulant, such as cocaine.
Methodology:
-
Training: Train rats in a two-lever operant chamber. On days they receive a cocaine injection, pressing one lever (the "drug" lever) is rewarded with a food pellet. On days they receive a saline injection, pressing the other lever (the "saline" lever) is rewarded. This continues until the rats reliably press the correct lever based on the injection they received.[13]
-
Testing: Once trained, administer a dose of this compound and place the rat in the chamber. Record which lever the rat predominantly presses.
-
Data Analysis: If the rats press the "drug" lever, it indicates that the test compound has subjective effects similar to cocaine ("full generalization"). If they press the "saline" lever, the effects are dissimilar. Partial responding on the drug lever suggests some, but not all, overlapping subjective effects.
Stage 3: Future Directions - SAR and Lead Optimization
Assuming the initial compound shows promising activity (e.g., selective DAT inhibition), the next logical step is to synthesize and test analogs to improve potency, selectivity, and pharmacokinetic properties.
Hypothesized Pharmacophore and SAR Strategy
Based on known monoamine transporter inhibitors, a general pharmacophore includes a protonatable amine, an aromatic ring system, and a specific distance and orientation between them.[8][14] The SAR campaign for this compound should systematically explore modifications to both the naphthalene ring and the amine function.
SAR Exploration Rationale:
-
Naphthalene Ring: Substitution on the aromatic ring is a classic strategy to modulate potency and selectivity. For SERT inhibitors based on a similar 3-(naphthalen-1-yl)propan-1-amine scaffold, small electron-withdrawing groups at the 4-position enhance potency. A similar strategy could be applied here. Bioisosteric replacement of the naphthalene ring could improve properties like solubility or metabolic stability.[15][16]
-
Amine Group: The nature of the N-substituent is often critical for transporter affinity. Exploring different alkyl groups can reveal steric constraints in the binding pocket.
-
Linker: Modifying the linker or constraining it within a cyclic structure can lock the molecule into a more favorable conformation for binding, potentially increasing affinity and selectivity.
Conclusion
This compound, while currently relegated to the role of a chemical intermediate, possesses the structural hallmarks of a monoamine transporter ligand. Its simple, tractable structure makes it an ideal starting point for a CNS-focused drug discovery program. The systematic research plan outlined in this guide—progressing from foundational in vitro binding and functional assays to determinative in vivo neurochemical and behavioral studies—provides a robust framework for unlocking the therapeutic potential of this scaffold. The subsequent exploration of its structure-activity relationship could lead to the discovery of novel, potent, and selective agents for studying and potentially treating a range of neuropsychiatric disorders. The journey from a simple intermediate to a powerful research tool or therapeutic candidate is a challenging but well-defined path, and for this compound, that path begins now.
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An In-depth Technical Guide to N-Methyl-N-naphthylmethylamine: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of N-Methyl-N-naphthylmethylamine, a pivotal chemical intermediate in the pharmaceutical industry. The document delves into the historical context of its synthesis, detailed chemical and physical properties, and established synthetic protocols. Furthermore, it explores the primary applications of this compound, most notably its role as a key precursor in the manufacture of widely used antifungal agents. Safety considerations and toxicological data are also addressed to ensure responsible handling and application. This guide is intended for researchers, chemists, and professionals in drug development and fine chemical synthesis, offering both foundational knowledge and practical insights into the chemistry and utility of this compound.
Introduction
This compound, also known as N-methyl-1-naphthalenemethanamine, is an organic compound featuring a methylamino group attached to a naphthylmethyl substituent. It is most commonly handled and utilized in its hydrochloride salt form, which enhances its stability and ease of handling. While not a household name, this secondary amine is a critical building block in the synthesis of several active pharmaceutical ingredients (APIs). Its significance lies in its structural contribution to the final drug molecule, influencing both its biological activity and pharmacokinetic profile. This guide aims to consolidate the available scientific and technical information on this compound, providing a detailed resource for the scientific community.
Discovery and Historical Context
While a singular, celebrated moment of discovery for this compound is not prominent in historical chemical literature, its synthesis aligns with established organic chemistry principles developed over the last century.[1] The fundamental reactions required for its creation, such as the nucleophilic substitution of a halomethylnaphthalene with methylamine, were well-understood by the mid-20th century. A 1943 publication in the Journal of the American Chemical Society described the reaction of 1-chloromethylnaphthalene with methylamine, a process that directly yields this compound.[2]
The compound's importance grew significantly with the discovery and development of allylamine antifungal agents. Its role as a key intermediate for the synthesis of drugs like terbinafine and butenafine solidified its place in industrial organic synthesis.[1][3][4] Patents filed in the late 20th and early 21st centuries, such as the one detailing an improved synthesis process (WO2004080945A1), underscore its continued relevance in the pharmaceutical sector.[2][5]
Chemical and Physical Properties
This compound and its hydrochloride salt possess distinct physical and chemical characteristics that are crucial for their handling, storage, and application in synthesis.
This compound (Free Base)
-
Chemical Formula: C₁₂H₁₃N[8]
-
Boiling Point: 115-120 °C at 1 Torr[6]
-
Density: Approximately 1.05 g/cm³[6]
-
Solubility: Soluble in organic solvents.
This compound Hydrochloride
-
Appearance: White to off-white crystalline powder.[1]
-
Chemical Formula: C₁₂H₁₄ClN[9]
-
Molecular Weight: 207.70 g/mol [9]
-
Melting Point: 191-193 °C[3]
-
Solubility: Soluble in water and methanol.[3]
-
Hygroscopicity: The hydrochloride salt can be hygroscopic.[1]
Table 1: Key Properties of this compound and its Hydrochloride Salt
| Property | This compound (Free Base) | This compound Hydrochloride |
| CAS Number | 14489-75-9 | 65473-13-4 |
| Molecular Formula | C₁₂H₁₃N | C₁₂H₁₄ClN |
| Molecular Weight | 171.24 g/mol | 207.70 g/mol |
| Appearance | Yellow to light brown-red liquid/oil | White to off-white crystalline powder |
| Melting Point | 189.5-190 °C (of the free base) | 191-193 °C |
| Boiling Point | 115-120 °C @ 1 Torr | Not applicable |
Synthesis of this compound
Several synthetic routes to this compound have been developed, with the choice of method often depending on factors such as scale, cost of starting materials, and desired purity. A common and efficient method involves a two-step process starting from 1-chloromethylnaphthalene.
Two-Step Synthesis via N-Formyl Intermediate
This method is advantageous as it avoids the formation of the tertiary amine impurity that can arise from the direct reaction of 1-chloromethylnaphthalene with methylamine.
Step 1: Preparation of N-methyl-N-(1-naphthylmethyl)-formamide
In this step, 1-chloromethylnaphthalene is reacted with N-methylformamide in the presence of a mild base and a phase-transfer catalyst.[2][5]
Caption: Step 1 of the synthesis: Formation of the N-formyl intermediate.
Step 2: Hydrolysis of the N-Formyl Intermediate
The N-methyl-N-(1-naphthylmethyl)-formamide intermediate is then hydrolyzed using either an acid or a base to yield the final product, this compound.[2][5]
Caption: Step 2 of the synthesis: Hydrolysis to the final product.
Detailed Experimental Protocol: Two-Step Synthesis
The following protocol is a representative example of the two-step synthesis of this compound.
Materials and Reagents:
-
1-Chloromethylnaphthalene
-
N-Methylformamide
-
Toluene
-
Sodium Hydroxide (or a suitable mild base)
-
Phase-Transfer Catalyst (e.g., a quaternary ammonium salt)
-
Sulfuric Acid (for acid hydrolysis)
-
Hydrochloric Acid (for salt formation)
-
Activated Carbon
Procedure:
Step 1: Synthesis of N-methyl-N-(1-naphthylmethyl)-formamide
-
To a stirred solution of N-methylformamide in a suitable solvent such as N,N-dimethylformamide, add a mild base.
-
Slowly add a solution of 1-chloromethylnaphthalene in toluene to the reaction mixture. The addition of a phase-transfer catalyst can improve the reaction rate and yield.
-
Maintain the reaction mixture at a controlled temperature (e.g., 40-45°C) for a sufficient period to ensure complete reaction.
-
After the reaction is complete, quench the mixture with water and extract the product into an organic solvent like toluene.
-
Wash the organic layer and distill off the solvent to obtain crude N-methyl-N-(1-naphthylmethyl)-formamide.
Step 2: Hydrolysis to this compound
-
Suspend the crude N-methyl-N-(1-naphthylmethyl)-formamide in an aqueous solution of either a strong acid (e.g., 10% sulfuric acid) or a strong base (e.g., 20% sodium hydroxide).[2][5]
-
Heat the mixture to reflux and maintain for several hours to ensure complete hydrolysis.
-
Cool the reaction mixture and, if acid hydrolysis was used, basify to a pH of 10 with a sodium hydroxide solution to liberate the free amine.
-
Extract the this compound into toluene.
-
The toluene layer can be treated with activated carbon to decolorize the solution.
-
Distill the toluene to yield the crude product.
-
For high purity, the product can be distilled under high vacuum.
Step 3: Formation of the Hydrochloride Salt (Optional but common)
-
Dissolve the purified this compound in a suitable solvent.
-
Add hydrochloric acid to precipitate the this compound hydrochloride salt.
-
Filter and dry the resulting solid.
Applications
The primary and most significant application of this compound is as a key intermediate in the synthesis of allylamine antifungal drugs.
Synthesis of Terbinafine and Butenafine
This compound is a crucial precursor for the synthesis of terbinafine and butenafine.[1][3][4] These drugs are widely used to treat fungal infections of the skin and nails. The synthesis involves the N-alkylation of this compound with an appropriate allylic halide.
Caption: Role as a precursor in antifungal drug synthesis.
Reagent for Isocyanate Detection
N-Methyl-1-naphthalenemethylamine hydrochloride has been utilized as a reagent for the determination of isocyanates in the air, with detection by UV or fluorescence.[6]
Safety and Toxicology
This compound and its hydrochloride salt are classified as hazardous chemicals and should be handled with appropriate safety precautions.
-
Hazards: It is known to cause skin and serious eye irritation.[1][9] It may also cause respiratory irritation.[1][9] Some data suggests it may be toxic if swallowed.[8]
-
Precautionary Measures: When handling this compound, it is essential to wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10] Work should be conducted in a well-ventilated area or a fume hood.
-
Toxicological Profile: The toxicological properties of this compound hydrochloride are not extensively documented in public databases.[1] However, caution is advised due to the presence of an aromatic amine functionality.[1]
Conclusion
This compound is a compound of significant industrial importance, primarily serving as a cornerstone in the synthesis of essential antifungal medications. While its discovery may not be a landmark event in chemical history, its continued and widespread use in the pharmaceutical industry highlights its value. A thorough understanding of its chemical properties, synthesis, and safe handling is crucial for chemists and researchers working in related fields. This guide has aimed to provide a detailed and practical overview of this important chemical intermediate.
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An In-depth Technical Guide to N-Methyl-N-naphthylmethylamine Hydrochloride: Properties, Synthesis, and Applications in Drug Development
For distribution to researchers, scientists, and drug development professionals.
Introduction
N-Methyl-N-naphthylmethylamine hydrochloride, a naphthalene derivative, is a critical intermediate in the synthesis of several key pharmaceutical compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic methodologies, analytical characterization, and its pivotal role in the development of allylamine antifungal agents. As a key building block, understanding the nuances of this compound is essential for chemists and pharmacologists working on the synthesis and development of related therapeutic agents. While not an active pharmaceutical ingredient (API) itself, its structural integrity and purity are paramount to the efficacy and safety of the final drug products.
Chemical and Physical Properties
This compound hydrochloride is a white to off-white or light yellow crystalline powder.[1] It is often described as having a faint, amine-like odor.[2] The hydrochloride salt form can be hygroscopic, necessitating storage in a cool, dry place.[2][3]
Core Identification and Properties
| Property | Value | Source(s) |
| Chemical Name | N-methyl-1-naphthalen-1-ylmethanamine;hydrochloride | [4][5] |
| Synonyms | N-Methyl-1-naphthalenemethylamine hydrochloride, 1-(Methylaminomethyl)naphthalene hydrochloride | [1][6] |
| CAS Number | 65473-13-4 | [4] |
| Molecular Formula | C₁₂H₁₄ClN | [4] |
| Molecular Weight | 207.70 g/mol | [4][7] |
| Appearance | White to off-white or light yellow powder/crystal | [1] |
| Melting Point | 191-194 °C | [1][5] |
| Solubility | Sparingly soluble in water | [3] |
Synthesis of this compound Hydrochloride
The synthesis of this compound hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The most common synthetic routes start from naphthalene and involve the introduction of a chloromethyl or bromomethyl group, followed by amination.
Synthetic Pathway Overview
A prevalent synthetic approach involves the following key transformations:
Caption: General synthetic pathway for this compound hydrochloride.
Step-by-Step Synthesis Protocol
-
Chloromethylation of Naphthalene: Naphthalene is reacted with paraformaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst, such as glacial acetic acid and orthophosphoric acid, to produce 1-chloromethylnaphthalene.
-
Amination: The resulting 1-chloromethylnaphthalene is then subjected to amination. This is typically achieved by reacting it with methylamine. Phase transfer catalysts, like tetrabutylammonium bromide, can be employed to enhance the reaction rate and yield.[1]
-
Formation of the Hydrochloride Salt: The free base, this compound, is then converted to its more stable hydrochloride salt. This is accomplished by treating the free base with a source of hydrochloric acid, often in a solvent such as isopropanol or acetone.[1]
An alternative synthetic route involves the hydrolysis of N-methyl-N-(1-naphthylmethyl)-formamide.[8]
Analytical Characterization
Ensuring the purity and identity of this compound hydrochloride is crucial for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is employed for its characterization.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of this compound hydrochloride.[1][9]
-
Gas Chromatography (GC): GC can also be utilized to determine the purity of the free base form of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the molecule.
-
Infrared (IR) and Raman Spectroscopy: IR and Raman spectra provide information about the functional groups present in the compound and serve as a fingerprint for identification.[4]
-
Melting Point Analysis: The melting point is a key physical property used to assess the purity of the crystalline solid. A sharp melting point range, typically between 191-194 °C, is indicative of high purity.[1][5]
Role in Drug Development: A Key Intermediate for Antifungal Agents
The primary significance of this compound hydrochloride lies in its role as a key intermediate in the synthesis of several allylamine antifungal drugs.[5][10] These drugs are widely used to treat fungal infections of the skin and nails.
Contribution to the Synthesis of Terbinafine, Butenafine, and Naftifine
This compound hydrochloride serves as the nucleophile in the synthesis of these drugs. The secondary amine group reacts with an appropriate electrophile to form the final drug molecule.
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An In-Depth Technical Guide to the Theoretical Properties of N-Methyl-N-naphthylmethylamine
Introduction
N-Methyl-N-naphthylmethylamine, specifically N-methyl-1-naphthalenemethanamine (CAS No: 14489-75-9), is a secondary amine of significant interest in pharmaceutical development.[1][2] It serves as a critical building block in the synthesis of several antifungal agents, most notably Terbinafine and Butenafine.[2][3][4] Given its role as a key intermediate, a profound understanding of its molecular properties is essential for process optimization, reactivity prediction, and the rational design of new derivatives.
This technical guide provides a comprehensive overview of the theoretical properties of this compound. Rather than merely listing data, this document serves as a framework for the in silico evaluation of the molecule, grounding its analysis in the principles of quantum chemistry. We will explore its structural, electronic, and spectroscopic characteristics through the lens of Density Functional Theory (DFT), a powerful computational method for investigating the electronic structure of many-body systems.[5][6] This approach allows us to build a predictive model of the molecule's behavior, offering insights that complement and guide empirical research.
The methodologies and interpretations presented herein are designed for researchers, chemists, and drug development professionals seeking to leverage computational tools to deepen their understanding of this important pharmaceutical intermediate.
Molecular Structure and Conformational Analysis
The structure of this compound consists of a naphthalene ring system linked to a methylaminomethyl group (-CH₂NHCH₃). The point of attachment to the naphthalene ring is critical; this guide focuses on the 1-naphthyl isomer, which is the variant predominantly used in pharmaceutical synthesis.[4]
The molecule possesses several rotatable bonds, primarily the C(naphthyl)-C(methylene) and C(methylene)-N bonds. This flexibility implies the existence of multiple conformers. A crucial first step in any theoretical analysis is to identify the lowest energy conformer, as this represents the most probable structure of the molecule at equilibrium. This is achieved through a process called geometry optimization .
Table 1: Key Physicochemical Properties of N-Methyl-1-naphthylmethylamine
| Property | Value | Source |
| CAS Number | 14489-75-9 | [1][2][7] |
| Molecular Formula | C₁₂H₁₃N | [1][2] |
| Molecular Weight | ~171.24 g/mol | [1][7] |
| Appearance | Colorless to Light Brown-Red Liquid | [2][8] |
| Boiling Point | 287.9°C at 760 mmHg | [2] |
| Density | ~1.036 g/cm³ | [2] |
Computational Methodology: A Self-Validating Protocol
To ensure the trustworthiness and accuracy of the theoretical data, a well-defined and validated computational protocol is paramount. This section details a robust methodology for calculating the properties of this compound using the Gaussian suite of programs, a standard in the field.[9][10]
The Choice of Method: Density Functional Theory (DFT)
For a molecule of this size, Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy.[5] Unlike more computationally expensive wave function-based methods, DFT calculates the electronic structure based on the electron density, making it highly efficient for organic molecules.[11]
Causality: We select the B3LYP hybrid functional . This choice is predicated on its extensive validation and proven performance for a wide range of organic molecules, where it reliably predicts geometries and energetic properties.[1][12][13] B3LYP incorporates a portion of exact Hartree-Fock exchange, which is crucial for accurately modeling electron correlation effects in systems like this.
The Choice of Basis Set: 6-31G(d)
The basis set is the set of mathematical functions used to construct the molecular orbitals.[3] We will use the 6-31G(d) (also commonly notated as 6-31G*) basis set.
Causality:
-
6-31G : This is a split-valence double-zeta basis set. It uses six primitive Gaussian functions for core orbitals and splits the valence orbitals into two functions (an inner part described by three primitives and an outer part by one), providing flexibility for describing chemical bonds.[3]
-
(d) : This denotes the addition of polarization functions (d-orbitals) on heavy (non-hydrogen) atoms. These functions are essential for accurately describing the anisotropic shape of electron density in bonds and are critical for molecules with heteroatoms like nitrogen.[2][4]
This B3LYP/6-31G(d) level of theory is widely regarded as a robust starting point for the analysis of organic molecules, providing reliable results for geometry, electronic structure, and vibrational frequencies.[1][7]
Experimental Protocol: Computational Workflow
The following steps outline a complete and self-validating workflow for the theoretical analysis.
-
Structure Input : Construct the 3D structure of N-Methyl-1-naphthylmethylamine using a molecular builder like GaussView or Avogadro.
-
Geometry Optimization : Perform a full geometry optimization using the Opt keyword in Gaussian. This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface.
-
Frequency Calculation : Once the optimization is complete, a frequency calculation (Freq keyword) must be performed at the same level of theory (B3LYP/6-31G(d)).
-
Trustworthiness Check : This step is a self-validating system. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum (a stable conformer) and not a transition state. The results also provide the zero-point vibrational energy (ZPVE) and thermal corrections.
-
-
Property Calculations : Using the optimized geometry, perform single-point energy calculations to derive electronic properties such as molecular orbitals (HOMO/LUMO), the molecular electrostatic potential (MEP), and to predict NMR spectra.
Theoretical Properties and Analysis
Optimized Molecular Geometry
The geometry optimization at the B3LYP/6-31G(d) level of theory yields the most stable three-dimensional arrangement of the atoms. The key structural parameters, including selected bond lengths, bond angles, and dihedral angles, would be determined. These computed values provide a precise structural model that can be used for further analysis or as a starting point for simulations of its interactions with other molecules.
Electronic Properties: Reactivity and Polarity
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals.[14] Their energies and spatial distributions are fundamental to understanding chemical reactivity.
-
HOMO : Represents the region from which an electron is most easily donated. It is associated with the molecule's ability to act as a nucleophile or undergo oxidation. For this compound, the HOMO is expected to have significant electron density on the nitrogen atom's lone pair and delocalized across the electron-rich naphthalene ring system.
-
LUMO : Represents the region that can most easily accept an electron. It is associated with the molecule's ability to act as an electrophile or undergo reduction. The LUMO is likely distributed over the aromatic π* anti-bonding orbitals of the naphthalene ring.
-
HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a crucial indicator of kinetic stability and electronic excitability.[14][15][16] A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily polarized and reactive.[14] The HOMO-LUMO gap can be correlated with the energy required for the lowest-energy electronic transition, often observed in UV-Visible spectroscopy.[16]
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule.[17] It is calculated by mapping the electrostatic potential onto the molecule's electron density surface.
-
Interpretation : The MEP map uses a color scale to indicate charge regions.
-
Red : Regions of most negative potential (electron-rich), indicating likely sites for electrophilic attack. For this molecule, the most intense red region is expected around the nitrogen atom due to its lone pair of electrons.
-
Blue : Regions of most positive potential (electron-poor), indicating likely sites for nucleophilic attack. Positive potential would be expected on the hydrogen atom attached to the nitrogen.
-
Green/Yellow : Regions of neutral potential.
-
Causality: The MEP map provides an intuitive prediction of intermolecular interactions. The negative potential on the nitrogen atom confirms its role as a hydrogen bond acceptor and its general basicity. This visualization is invaluable for understanding how the molecule will interact with reagents, solvents, or biological targets.[8][18]
Predicted Spectroscopic Properties
DFT calculations can provide highly accurate predictions of various spectra, which are invaluable for structure verification and interpretation of experimental data.[19][20][21]
Predicted ¹H and ¹³C NMR Spectra
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. DFT can calculate the isotropic shielding tensors for each nucleus, which can be converted into chemical shifts (δ).[7][22]
-
Methodology : The NMR keyword in Gaussian, often using the Gauge-Independent Atomic Orbital (GIAO) method, is employed on the B3LYP/6-31G(d) optimized geometry. Calculated shielding values (σ) are then referenced against a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory, to yield predicted chemical shifts: δ_pred = σ_TMS - σ_calc.
-
Application : A table comparing predicted chemical shifts to experimental values (if available) serves as a powerful validation of the computed structure. This is particularly useful for assigning complex signals in the aromatic region of the spectrum or for distinguishing between potential isomers.
Predicted Infrared (IR) Spectrum
The frequency calculation performed for validation also yields the theoretical vibrational spectrum.
-
Interpretation : Each calculated vibrational frequency corresponds to a specific molecular motion (e.g., C-H stretch, N-H bend, C-N stretch). By comparing the calculated frequencies and their intensities with an experimental IR spectrum, one can confirm the presence of key functional groups and validate the overall computed structure. Note that calculated harmonic frequencies are often systematically higher than experimental values and may require scaling for precise comparison.
Table 2: Summary of Key Theoretical Descriptors
| Descriptor | Definition | Significance for this compound |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; high value suggests nucleophilicity centered on the N atom and π-system. |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; associated with the π* orbitals of the naphthalene ring. |
| ΔE (Gap) | E(LUMO) - E(HOMO) | Correlates with kinetic stability and reactivity; a moderate gap is expected for this aromatic amine. |
| Dipole Moment | Measure of net molecular polarity | A non-zero dipole moment is expected, confirming the molecule's overall polarity due to the C-N and N-H bonds. |
| MEP Minima | Most negative electrostatic potential | Predicts the primary site for electrophilic attack, expected to be located on the nitrogen lone pair. |
Conclusion
The theoretical framework detailed in this guide provides a robust and scientifically sound approach to characterizing this compound in silico. By employing Density Functional Theory with the B3LYP functional and the 6-31G(d) basis set, we can reliably predict the molecule's ground-state geometry, electronic structure, and key spectroscopic features.
The analysis of frontier molecular orbitals (HOMO/LUMO) and the molecular electrostatic potential (MEP) map offers profound insights into the molecule's reactivity, confirming the nucleophilic character of the nitrogen atom and the electrophilic nature of the aromatic ring. Furthermore, the ability to accurately predict NMR and IR spectra provides a powerful tool for structural verification and the interpretation of experimental data. This computational methodology not only deepens our fundamental understanding of this compound but also provides a predictive foundation for optimizing its synthesis and exploring its potential in the development of new pharmaceutical agents.
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Methodological & Application
detailed protocol for N-Methyl-N-naphthylmethylamine synthesis
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N-Methyl-N-naphthylmethylamine as an intermediate for terbinafine synthesis
An Application Guide for the Synthesis of Terbinafine via the N-Methyl-N-naphthylmethylamine Intermediate
Authored by: Senior Application Scientist, Chemical Process R&D
Abstract
This technical guide provides a detailed examination of the synthesis of Terbinafine, a potent allylamine antifungal agent, focusing on the pivotal role of its key intermediate, this compound. We present two distinct, field-proven synthetic routes for the intermediate, followed by its conversion to Terbinafine. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but also the underlying chemical principles and process optimization considerations. This document aims to serve as a comprehensive resource, integrating detailed methodologies with authoritative references to ensure scientific integrity and reproducibility.
Introduction: The Significance of Terbinafine and its Synthetic Precursors
Terbinafine, chemically known as (E)-N-(6,6-dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphthalene-methylamine, is a cornerstone in the treatment of dermatophyte infections of the skin and nails.[1] Its therapeutic efficacy stems from a highly specific mechanism of action: the inhibition of squalene epoxidase, a critical enzyme in the fungal ergosterol biosynthesis pathway.[2][3] This targeted inhibition leads to an accumulation of squalene within the fungal cell, disrupting cell membrane integrity and ultimately causing cell death, with minimal effect on mammalian cells.[2][3]
The commercial synthesis of Terbinafine is a multi-step process where the efficiency and purity of each stage are critical for the final active pharmaceutical ingredient (API). A crucial building block in this synthetic cascade is this compound (also referred to as N-Methyl-1-naphthalenemethanamine).[4] The robust and scalable production of this secondary amine is paramount for a successful and economical Terbinafine manufacturing campaign. This guide details validated protocols for the synthesis of this key intermediate and its subsequent elaboration into Terbinafine.
Synthesis of the Key Intermediate: this compound
The preparation of this compound can be approached through several synthetic strategies. We will detail two prevalent and effective methods: direct amination of 1-chloromethylnaphthalene and a two-step formylation-hydrolysis route designed to minimize by-product formation.
Method A: Direct Amination with Methylamine
This is the most straightforward approach, involving a nucleophilic substitution reaction between 1-chloromethylnaphthalene and methylamine. The nitrogen atom of methylamine acts as the nucleophile, displacing the chloride leaving group.
Causality Behind Experimental Choices:
-
Base and Phase Transfer Catalyst: The reaction is typically conducted in the presence of a base to neutralize the HCl generated, driving the reaction to completion. A phase transfer catalyst (PTC) like tetrabutylammonium bromide is often employed to facilitate the transport of the methylamine nucleophile between the aqueous and organic phases, enhancing the reaction rate and yield.[5]
-
Solvent: A non-polar organic solvent such as toluene is commonly used to dissolve the starting material, 1-chloromethylnaphthalene.
-
Temperature Control: Low-temperature control is crucial during the addition of reagents to manage the exothermicity of the reaction and prevent the formation of impurities.[6]
Protocol 2.1: Direct Amination
-
In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, charge an aqueous solution of methylamine (40%).
-
Add a base (e.g., sodium hydroxide) and a phase transfer catalyst (e.g., tetrabutylammonium bromide).[5]
-
Cool the mixture to 10-20°C.
-
Slowly add a solution of 1-chloromethylnaphthalene dissolved in toluene to the cooled methylamine solution over 2-3 hours, maintaining the temperature between 10-20°C.[6]
-
After the addition is complete, allow the reaction to stir at this temperature for an additional 2-3 hours until completion is confirmed by TLC or HPLC analysis.
-
Perform a work-up by separating the organic phase. Wash the organic layer with water to remove residual salts and base.
-
Concentrate the organic phase under reduced pressure to yield crude this compound.
-
The crude product can be purified by vacuum distillation to obtain the pure secondary amine.[7]
Method B: Formylation-Hydrolysis Route
This improved process is designed to circumvent the formation of tertiary amine impurities, a common issue in direct amination methods.[8][9] The strategy involves first reacting 1-chloromethylnaphthalene with N-methylformamide to produce an intermediate N-formyl derivative, which is then hydrolyzed to yield the desired secondary amine.
Causality Behind Experimental Choices:
-
N-methylformamide as Reagent: Using N-methylformamide prevents the dialkylation that leads to tertiary amine impurities, as the formyl group protects the nitrogen.
-
Base and Solvent System: The initial formylation can be carried out using a mild base like potassium hydroxide with a PTC in a non-polar solvent, or by pre-forming the anion of N-methylformamide with a strong base.[7][8][9]
-
Hydrolysis: The stable formamide intermediate is readily hydrolyzed under acidic (e.g., aqueous sulfuric acid) or basic conditions to cleave the formyl group and liberate the free amine.[8][9][10]
Protocol 2.2: Formylation-Hydrolysis
Step 1: Preparation of N-methyl-N-(1-naphthylmethyl)-formamide [8]
-
To a reaction vessel, add N-methylformamide and N,N-dimethylformamide (DMF).
-
Cool the solution to 20-25°C and add a mild base (e.g., powdered potassium hydroxide) and a phase transfer catalyst.
-
Slowly add a solution of 1-chloromethylnaphthalene in toluene over 1.5-2 hours, maintaining the temperature at 40-45°C.
-
Stir the mixture for 1 hour at this temperature.
-
Quench the reaction by adding water and extract the product into toluene.
-
Distill the solvent to obtain the crude N-methyl-N-(1-naphthylmethyl)-formamide, which can be used directly in the next step.[8]
Step 2: Acid Hydrolysis of the Formamide Intermediate [10]
-
Suspend the crude formamide from the previous step in a 10% aqueous solution of sulfuric acid.
-
Heat the mixture to reflux temperature and maintain for approximately 4 hours.
-
Cool the reaction mixture to 25°C and extract with toluene to remove any non-basic impurities.
-
Treat the aqueous layer with activated carbon to decolorize, then filter.
-
Basify the filtrate to a pH of 10.0 with a sodium hydroxide solution.
-
Extract the liberated this compound into toluene.
-
Distill the toluene to yield the crude product, which can be further purified by high vacuum distillation to achieve high purity (e.g., >85% yield).[7]
Summary of Synthesis Parameters for this compound
| Parameter | Method A: Direct Amination | Method B: Formylation-Hydrolysis |
| Primary Reagents | 1-chloromethylnaphthalene, Methylamine | 1-chloromethylnaphthalene, N-methylformamide |
| Key Additives | Base (NaOH), Phase Transfer Catalyst (TBAB) | Base (KOH), Phase Transfer Catalyst; H₂SO₄ for hydrolysis |
| Solvent(s) | Toluene, Water | Toluene, DMF; Aqueous H₂SO₄ |
| Temperature | 10-20°C | 40-45°C (Formylation); Reflux (Hydrolysis) |
| Key Advantage | More direct, fewer steps | Higher purity, avoids tertiary amine by-products[9] |
| Purification | Vacuum Distillation | Acid/Base work-up, Vacuum Distillation[8] |
Conversion to Terbinafine: The Final Condensation Step
With high-purity this compound in hand, the final step involves its condensation with the allylic side chain. A common reactant for this step is 1-chloro-6,6-dimethyl-2-heptene-4-yne.[2][3] This reaction forms the core structure of Terbinafine.
Causality Behind Experimental Choices:
-
One-Pot vs. Two-Step: While some methods propose a one-pot synthesis reacting methylamine, 1-chloromethylnaphthalene, and the side-chain precursor simultaneously[6], a stepwise approach generally offers better control and purity.
-
Base: A base such as sodium carbonate or sodium hydroxide is required to act as an acid scavenger.[1][2]
-
Isomer Separation: The condensation reaction can produce a mixture of (E) and (Z) isomers. Terbinafine is the pure (E)-isomer. The final product is often converted to its hydrochloride salt, which facilitates the purification of the desired (E)-isomer via recrystallization.[1]
Protocol 3.1: Synthesis of Terbinafine
-
Charge this compound and a suitable solvent (e.g., toluene or THF) into a reactor.
-
Add an aqueous solution of a base, such as sodium hydroxide.[1]
-
Heat the reaction mixture to 95-100°C.
-
Slowly add 1-chloro-6,6-dimethyl-2-hepten-4-yne to the heated mixture over 5-10 minutes.
-
Maintain the reaction at 98-105°C for 2-3 hours, monitoring progress by TLC or HPLC.[1]
-
Upon completion, cool the mixture to room temperature.
-
Perform a standard work-up: separate the phases, extract the aqueous layer with the organic solvent, combine the organic layers, and wash with water.
-
Concentrate the organic phase to yield crude Terbinafine base as an oil.
Protocol 3.2: Purification via Hydrochloride Salt Formation
-
Dissolve the crude Terbinafine base in a suitable solvent like acetone.[11]
-
Slowly add concentrated hydrochloric acid dropwise while stirring.
-
Stir the resulting suspension at room temperature for 30 minutes, then cool to between -10°C and 0°C and stir for an additional 2-3 hours to complete precipitation.[11]
-
Filter the precipitate, wash with cold acetone, and dry under vacuum at 40°C.
-
This process yields Terbinafine HCl as a white solid with purity typically exceeding 99.8%.[11]
Summary of Terbinafine Synthesis Parameters
| Parameter | Protocol Details |
| Reactants | This compound, 1-chloro-6,6-dimethyl-2-heptene-4-yne |
| Base | Sodium Hydroxide[1] |
| Solvent | Toluene or Tetrahydrofuran (THF) |
| Temperature | 95-105°C |
| Reaction Time | 2-3 hours |
| Purification Method | Conversion to HCl salt and recrystallization from acetone[11] |
| Final Product Form | Terbinafine Hydrochloride, white solid, >99.8% purity |
Visualizing the Synthetic Workflow
To provide a clear overview of the entire process, the following diagram illustrates the synthetic pathway from naphthalene derivatives to the final Terbinafine API.
Caption: Synthetic workflow for Terbinafine production.
Conclusion
The synthesis of this compound is a critical upstream process that dictates the overall efficiency and purity profile of Terbinafine production. The choice between direct amination and the formylation-hydrolysis route depends on the desired balance between process simplicity and impurity control, with the latter offering a more robust method for achieving high purity. The subsequent condensation and purification via hydrochloride salt formation are well-established procedures that reliably yield the final API in a form suitable for pharmaceutical formulation. The protocols and insights provided herein offer a solid foundation for process development and scale-up operations in the synthesis of this important antifungal agent.
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Introduction: The Significance of Butenafine in Antifungal Therapy
An In-Depth Guide to the Synthesis of Butenafine Utilizing N-Methyl-N-naphthylmethylamine
Butenafine is a potent, synthetic antifungal agent of the benzylamine class, structurally related to allylamines like terbinafine.[1] Marketed under brand names such as Mentax® and Lotrimin Ultra®, it is a cornerstone in the topical treatment of superficial fungal infections, including tinea pedis (athlete's foot), tinea cruris (jock itch), and tinea corporis (ringworm).[2][3] Its efficacy stems from a specific and powerful mechanism of action: the inhibition of squalene epoxidase.[2][4] This enzyme is a critical chokepoint in the fungal ergosterol biosynthesis pathway. By blocking this step, butenafine triggers a dual antifungal effect: it depletes ergosterol, a vital component for fungal cell membrane integrity, and causes a toxic accumulation of squalene within the cell.[1][4][5] This combined action makes butenafine fungicidal, actively killing the fungal cells rather than merely inhibiting their growth.[1][6]
The synthesis of this sophisticated molecule relies on the strategic assembly of its core components. Central to this process is the intermediate, This compound , which serves as the foundational scaffold upon which the final butenafine structure is built.[7][8] This guide provides a detailed exploration of the synthesis pathways involving this key intermediate, offering comprehensive protocols and expert insights for researchers in medicinal chemistry and drug development.
Overall Synthetic Strategy: From Precursors to Active Pharmaceutical Ingredient
The most prevalent and industrially relevant synthesis of butenafine involves a convergent strategy. First, the key secondary amine intermediate, this compound, is prepared. Subsequently, this intermediate undergoes N-alkylation with a suitably substituted benzyl group to yield the final tertiary amine, butenafine. The free base is then typically converted to its hydrochloride salt for enhanced stability and suitability in pharmaceutical formulations.[9][10]
This document details two established protocols for the synthesis of the this compound intermediate and two distinct methods for the subsequent alkylation to form butenafine, including a classic halide-based method and a modern, catalyst-driven approach.
Caption: Fig 1. Overall workflow for Butenafine synthesis.
Part 1: Protocols for the Synthesis of this compound
The preparation of this key secondary amine is the critical first stage. The choice of method often depends on the availability of starting materials, scalability, and desired purity profile.
Protocol 1: Synthesis via Reductive Amination
This classic method builds the amine by first forming an imine (Schiff base) from an aldehyde and a primary amine, which is then reduced in situ. This pathway is well-documented and reliable.[1]
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, add 1-naphthaldehyde and a suitable solvent such as methanol.
-
Imine Formation: Cool the solution to 0-5°C using an ice bath. Slowly add a solution of methylamine (e.g., 40% in water) dropwise while maintaining the temperature. Stir the mixture for 1-2 hours to allow for the formation of the N-(naphthalen-1-ylmethylene)methanamine intermediate.
-
Reduction: While still at 0-5°C, add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise. Scientist's Note: Portion-wise addition is crucial to control the exothermic reaction and prevent side reactions.
-
Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The resulting crude oil can be purified by vacuum distillation or by converting it to its hydrochloride salt for crystallization.[7][8]
Protocol 2: Synthesis via Nucleophilic Substitution
This alternative approach involves the direct alkylation of methylamine with a reactive naphthalene derivative. It is a more direct route but requires careful control to avoid over-alkylation.[11]
Experimental Protocol:
-
Reaction Setup: In a pressure-rated vessel, dissolve an excess of methylamine in a solvent such as tetrahydrofuran (THF) or use an aqueous solution. Add a base like potassium carbonate or sodium carbonate to act as an acid scavenger.[11]
-
Reagent Addition: Cool the mixture to 10-15°C. Slowly add a solution of 1-chloromethylnaphthalene in the same solvent. Rationale: Using 1-chloromethylnaphthalene as the starting material provides a good electrophile for the nucleophilic methylamine. The base neutralizes the HCl formed during the reaction, driving it to completion.
-
Reaction: Seal the vessel and stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) for 6-12 hours. The reaction progress should be monitored by TLC or GC-MS.
-
Work-up: After cooling, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction & Purification: Dissolve the residue in dichloromethane and wash with water to remove any remaining salts and excess methylamine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product. Purify as described in Protocol 1.
| Parameter | Protocol 1: Reductive Amination | Protocol 2: Nucleophilic Substitution |
| Naphthalene Source | 1-Naphthaldehyde | 1-Chloromethylnaphthalene |
| Amine Source | Methylamine | Methylamine |
| Key Reagent | Sodium Borohydride (Reducing Agent) | Potassium Carbonate (Base) |
| Typical Solvent | Methanol, Ethanol | THF, Water[11] |
| Key Advantage | High selectivity, well-controlled | More direct, potentially faster |
| Key Challenge | Two-step process (imine then reduction) | Potential for over-alkylation (forming a tertiary amine) |
Part 2: Synthesis of Butenafine from this compound
With the key intermediate in hand, the final step is the attachment of the p-tert-butylbenzyl group.
Protocol 3: N-Alkylation with p-tert-butyl benzyl halide
This is the most widely cited method for the final assembly, involving a standard nucleophilic substitution reaction.[1]
Caption: Fig 2. N-alkylation of the secondary amine intermediate.
Experimental Protocol:
-
Reaction Setup: Charge a reaction flask with this compound, a solvent such as dimethylformamide (DMF) or acetonitrile, and a base like anhydrous potassium carbonate (K₂CO₃).
-
Reagent Addition: Add p-tert-butyl benzyl bromide[1] or p-tert-butyl benzyl chloride to the mixture.[10] Scientist's Note: A phase-transfer catalyst (PTC) like tetrabutylammonium bromide can be added, especially when using less polar solvents or a biphasic system, to accelerate the reaction.[10][12]
-
Reaction: Stir the mixture at room temperature or with gentle heating (50-60°C) for 12-24 hours until TLC analysis indicates the consumption of the starting amine.
-
Work-up: Filter the reaction mixture to remove the inorganic salts and wash the filter cake with the solvent. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain crude butenafine free base. The crude product can be purified by column chromatography or taken directly to the salt formation step.
Protocol 4: Catalytic N-Alkylation with p-tert-butyl benzyl alcohol
This modern approach avoids the use of halides, which can be genotoxic impurities. It represents a greener and potentially more efficient synthetic route.[9]
Experimental Protocol:
-
Reaction Setup: In a sealed reaction vessel under an inert gas (e.g., Argon), add the catalyst (e.g., an Rh-based complex like RhCl(PPh₃)₃), this compound, p-tert-butyl benzyl alcohol, and a reaction solvent such as toluene or deionized water.[9]
-
Molar Ratio: The molar ratio of N-methyl-1-naphthylmethylamine to p-tert-butylbenzyl alcohol is typically controlled at 1:1.0 to 1:1.1.[9]
-
Reaction: Seal the device and heat to 100-150°C until the reaction is complete as determined by HPLC or TLC analysis. Rationale: This method leverages a transition-metal catalyst to activate the alcohol for nucleophilic attack by the amine, releasing water as the only byproduct, which aligns with green chemistry principles.
-
Work-up and Extraction: After cooling, the reaction mixture is extracted with a solvent like ethyl acetate.[9]
-
Purification: The organic extract is concentrated under reduced pressure, and the resulting residue is purified, typically proceeding to the salt formation step.
Final Step: Preparation of Butenafine Hydrochloride
For pharmaceutical use, the butenafine free base is converted to its hydrochloride salt.
Protocol:
-
Dissolve the purified butenafine free base in a suitable solvent, such as isopropanol or ethyl acetate.[9][11]
-
Slowly add a solution of hydrochloric acid in an organic solvent (e.g., HCl in isopropanol or HCl in 1,4-dioxane) with stirring.[9]
-
The butenafine hydrochloride salt will precipitate out of the solution. Continue stirring in an ice bath for 1-2 hours to maximize crystallization.
-
Collect the solid product by filtration, wash the filter cake with a small amount of cold solvent, and dry under vacuum to yield pure butenafine hydrochloride.
| Parameter | Protocol 3: Halide Alkylation | Protocol 4: Catalytic Alcohol Alkylation |
| Benzyl Source | p-tert-butyl benzyl chloride/bromide | p-tert-butyl benzyl alcohol |
| Key Reagent | Base (K₂CO₃, NaOH) | Rh-based complex catalyst[9] |
| Byproduct | Inorganic Salt (e.g., KCl, KBr) | Water |
| Typical Solvent | DMF, Acetonitrile, Water[10] | Toluene, Water[9] |
| Key Advantage | Well-established, reliable chemistry | Avoids halide reagents, "greener" process |
| Key Challenge | Potential for halide-related impurities | Requires specialized catalyst, higher temperatures |
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N-Methyl-N-naphthylmethylamine: A Novel Fluorescent Probe for Cellular Imaging
Application Note and Protocols
Introduction: The Quest for Novel Fluorophores in Cellular Biology
Fluorescence microscopy is an indispensable tool in modern cell biology, enabling researchers to visualize subcellular structures and dynamic processes with high specificity.[1] The continuous development of novel fluorescent probes is paramount to advancing our understanding of cellular function. Naphthalene and its derivatives have garnered significant interest as fluorophores due to their inherent photophysical properties, including high quantum yields and photostability, stemming from their rigid, conjugated π-electron systems.[2][3] While N-Methyl-N-naphthylmethylamine has been primarily utilized as an intermediate in pharmaceutical synthesis, its structural similarity to other naphthalene-based fluorescent probes suggests its untapped potential as a valuable tool for cellular imaging.[4][5]
This document outlines the theoretical framework and provides detailed protocols for the application of this compound as a novel fluorescent probe for live-cell imaging. We will explore its predicted photophysical properties, propose a mechanism of cellular uptake, and detail the necessary validation and control experiments to ensure scientific rigor. This guide is intended for researchers in cell biology, molecular biology, and drug development who are interested in exploring new avenues in fluorescent cellular imaging.
Predicted Photophysical and Chemical Properties
The fluorescent properties of naphthalene derivatives are well-documented.[6] The naphthalene moiety in this compound is the basis for its predicted fluorescence. The introduction of substituents, such as the methylamine group, can influence the photophysical properties, including absorption and emission spectra.[7]
| Property | Predicted Value/Characteristic | Rationale |
| Excitation Wavelength (λex) | ~280 - 320 nm | Based on the UV absorption of the naphthalene core.[8] |
| Emission Wavelength (λem) | ~330 - 360 nm | Typical emission range for naphthalene derivatives in a non-polar environment. |
| Quantum Yield (Φ) | Moderate to High | Naphthalene derivatives are known for their high quantum yields.[2] |
| Solubility | Soluble in organic solvents (e.g., DMSO, Ethanol), sparingly soluble in aqueous media. | Common characteristic of small aromatic molecules. |
| Cell Permeability | Predicted to be cell-permeable | The small molecular weight and lipophilic nature of the naphthalene group should facilitate passive diffusion across the cell membrane. |
Note: These are predicted properties and require experimental validation.
Proposed Mechanism of Cellular Staining
It is hypothesized that this compound will passively diffuse across the plasma membrane and accumulate in intracellular compartments with a non-polar environment, such as lipid droplets or the endoplasmic reticulum, due to the hydrophobic nature of the naphthalene ring. The fluorescence intensity is expected to be enhanced in these non-polar environments, a phenomenon observed with other naphthalene-based probes.
Experimental Protocols
Preparation of this compound Stock Solution
Rationale: A concentrated stock solution in a water-miscible organic solvent is necessary for accurate and reproducible dilution into aqueous cell culture media. Dimethyl sulfoxide (DMSO) is a common choice for this purpose.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
Protocol:
-
Weigh out a precise amount of this compound.
-
Dissolve in anhydrous DMSO to prepare a 10 mM stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light.
Live-Cell Staining Protocol
Rationale: This protocol outlines the general procedure for staining live cells. The optimal concentration of the probe and incubation time should be determined empirically for each cell type and experimental condition.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound stock solution (10 mM in DMSO)
Protocol:
-
Culture cells to the desired confluency (typically 60-80%).
-
Prepare a working solution of this compound by diluting the 10 mM stock solution in pre-warmed complete cell culture medium. A starting concentration range of 1-10 µM is recommended.
-
Remove the existing culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the this compound working solution to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 15-60 minutes. The optimal incubation time will need to be determined.
-
Remove the staining solution.
-
Wash the cells twice with pre-warmed PBS or live-cell imaging buffer.
-
Add fresh, pre-warmed complete culture medium or live-cell imaging buffer to the cells.
-
Proceed with fluorescence microscopy.
Experimental Workflow for Live-Cell Imaging
Caption: Workflow for staining live cells with this compound.
Validation and Control Experiments
The introduction of a novel fluorescent probe requires rigorous validation to ensure that the observed fluorescence is a true representation of the probe's localization and not an artifact.[9][10]
Cytotoxicity Assay
Rationale: It is crucial to determine the concentration range at which this compound is non-toxic to cells. Naphthalene and some of its derivatives have been reported to exhibit cytotoxic effects.[1][11][12] A standard MTT or similar viability assay should be performed.
Protocol (MTT Assay):
-
Plate cells in a 96-well plate at a suitable density.
-
Allow cells to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for a period relevant to the imaging experiments (e.g., 1-24 hours). Include a vehicle control (DMSO) and an untreated control.
-
After incubation, add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the untreated control. The highest concentration that does not significantly reduce cell viability should be used for imaging experiments.
Control for Autofluorescence
Rationale: Cells exhibit endogenous fluorescence (autofluorescence), which can interfere with the signal from the fluorescent probe.
Protocol:
-
Prepare a sample of unstained cells.
-
Image these cells using the same filter set and acquisition settings as for the stained cells.
-
The signal detected in the unstained sample represents the level of autofluorescence, which should be significantly lower than the signal from the stained cells.
Co-localization Studies
Rationale: To identify the subcellular compartments stained by this compound, co-localization experiments with well-characterized organelle-specific fluorescent probes are necessary.
Protocol:
-
Select commercially available fluorescent probes for specific organelles (e.g., ER-Tracker™, MitoTracker™, LysoTracker™, Nile Red for lipid droplets).
-
Co-stain cells with this compound and the organelle-specific probe according to the manufacturers' protocols.
-
Acquire images in separate channels for each probe.
-
Merge the images and analyze the degree of overlap between the signals to determine the subcellular localization of this compound.
Validation Workflow for a Novel Fluorescent Probe
Caption: Key validation steps for this compound as a new probe.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak fluorescence signal | - Probe concentration too low- Incubation time too short- Incorrect filter set- Photobleaching | - Increase probe concentration- Increase incubation time- Verify excitation and emission filters match the probe's spectra- Reduce excitation light intensity and exposure time |
| High background fluorescence | - Probe concentration too high- Inadequate washing | - Decrease probe concentration- Increase the number and duration of washes after staining |
| Cell death or morphological changes | - Probe-induced cytotoxicity- Phototoxicity | - Perform a cytotoxicity assay to determine the optimal concentration- Reduce excitation light intensity and exposure time; use a live-cell imaging buffer |
Conclusion and Future Directions
This compound presents a promising, yet unexplored, candidate as a novel fluorescent probe for cellular imaging. Its naphthalene core provides the basis for intrinsic fluorescence, and its small size and lipophilicity suggest it will be cell-permeable. The protocols and validation strategies outlined in this application note provide a comprehensive framework for researchers to investigate the utility of this compound in their own experimental systems.
Further characterization of its photophysical properties, including quantum yield, molar extinction coefficient, and photostability, is essential. Moreover, exploring its potential as a sensor for specific ions or biomolecules, a known application for other naphthalene-based probes, could open up new avenues for its use in cell biology.[13][14][15] Rigorous experimental validation will be the key to unlocking the full potential of this compound as a valuable addition to the fluorescent probe toolkit.
References
- Indian Journal of Chemistry. (n.d.). Naphthalene derivatives as fluorescent probe.
- Crompton, M., et al. (2012). Fluorescence Microscopy—An Outline of Hardware, Biological Handling, and Fluorophore Considerations. PMC - NIH.
- Ersan, R. H., et al. (2022). Cytotoxic activity evaluation of naphthalene substituted benzimidazole derivatives.
- Ersan, R. H., et al. (2022). Cytotoxic activity evaluation of naphthalene substituted benzimidazole derivatives.
- Khan, I., et al. (2023). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. PubMed.
- Monteiro-Silva, F., et al. (n.d.). Naphthalene-based fluorophores: Structure, properties and applications. ResearchGate.
- Sereewatthanawut, R., et al. (n.d.). Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. MDPI.
- Khan, I., et al. (2023). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. ResearchGate.
- Chen, X., et al. (2020). A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+) and its application in cell imaging. RSC Publishing.
- Al-Warhi, T., et al. (2025). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. PMC - NIH.
- Samanta, S., et al. (n.d.). A naphthalene-based Al3+ selective fluorescent sensor for living cell imaging. Organic & Biomolecular Chemistry (RSC Publishing).
- ChemBK. (n.d.). N-(1-Naphthylmethyl)methylamine.
- Sanghavi, N. M., & Samarth, M. M. (1994). An improved synthesis of naftifine using phase transfer catalysis.
- Gao, C., et al. (2018). A naphthalene-based fluorescent probe for ratiometric imaging of lysosomal hydrogen sulfide in living cells. PubMed.
- LI-COR Biosciences. (2018). The Pivotal Role of Validation in Optical Probe Development.
- Crompton, M., et al. (2019). Designing a rigorous microscopy experiment: Validating methods and avoiding bias. NIH.
- PhotochemCAD. (n.d.). Naphthalene.
- Optical Pathways. (n.d.). Optimizing Fluorescent Imaging Protocols for Reproducible Results.
- ResearchGate. (n.d.). (PDF) Fluorescent Nanoprobes Dedicated to in Vivo Imaging: From Preclinical Validations to Clinical Translation.
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analytical methods for N-Methyl-N-naphthylmethylamine quantification
Application Note & Protocol
Topic: Quantitative Analysis of N-Methyl-N-naphthylmethylamine in Pharmaceutical Matrices
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide detailing validated analytical methodologies for the precise quantification of this compound (C₁₂H₁₃N). This compound is a critical intermediate in the synthesis of several pharmaceutical compounds, including the antifungal agents Terbinafine and Butenafine, and may also be present as a process-related impurity.[1][2] Accurate and robust quantification is therefore essential for quality control, process optimization, and regulatory compliance. This guide presents detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control and a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis in complex matrices. A Gas Chromatography-Mass Spectrometry (GC-MS) method is also discussed. Each protocol is grounded in established analytical principles and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure trustworthiness and scientific integrity.[3][4][5]
Analyte Profile: this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to analytical method development.
-
Structure:
-
IUPAC Name: N-methyl-1-(naphthalen-1-yl)methanamine[6]
-
CAS Number: 14489-75-9[6]
-
Molecular Formula: C₁₂H₁₃N[6]
-
Molecular Weight: 171.24 g/mol [6]
-
Form: Typically a liquid, described as colorless to orange or light brown-red.[7][8] The hydrochloride salt is an off-white to cream crystalline powder.[1][9]
-
Solubility: The free base is soluble in organic solvents like methanol and acetonitrile. The hydrochloride salt is sparingly soluble in water.[1]
-
Key Feature: The presence of a secondary amine group makes the molecule basic (pKa ≈ 10.7) and readily protonated, which is a key consideration for both chromatographic retention and mass spectrometric ionization.[7][10]
Recommended Analytical Methodology: HPLC-UV
For routine quantification in bulk drug substances or formulated products where concentration levels are relatively high, Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) offers a robust, reliable, and cost-effective solution.
Principle of HPLC-UV Method
This method employs a reverse-phase C18 column to separate this compound from other components in the sample matrix. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and a more polar mobile phase.[11] An acidic mobile phase is used to protonate the secondary amine group on the analyte. This ensures a consistent charge state, preventing peak tailing and resulting in sharp, symmetrical peaks, which are crucial for accurate integration and quantification. The naphthalene moiety provides a strong chromophore, allowing for sensitive detection by UV spectrophotometry.
Experimental Protocol: HPLC-UV
-
This compound Reference Standard (>98% purity)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
Phosphoric Acid (H₃PO₄) or Formic Acid (HCOOH), analytical grade
-
Volumetric flasks, pipettes, and autosampler vials
Caption: Standard and Sample Preparation Workflow for HPLC-UV Analysis.
-
Mobile Phase Preparation: Prepare a solution of Acetonitrile and Water (e.g., 50:50 v/v) containing 0.1% Phosphoric Acid. Degas the solution by sonication or vacuum filtration.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh a sample of the drug substance or ground tablets equivalent to about 10 mg of the active ingredient. Transfer to a 100 mL volumetric flask, add approximately 70 mL of mobile phase, sonicate for 15 minutes to dissolve, then dilute to volume.[12] Further dilute as necessary to bring the analyte concentration within the calibration range.
-
Filtration: Prior to injection, filter all sample and standard solutions through a 0.45 µm PTFE syringe filter to remove particulates that could damage the HPLC column.[12]
-
HPLC Analysis: Inject the prepared samples and standards into the HPLC system.
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, robust system is sufficient for this analysis. |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm (e.g., Newcrom R1)[11] | C18 provides excellent hydrophobic retention for the naphthalene moiety. 5 µm particles offer a good balance of efficiency and backpressure. |
| Mobile Phase | Acetonitrile:Water (50:50 v/v) + 0.1% Phosphoric Acid | The organic/aqueous ratio provides adequate retention. Phosphoric acid protonates the analyte, ensuring good peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintained temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity and peak shape. |
| UV Detector | Diode Array Detector (DAD) or Variable Wavelength (VWD) | DAD allows for peak purity assessment. |
| Detection Wavelength | 220 nm or 280 nm | The naphthalene ring system exhibits strong absorbance at these wavelengths, providing high sensitivity. |
Method Validation Summary (ICH Q2(R1))
The method must be validated to demonstrate its suitability for its intended purpose.[3][13] The following table summarizes typical acceptance criteria.
| Validation Parameter | Typical Acceptance Criteria | Purpose |
| Specificity | Peak is free from interference from blank/placebo. | To ensure the signal measured is only from the analyte of interest.[14] |
| Linearity | Correlation Coefficient (R²) ≥ 0.999 | To demonstrate a proportional relationship between analyte concentration and detector response over a defined range.[14] |
| Range | 80% to 120% of the target concentration | The interval for which the method is precise, accurate, and linear.[13] |
| Accuracy (% Recovery) | 98.0% - 102.0% | To assess the closeness of the measured value to the true value. |
| Precision (RSD) | Repeatability (Intra-day) ≤ 2.0%Intermediate Precision (Inter-day) ≤ 2.0% | To measure the degree of scatter between a series of measurements. |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | The lowest amount of analyte that can be detected but not necessarily quantified. |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. |
| Robustness | No significant change in results with minor variations (e.g., ±5% mobile phase composition, ±2°C column temp) | To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage. |
Advanced Methodology: LC-MS/MS
For applications requiring higher sensitivity and selectivity, such as pharmacokinetic studies in biological fluids or the quantification of trace-level impurities, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[15][16]
Principle of LC-MS/MS Method
This technique combines the powerful separation capabilities of HPLC with the highly sensitive and selective detection of tandem mass spectrometry.[15] After chromatographic separation, the analyte is ionized, typically using Electrospray Ionization (ESI), to form a protonated molecule ([M+H]⁺). In the first quadrupole (Q1), this specific precursor ion is selected. It is then fragmented in a collision cell (Q2), and a specific, characteristic product ion is monitored by the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, as it is highly unlikely that an interfering compound will have the same retention time, precursor ion mass, and product ion mass.[16]
Experimental Protocol: LC-MS/MS
Caption: High-level workflow for LC-MS/MS quantification in a biological matrix.
-
Mobile Phase Preparation: Prepare a solution of Acetonitrile and Water (e.g., 50:50 v/v) containing 0.1% Formic Acid .
-
Causality: Phosphoric acid is non-volatile and will contaminate the mass spectrometer; formic acid is volatile and fully compatible with MS detection.[11]
-
-
Standard and Sample Preparation: Prepare standards as described in the HPLC section, using mobile phase with formic acid. For biological samples (e.g., plasma), a protein precipitation or solid-phase extraction (SPE) step is required to remove matrix interferences.[16][17]
-
Protein Precipitation Example: To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., isotopically labeled this compound-d3). Vortex for 1 minute, then centrifuge at >10,000 x g for 10 minutes. Transfer the supernatant to a new tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 100 µL of mobile phase.
-
-
LC-MS/MS Analysis: Inject the prepared samples into the LC-MS/MS system.
| Parameter | Recommended Setting |
| LC System | UPLC/UHPLC system (e.g., Waters Acquity, Sciex ExionLC) |
| Column | C18, 2.1 x 50 mm, <2 µm particles |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| MS System | Triple Quadrupole (e.g., Sciex 6500+, Waters Xevo TQ-S) |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| MRM Transition | Q1: 172.2 m/z → Q3: 141.1 m/z |
| Rationale for MRM | The precursor ion [M+H]⁺ is 172.2. The most stable and abundant fragment is the naphthylmethyl cation at m/z 141.1, formed by the loss of the neutral methylamine group (CH₃NH₂). This is consistent with published GC-MS fragmentation data.[6] |
| Dwell Time | 100 ms |
| Collision Energy | Optimize experimentally (typically 15-25 eV) |
Alternative Methodology: GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a viable alternative, particularly for assessing volatile impurities or when derivatization is not a concern. The compound has known GC-MS spectral data, indicating it is sufficiently volatile and thermally stable for analysis.[6][18]
Principle of GC-MS Method
The sample is injected into a heated port where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. Eluted compounds enter the mass spectrometer, are ionized (typically by Electron Ionization - EI), and the resulting fragments are detected.
Recommended GC-MS Conditions
| Parameter | Recommended Setting |
| GC System | Agilent 8890 GC or equivalent |
| Column | DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium, constant flow ~1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold 1 min, ramp to 280 °C at 20 °C/min, hold 5 min |
| MS System | Single Quadrupole or Triple Quadrupole MS |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Mode | Full Scan (50-300 amu) or Selected Ion Monitoring (SIM) for quantification (Ions: 171, 141) |
Conclusion
This guide outlines three robust analytical methods for the quantification of this compound.
-
HPLC-UV is the recommended method for routine quality control of drug substances and products due to its simplicity, robustness, and cost-effectiveness.
-
LC-MS/MS provides unparalleled sensitivity and selectivity, making it the gold standard for trace-level quantification in complex biological or environmental matrices.
-
GC-MS serves as a valuable alternative, particularly for impurity profiling where analyte volatility is suitable.
The selection of the appropriate method depends on the specific application, the required sensitivity, and the nature of the sample matrix. In all cases, proper method validation in accordance with ICH Q2(R1) guidelines is mandatory to ensure the generation of reliable and accurate data for regulatory submission and quality assurance.[5][13]
References
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- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84474, this compound.
- ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16211748, this compound hydrochloride.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
- International Council for Harmonisation. (1995). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- American Chemical Society Publications. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis.
- Google Patents. (2004). WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
- Ain Shams University. (n.d.). Analytical Study of Some Drugs Containing Amine Group.
- Google Patents. (2004). WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
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- TrAC Trends in Analytical Chemistry. (2009). Sample preparation in analysis of pharmaceuticals.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Methylamine.
- Asian Journal of Chemistry. (2006). Determination of Naphthalene Content by Gas Chromatography.
- LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements.
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- Chemsrc. (n.d.). N-Methyl-1-naphthylmethylamine.
- PubMed. (2021). Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways.
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- U.S. Environmental Protection Agency. (2007). Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC).
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Introduction: The Analytical Imperative for N-Methyl-N-naphthylmethylamine
An Application Note for the Isocratic HPLC-UV Analysis of N-Methyl-N-naphthylmethylamine
This compound is a key chemical intermediate and a known process-related impurity in the synthesis of several important pharmaceutical compounds, including the allylamine antifungal agents Terbinafine and Butenafine.[1][2][3] Its chemical structure, featuring a secondary amine and a naphthalene moiety, presents specific challenges for chromatographic analysis.[4] As a basic compound, it is prone to interacting with residual silanols on conventional silica-based HPLC columns, potentially leading to poor peak shape and compromised resolution. Furthermore, regulatory bodies mandate that impurities in active pharmaceutical ingredients (APIs) and finished drug products are rigorously controlled and monitored.[5]
This application note, designed for researchers and drug development professionals, provides a comprehensive, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The narrative moves beyond a simple recitation of steps to explain the scientific rationale behind key methodological choices, ensuring the protocol is not only replicable but also adaptable. We will delve into the principles of method development, provide a detailed operational protocol, and outline a validation strategy grounded in the International Council for Harmonisation (ICH) guidelines.[6][7][8]
Part 1: Foundational Principles & Method Development
Physicochemical Characteristics of the Analyte
Understanding the properties of this compound is fundamental to developing a successful HPLC method. Its structure dictates its behavior in a chromatographic system.
| Property | Value / Description | Significance for HPLC Analysis |
| Molecular Formula | C₁₂H₁₃N (Free Base) | Influences molecular weight and solubility. |
| Molecular Weight | 171.24 g/mol (Free Base)[4] | Relevant for preparing standard solutions of known concentration. |
| Form | Often supplied as a hydrochloride salt (C₁₂H₁₄ClN).[9][10] | The salt form enhances water solubility, simplifying sample preparation. |
| pKa | As a secondary amine, it is basic (estimated pKa ~9-10). | The compound will be protonated (cationic) at acidic pH. This is critical for controlling retention and peak shape in reversed-phase HPLC.[11] |
| Solubility | The hydrochloride salt is sparingly soluble in water.[12] | The choice of diluent (e.g., a mix of water and organic solvent) is important to ensure complete dissolution. |
| UV Chromophore | The naphthalene ring system provides strong UV absorbance. | Allows for sensitive detection using a standard UV-Vis detector. |
Rationale for Reversed-Phase Chromatography
Reversed-Phase (RP) HPLC is the method of choice for this analysis due to the non-polar character of the naphthalene ring. The primary retention mechanism is the hydrophobic interaction between the analyte and the non-polar stationary phase (e.g., C18).[11]
However, the basicity of the amine group can cause deleterious secondary interactions. At a mobile phase pH above ~3.5, residual silanol groups (Si-OH) on the silica backbone of the column can become deprotonated (SiO⁻), leading to ionic interactions with the protonated amine (R₃NH⁺). This results in significant peak tailing.
Mitigation Strategy: The key is to suppress the ionization of the silanol groups. This is achieved by maintaining a low mobile phase pH (typically between 2.5 and 3.0) through the use of an acidic modifier like phosphoric acid or formic acid.[13] At this pH, the silanol groups are predominantly in their neutral form, minimizing ionic interactions and ensuring a sharp, symmetrical peak based primarily on hydrophobic retention.
Part 2: Analytical Method & Protocols
This section details the validated isocratic HPLC method for the quantification of this compound.
Materials and Equipment
-
Reference Standard: this compound Hydrochloride (purity ≥98%).[10]
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (≥18.2 MΩ·cm), Phosphoric Acid (ACS grade).
-
Instrumentation: HPLC system with isocratic pump, autosampler, column thermostat, and UV-Vis detector.
-
Column: A modern, end-capped C18 column with low silanol activity is recommended (e.g., 250 mm x 4.6 mm, 5 µm particle size). An alternative is a specialized column designed for basic compounds.[13]
Optimized Chromatographic Conditions
The following conditions have been optimized to provide a robust and efficient separation.
| Parameter | Condition | Rationale |
| Stationary Phase | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent hydrophobic retention and resolution for the analyte. |
| Mobile Phase | Acetonitrile : Water (with 0.1% H₃PO₄) (50:50, v/v) | The ACN/Water ratio provides optimal retention. Phosphoric acid ensures a low pH (~2.5-3.0) to produce a sharp peak shape.[13] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 220 nm | The naphthalene moiety exhibits strong absorbance at this wavelength, providing high sensitivity. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
| Run Time | ~10 minutes | Sufficient to allow for elution of the main peak and any early-eluting impurities. |
| Diluent | Mobile Phase | Using the mobile phase as the diluent ensures peak shape is not distorted by solvent effects. |
Protocol 1: Preparation of Solutions
A. Mobile Phase Preparation (1 L):
-
Add 500 mL of HPLC-grade water to a 1 L solvent reservoir.
-
Carefully add 1.0 mL of concentrated phosphoric acid and mix thoroughly.
-
Add 500 mL of HPLC-grade acetonitrile.
-
Sonicate the solution for 10-15 minutes to degas.
B. Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound Hydrochloride reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of Diluent (Mobile Phase).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with Diluent and mix well.
C. Working Standard Solution (10 µg/mL):
-
Pipette 10.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to the mark with Diluent and mix well. This solution is suitable for injection.
D. Sample Preparation:
-
Prepare a sample solution of the test article (e.g., drug substance, formulation) in Diluent to achieve a target concentration of approximately 10 µg/mL of this compound.
-
Filter the final solution through a 0.45 µm syringe filter compatible with the Diluent (e.g., PTFE) before injection.
Protocol 2: HPLC Analysis Workflow
The general workflow for the analysis is outlined below.
Caption: High-level workflow for HPLC analysis.
System Suitability Test (SST)
Before sample analysis, the system suitability must be confirmed to ensure the chromatographic system is performing adequately. This is achieved by making at least five replicate injections of the Working Standard Solution.
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (Asymmetry) | ≤ 1.5 | Ensures the peak is symmetrical, indicating minimal undesirable secondary interactions. |
| Theoretical Plates (N) | ≥ 2000 | Measures the efficiency of the column separation. |
| % RSD of Peak Areas | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and system. |
| % RSD of Retention Times | ≤ 1.0% | Indicates the stability of the pump and mobile phase composition. |
Part 3: Method Validation Strategy
A comprehensive validation study must be performed to demonstrate that the analytical method is fit for its intended purpose, in accordance with ICH Q2(R2) guidelines.[7][8]
Caption: Interrelationship of ICH method validation parameters.
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components.[6] To prove the method is "stability-indicating," forced degradation studies are essential.[14][15] The goal is to achieve 5-20% degradation of the analyte.[16]
Protocol 3: Forced Degradation (Example Conditions) A solution of this compound (~100 µg/mL) is subjected to the following stress conditions. A control sample (unstressed) is analyzed alongside the stressed samples.
| Condition | Protocol |
| Acid Hydrolysis | Add 0.1 M HCl; heat at 60 °C for 4 hours. Neutralize before injection. |
| Base Hydrolysis | Add 0.1 M NaOH; heat at 60 °C for 2 hours. Neutralize before injection. |
| Oxidation | Add 3% H₂O₂; store at room temperature for 24 hours. |
| Thermal | Store solution at 80 °C for 48 hours. |
| Photolytic | Expose solution to light providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (per ICH Q1B guidelines). |
The method is deemed stability-indicating if the peaks for any degradation products are well-resolved from the main analyte peak (resolution > 1.5).
Linearity, Accuracy, and Precision
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. This is typically assessed over a range of 50% to 150% of the target concentration using at least five concentration levels. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The closeness of test results to the true value. It is evaluated by analyzing samples with known concentrations (e.g., by spiking a blank matrix) at a minimum of three levels across the specified range. Recovery should typically be within 98.0% to 102.0%.
-
Precision: Assessed at two levels:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. Analyzed by performing at least six replicate measurements at 100% of the test concentration. The %RSD should be ≤ 2.0%.[17]
-
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment). The results are compared to assess the method's reproducibility.
-
Range, LOQ, and Robustness
-
Range: The interval between the upper and lower analyte concentrations for which the method has demonstrated suitable linearity, accuracy, and precision.[17][18]
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±10% change in mobile phase organic content, ±2 °C in column temperature, ±0.1 unit in mobile phase pH). This provides an indication of its reliability during normal usage.[18]
Conclusion
The reversed-phase HPLC method detailed in this application note provides a reliable, robust, and sensitive system for the quantitative analysis of this compound. By controlling the mobile phase pH to suppress silanol interactions, a symmetrical peak shape and excellent reproducibility are achieved. The outlined protocols for analysis and validation, grounded in ICH principles, offer a clear pathway for implementation in a regulated laboratory environment. This method is suitable for a range of applications, from quality control of raw materials to the analysis of stability samples and the quantification of this specific impurity in final drug products.
References
- SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. SIELC.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84474, this compound. PubChem.
- Kawasaki, T., et al. (1987). Separation and determination of aromatic amines by reversed-phase HPLC. Analytical Sciences.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16211748, this compound hydrochloride. PubChem.
- World Health Organization. (n.d.). The International Pharmacopoeia – related substances tests: dosage form monographs guidance notes. WHO.
- Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline.
- Request PDF. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. ResearchGate.
- Semantic Scholar. (n.d.). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Semantic Scholar.
- Google Patents. (n.d.). WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine. Google Patents.
- MedCrave. (2016). Forced Degradation Studies. MedCrave.
- ChemBK. (n.d.). N-Methyl-1-naphthalenemethylamine hydrochloride. ChemBK.
- Pharmaffiliates. (2024). Types of Reference Standards Used in the Pharmaceutical Industry. Pharmaffiliates.
- AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
- Sultan Qaboos University Journal For Science. (n.d.). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines. SQU Journal for Science.
- International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing. Global Research Online.
- ChemBK. (n.d.). N-(1-Naphthylmethyl)methylamine. ChemBK.
- YouTube. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation. Pharma Talks.
- BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. BioPharm International.
- PMC. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. National Center for Biotechnology Information.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. EMA.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Phenomenex.
- Indian Journal of Chemical Technology. (1994). An improved synthesis of naftifine using phase transfer catalysis. CSIR.
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GC-MS method for N-Methyl-N-naphthylmethylamine identification
An Application Note and Protocol for the Identification of N-Methyl-N-naphthylmethylamine by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a detailed, robust, and validated method for the identification and quantification of this compound (CAS No. 14489-75-9) using Gas Chromatography-Mass Spectrometry (GC-MS). As an important chemical intermediate and a potential impurity in pharmaceutical manufacturing, such as in the synthesis of Terbinafine, a reliable analytical method is critical for quality control and research purposes[1]. The protocol herein is designed for researchers, analytical scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data interpretation. The methodology emphasizes a self-validating system, ensuring scientific integrity through discussions on linearity, limits of detection, and specificity, grounded in established analytical principles[2][3].
Introduction and Scientific Background
This compound (C₁₂H₁₃N, Mol. Wt. 171.24 g/mol ) is a tertiary amine featuring a naphthyl moiety[1]. Its analysis is pertinent in contexts such as synthetic chemistry quality control and as a specified impurity in active pharmaceutical ingredients (APIs)[1]. Gas Chromatography (GC) is an ideal separation technique for this compound due to its boiling point (approx. 288 °C at 760 mmHg), which ensures sufficient volatility for analysis[4].
The primary challenge in the GC analysis of amines is their tendency to exhibit poor peak shape (tailing) due to interactions with active sites on the column and inlet liner. While derivatization can mitigate these effects, a direct injection method is often preferred for its simplicity and speed[5][6]. This protocol utilizes a modern, inert GC column and optimized parameters to achieve excellent chromatography without derivatization. Coupling the GC with a Mass Spectrometer (MS) provides definitive identification based on the compound's unique mass spectrum, ensuring high specificity[7].
Experimental Workflow and Causality
The analytical process follows a logical sequence from sample preparation to data analysis. Each stage is optimized to ensure maximum recovery, sensitivity, and reproducibility.
Caption: High-level workflow for the GC-MS analysis of this compound.
Materials and Instrumentation
Reagents and Consumables
-
This compound reference standard (>98% purity)
-
Ethyl Acetate (HPLC or GC grade)
-
Helium (99.999% purity)
-
2 mL amber glass autosampler vials with PTFE-lined caps
-
0.22 µm PTFE syringe filters
Instrumentation
A standard Gas Chromatograph equipped with a Mass Selective Detector is required. The following configuration or equivalent is recommended:
-
Gas Chromatograph: Agilent 7890A GC or similar
-
Mass Spectrometer: Agilent 5975C MSD or similar
-
Autosampler: G4513A or similar
-
GC Column: Agilent J&W HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane phase column. This phase provides excellent selectivity for aromatic compounds and is robust for general-purpose analysis[8].
-
Data System: Manufacturer's standard software (e.g., MassHunter, Chromeleon)
Detailed Protocols
Standard and Sample Preparation
Rationale: Accurate preparation of a stock solution is fundamental for quantification. Ethyl acetate is chosen as the solvent for its compatibility with the GC system and its ability to effectively solubilize the analyte.
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with ethyl acetate.
-
Working Standard Solutions: Perform serial dilutions from the primary stock solution using ethyl acetate to prepare a calibration curve. A typical range would be 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL.
-
Sample Preparation: Accurately weigh a sample containing the suspected analyte and dissolve it in ethyl acetate to achieve a theoretical concentration within the calibration range. For example, dissolve 100 mg of an API sample in 10 mL of ethyl acetate for an initial screening.
-
Final Processing: Vortex all solutions for 30 seconds. If any particulates are visible, filter the solution through a 0.22 µm PTFE syringe filter into a GC vial.
GC-MS Instrument Setup and Parameters
Rationale: The parameters below are optimized for the sensitive detection of the target analyte. A splitless injection mode is used to transfer the maximum amount of analyte onto the column, which is essential for trace-level analysis[7]. The oven temperature program is designed to provide good separation from solvent and other potential impurities while ensuring a sharp peak for the analyte.
| Parameter | Setting | Justification |
| GC Inlet | ||
| Injection Mode | Splitless | Maximizes sensitivity for trace analysis. |
| Inlet Temperature | 280 °C | Ensures complete vaporization without thermal degradation. |
| Injection Volume | 1.0 µL | Standard volume for modern capillary GC. |
| Carrier Gas | Helium | Standard inert carrier gas for GC-MS. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm i.d. column, balancing speed and resolution. |
| GC Oven Program | ||
| Initial Temperature | 100 °C, hold for 1 min | Allows for solvent focusing. |
| Ramp Rate 1 | 25 °C/min to 220 °C | Rapidly moves past low-boiling impurities. |
| Ramp Rate 2 | 10 °C/min to 290 °C | Slower ramp through the expected elution range for better separation. |
| Final Hold | Hold at 290 °C for 5 min | Ensures elution of all compounds and cleans the column. |
| MS Interface | ||
| Transfer Line Temp | 290 °C | Prevents condensation of the analyte before entering the MS source. |
| Mass Spectrometer | ||
| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique providing reproducible fragmentation. |
| Ionization Energy | 70 eV | Industry standard for generating comparable mass spectra. |
| Source Temperature | 230 °C | Standard operating temperature. |
| Quadrupole Temp | 150 °C | Standard operating temperature. |
| Acquisition Mode | Full Scan | For initial identification and method development. |
| Scan Range | 40 - 450 m/z | Covers the molecular ion and key fragments of the analyte. |
Data Analysis and Identification Criteria
Trustworthiness through Self-Validation: The identity of this compound is confirmed by a multi-faceted approach, ensuring the method is self-validating at each analysis.
-
Retention Time (RT): The RT of the analyte peak in a sample chromatogram must match the RT of the reference standard, typically within ±0.1 minutes.
-
Mass Spectrum Confirmation: The background-subtracted mass spectrum of the sample peak must visually match the spectrum of the reference standard and/or a trusted library entry (e.g., NIST).
-
Key Ion Identification: The mass spectrum must contain the characteristic ions for this compound. Based on the NIST library and fragmentation principles, these are:
-
m/z 171: Molecular ion [M]⁺. Its presence is crucial for confirming molecular weight.
-
m/z 141: Base peak. This corresponds to the stable naphthylmethyl cation ([C₁₀H₇CH₂]⁺) formed by the loss of the methylamine radical (•NCH₃).
-
m/z 170: [M-1]⁺ ion, common in many spectra.
-
m/z 115: A common fragment from the naphthalene ring structure[1][9].
-
Caption: Predicted EI fragmentation pathway for this compound.
Method Validation Parameters
To ensure the method is fit for its intended purpose, key validation parameters should be assessed according to established guidelines[2][10].
| Parameter | Typical Acceptance Criteria | Purpose |
| Specificity | No interfering peaks at the RT of the analyte in a blank matrix. | Ensures the signal is unequivocally from the analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 over the calibration range. | Confirms a proportional response of the detector to analyte concentration. |
| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) ≥ 3 | The lowest concentration at which the analyte can be reliably detected. |
| Limit of Quantification (LOQ) | S/N ≥ 10 | The lowest concentration that can be quantified with acceptable precision and accuracy[7]. |
| Accuracy | 80-120% recovery from a spiked matrix. | Measures the closeness of the experimental value to the true value. |
| Precision | Relative Standard Deviation (RSD) ≤ 15% at the LOQ. | Demonstrates the reproducibility of the method. |
Conclusion
This application note provides a comprehensive and scientifically grounded GC-MS method for the analysis of this compound. By explaining the causality behind instrumental choices and incorporating principles of method validation, this protocol serves as a reliable starting point for researchers in pharmaceutical development and quality control. The use of a standard HP-5ms column and direct injection offers a simple, robust, and sensitive approach for the definitive identification and quantification of this compound.
References
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- Patsnap Eureka. (2023, September 22).
- PubChem. This compound hydrochloride.
- Dong, M. W. (2005). Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 486-494. [Link]
- Ferrara, G., et al. (2021). Validation of a gas chromatography-tandem mass spectrometry analytical method for the monitoring of ultra-traces of priority substances in surface waters.
- An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 319-328. [Link]
- Raja, K. D., et al. (2020). Development and validation of GC-MS method for the trace level determination of structurally alert alkyl halide impurities in Cilastatin sodium drug substance. International Journal of Pharmaceutical Sciences and Research, 11(10), 5017-5026. [Link]
- Pistos, C., et al. (2021).
- Stasik, S., et al. (2018). Quantification of N-phenyl-2-naphthylamine by gas chromatography and isotope-dilution mass spectrometry and its percutaneous absorption ex vivo under workplace conditions. Archives of Toxicology, 92(8), 2533-2543. [Link]
- Federal Institute for Occupational Safety and Health (BAuA). (2024). Determination of amines in workplace air using gas chromatography (headspace GC-MS).
- Stavric, B., Klassen, R., & Miles, W. (1979). Gas-liquid chromatographic-mass spectrometric determination of alpha- and beta-naphthylamines in FD&C Red No. 2 (amaranth). Journal of the Association of Official Analytical Chemists, 62(5), 1020-1026. [Link]
- Jover, E., & Bayona, J. M. (2015). Gas chromatographic determination of fatty amines using an ionic liquid based capillary column.
- Nakovich, L. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech Digital Library and Archives. [Link]
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- ChemSrc. N-Methyl-1-naphthylmethylamine. [Link]
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Application Note: High-Sensitivity HPLC Analysis of N-Methyl-N-naphthylmethylamine via Pre-Column Derivatization
Abstract
This application note provides a comprehensive guide for the derivatization of N-Methyl-N-naphthylmethylamine, a secondary amine of pharmaceutical interest, to enhance its detection and quantification by High-Performance Liquid Chromatography (HPLC). Direct analysis of this compound can be challenging due to its moderate UV absorbance and potential for poor chromatographic peak shape. Pre-column derivatization addresses these limitations by attaching a chromophoric or fluorophoric tag to the amine, significantly improving sensitivity and chromatographic performance. We present detailed protocols for derivatization using two highly effective reagents: 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride) and 9-fluorenylmethyl chloroformate (FMOC-Cl), complete with optimized HPLC-UV and Fluorescence detection methods.
Introduction: The Rationale for Derivatization
This compound is a key intermediate and a potential impurity in the synthesis of various compounds, including the antifungal drug Terbinafine.[1] Accurate quantification at low levels is therefore critical for quality control and drug development. While the naphthyl group provides inherent UV absorptivity, achieving the low limits of detection (LOD) and quantification (LOQ) required in pharmaceutical analysis often necessitates signal enhancement.
High-Performance Liquid Chromatography (HPLC) is the premier technique for such analyses.[2] However, secondary amines like this compound can present challenges:
-
Limited Sensitivity: Native absorbance may be insufficient for trace-level detection.
-
Poor Peak Shape: The basic nature of the amine can lead to interactions with residual silanols on silica-based columns, causing peak tailing.
-
Lack of Fluorogenic Properties: The molecule does not natively fluoresce, precluding the use of highly sensitive fluorescence detectors (FLD).
Pre-column derivatization is an effective strategy to overcome these issues.[3] This process chemically modifies the analyte before it is introduced into the HPLC system, converting it into a product with more favorable analytical properties.[4] The ideal derivatizing reagent imparts a tag that:
-
Reacts specifically and rapidly with the secondary amine group.
-
Possesses a strong chromophore for UV-Vis detection or a fluorophore for fluorescence detection.[5]
-
Increases the hydrophobicity of the analyte, improving retention and separation on reversed-phase columns.[2]
-
Forms a stable derivative product for reliable and reproducible analysis.[6]
This guide focuses on two robust and widely adopted derivatization agents for secondary amines: Dansyl Chloride and FMOC-Cl.
Selection of Derivatization Reagents
The choice of reagent depends on the available instrumentation (UV vs. Fluorescence detector) and the required sensitivity. Both Dansyl-Cl and FMOC-Cl are excellent choices for secondary amines.
| Reagent | Abbreviation | Target Group | Detection Mode | Typical Excitation (λex) | Typical Emission (λem) | Advantages |
| 5-(Dimethylamino)naphthalene-1-sulfonyl chloride | Dansyl-Cl | Primary & Secondary Amines | Fluorescence, UV | ~330-350 nm | ~510-540 nm | Forms highly stable, intensely fluorescent derivatives; robust and well-established chemistry.[2][4] |
| 9-fluorenylmethyl chloroformate | FMOC-Cl | Primary & Secondary Amines | Fluorescence, UV | ~265 nm | ~315-340 nm | Rapid reaction under mild conditions; provides strong UV and fluorescence signals.[3][5] |
| 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole | NBD-Cl | Primary & Secondary Amines | Fluorescence | ~450-470 nm | ~530-550 nm | Effective for secondary amines, long-wavelength emission minimizes background interference.[7] |
| Benzoyl Chloride | - | Primary & Secondary Amines | UV, MS | N/A (UV at ~230 nm) | N/A | Forms stable derivatives; inexpensive; improves ionization for LC-MS analysis.[5][8] |
Table 1: Comparison of Common Derivatization Reagents for Secondary Amines.
Experimental Workflow and Protocols
A generalized workflow for pre-column derivatization is essential for achieving reproducible results. The process involves controlled reaction, quenching of excess reagent, and subsequent chromatographic analysis.
Diagram 1: General workflow for pre-column derivatization and HPLC analysis.
Protocol 1: Derivatization with Dansyl Chloride (DNS-Cl)
Dansylation is a classic method that involves the nucleophilic attack of the unprotonated secondary amine on the sulfonyl chloride group of Dansyl-Cl. The reaction is conducted under alkaline conditions (pH 9.5-10.5) to ensure the amine is deprotonated and thus highly nucleophilic.[2]
Diagram 2: Reaction of this compound with Dansyl Chloride.
A. Reagents and Materials
-
This compound standard
-
Dansyl Chloride (DNS-Cl)
-
Acetonitrile (ACN), HPLC grade
-
Sodium Bicarbonate (NaHCO₃)
-
Deionized Water
-
Ammonia solution (e.g., 2% v/v) or another primary amine for quenching
-
Microcentrifuge tubes (1.5 mL)
-
Heating block or water bath
B. Solutions Preparation
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in ACN. Prepare working standards by serial dilution in ACN.
-
Dansyl Chloride Reagent (5 mg/mL): Dissolve 50 mg of Dansyl-Cl in 10 mL of ACN. Prepare this solution fresh daily as it can hydrolyze.
-
Bicarbonate Buffer (100 mM, pH 10): Dissolve 0.84 g of NaHCO₃ in 100 mL of deionized water. Adjust pH to 10 with 1 M NaOH if necessary.
-
Quenching Solution: Prepare a 2% solution of ammonia in water.
C. Step-by-Step Derivatization Protocol
-
Pipette 100 µL of the analyte standard or sample solution (in ACN) into a microcentrifuge tube.
-
Add 100 µL of 100 mM Bicarbonate Buffer (pH 10). Vortex briefly.
-
Add 200 µL of the Dansyl-Cl reagent (5 mg/mL). Vortex thoroughly for 30 seconds.
-
Incubate the mixture in a heating block at 60°C for 30 minutes.
-
Remove the tube and allow it to cool to room temperature.
-
To consume the excess Dansyl-Cl, add 50 µL of the quenching solution. Vortex and let it stand for 10 minutes.
-
The sample is now ready for HPLC analysis. Filter through a 0.22 µm syringe filter if necessary.
D. Recommended HPLC Conditions
| Parameter | Setting |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 0-2 min: 50% B; 2-15 min: 50% to 95% B; 15-18 min: 95% B; 18.1-22 min: 50% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detection | Fluorescence: λex = 340 nm, λem = 525 nm |
| UV: 254 nm or 340 nm |
Table 2: Suggested HPLC parameters for analyzing Dansyl-derivatized this compound.
Protocol 2: Derivatization with FMOC-Cl
FMOC-Cl reacts rapidly with secondary amines under mild, slightly alkaline conditions to form stable, highly UV-absorbent, and fluorescent carbamates.[3][9]
A. Reagents and Materials
-
This compound standard
-
9-fluorenylmethyl chloroformate (FMOC-Cl)
-
Acetonitrile (ACN), HPLC grade
-
Sodium Borate
-
Boric Acid
-
1-Adamantanamine or similar primary amine for quenching
-
Microcentrifuge tubes (1.5 mL)
B. Solutions Preparation
-
Analyte Stock Solution (1 mg/mL): As described in Protocol 1.
-
FMOC-Cl Reagent (3 mg/mL): Dissolve 30 mg of FMOC-Cl in 10 mL of ACN. Prepare fresh.
-
Borate Buffer (200 mM, pH 8.5): Dissolve 1.24 g of boric acid in 100 mL of water. Adjust pH to 8.5 with 1 M NaOH.
-
Quenching Solution (50 mM 1-Adamantanamine): Dissolve ~75 mg of 1-adamantanamine in 10 mL of ACN.
C. Step-by-Step Derivatization Protocol
-
Pipette 100 µL of the analyte standard or sample solution into a microcentrifuge tube.
-
Add 200 µL of 200 mM Borate Buffer (pH 8.5).
-
Add 200 µL of the FMOC-Cl reagent (3 mg/mL). Vortex immediately for 1 minute.
-
Let the reaction proceed at room temperature for 15 minutes.
-
Add 100 µL of the quenching solution to react with excess FMOC-Cl. Vortex and let stand for 5 minutes.
-
The sample is ready for HPLC analysis.
D. Recommended HPLC Conditions
| Parameter | Setting |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 50 mM Sodium Phosphate Buffer, pH 7.0 |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 0-12 min: 40% to 80% B; 12-15 min: 80% to 95% B; 15-17 min: 95% B; 17.1-21 min: 40% B (re-equilibration) |
| Flow Rate | 1.2 mL/min |
| Column Temp. | 35°C |
| Injection Vol. | 10 µL |
| Detection | Fluorescence: λex = 265 nm, λem = 315 nm |
| UV: 265 nm |
Table 3: Suggested HPLC parameters for analyzing FMOC-derivatized this compound.
Trustworthiness and Method Validation Insights
To ensure the trustworthiness of any derivatization protocol, a self-validating system must be considered.
-
Monitor the Reagent Peak: Excess, unreacted, and hydrolyzed derivatizing reagent will often produce a large peak in the chromatogram. The quenching step is designed to minimize this, but its presence can confirm that the reagent was added in sufficient excess to drive the reaction to completion.
-
Derivative Stability: Analyze a prepared sample at several time points (e.g., 0, 4, 8, and 24 hours) while stored in the autosampler. A consistent peak area confirms the stability of the derivative under analytical conditions. The dansyl derivatives are known to be particularly stable.[2]
-
Linearity and LOQ: A successful derivatization should yield a linear calibration curve over the desired concentration range. The achieved Limit of Quantification (LOQ) will be the ultimate measure of the method's enhanced sensitivity.
-
Spike and Recovery: For analysis in complex matrices (e.g., from a reaction mixture or biological sample), perform spike and recovery experiments to assess matrix effects on the derivatization reaction and chromatographic analysis.
Conclusion
Pre-column derivatization with Dansyl Chloride or FMOC-Cl provides a robust and highly sensitive method for the HPLC analysis of this compound. By converting the analyte into a stable, strongly fluorescent derivative, these protocols enable quantification at levels significantly lower than what is achievable with direct UV detection. The detailed methodologies and chromatographic conditions presented here serve as an excellent starting point for method development and validation in pharmaceutical research and quality control settings.
References
- Vertex AI Search, based on a combin
- Sultan, M. (Ed.). (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. IntechOpen.
- Chemistry LibreTexts. (2023). Derivatization.
- Singh, B. K., et al. (2014). HPLC–FLD for the Simultaneous Determination of Primary and Secondary Amino Acids from Complex Biological Sample by Pre-column. Chromatography Online.
- ResearchGate. (n.d.). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods).
- ACS Publications. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Analytical Chemistry.
- IJPSR. (n.d.). Derivatizing Reagents For Detection Of Organic Compounds By HPLC.
- MDPI. (2021). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC.
- NIH. (n.d.). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. PMC.
- MDPI. (2022). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals.
- PubMed. (1986). A rapid, sensitive high-performance liquid chromatography analysis of ammonia and methylamine for nitrogenase assays.
- SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
- Indian Journal of Chemistry. (n.d.). Short Communication.
- PubChem. (n.d.). This compound.
Sources
- 1. This compound | C12H13N | CID 84474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. sdiarticle4.com [sdiarticle4.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. books.rsc.org [books.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols: The Experimental Use of N-Methyl-N-naphthylmethylamine in Organic Reactions
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental applications of N-Methyl-N-naphthylmethylamine. This document delves into the practical synthesis and utility of this versatile secondary amine, with a focus on its critical role as a pharmaceutical intermediate and its application in analytical chemistry. The protocols described herein are grounded in established scientific literature to ensure reliability and reproducibility.
Introduction to this compound
This compound, a derivative of naphthalene, is a secondary amine that has garnered significant attention in synthetic organic chemistry. Its structural features, particularly the bulky naphthyl group, impart unique reactivity and physical properties that are leveraged in various applications. While its primary and most commercially significant use is as a key building block in the synthesis of allylamine antifungal agents, its utility extends to analytical derivatization.[1][2] This guide will explore these applications in detail, providing both the theoretical underpinnings and practical, step-by-step protocols.
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in any experimental setting.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃N | PubChem |
| Molecular Weight | 171.24 g/mol | PubChem |
| Appearance | Colorless to light yellow liquid | Smolecule |
| Boiling Point | 115-120 °C @ 1 Torr | ECHEMI |
| Density | 1.05 g/cm³ | ECHEMI |
| Solubility | Soluble in organic solvents like ethanol and ether. | Smolecule |
| CAS Number | 14489-75-9 | PubChem |
Synthesis of this compound: A Key Pharmaceutical Intermediate
The synthesis of this compound is a critical first step for its subsequent use in the preparation of several active pharmaceutical ingredients (APIs). A common and efficient method involves the reaction of 1-chloromethylnaphthalene with N-methylformamide, followed by hydrolysis.[3] This two-step process is advantageous as it avoids the formation of tertiary amine impurities.[3]
Reaction Workflow: Synthesis of this compound
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis via Formamide Intermediate
This protocol is adapted from established industrial processes.[3]
Step 1: Preparation of N-methyl-N-(1-naphthylmethyl)formamide
-
To a stirred solution of N-methylformamide in a suitable solvent (e.g., DMF), add a strong base such as sodium hydride portion-wise at a controlled temperature.
-
Alternatively, for a less hazardous procedure, a mild base (e.g., K₂CO₃) and a phase-transfer catalyst can be employed.
-
Slowly add 1-chloromethylnaphthalene to the reaction mixture.
-
The reaction is typically stirred at a slightly elevated temperature to ensure completion.
-
Upon completion, the reaction is quenched, and the crude N-methyl-N-(1-naphthylmethyl)formamide is extracted.
Step 2: Hydrolysis to this compound
-
The crude formamide derivative from the previous step is subjected to either acidic or basic hydrolysis.
-
For acidic hydrolysis, a solution of sulfuric acid is commonly used, and the mixture is refluxed.[4]
-
For basic hydrolysis, an aqueous solution of sodium hydroxide is used, with heating.[4]
-
After hydrolysis, the reaction mixture is neutralized, and the product, this compound, is extracted and purified, often by distillation under reduced pressure.
Application in Pharmaceutical Synthesis: The Case of Terbinafine
This compound is a cornerstone in the synthesis of the antifungal drug Terbinafine.[2] Terbinafine is an allylamine that inhibits squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway. The synthesis involves the N-alkylation of this compound with cinnamyl bromide or a related cinnamyl derivative.
Reaction Workflow: Synthesis of Terbinafine
Caption: Synthesis of Terbinafine from this compound.
Experimental Protocol: Synthesis of Terbinafine
This protocol is a generalized procedure based on literature methods.
-
Dissolve this compound in a suitable polar aprotic solvent, such as dimethylformamide (DMF).
-
Add a base, typically potassium carbonate (K₂CO₃), to the solution.
-
To the stirred mixture, add (E)-1-bromo-3-phenyl-2-propene (cinnamyl bromide) dropwise at room temperature.
-
The reaction mixture is stirred for several hours to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated under reduced pressure to yield crude Terbinafine.
-
The crude product is then purified, typically by column chromatography or recrystallization, to afford pure Terbinafine.
The use of phase-transfer catalysis has also been reported to improve the yield and reaction conditions for the synthesis of naftifine, a related allylamine antifungal, which suggests its potential applicability in Terbinafine synthesis as well.
Application in Analytical Chemistry: Determination of Isocyanates
This compound hydrochloride serves as a valuable derivatizing agent for the detection and quantification of airborne isocyanates.[1] Isocyanates are highly reactive compounds and are potent respiratory sensitizers, making their monitoring in industrial environments crucial. The derivatization reaction converts the volatile and reactive isocyanates into stable, non-volatile urea derivatives that can be readily analyzed by chromatographic techniques coupled with UV or fluorescence detection.[1]
Reaction Workflow: Derivatization of Isocyanates
Caption: Derivatization of Isocyanates with this compound.
General Protocol: Isocyanate Sampling and Analysis
-
Sampling: Air is drawn through an impinger or a solid sorbent tube coated with this compound hydrochloride.
-
Derivatization: The isocyanates in the air sample react with the amine to form the corresponding stable urea derivative.
-
Sample Preparation: The contents of the impinger or the sorbent tube are eluted with a suitable solvent.
-
Analysis: The resulting solution containing the urea derivative is analyzed by high-performance liquid chromatography (HPLC) with either a UV or a fluorescence detector. The naphthyl moiety provides a strong chromophore and fluorophore, allowing for sensitive detection.[1]
-
Quantification: The concentration of the isocyanate in the original air sample is determined by comparing the detector response to that of a calibration curve prepared with known standards.
Conclusion
This compound is a valuable and versatile reagent in organic chemistry. Its primary application as a key intermediate in the synthesis of antifungal agents like Terbinafine underscores its importance in medicinal chemistry and drug development. Furthermore, its utility as a derivatizing agent for the sensitive detection of hazardous isocyanates highlights its role in analytical and environmental chemistry. The protocols and workflows presented in these application notes are intended to provide a solid foundation for researchers to utilize this compound effectively and safely in their experimental endeavors.
References
- Sanghavi, N. M., & Samarth, M. M. (1994). An improved synthesis of naftifine using phase transfer catalysis. Indian Journal of Chemical Technology, 1, 245-247. [Link]
- Google Patents. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
- PubChem. This compound. [Link]
Sources
Application Notes and Protocols for the Reaction of N-Methyl-N-naphthylmethylamine with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide to the reactivity of N-Methyl-N-naphthylmethylamine with a range of common electrophiles. As a versatile secondary benzylic amine, this compound serves as a crucial intermediate in the synthesis of various high-value molecules, most notably in the pharmaceutical industry. Understanding its reactivity profile is paramount for process optimization, impurity profiling, and the design of novel synthetic routes.
This guide moves beyond a simple recitation of procedures. It delves into the mechanistic underpinnings of each reaction class, explaining the causality behind experimental choices and providing self-validating protocols. All key claims and procedures are supported by citations to authoritative literature.
Introduction to the Reactivity of this compound
This compound, with the chemical structure C₁₀H₇CH₂NHCH₃, possesses two primary sites of reactivity towards electrophiles: the nucleophilic secondary amine and the electron-rich naphthalene ring.
-
The Secondary Amine: The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, readily attacking electron-deficient centers. This reactivity is central to N-alkylation, N-acylation, and N-sulfonylation reactions. The steric hindrance around the nitrogen is moderate, allowing for reactions with a variety of electrophiles.
-
The Naphthalene Ring: As a fused aromatic system, the naphthalene ring is susceptible to electrophilic aromatic substitution (EAS). The -(CH₂NHCH₃) group is an activating, ortho-, para-director. However, due to the fused ring system, substitution patterns can be complex, with a preference for the alpha-position (positions 4 and 5) of the naphthalene ring.
The interplay between these two reactive sites dictates the outcome of reactions and must be carefully considered when designing synthetic strategies.
N-Alkylation: Formation of Tertiary Amines
N-alkylation is a cornerstone reaction of this compound, famously employed in the synthesis of allylamine antifungal agents such as Naftifine. This transformation involves the nucleophilic attack of the secondary amine on an alkyl halide or other suitable alkylating agent.
Mechanistic Considerations
The reaction typically proceeds via an SN2 mechanism, where the amine's lone pair displaces a leaving group on the electrophile. The choice of base is critical to neutralize the proton generated, thereby preventing the formation of the non-nucleophilic ammonium salt and driving the reaction to completion. Stronger bases and polar aprotic solvents are often employed to enhance the reaction rate. In some cases, phase-transfer catalysis can be beneficial, particularly when dealing with sparingly soluble reactants.
Diagram 1: General Workflow for N-Alkylation
Caption: A generalized workflow for the N-alkylation of this compound.
Protocol: Synthesis of Naftifine via N-Alkylation
This protocol details the N-alkylation of this compound with cinnamyl chloride, a key step in the synthesis of the antifungal drug Naftifine.
Materials:
-
This compound
-
Cinnamyl chloride
-
Sodium hydroxide (30% aqueous solution)
-
Toluene
-
Concentrated hydrochloric acid
-
Isopropyl alcohol
-
Round-bottom flask with reflux condenser and dropping funnel
-
Stirring apparatus
-
Ice bath
Procedure: [1]
-
In a round-bottom flask, combine this compound (171 g), 30% aqueous sodium hydroxide (170 ml), and toluene (1 L).
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add cinnamyl chloride (153 g) dropwise over approximately 2 hours.
-
Continue stirring at reflux for an additional 5 hours.
-
Cool the reaction mixture and separate the aqueous layer.
-
Wash the organic layer twice with 500 ml of water.
-
Cool the toluene layer in an ice bath and add concentrated hydrochloric acid to adjust the pH to strongly acidic, which will precipitate the product as its hydrochloride salt.
-
The initial oily precipitate can be solidified by trituration.
-
Filter the solid product, dry it to obtain crude naftifine hydrochloride.
-
The crude product can be further purified by recrystallization from a suitable solvent like isopropyl alcohol.
Table 1: Representative N-Alkylation Reactions
| Alkylating Agent | Base | Solvent | Temperature | Time | Yield | Reference |
| Cinnamyl bromide | K₂CO₃ | DMF | Room Temp. | 24 h | 26% | [2] |
| Cinnamyl bromide | NaH | THF | Room Temp. | 11 h | - | [2] |
| Cinnamyl chloride | NaOH | Toluene/H₂O | Reflux | 7 h | ~55% | [1] |
N-Acylation: Synthesis of Amides
The reaction of this compound with acylating agents such as acid chlorides or anhydrides provides a direct route to the corresponding N-substituted amides. This is a robust and generally high-yielding transformation.
Mechanistic Insights
The acylation proceeds through a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. Subsequent collapse of this intermediate eliminates a leaving group (e.g., chloride), and a proton is removed from the nitrogen by a base to yield the amide. The use of a non-nucleophilic base, such as triethylamine or pyridine, is essential to scavenge the acidic byproduct (e.g., HCl), which would otherwise protonate the starting amine and halt the reaction.
Diagram 2: N-Acylation Mechanism
Caption: Mechanism of N-acylation of a secondary amine with an acyl chloride.
Protocol: General Procedure for N-Acylation with an Acid Chloride
This protocol provides a general method for the N-acylation of this compound, which can be adapted for various acid chlorides.
Materials:
-
This compound
-
Acid chloride (e.g., benzoyl chloride, acetyl chloride)
-
Triethylamine or Pyridine
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Stirring apparatus
-
Ice bath
-
Dropping funnel
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Add triethylamine (1.2 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve the acid chloride (1.1 eq.) in anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amide.
-
The product can be purified by recrystallization or column chromatography on silica gel.
N-Sulfonylation: Formation of Sulfonamides
The reaction of this compound with sulfonyl chlorides, such as tosyl chloride or mesyl chloride, yields the corresponding sulfonamides. This functional group is a key component in many pharmaceutical agents.
Mechanistic Overview
Similar to N-acylation, N-sulfonylation is a nucleophilic substitution reaction at the electrophilic sulfur atom of the sulfonyl chloride. The amine attacks the sulfur, leading to the displacement of the chloride ion. A base is required to neutralize the generated HCl.
Protocol: General Procedure for N-Sulfonylation
Materials:
-
This compound
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride)
-
Pyridine or Triethylamine
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Stirring apparatus
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM in a round-bottom flask.
-
Add pyridine (1.5 eq.) and cool the mixture to 0 °C.
-
Add the sulfonyl chloride (1.1 eq.) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction by adding 1 M HCl.
-
Separate the organic layer and wash it with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Reactions with Aldehydes and Ketones
This compound can react with aldehydes and ketones, though the products can vary depending on the reaction conditions.
Imine/Iminium Ion Formation
In the presence of an acid catalyst, secondary amines react with aldehydes and ketones to form an iminium ion. This reaction is reversible.
Reductive Amination (Eschweiler-Clarke Reaction)
A particularly useful reaction is the Eschweiler-Clarke reaction, which allows for the methylation of primary or secondary amines using formaldehyde and formic acid. While this compound is already N-methylated, this reaction is important for analogous secondary amines. If other aldehydes are used with a suitable reducing agent (e.g., sodium borohydride), a reductive amination can occur to form a tertiary amine.
Electrophilic Aromatic Substitution (EAS)
The naphthalene ring of this compound is activated towards electrophilic aromatic substitution. The CH₂NHCH₃ group is an ortho-, para- director. In the context of the 1-substituted naphthalene ring, this would direct incoming electrophiles primarily to the 4- and 5-positions. However, the reaction conditions for EAS (e.g., strong acids) can protonate the amine, converting the activating group into a deactivating, meta-directing ammonium group. This significantly impacts the regiochemical outcome.
Considerations for EAS Reactions
-
Nitration: Standard nitrating conditions (HNO₃/H₂SO₄) will protonate the amine, leading to deactivation of the ring and potentially complex product mixtures. Milder nitrating agents may be required.
-
Halogenation: Similar to nitration, halogenation under acidic conditions can be problematic.
-
Friedel-Crafts Reactions: The amine functionality will complex with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring and preventing the reaction. Therefore, Friedel-Crafts reactions are generally not feasible with this substrate unless the amine is protected.
Pictet-Spengler Reaction: A Note on Potential Cyclizations
The Pictet-Spengler reaction is a powerful tool for constructing tetrahydroisoquinoline and tetrahydro-β-carboline ring systems from β-arylethylamines and carbonyl compounds.[3] While this compound itself is not a direct substrate for this reaction, it is a crucial point of consideration for drug development professionals. If this moiety is incorporated into a larger molecule that contains a β-arylethylamine framework, the potential for an intramolecular Pictet-Spengler cyclization under acidic conditions or with aldehydes must be evaluated, as this could be a potential synthetic route or an undesired side reaction.
Conclusion
This compound is a versatile building block whose reactivity is dominated by the nucleophilic secondary amine, with the potential for electrophilic substitution on the naphthalene ring under carefully controlled conditions. This guide provides a foundational understanding and practical protocols for key transformations including N-alkylation, N-acylation, and N-sulfonylation. For researchers in drug development, a thorough grasp of these reactions is essential for the efficient synthesis of target molecules and for anticipating potential side products and impurities.
References
- CN1324790A - Naftifine hydrochloride synthesizing process - Google Patents.
- The Pictet–Spengler Reaction - Wikipedia.
- Sanghavi, N. M., & Samarth, M. M. (1994). An improved synthesis of naftifine using phase transfer catalysis. Indian Journal of Chemical Technology, 1(4), 245-247.
Sources
large-scale synthesis of N-Methyl-N-naphthylmethylamine
An Application Note for the Large-Scale Synthesis of N-Methyl-N-naphthylmethylamine
Abstract
This compound is a pivotal intermediate in the pharmaceutical industry, most notably for the synthesis of the antifungal agent Terbinafine.[1][2][3] This document provides a comprehensive guide for its large-scale synthesis, targeting researchers, chemists, and drug development professionals. We critically evaluate common synthetic strategies and present a detailed, field-proven protocol based on a two-step pathway involving a formamide intermediate. This method is highlighted for its scalability, high purity profile, and avoidance of common impurities associated with direct alkylation methods.[4] The protocol includes in-depth procedural steps, quality control measures, safety protocols, and a discussion of the chemical principles that underpin the process, ensuring a robust and reproducible synthesis.
Introduction and Strategic Analysis of Synthetic Routes
The synthesis of secondary amines like this compound (IUPAC: N-methyl-1-naphthalen-1-ylmethanamine) can be approached through several established chemical pathways.[3] The selection of an optimal route for industrial-scale production depends on factors such as cost, availability of starting materials, reaction efficiency, yield, and the impurity profile of the final product. The most critical challenge in synthesizing mono-methylated amines is often preventing over-alkylation, which leads to the formation of tertiary amine impurities that can be difficult to separate.[4][5]
We will consider three primary strategies:
-
Direct Alkylation of Methylamine: This is a straightforward approach where 1-chloromethylnaphthalene is reacted directly with methylamine.[6][7] While conceptually simple, this method often suffers from the formation of a bis-alkylated tertiary amine impurity, complicating purification and reducing the yield of the desired secondary amine.[4]
-
Reductive Amination: This route involves the reaction of 1-naphthaldehyde with methylamine to form an intermediate imine, which is then reduced to the target amine.[8][9] This is a powerful and common method for amine synthesis. However, it may require more expensive starting materials or reagents, such as specific reducing agents and catalysts.[9][10]
-
Two-Step Synthesis via Formamide Intermediate: This improved process involves the initial reaction of 1-chloromethylnaphthalene with N-methylformamide, followed by acid or base-catalyzed hydrolysis.[1][4] This pathway is particularly advantageous for large-scale synthesis because it completely avoids the formation of the tertiary amine impurity, making it an economical and easy-to-adopt process on a commercial scale.[4]
Based on this analysis, the formamide intermediate pathway is selected as the recommended protocol for its robustness, scalability, and superior impurity control.
Figure 1: Comparative overview of synthetic pathways to this compound.
Recommended Protocol: Formamide Intermediate Route
This section details the optimized two-step protocol for the , designed for high yield and purity.
Principle and Workflow
The synthesis proceeds in two distinct stages:
-
Amide Formation: 1-Chloromethylnaphthalene is reacted with N-methylformamide in the presence of a base and a phase transfer catalyst to form the stable intermediate, N-methyl-N-(1-naphthylmethyl)-formamide.[4]
-
Hydrolysis: The formamide intermediate is hydrolyzed under basic or acidic conditions to cleave the formyl group, yielding the desired this compound.[2][4] Subsequent purification via extraction and vacuum distillation affords the final product in high purity.[1][2]
Figure 2: Step-by-step workflow for the recommended large-scale synthesis protocol.
Materials and Equipment
| Reagents & Chemicals | Grade | Supplier Recommendation |
| 1-Chloromethylnaphthalene | ≥98% | Acros Organics, TCI |
| N-Methylformamide | ≥99% | Sigma-Aldrich, Alfa Aesar |
| Potassium Hydroxide (KOH) | ≥85%, powdered | Fisher Scientific |
| Sodium Hydroxide (NaOH) | Pellets or solution | Standard chemical suppliers |
| Hydrochloric Acid (HCl) | 37% (to be diluted) | Standard chemical suppliers |
| Toluene | ACS Grade or higher | Standard chemical suppliers |
| Tetra-n-butylammonium bromide (TBAB) | ≥98% (Phase Transfer Catalyst) | Sigma-Aldrich |
| Sodium Sulfate (Anhydrous) | Granular | Standard chemical suppliers |
| Activated Carbon | Decolorizing grade | Standard chemical suppliers |
| Equipment | Specifications |
| Jacketed Glass Reactor | Appropriate volume (e.g., 20-100 L) with overhead stirrer, reflux condenser, and temperature probe |
| Heating/Cooling Circulator | To control reactor temperature |
| Addition Funnel / Dosing Pump | For controlled addition of reagents |
| Separatory Funnel / Liquid-Liquid Extractor | Sized for the reaction volume |
| Rotary Evaporator | For solvent removal |
| High Vacuum Distillation Apparatus | Including vacuum pump, controller, and fractionating column |
Detailed Synthesis Protocol
Part A: Synthesis of N-methyl-N-(1-naphthylmethyl)-formamide
-
Reactor Setup: Charge the jacketed glass reactor with 1-chloromethylnaphthalene (e.g., 1.0 kg, 1.0 equiv), N-methylformamide (e.g., 1.36 kg, 4.0 equiv), and tetra-n-butylammonium bromide (TBAB) (e.g., 57 g, 0.03 equiv).[1]
-
Cooling: Begin stirring and cool the reaction mixture to 5°C using the circulating bath.
-
Base Addition: Slowly add powdered potassium hydroxide (e.g., 0.56 kg, 1.75 equiv) in portions, ensuring the internal temperature does not exceed 10°C.[1]
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature (25-30°C) and maintain stirring for 4-6 hours. Monitor the reaction progress by TLC or GC-MS until the starting 1-chloromethylnaphthalene is consumed.
-
Quenching and Extraction: Once the reaction is complete, carefully quench the mixture by adding water (e.g., 2.0 L) and toluene (e.g., 2.0 L). Stir vigorously for 15 minutes.
-
Phase Separation: Stop stirring and allow the layers to separate. Collect the upper organic (toluene) layer. Extract the aqueous layer again with toluene (e.g., 1.0 L).
-
Solvent Removal: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude N-methyl-N-(1-naphthylmethyl)-formamide as an oil. This crude product is typically used directly in the next step without further purification.[4]
Part B: Hydrolysis and Purification
-
Hydrolysis Setup: Transfer the crude formamide intermediate from Part A into the reactor. Add a 20% aqueous solution of sodium hydroxide (e.g., 3.0 L).[2]
-
Heating: Heat the mixture to 60-70°C and maintain vigorous stirring for 7-10 hours.[2] The hydrolysis can be monitored by TLC or GC-MS by observing the disappearance of the formamide intermediate and the appearance of the product.
-
Cooling and Extraction: Cool the reaction mixture to room temperature. Extract the product with toluene (2 x 2.0 L).[2]
-
Acid Wash (Purification): Combine the toluene extracts and wash them with 3N hydrochloric acid (2 x 3.0 L). The amine product will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities in the toluene layer.[2]
-
Decolorization: Treat the acidic aqueous layer with activated carbon (e.g., 50 g) for 30 minutes to remove colored impurities, then filter.[2][4]
-
Liberation of Free Base: Cool the clear aqueous filtrate in an ice bath and slowly basify to a pH of >10 by adding a 20-50% sodium hydroxide solution. The free amine will separate as an oil.[1][4]
-
Final Extraction: Extract the liberated amine with toluene (2 x 2.0 L).
-
Drying and Concentration: Combine the final organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate on a rotary evaporator to yield the crude this compound.
Part C: Final Purification
-
Vacuum Distillation: Purify the crude product by high-vacuum distillation to obtain the final this compound as a clear, yellow oil.[1][2] The reported boiling point is 189.5-190 °C.[2]
Quality Control and Characterization
To ensure the identity and purity of the synthesized compound, a panel of analytical tests should be performed. This self-validating system confirms the success of the protocol.
| Analytical Method | Purpose | Expected Result |
| GC-MS | Purity assessment and identification | Purity >98%. Mass spectrum consistent with C12H13N (m/z = 171.24). |
| ¹H NMR | Structural confirmation | Spectrum should match the known structure of this compound. |
| FTIR | Functional group identification | Presence of N-H stretch (secondary amine), aromatic C-H stretches, and absence of C=O stretch from formamide intermediate. |
| Refractive Index | Physical property confirmation | To match literature values. |
Safety and Handling Precautions
The involves several hazardous materials that require strict safety protocols.
| Substance | CAS No. | Key Hazards | Handling Precautions |
| 1-Chloromethylnaphthalene | 86-52-2 | Lachrymator, toxic, potential carcinogen. | Handle only in a fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation and skin contact. |
| Potassium/Sodium Hydroxide | 1310-58-3 / 1310-73-2 | Corrosive, causes severe skin and eye burns.[4] | Wear appropriate PPE, including face shield. Add slowly to solutions to control exothermic reactions. |
| Toluene | 108-88-3 | Flammable liquid and vapor, skin/eye irritant, organ toxicity. | Use in a well-ventilated area away from ignition sources. Use grounded equipment to prevent static discharge. |
| Hydrochloric Acid | 7647-01-0 | Corrosive, causes severe burns, respiratory irritant. | Handle in a fume hood. Always add acid to water, never the reverse. |
| Methylamine (in alternative routes) | 74-89-5 | Extremely flammable gas, corrosive, toxic if inhaled.[11] | Requires specialized handling procedures, including explosion-proof equipment and gas detectors.[11] |
Emergency Procedures:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[12]
-
Eye Contact: Immediately rinse with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8][12]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration.[12]
-
Spills: Absorb with an inert material (e.g., vermiculite) and dispose of as hazardous waste. Ensure adequate ventilation.
Conclusion
The presented application note provides a detailed and robust protocol for the . By utilizing the two-step formamide intermediate pathway, this method effectively overcomes the common issue of over-alkylation, leading to a high-purity product suitable for pharmaceutical applications. The emphasis on process understanding, in-process controls, and rigorous safety measures ensures that the protocol is reliable, scalable, and safe for implementation in a professional laboratory or manufacturing environment.
References
- Reddy, K., et al. (2004). Process for the preparation of n-methyl-1-naphthalenemethanamine.
- Reddy, K., et al. (2004). Process for the preparation of n-methyl-1-naphthalenemethanamine.
- Princeton University Environmental Health & Safety. Standard Operating Procedure for: Methylamine. Princeton University. [Link]
- Tang, D., et al. (2018). A versatile way for the synthesis of monomethylamines by reduction of N-substituted carbonylimidazoles with the NaBH4/I2 system. Beilstein Journal of Organic Chemistry. [Link]
- Apicule. This compound (CAS No: 14489-75-9)
- Chemistry LibreTexts. 10.5: Synthesis of Amines. Chemistry LibreTexts. [Link]
- PrepChem. Synthesis of (a) N-Methyl-(1-naphthylmethyl)amine. PrepChem.com. [Link]
- Sanghavi, N. M., & Samarth, M. M. (1994). An improved synthesis of naftifine using phase transfer catalysis. Indian Journal of Chemical Technology, 1, 245-247. [Link]
- ResearchGate. Synthesis of pharmaceutical N, N-(di)methylamines from the corresponding amines.
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- 1. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 2. echemi.com [echemi.com]
- 3. apicule.com [apicule.com]
- 4. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 5. A versatile way for the synthesis of monomethylamines by reduction of N-substituted carbonylimidazoles with the NaBH4/I2 system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. prepchem.com [prepchem.com]
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- 10. researchgate.net [researchgate.net]
- 11. ipo.rutgers.edu [ipo.rutgers.edu]
- 12. fishersci.com [fishersci.com]
Application and Protocol for the Purification of N-Methyl-N-naphthylmethylamine by Column Chromatography
Abstract
This comprehensive guide details a robust methodology for the purification of N-Methyl-N-naphthylmethylamine, a key intermediate in the synthesis of various pharmaceuticals, including the antifungal agent Terbinafine.[1] Due to the basic nature of its secondary amine functional group, this compound presents unique challenges during purification by traditional silica gel chromatography, primarily manifesting as significant peak tailing and potential yield loss. This document provides two effective column chromatography protocols to overcome these issues: one employing a standard silica gel stationary phase with a base-modified mobile phase, and an alternative, more streamlined method using an amine-functionalized silica gel. The protocols are designed for researchers, scientists, and professionals in drug development, offering in-depth technical guidance and the scientific rationale behind the experimental choices.
Introduction: The Challenge of Purifying Basic Amines
This compound is a secondary aromatic amine whose basicity poses a significant hurdle for purification on standard silica gel.[2] The surface of silica gel is populated with acidic silanol groups (Si-OH). These groups can engage in strong acid-base interactions with basic analytes like this compound, leading to several undesirable chromatographic outcomes:
-
Strong Adsorption: The amine can be irreversibly adsorbed onto the silica gel, resulting in low recovery of the purified compound.
-
Peak Tailing: The non-uniform nature of the interactions causes the compound to elute slowly and asymmetrically from the column, leading to broad, tailing peaks. This significantly reduces the resolution between the target compound and any closely eluting impurities.[3]
-
Compound Degradation: For particularly sensitive amines, the acidic environment of the silica gel can catalyze degradation reactions.
To achieve efficient and high-purity separation, these deleterious interactions must be mitigated. This guide presents two field-proven strategies to achieve this.
Pre-Purification Analysis: Identifying Potential Impurities
A successful purification strategy begins with an understanding of the potential impurities in the crude sample. The synthesis of this compound often involves the reaction of 1-chloromethylnaphthalene with methylamine or the reduction of N-methylnaphthalene-1-carboxamide.[1][4] Potential impurities may include:
-
Unreacted Starting Materials: Such as 1-chloromethylnaphthalene or N-methylnaphthalene-1-carboxamide.
-
Over-alkylation Products: Formation of tertiary amines.
-
Byproducts from Side Reactions: Dimerization products like 1,5-bis(N-methylaminomethyl) naphthalene can be a significant impurity.[5]
-
Related Isomers: Depending on the starting materials, isomers may be present.
A preliminary analysis of the crude mixture by Thin Layer Chromatography (TLC) is essential to visualize the number of components and to guide the development of the column chromatography mobile phase.
Method Development: Thin Layer Chromatography (TLC)
TLC is an indispensable tool for rapidly determining the optimal solvent system for column chromatography. The goal is to find a mobile phase composition that provides a retention factor (Rf) of approximately 0.2-0.3 for this compound, while maximizing the separation from its impurities.
Protocol 3.1: TLC Analysis on Standard Silica Gel
-
Prepare the Eluent: Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexane and ethyl acetate. To counteract the acidic nature of the silica, add a small amount of triethylamine (TEA) to the eluent. A typical starting eluent would be:
-
95:5 (v/v) Hexane:Ethyl Acetate + 0.5% Triethylamine
-
-
Spot the Plate: Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing the prepared eluent. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize the Spots: Remove the plate and mark the solvent front. Visualize the separated spots under UV light (254 nm). Most aromatic compounds like this compound are UV active.
-
Optimize the Eluent:
-
If the Rf of the target compound is too low (close to the baseline), increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., 90:10, 80:20 Hexane:Ethyl Acetate).
-
If the Rf is too high (close to the solvent front), decrease the polarity by increasing the proportion of hexane.
-
If significant streaking is observed, a slight increase in the concentration of triethylamine (e.g., to 1%) may be beneficial.[6]
-
Protocol 3.2: TLC Analysis on Amine-Functionalized Silica Gel
Amine-functionalized TLC plates are an excellent alternative and can simplify method development as the addition of a basic modifier to the mobile phase is often not required.[2]
-
Prepare the Eluent: Use a simple binary mixture of a non-polar and a polar solvent, such as hexane and ethyl acetate. Start with a ratio of 95:5 (v/v) Hexane:Ethyl Acetate.
-
Spot and Develop: Follow steps 2 and 3 from Protocol 3.1, using an amine-functionalized TLC plate.
-
Visualize and Optimize: Follow steps 4 and 5 from Protocol 3.1. The absence of strong acidic interactions often results in more compact spots and less tailing, simplifying the optimization process.
Purification by Column Chromatography: Step-by-Step Protocols
Once an optimal solvent system has been identified by TLC, you can proceed with the preparative column chromatography.
Protocol 4.1: Purification using Standard Silica Gel with a Base-Modified Mobile Phase
This protocol is widely applicable and uses readily available materials. The key to success is the deactivation of the acidic silica gel by the triethylamine in the mobile phase.[7]
Workflow for Purification with Standard Silica Gel
Sources
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- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
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- 6. reddit.com [reddit.com]
- 7. Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
protocol for preparing N-Methyl-N-naphthylmethylamine hydrochloride
An Application Note for the Synthesis, Purification, and Characterization of N-Methyl-N-naphthylmethylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound hydrochloride is a critical chemical intermediate, primarily recognized for its role in the synthesis of various pharmaceuticals, including the antifungal agents Terbinafine and Butenafine.[1][2] This document provides a detailed guide for its preparation, covering two robust synthetic methodologies: the direct alkylation of methylamine and the reductive amination of naphthalene-1-carboxaldehyde. Each protocol is presented with step-by-step instructions, from reaction setup to the purification and characterization of the final product. The causality behind experimental choices is explained to provide a deeper understanding of the chemical transformations. This guide is intended to equip researchers with the necessary knowledge to confidently synthesize and validate this important compound.
Introduction and Significance
This compound hydrochloride (CAS No: 65473-13-4) is a naphthalene derivative with the chemical formula C₁₂H₁₄ClN.[1] It typically presents as a white to off-white crystalline solid.[1][3] Its importance in medicinal chemistry stems from its function as a key building block for allylamine antifungals. The synthesis of this compound is a foundational step in the production of drugs that inhibit squalene epoxidase, an essential enzyme in fungal ergosterol biosynthesis.
The synthetic routes to this compound generally involve the formation of a C-N bond between a naphthylmethyl group and a methylamine moiety. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. This note will detail two common and effective laboratory-scale preparations.
Synthetic Methodology 1: Direct Alkylation of Methylamine
This method is a straightforward and widely used approach based on the nucleophilic substitution of a leaving group on the naphthylmethyl precursor by methylamine. 1-Chloromethylnaphthalene is a common and commercially available starting material for this reaction.[4]
Principle of the Reaction
The reaction proceeds via an S_N2 mechanism, where the lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic benzylic carbon of 1-chloromethylnaphthalene. This displaces the chloride ion and forms the secondary amine, this compound. The free base is then protonated with hydrochloric acid to yield the stable and easily handled hydrochloride salt. A large excess of methylamine is often used to minimize the formation of the bis-alkylated tertiary amine impurity.[5]
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound hydrochloride via direct alkylation.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Specification |
| 1-Chloromethylnaphthalene | 98% Purity |
| Methylamine Solution | 33% (w/w) in absolute ethanol |
| Chloroform | ACS Grade |
| Sodium Hydroxide Solution | 1 N |
| Anhydrous Magnesium Sulfate | ACS Grade |
| Isopropanol | Anhydrous |
| Hydrochloric Acid | Concentrated (37%) or as a solution in Isopropanol |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 100 mL of a 33% solution of methylamine in absolute ethanol. Cool the flask in an ice-water bath to 0-5 °C.
-
Addition of Substrate: Dissolve 17.6 g of 1-chloromethylnaphthalene in 40 mL of absolute ethanol. Add this solution dropwise to the cooled methylamine solution over 30 minutes, ensuring the temperature remains below 10 °C.[4]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.[4]
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol and excess methylamine.
-
Work-up and Extraction: Take up the resulting residue in 100 mL of chloroform and transfer to a separatory funnel. Wash the organic layer sequentially with 100 mL of 1 N sodium hydroxide solution (to remove any acidic impurities and unreacted starting material) and 100 mL of water.[4]
-
Drying and Isolation of Free Base: Dry the chloroform layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to dryness to yield the crude N-Methyl-(1-naphthylmethyl)amine as an oil.[4] For higher purity, the free base can be distilled under high vacuum (b.p. 85°-87°C at 0.01 Torr).[4]
-
Hydrochloride Salt Formation: Dissolve the crude or distilled free base in 100 mL of anhydrous isopropanol or acetone.[6] While stirring, slowly add a solution of HCl in isopropanol (or a few drops of concentrated HCl) until the solution becomes acidic (test with pH paper) and a precipitate forms.
-
Isolation of Product: Stir the resulting slurry in an ice bath for 30 minutes to ensure complete precipitation. Collect the white crystalline solid by vacuum filtration, wash the filter cake with a small amount of cold isopropanol, and dry under vacuum to yield this compound hydrochloride.
Synthetic Methodology 2: Reductive Amination
Reductive amination is a powerful and versatile method for forming amines. This protocol involves the reaction of naphthalene-1-carboxaldehyde with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.
Principle of the Reaction
This one-pot reaction begins with the nucleophilic attack of methylamine on the carbonyl carbon of naphthalene-1-carboxaldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form an N-methyliminium ion. A reducing agent, such as sodium borohydride, is then introduced to reduce the iminium ion to the final secondary amine. The use of a Lewis acid like titanium(IV) isopropoxide can facilitate the imine formation by acting as a dehydrating agent.[7] The subsequent acid-base work-up is crucial for separating the basic amine product from neutral starting materials or byproducts.[5][7]
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound hydrochloride via reductive amination.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Specification |
| Naphthalene-1-carboxaldehyde | 97% Purity |
| Methylamine Solution | 2 M in Methanol |
| Sodium Borohydride (NaBH₄) | 99% Purity |
| Titanium(IV) Isopropoxide | 97% Purity (Optional Catalyst) |
| Diethyl Ether | ACS Grade |
| Hydrochloric Acid Solution | 2 M |
| Sodium Hydroxide Solution | 10% (w/v) |
| Anhydrous Potassium Carbonate | ACS Grade |
Step-by-Step Procedure
-
Imine Formation: To a solution of naphthalene-1-carboxaldehyde (10 mmol) in methanol (50 mL), add a 2M solution of methylamine in methanol (15 mL, 30 mmol). If using the catalyst, add titanium(IV) isopropoxide (12 mmol) and stir the mixture at room temperature for 5-6 hours to facilitate imine formation.[7]
-
Reduction: Cool the reaction mixture in an ice bath. Add solid sodium borohydride (15 mmol) portion-wise over 20 minutes, keeping the temperature below 15 °C. After the addition, allow the mixture to stir for an additional 2 hours at room temperature.[7]
-
Quenching: Carefully quench the reaction by the slow addition of 20 mL of water.
-
Purification via Acid-Base Extraction:
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and extract them with 2 M hydrochloric acid (2 x 30 mL). The desired amine will move into the aqueous layer as its hydrochloride salt, leaving neutral impurities in the ether layer.[7]
-
Separate the acidic aqueous layer and cool it in an ice bath. Make the solution alkaline (pH > 10) by the slow addition of 10% aqueous NaOH.[5][7]
-
Extract the liberated free base with diethyl ether (3 x 50 mL).[7]
-
-
Drying and Isolation of Free Base: Combine the final organic extracts, dry over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to obtain the pure this compound.[7]
-
Hydrochloride Salt Formation: Follow Step 7 and 8 from the Direct Alkylation protocol (Section 2.3).
Overall Workflow and Characterization
The successful synthesis of the target compound requires a systematic workflow from reaction to final validation.
General Workflow Diagram
Caption: A generalized workflow for the preparation and validation of this compound hydrochloride.
Product Characterization
The identity and purity of the final product must be confirmed through analytical techniques.
Physicochemical Properties
| Property | Value | Reference(s) |
| Appearance | White to off-white/cream crystalline powder | [1][3] |
| Molecular Formula | C₁₂H₁₄ClN | [1][8] |
| Molecular Weight | 207.70 g/mol | [8] |
| Melting Point | 191-195 °C (lit.) | [2][3] |
Spectroscopic Analysis
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the methyl group (a singlet around 2.5-3.0 ppm), the benzylic methylene group (a singlet around 4.0-4.5 ppm), and a complex multiplet pattern for the seven aromatic protons of the naphthalene ring (typically between 7.4-8.2 ppm). The N-H proton will also be present, often as a broad signal.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong, broad absorption band in the 2400-2800 cm⁻¹ region, which is characteristic of an amine salt (N-H stretch). Aromatic C-H and C=C stretching vibrations will also be visible.[8]
-
Mass Spectrometry (MS): The mass spectrum of the free base (C₁₂H₁₃N) would show a molecular ion peak (M⁺) at m/z = 171.
Safety and Handling
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.
-
The compound is irritating to the eyes, respiratory system, and skin.[9] Avoid inhalation of dust and contact with skin and eyes.
-
Reagents such as 1-chloromethylnaphthalene, methylamine, and sodium borohydride are hazardous and should be handled with care according to their respective Safety Data Sheets (SDS).
References
- Shenoy, G. G., & Shenoy, R. G. (1994). Short Communication. Indian Journal of Chemical Technology, 1, 245-247.
- Technical Disclosure Commons. (2024). PROCESS FOR THE PREPARATION OF TERBINAFINE INTERMEDIATE. Defensive Publications Series. 7456.
- Google Patents. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
- PubChem. This compound hydrochloride | C12H14ClN | CID 16211748.
- PrepChem. Synthesis of (a) N-Methyl-(1-naphthylmethyl)amine.
- ChemBK. N-Methyl-1-naphthalenemethylamine hydrochloride.
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- 5. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
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The Dual Persona of a Naphthylmethylamine Scaffold in Medicinal Chemistry
Introduction: A Tale of Two Scaffolds
In the landscape of medicinal chemistry, the N-Methyl-N-naphthylmethylamine moiety presents a fascinating case of structural versatility, leading to two distinct and significant applications. Depending on the saturation of the naphthalene ring system, this chemical scaffold serves either as a crucial building block for blockbuster antifungal agents or as the core of potent psychoactive pharmaceuticals. This guide provides an in-depth exploration of these two divergent paths, offering detailed protocols and mechanistic insights for researchers in drug discovery and development. We will first delve into the role of N-Methyl-1-naphthalenemethanamine as a pivotal intermediate in antifungal synthesis and subsequently explore the pharmacologically active world of its saturated analogue, the N-Methyl-tetrahydronaphthylamine scaffold, exemplified by the renowned antidepressant, Sertraline.
Part 1: The Synthetic Cornerstone - N-Methyl-1-naphthalenemethanamine in Antifungal Drug Synthesis
The primary and most commercially significant application of N-Methyl-1-naphthalenemethanamine is as a key intermediate in the synthesis of allylamine antifungals, such as Terbinafine and Butenafine.[1][2] These drugs are mainstays in the treatment of various fungal infections.
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
Terbinafine, synthesized from N-Methyl-1-naphthalenemethanamine, exerts its antifungal effect by specifically inhibiting the fungal enzyme squalene epoxidase.[3][4] This enzyme is a critical component in the ergosterol biosynthesis pathway. Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity and function.[5]
The inhibition of squalene epoxidase leads to a dual antifungal effect:
-
Ergosterol Depletion : The production of ergosterol is halted, which compromises the structural integrity of the fungal cell membrane.[6]
-
Squalene Accumulation : The blockage of the pathway causes a toxic intracellular accumulation of squalene, which further disrupts cellular function and contributes to fungal cell death.[4][6]
This mechanism is highly selective for fungi because terbinafine inhibits the mammalian squalene epoxidase to a much lesser extent.[4]
Diagram 1: Terbinafine's Mechanism of Action
A diagram illustrating how Terbinafine inhibits squalene epoxidase, leading to ergosterol depletion and squalene accumulation in fungal cells.
Sources
- 1. N-Methyl-1-naphthalenemethylamine hydrochloride manufacturers and suppliers in india [chemicalbook.com]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Methyl-N-naphthylmethylamine
Welcome to the technical support center for the synthesis of N-Methyl-N-naphthylmethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. This compound is a critical intermediate in the synthesis of several antifungal agents, including Terbinafine and Naftifine, making its efficient and high-yield production essential.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.
Common Synthetic Pathways
Understanding the primary routes to this compound is the first step in troubleshooting. Low yield issues are often specific to the chosen method. The three most common pathways are summarized below.
Caption: Overview of common synthetic routes to the target compound.
Troubleshooting Guide: Low Yield
This section addresses specific problems you may encounter during synthesis.
Route 1: Direct Alkylation of Methylamine with 1-Chloromethylnaphthalene
This SN2 reaction is conceptually simple but often plagued by poor selectivity.
Q1: My primary issue is the formation of a significant amount of bis-alkylated byproduct, N-methyl-N,N-di(naphthylmethyl)amine. How can I improve selectivity for the desired secondary amine?
A1: This is the most common failure mode for this route. The product, this compound, is a secondary amine and is often as nucleophilic, or even more so, than the starting methylamine. This leads to it competing for the 1-chloromethylnaphthalene electrophile, resulting in the tertiary amine byproduct.
Causality & Solution Workflow:
Caption: Decision workflow for addressing bis-alkylation.
Recommended Actions:
-
Increase Stoichiometry of Methylamine: The most straightforward solution is to use a large excess of methylamine. By Le Châtelier's principle, this increases the probability that 1-chloromethylnaphthalene will react with methylamine rather than the product. Ratios of 5-10 equivalents of methylamine are common. The downside is the need to handle and later remove large amounts of volatile, corrosive methylamine.
-
Slow Addition of Alkylating Agent: Add the 1-chloromethylnaphthalene solution dropwise to the methylamine solution at a controlled temperature. This maintains a low instantaneous concentration of the electrophile, favoring reaction with the most abundant nucleophile (excess methylamine).
-
Consider an Alternative Route: Direct alkylation is often avoided on a larger scale due to this selectivity issue. The two-step formamide synthesis is designed specifically to prevent bis-alkylation.[1]
Q2: The reaction is very slow or appears incomplete, even after prolonged reaction times. What should I check?
A2: Sluggish reactions can be attributed to several factors related to reactants, solvent, and temperature.
-
Reagent Quality: Ensure the 1-chloromethylnaphthalene is pure. Old stock can hydrolyze to the corresponding alcohol, which is unreactive. Verify the concentration of your methylamine solution (e.g., 40% in H₂O or 2M in THF/MeOH).
-
Solvent Choice: The choice of solvent is critical. While methylamine is often supplied in water or alcohols, these protic solvents can solvate the nucleophile and slow down SN2 reactions. Aprotic polar solvents like DMF or acetonitrile can be effective, but phase transfer catalysis (PTC) is often a better solution for biphasic systems (e.g., aqueous methylamine and an organic solvent like toluene).[1]
-
Temperature: While higher temperatures increase reaction rates, they can also promote side reactions, including elimination or byproduct formation. A typical range is 40-60°C. Monitor the reaction by TLC or LC-MS to find the optimal balance.
-
Base: The reaction generates HCl, which will protonate methylamine to form the non-nucleophilic methylammonium salt. An auxiliary base (e.g., K₂CO₃, Na₂CO₃) is often required to neutralize the acid and maintain the concentration of free amine.
Route 2: Two-Step Formamide Synthesis and Hydrolysis
This route offers superior control by first creating N-methyl-N-(1-naphthylmethyl)-formamide, which cannot be further alkylated, followed by hydrolysis to yield the final product. This method is detailed extensively in patent literature as a high-purity, scalable process.[1]
Q1: My initial formylation step using 1-chloromethylnaphthalene and the anion of N-methylformamide is giving a low yield. What are the critical parameters?
A1: This step is a nucleophilic substitution where the anion of N-methylformamide acts as the nucleophile. Success hinges on the efficient generation and reaction of this anion.
Key Parameters & Optimization:
| Parameter | Common Issue | Recommended Solution |
| Base | Incomplete deprotonation of N-methylformamide. | Use a strong, non-nucleophilic base. Sodium hydride (NaH, 50-60% in mineral oil) is highly effective. Ensure the NaH is fresh and handled under an inert atmosphere (N₂ or Ar).[1] |
| Solvent | Poor solubility of reactants; side reactions. | Anhydrous N,N-Dimethylformamide (DMF) is the solvent of choice as it effectively solvates the sodium anion of N-methylformamide.[1] Toluene can be used as a co-solvent. |
| Temperature | Exotherm during base addition; decomposition at high temps. | Add the N-methylformamide solution to the NaH suspension slowly at 20-25°C to control the initial exotherm. After anion formation, the alkylation with 1-chloromethylnaphthalene can be run at a slightly elevated temperature (e.g., 40-45°C) to ensure completion.[1] |
| Water Content | Quenching of the base (NaH) and the formamide anion. | Use anhydrous solvents and reagents. Dry the N-methylformamide and DMF over molecular sieves if necessary. |
Q2: The final hydrolysis step (acidic or basic) to cleave the formyl group is inefficient or causes product degradation.
A2: Both acid and base hydrolysis are effective, but conditions must be optimized to ensure complete conversion without degrading the naphthalene ring system or the product.[1][2]
-
Acid Hydrolysis:
-
Conditions: Refluxing with 10% aqueous sulfuric acid (H₂SO₄) for 4-6 hours is a reported method.[1][2]
-
Troubleshooting: If the reaction is incomplete, the acid concentration or temperature may be too low. If degradation (charring) is observed, the acid may be too concentrated or the temperature too high. After reaction, the mixture is cooled, extracted with a non-polar solvent like toluene to remove organic impurities, and then the aqueous layer is carefully basified (e.g., with NaOH) to pH >10 to liberate the free amine product for extraction.[1]
-
-
Base Hydrolysis:
-
Conditions: Heating with 20% aqueous sodium hydroxide (NaOH) at 60-70°C for ~7 hours is also effective.[1]
-
Troubleshooting: This method avoids the potentially harsh refluxing acid conditions. The workup is straightforward: cool, extract with a solvent like toluene, and then wash the organic layer with dilute acid (e.g., 3N HCl) to extract the amine product into the aqueous phase. The aqueous phase can then be washed, decolorized with activated carbon, and basified to recover the pure product.[1][2] This acid/base purification is very effective at removing non-basic impurities.
-
Route 3: Reductive Amination
This one-pot method involves reacting 1-naphthaldehyde with methylamine to form an imine in situ, which is then reduced to the target amine. It is a powerful technique in modern synthesis.[3]
Q1: My reductive amination is giving low conversion. What are the most likely causes?
A1: Low conversion in reductive amination typically points to issues with imine formation or the activity of the reducing agent.
-
Inefficient Imine Formation: The equilibrium between the aldehyde/amine and the imine/water must be shifted towards the imine.
-
pH Control: Imine formation is generally fastest under weakly acidic conditions (pH 4-6). This protonates the carbonyl oxygen, making it more electrophilic, but leaves enough free amine to act as a nucleophile. Adding a small amount of acetic acid can be beneficial.
-
Water Removal: The reaction produces water. While many reducing agents tolerate water, removing it can drive the equilibrium. This can be done by using a dehydrating agent like MgSO₄ or molecular sieves, or by azeotropic removal with a Dean-Stark apparatus if the solvent is appropriate (e.g., toluene).
-
-
Reducing Agent Selection and Activity: The choice of hydride reagent is critical. They vary in reactivity and selectivity.[4][5]
-
Sodium Borohydride (NaBH₄): A strong reducing agent that can reduce the starting aldehyde in addition to the imine. If using NaBH₄, it's best to allow the imine to form completely before adding the reducing agent.[4][6]
-
Sodium Cyanoborohydride (NaBH₃CN): Milder than NaBH₄. It is slow to reduce aldehydes and ketones at neutral pH but rapidly reduces protonated iminium ions. This selectivity makes it ideal for one-pot reactions where all reagents are mixed at once.[5][6] Caution: NaBH₃CN can release toxic HCN gas under strongly acidic conditions.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A very mild and selective reagent that is particularly effective for reductive aminations.[4][6] It does not require acidic conditions and is often the reagent of choice for its ease of handling and high selectivity, though it is more expensive.
-
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Pros | Cons | Optimal Conditions |
| NaBH₄ | Inexpensive, powerful. | Can reduce starting aldehyde/ketone; must be added after imine formation. | Stepwise addition; protic solvents (MeOH, EtOH).[4] |
| NaBH₃CN | Selective for iminium ions; allows one-pot reaction. | Toxic (cyanide); requires careful pH control. | Weakly acidic (pH 4-6); aprotic or protic solvents.[5] |
| NaBH(OAc)₃ | Highly selective, mild, non-toxic byproducts. | More expensive, moisture-sensitive. | Non-protic solvents (DCE, DCM, THF); no pH adjustment needed.[6] |
Frequently Asked Questions (FAQs)
Q: Overall, what is the most common reason for low yield in this synthesis? A: The most pervasive issue across all direct alkylation methods is over-alkylation leading to the tertiary amine impurity. For other routes, incomplete reactions due to suboptimal conditions (e.g., moisture, improper pH, inactive reagents) are the primary culprits. The two-step formamide route was specifically developed to circumvent the over-alkylation problem and is often the most reliable method for achieving high purity and yield.[1]
Q: How should I monitor the reaction progress effectively? A: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a solvent system that provides good separation between your starting material (e.g., 1-chloromethylnaphthalene), your product, and any major byproducts (like the bis-alkylated amine). A typical system might be ethyl acetate/hexanes with a small amount of triethylamine (1-2%) to prevent the amine product from streaking on the silica plate. Staining with potassium permanganate or ninhydrin (for primary/secondary amines) can help visualize spots. For quantitative analysis, LC-MS is ideal.
Q: What is the best purification strategy for the final product? A: this compound is a basic compound. This property is key to its purification.
-
Acid-Base Extraction: After the reaction, perform a liquid-liquid extraction. Dissolve the crude material in a non-polar organic solvent (e.g., toluene, ethyl acetate). Wash with dilute aqueous acid (e.g., 1-3 M HCl). Your amine product will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer.
-
Liberation and Extraction: Separate the aqueous layer, cool it in an ice bath, and slowly add a base (e.g., 10 M NaOH) until the pH is >10. The free amine will precipitate or form an oil.
-
Final Extraction: Extract the liberated amine back into a fresh portion of organic solvent (e.g., ethyl acetate or dichloromethane). Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure.[1][2]
-
Distillation: For very high purity, the resulting oil can be distilled under high vacuum.[2]
Q: Are there any specific safety precautions for this synthesis? A: Yes.
-
Methylamine: Is a corrosive and flammable gas, typically handled as a solution. It has a strong, unpleasant odor and is an irritant. Work in a well-ventilated fume hood and wear appropriate PPE.
-
1-Chloromethylnaphthalene: Is a lachrymator (causes tearing) and a skin irritant. Handle with care.
-
Sodium Hydride (NaH): Is a flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere.
-
Sodium Cyanoborohydride (NaBH₃CN): Is toxic and can release highly toxic hydrogen cyanide gas if exposed to strong acid.
Detailed Experimental Protocol: Two-Step Synthesis via Formamide Intermediate
This protocol is adapted from established industrial processes and is designed for high purity and yield by avoiding over-alkylation.[1]
Step 1: Synthesis of N-methyl-N-(1-naphthylmethyl)-formamide
-
Setup: Equip a dry three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Reagents: Charge the flask with sodium hydride (32 g, 50% dispersion in oil) and 200 mL of anhydrous DMF under a nitrogen atmosphere.
-
Anion Formation: Cool the suspension to 20°C. Prepare a solution of N-methylformamide (50 g) in anhydrous DMF (50 mL) and add it dropwise to the NaH suspension over 1.5-2 hours, maintaining the temperature between 20-25°C.
-
Stirring: After the addition is complete, stir the mixture at 25-30°C for 1 hour to ensure complete formation of the anion.
-
Alkylation: Prepare a solution of 1-chloromethylnaphthalene (100 g) in toluene (100 mL). Add this solution slowly to the reaction mixture.
-
Reaction: Maintain the reaction temperature at 40-45°C for 1 hour after the addition is complete. Monitor progress by TLC.
-
Workup: Carefully quench the reaction by pouring it into 500 mL of cold water. Extract the product with toluene (2 x 250 mL). Combine the organic layers and distill off the solvent under reduced pressure to obtain the crude N-methyl-N-(1-naphthylmethyl)-formamide, which is used directly in the next step.
Step 2: Base Hydrolysis to this compound
-
Setup: Place the crude formamide from Step 1 into a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Hydrolysis: Add 300 mL of 20% aqueous sodium hydroxide. Heat the mixture to 60-70°C and maintain for 7 hours.
-
Extraction: Cool the reaction mixture to 25°C and extract with toluene (2 x 200 mL).
-
Purification (Acid Wash): Combine the toluene layers and extract the amine product with 3N hydrochloric acid (2 x 300 mL). The product will move to the aqueous layer.
-
Decolorization: Treat the acidic aqueous layer with activated carbon and filter to remove colored impurities.
-
Liberation: Cool the filtrate and basify to pH >10 with 20% aqueous sodium hydroxide.
-
Final Extraction: Extract the liberated pure amine with toluene. Dry the toluene layer over Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the product as an oil. For ultimate purity, perform vacuum distillation. An 85% yield of pure product can be achieved.[2]
References
- Process for the preparation of n-methyl-1-naphthalenemethanamine. (2004). Google Patents.
- Sanghavi, N. M., & Samarth, M. M. (1994). An improved synthesis of naftifine using phase transfer catalysis. Indian Journal of Chemical Technology, 1, 245-247.
- Eschweiler-Clarke Reaction. (n.d.). NROChemistry.
- Eschweiler-Clarke Reaction. (2021). J&K Scientific LLC.
- Eschweiler–Clarke reaction. (n.d.). In Wikipedia.
- Technical Support Center: N-Methylation of Secondary Amines. (n.d.). Benchchem.
- Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Journal of Organic Chemistry.
- Eschweiler-Clarke Reaction. (2022). YouTube.
- A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). MDPI.
- Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines. (n.d.). Benchchem.
- A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2025). MDPI.
- A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). MDPI.
- Reductive amination. (n.d.). In Wikipedia.
- Alkylation of Amines, Part 1: with Alkyl Halides. (2020). YouTube.
- Amine alkylation. (n.d.). In Wikipedia.
- ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. (n.d.). DTIC.
- N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2023). PMC - NIH.
- Methylamines purification process. (n.d.).
- Application Note – Reductive Amin
- Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal.
- This compound. (n.d.). PubChem.
- This compound hydrochloride. (n.d.). PubChem.
- Synthetic method of naftifine drug intermediate N-methyl-1-naphthalene. (n.d.).
- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
- Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
Sources
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- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
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- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: N-Methyl-N-naphthylmethylamine Purification
Welcome to the technical support center for the purification of N-Methyl-N-naphthylmethylamine. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in achieving the desired purity for this compound. Here, we move beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common issues, explaining the scientific rationale behind each step to empower you to optimize your purification strategy.
Section 1: Initial Purity Assessment & Common Issues
Before attempting any purification, it's crucial to understand the nature and extent of the impurities. A preliminary analysis can save significant time and resources.
Q1: My reaction is complete. How do I get a quick but reliable assessment of my crude product's purity?
A1: A multi-faceted analytical approach is always recommended for a comprehensive purity profile.
-
Thin-Layer Chromatography (TLC): This is your first line of defense. A single spot on a TLC plate is a good preliminary indicator, but not conclusive. Co-spot your crude material with your starting materials to check for their presence.
-
Pro-Tip: Amines can "streak" on standard silica TLC plates due to their basicity. To mitigate this, add 1-2% triethylamine (Et₃N) or ammonium hydroxide to your developing solvent system (e.g., ethyl acetate/hexanes). This neutralizes the acidic silica surface, leading to sharper, more defined spots.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing volatile impurities. The presence of multiple peaks indicates impurities. The mass spectrum for each peak can help identify contaminants, such as residual solvents or low-boiling point side-products.[1][2]
-
High-Performance Liquid Chromatography (HPLC): HPLC offers excellent resolution for non-volatile impurities. A purity assessment is typically reported as a percentage of the total peak area.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for identifying structural impurities. Look for unexpected peaks in the aromatic or aliphatic regions. Integrating key signals can provide a semi-quantitative estimate of purity.
Q2: I see multiple spots on my TLC and extra peaks in my GC/HPLC. What are the most common impurities I should expect?
A2: The impurities in your crude this compound are almost always tied to your synthetic route. Here are the most common culprits:
-
Unreacted Starting Materials: Residual 1-chloromethylnaphthalene, 1-naphthaldehyde, or methylamine are frequent passengers.
-
Over-Alkylation Product: Formation of a tertiary amine, N,N-dimethyl-N-naphthylmethylamine, can occur if the reaction conditions are not carefully controlled.
-
Primary Amine: If the starting material was 1-naphthylmethylamine, some may remain unreacted.
-
Side-Products from Reductive Amination: If you used a reducing agent like NaBH₄, you might have alcohol byproducts (e.g., 1-naphthalenemethanol).
-
Oxidation and Degradation Products: Amines, particularly aromatic ones, can be sensitive to air and light, leading to the formation of colored N-oxide impurities over time.[5]
Below is a troubleshooting table to guide your purification strategy based on the suspected impurity.
| Suspected Impurity | Physical/Chemical Property | Recommended Primary Purification Method | Rationale |
| Neutral Organics (e.g., 1-chloromethylnaphthalene) | Non-basic | Acid-Base Extraction | The basic amine is converted to a water-soluble salt, leaving neutral impurities in the organic phase. |
| Acidic Byproducts | Acidic | Acid-Base Extraction | The basic amine is extracted into an acidic aqueous phase, leaving acidic impurities behind. |
| Tertiary Amine (Over-alkylation) | More basic, different polarity | Column Chromatography | Differences in polarity and basicity allow for separation on a chromatographic column. |
| Primary Amine (Starting Material) | More polar, different basicity | Column Chromatography | The primary amine is more polar and will have different retention characteristics on a column. |
| Non-Volatile Salts / Polymers | High boiling point | Vacuum Distillation | The desired amine can be distilled away from high molecular weight or non-volatile contaminants. |
| Colored Oxidation Products | Often polar | Activated Carbon Treatment / Recrystallization | Activated carbon can adsorb colored impurities. Recrystallization excludes impurities from the crystal lattice. |
Section 2: Step-by-Step Purification Protocols
This section provides detailed, validated protocols for the most effective purification techniques for this compound.
Q3: What is the most robust and generally applicable first step for cleaning up my crude product?
A3: Acid-base liquid-liquid extraction is the cornerstone of amine purification. It is a powerful technique for separating your basic amine from any neutral or acidic impurities.[6][7][8] The principle is simple: we exploit the amine's basicity to reversibly convert it into a water-soluble salt, allowing for easy separation.
Protocol 2.1: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent like diethyl ether, ethyl acetate, or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1M HCl). Shake the funnel vigorously, remembering to vent frequently. This protonates your amine, forming the water-soluble hydrochloride salt (R₂NH₂⁺Cl⁻).
-
Layer Separation: Allow the layers to separate. The aqueous layer now contains your desired product as a salt, while the organic layer contains neutral or acidic impurities. Drain and collect the aqueous layer.
-
Organic Back-Wash (Optional): To recover any small amount of product that may have remained in the organic layer, you can wash it again with a fresh portion of 1M HCl and combine the aqueous layers.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add a base, such as 2M NaOH or a saturated NaHCO₃ solution, while stirring, until the solution is basic (pH > 10, check with pH paper). You will see the free amine "crash out" or form an oily layer.
-
Re-extraction: Extract the liberated freebase amine back into a fresh organic solvent (e.g., diethyl ether or DCM) two to three times.
-
Final Steps: Combine the organic extracts, wash with brine (saturated NaCl solution) to remove excess water, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the purified amine.
Q4: My purified amine is a yellow oil and I can't get it to crystallize. How can I use crystallization to improve its purity?
A4: This is a very common issue. Freebase amines are often oils or low-melting solids. The solution is to convert the amine into a salt. The resulting ionic compound has a much higher melting point and a more ordered crystal lattice, making it significantly easier to crystallize.[9][10] For this compound, the hydrochloride salt is an excellent choice, often appearing as a white to off-white crystalline solid.[11][12][13]
Protocol 2.2: Formation and Recrystallization of the Hydrochloride Salt
-
Salt Formation:
-
Dissolve the purified freebase amine from the acid-base extraction in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl (e.g., 2M HCl in diethyl ether, or concentrated HCl dropwise) while stirring.
-
The hydrochloride salt will precipitate out of the solution, often immediately. Continue adding acid until no further precipitation is observed.
-
-
Isolation: Collect the solid precipitate by vacuum filtration and wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities.
-
Recrystallization:
-
Choose an appropriate solvent system. The ideal solvent is one in which the salt is sparingly soluble at room temperature but highly soluble when hot. Common choices for amine salts include ethanol, methanol, isopropanol, or mixtures like ethanol/water or isopropanol/diethyl ether.
-
Dissolve the crude salt in a minimum amount of the hot solvent.
-
If the solution is colored, you can add a small amount of activated carbon, keep the solution hot for a few minutes, and then filter it hot through a fluted filter paper or a pad of Celite to remove the carbon.
-
Allow the clear filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
-
Q5: I'm struggling to separate my product from a very similar amine impurity. What are my options for column chromatography?
A5: Column chromatography is the method of choice for separating compounds with similar functionalities but different polarities. However, the acidic nature of standard silica gel can cause significant issues like peak tailing and irreversible adsorption of basic amines.[8][14][15] Here are three effective strategies to overcome this.
Strategy 1: Silica Gel with a Mobile Phase Modifier
This is the most common approach. By adding a small amount of a competing base to the eluent, you can passivate the acidic silanol groups on the silica surface.
-
Stationary Phase: Standard Silica Gel (SiO₂)
-
Mobile Phase: A non-polar/polar solvent system (e.g., Hexanes/Ethyl Acetate or DCM/Methanol) containing 0.5-2% triethylamine (Et₃N) or ammonium hydroxide.
-
Advantage: Uses readily available materials.
-
Disadvantage: Triethylamine has a high boiling point and can be difficult to remove completely from the final product.
Strategy 2: Basic Alumina
Alumina is an alternative stationary phase that is basic in nature, making it well-suited for the purification of amines without the need for mobile phase modifiers.
-
Stationary Phase: Activated Alumina (Al₂O₃, basic or neutral grade)
-
Mobile Phase: Standard solvent systems like Hexanes/Ethyl Acetate.
-
Advantage: Eliminates the need for a volatile base modifier.
-
Disadvantage: Alumina can sometimes be less predictable in its separation behavior than silica.
Strategy 3: Amine-Functionalized Silica
For challenging separations, pre-functionalized silica offers a superior solution. These columns have amine groups covalently bonded to the silica surface, creating a more inert and predictable environment for basic analytes.
-
Stationary Phase: Amine-functionalized silica (SiO₂-NH₂)
-
Mobile Phase: Standard solvent systems.
-
Advantage: Provides excellent peak shape and reproducibility without any additives.[14][15]
-
Disadvantage: More expensive than standard silica or alumina.
| Chromatography Method | Pros | Cons | Best For |
| Silica + Et₃N | Inexpensive, readily available | Difficult to remove Et₃N, potential for inconsistent results | Routine purifications where residual base is not a concern. |
| Basic Alumina | No additive needed, good for basic compounds | Can be less resolving than silica for some compounds | Purifying moderately basic amines from neutral impurities. |
| Amine-Functionalized Silica | Excellent peak shape, high reproducibility, no additive | Higher cost | Difficult separations, high-purity applications, separating closely related amines. |
Section 3: Visual Workflows and Decision Guides
To help you navigate the purification process, the following diagrams illustrate the key workflows and decision points.
Caption: Decision tree for selecting a purification strategy.
Caption: Workflow for purification by acid-base extraction.
Section 4: Frequently Asked Questions (FAQs)
Q6: My amine seems to be darkening in color upon storage or during concentration. What is happening and how can I prevent it?
A6: Amines, especially those with benzylic protons like this compound, are susceptible to air oxidation. The discoloration is likely due to the formation of small amounts of highly colored oxidized impurities. To prevent this:
-
Work under an inert atmosphere: When possible, handle the amine under nitrogen or argon, especially during heating steps like distillation or solvent evaporation.
-
Storage: Store the purified amine in an amber vial under an inert atmosphere and at a low temperature (e.g., in a refrigerator or freezer) to slow down degradation.[5][16]
Q7: Can I use distillation to purify this compound?
A7: Yes, vacuum distillation can be an effective method, particularly for removing non-volatile impurities (like salts or polymers) or highly volatile ones (like residual solvent). This compound has a reported boiling point of 115-120 °C at 1 Torr.[17] Distillation is most effective when the boiling points of the components differ significantly. It is generally less effective than chromatography for separating closely related amines.
Q8: How do I confirm the purity of my final product?
A8: Final purity confirmation should ideally involve more than one technique. A combination of HPLC (showing a single major peak, >99% area) and ¹H NMR (showing clean signals corresponding to the desired structure with no significant impurity peaks) is considered the gold standard in most research and industrial settings.[3][4]
References
- Diplomata Comercial. (2025). Amine Purity Standards: Ensuring Quality in Chemical Supply.
- Desai, B., et al. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture.
- BenchChem. (2025). Technical Support Center: Purification of Secondary Alkyl Amines. Benchchem.
- Diplomata Comercial. (n.d.). Amine Product Testing: Ensuring Quality and Purity in Amines.
- Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques. Organic Chemistry with Vernier.
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts.
- BenchChem. (2025).
- Biotage. (2023).
- Sigma-Aldrich. (n.d.). N-Methyl-1-naphthalenemethylamine hydrochloride, 98%. Sigma-Aldrich.
- Sciencemadness Discussion Board. (2012). purifying secondary amine. Sciencemadness.
- Biotage. (2023). Is there an easy way to purify organic amines?. Biotage.
- PubChem. (n.d.). This compound hydrochloride. PubChem.
- Guidechem. (n.d.). N-Methyl-1-naphthalenemethylamine hydrochloride 65473-13-4 wiki. Guidechem.
- BenchChem. (n.d.).
- ECHEMI. (n.d.). N-Methyl-1-naphthalenemethanamine Formula. ECHEMI.
- Diplomata Comercial. (2025). Amine Usage Guidelines for High-Purity Amines in Industry.
- Agilent. (n.d.). Analysis of impurities in amine streams. Agilent.
- Ledzion, R., et al. (2023).
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. N-甲基-1-萘甲胺 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. This compound hydrochloride | C12H14ClN | CID 16211748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Page loading... [guidechem.com]
- 14. biotage.com [biotage.com]
- 15. biotage.com [biotage.com]
- 16. diplomatacomercial.com [diplomatacomercial.com]
- 17. echemi.com [echemi.com]
optimizing reaction conditions for N-Methyl-N-naphthylmethylamine synthesis
This guide provides in-depth technical assistance for the synthesis of N-Methyl-N-naphthylmethylamine, a key intermediate in various research and development applications. As Senior Application Scientists, we have compiled this resource to address common challenges and provide robust, field-tested solutions to optimize your synthetic protocols.
Overview of Synthetic Strategies
The synthesis of this compound can be approached through several reliable methods. The choice of method often depends on the available starting materials, scale of the reaction, and desired purity. The two most common and effective routes are:
-
Reductive Amination of 1-Naphthaldehyde with Methylamine: This is a highly efficient one-pot reaction where 1-naphthaldehyde reacts with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.
-
Eschweiler-Clarke Reaction of 1-Naphthalenemethylamine: This classic method involves the methylation of 1-naphthalenemethylamine using formic acid and formaldehyde. It is particularly advantageous as it is a high-yielding reaction and selectively produces the methylated amine without the risk of over-alkylation.
Below, we provide detailed troubleshooting guides and frequently asked questions for both of these primary synthetic routes.
Troubleshooting Guide: Common Issues and Solutions
Reductive Amination Route
Question: Why is the yield of my this compound unexpectedly low?
Answer: Low yields in reductive amination are often traced back to one of several factors:
-
Inefficient Imine Formation: The initial reaction between 1-naphthaldehyde and methylamine to form the imine is a critical equilibrium-driven step. Insufficient removal of water can shift the equilibrium back towards the starting materials.
-
Solution: Consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture to drive the imine formation forward.
-
-
Suboptimal pH: The pH of the reaction medium is crucial. A slightly acidic pH (around 5-6) is often optimal for imine formation. If the medium is too acidic, the amine will be protonated and become non-nucleophilic. If it's too basic, the carbonyl group of the aldehyde will not be sufficiently activated.
-
Solution: Use a mild acid catalyst, such as acetic acid, to maintain the optimal pH range.
-
-
Choice and Activity of Reducing Agent: The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is a common choice, but its reactivity can be sluggish at low temperatures. Sodium triacetoxyborohydride (STAB) is often a superior choice as it is a milder and more selective reducing agent that can be used in a one-pot reaction without the need for strict pH control.
-
Solution: If using NaBH₄, ensure the reaction is allowed to proceed for a sufficient amount of time. Consider switching to STAB for a more controlled and often higher-yielding reaction.
-
-
Reaction Temperature: The reaction temperature can influence the rate of both imine formation and reduction.
-
Solution: For imine formation, room temperature is often sufficient. For the reduction step, the reaction may need to be cooled to 0°C before the addition of the reducing agent to control the reaction rate and minimize side reactions.
-
Question: I am observing significant amounts of unreacted 1-naphthaldehyde in my crude product. What could be the cause?
Answer: The presence of unreacted starting material can be due to several factors:
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure that the spot corresponding to 1-naphthaldehyde has disappeared before quenching the reaction.
-
-
Stoichiometry of Reagents: An incorrect ratio of reagents can lead to incomplete conversion.
-
Solution: Use a slight excess of methylamine (e.g., 1.2-1.5 equivalents) to ensure complete consumption of the aldehyde.
-
-
Decomposition of the Reducing Agent: If the reducing agent has been stored improperly or is old, it may have lost its activity.
-
Solution: Use a fresh bottle of the reducing agent.
-
Question: My final product is contaminated with a significant amount of the tertiary amine (N,N-dimethyl-N-naphthylmethylamine). How can I prevent this?
Answer: The formation of the tertiary amine is a common side reaction, especially when using a more reactive reducing agent.
-
Over-alkylation: This occurs when the newly formed secondary amine reacts with another molecule of the aldehyde and is subsequently reduced.
-
Solution: Use a less reactive reducing agent like STAB, which is less likely to reduce the iminium ion formed from the secondary amine. Additionally, using a controlled amount of the aldehyde can minimize this side reaction.
-
Eschweiler-Clarke Route
Question: The Eschweiler-Clarke reaction is known for high yields, but my yield is poor. What could be wrong?
Answer: While generally robust, the Eschweiler-Clarke reaction's success hinges on specific conditions:
-
Purity of Reagents: The purity of formaldehyde and formic acid is important.
-
Solution: Use freshly opened or properly stored reagents. Paraformaldehyde can be used as a source of formaldehyde, but it needs to be depolymerized by heating.
-
-
Reaction Temperature and Time: The reaction typically requires heating to drive the reaction to completion.
-
Solution: The reaction is often heated to reflux (around 100°C) for several hours. Monitor the reaction by TLC to determine the optimal reaction time.
-
-
Incorrect Stoichiometry: An excess of both formaldehyde and formic acid is required.
-
Solution: A common stoichiometry is to use at least 2-3 equivalents of both formaldehyde and formic acid relative to the starting amine.
-
Question: I am having difficulty purifying my this compound from the reaction mixture. What is the best approach?
Answer: Purification can be challenging due to the basic nature of the product and potential for emulsion formation during workup.
-
Aqueous Workup: The crude product is often contaminated with unreacted formic acid and other water-soluble impurities.
-
Solution: After the reaction is complete, carefully basify the reaction mixture with a strong base like sodium hydroxide (NaOH) to a pH of >10. This will deprotonate the amine and allow it to be extracted into an organic solvent like ethyl acetate or diethyl ether. Be cautious as this step can be exothermic.
-
-
Purification Technique: Column chromatography is a common method for purification.
-
Solution: Use a silica gel column with a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes. The addition of a small amount of triethylamine (e.g., 1%) to the eluent can help to prevent the amine from streaking on the column.
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions I should take when synthesizing this compound?
A1: Always work in a well-ventilated fume hood. The reagents used, such as 1-naphthaldehyde, methylamine, formaldehyde, and formic acid, can be irritants and toxic. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Methylamine is a gas at room temperature and is often supplied as a solution in a solvent like ethanol or THF; handle with care.
Q2: Can I use a different solvent for the reductive amination reaction?
A2: Yes, other solvents can be used. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common choices, especially when using STAB as the reducing agent. Methanol is also a viable option when using NaBH₄. The choice of solvent can affect the reaction rate and solubility of the reagents.
Q3: How can I confirm the identity and purity of my final product?
A3: The identity and purity of this compound can be confirmed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide a detailed structural confirmation.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Thin Layer Chromatography (TLC): This is a quick and easy way to assess the purity of the product and monitor the progress of the reaction.
Q4: What are the typical storage conditions for this compound?
A4: this compound is an amine and can be sensitive to air and light over time. It should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
-
To a solution of 1-naphthaldehyde (1.0 eq) in dichloromethane (DCM, 0.2 M), add a solution of methylamine (1.2 eq, 2.0 M in THF).
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Eschweiler-Clarke Reaction
-
To a round-bottom flask, add 1-naphthalenemethylamine (1.0 eq).
-
Add formic acid (3.0 eq) and formaldehyde (3.0 eq, 37% aqueous solution).
-
Heat the reaction mixture to 100°C and stir for 4-6 hours. Monitor the reaction by TLC.
-
Cool the reaction to room temperature and carefully add 6 M sodium hydroxide (NaOH) until the pH is >10.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Reductive Amination Workflow
Caption: Eschweiler-Clarke Reaction Workflow
Quantitative Data Summary
| Parameter | Reductive Amination (STAB) | Eschweiler-Clarke |
| Starting Material | 1-Naphthaldehyde | 1-Naphthalenemethylamine |
| Key Reagents | Methylamine, STAB | Formaldehyde, Formic Acid |
| Typical Yield | 75-90% | 80-95% |
| Reaction Temperature | Room Temperature | 100°C (Reflux) |
| Reaction Time | 2-4 hours | 4-6 hours |
| Key Advantages | Mild conditions, one-pot | High yield, no over-alkylation |
| Potential Issues | Imine formation equilibrium | Requires heating, strong acid |
References
- Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Amine-Borane Complexes in Reductive Amination. Organic Process Research & Development, 16(6), 1156-1184. [Link]
Technical Support Center: N-Methyl-N-naphthylmethylamine Synthesis Scale-Up
Welcome to the technical support center for the synthesis and scale-up of N-Methyl-N-naphthylmethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, moving from bench-scale experiments to larger-scale production. Here, we address common challenges, offering troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical experience.
I. Troubleshooting Guide: Navigating Common Synthesis Hurdles
This section provides a detailed, question-and-answer-style troubleshooting guide for specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield in Reductive Amination
Question: We are experiencing significantly lower than expected yields (<60%) during the reductive amination of 1-naphthaldehyde with methylamine using sodium borohydride. What are the potential causes and how can we optimize the reaction?
Answer: Low yields in this reductive amination are a frequent challenge, often stemming from several factors related to imine formation and the choice of reducing agent.
Underlying Causes & Solutions:
-
Incomplete Imine Formation: The crucial first step is the formation of the N-methylnaphthalen-1-ylmethanimine intermediate. This equilibrium-driven reaction can be hampered by the presence of water.
-
Troubleshooting:
-
Azeotropic Water Removal: If using a solvent like toluene, employ a Dean-Stark apparatus to remove water as it forms, driving the equilibrium towards the imine.
-
Drying Agents: The addition of a drying agent such as anhydrous magnesium sulfate or molecular sieves can be effective in situ.
-
pH Control: Imine formation is typically favored under mildly acidic conditions (pH 4-5).[1] The addition of a catalytic amount of a weak acid like acetic acid can significantly improve the rate of imine formation.
-
-
-
Premature Aldehyde Reduction: Sodium borohydride (NaBH₄) can reduce the starting aldehyde to 1-naphthalenemethanol, competing with the reduction of the desired imine.[1]
-
Troubleshooting:
-
Staged Reagent Addition: Add the sodium borohydride portion-wise only after confirming significant imine formation via TLC or GC-MS analysis. Allow the aldehyde and amine to react for a sufficient period (e.g., 1-2 hours) before introducing the reducing agent.[2]
-
Alternative Reducing Agents: Consider using a milder or more selective reducing agent.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): This reagent is particularly effective for reductive aminations and is less likely to reduce the aldehyde. It is often used in solvents like dichloroethane (DCE) or tetrahydrofuran (THF).[3][4]
-
Sodium cyanoborohydride (NaBH₃CN): This reagent is stable in mildly acidic conditions, which are also optimal for imine formation.[1] However, due to the toxicity of cyanide byproducts, its use on a large scale requires stringent safety protocols.
-
-
-
-
Reaction Temperature: Low temperatures can slow down the rate of imine formation, while excessively high temperatures can lead to side product formation.
-
Troubleshooting: Maintain a controlled temperature, typically between room temperature and 50°C, depending on the solvent and reagents used.
-
Experimental Protocol: Optimized Reductive Amination
-
Combine 1-naphthaldehyde, methylamine (as a solution in a suitable solvent), and a catalytic amount of acetic acid in a reaction vessel.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction progress by TLC or GC.
-
Once significant imine formation is observed, begin the portion-wise addition of sodium borohydride, maintaining the reaction temperature below 30°C.
-
After the addition is complete, continue stirring for an additional 2-4 hours until the reaction is complete.
-
Proceed with the workup and purification steps.
Issue 2: Formation of Impurities During Scale-Up
Question: Upon scaling up our synthesis, we are observing significant amounts of N,N-dimethyl-1-naphthalenemethanamine and unreacted starting materials. How can we minimize these impurities?
Answer: The formation of tertiary amine impurities and the presence of unreacted starting materials are common challenges when scaling up amine synthesis. These issues are often linked to the reaction stoichiometry and the specific synthetic route chosen.
Underlying Causes & Solutions:
-
Over-methylation (in Reductive Amination): While direct over-alkylation is less common in reductive amination compared to alkylation with halides, it can still occur, especially if there are issues with reaction control.[5]
-
Troubleshooting:
-
Stoichiometric Control: Carefully control the stoichiometry of the reactants. Use a slight excess of methylamine to ensure complete conversion of the aldehyde, but avoid a large excess that could promote side reactions.
-
Eschweiler-Clarke Reaction: For a more controlled methylation, consider the Eschweiler-Clarke reaction. This method uses formaldehyde and formic acid to methylate a primary amine.[5][6][7][8][9] It is known to stop at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[5]
-
-
-
Alternative Synthesis Route: A different synthetic approach may offer better control over impurity formation. A two-step process involving the formation of an intermediate can be beneficial.
-
Troubleshooting:
-
N-formylation followed by reduction: React 1-chloromethylnaphthalene with N-methylformamide to form N-methyl-N-(1-naphthylmethyl)-formamide. This intermediate can then be hydrolyzed under acidic or basic conditions to yield the desired this compound.[10][11][12] This method is reported to avoid the formation of tertiary amine impurities.[10]
-
-
Experimental Protocol: Eschweiler-Clarke Reaction
-
To a stirred solution of 1-naphthylmethanamine, add an excess of formic acid and formaldehyde.
-
Heat the reaction mixture to reflux (typically 80-100°C) for several hours.[6]
-
Monitor the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture and proceed with the appropriate workup to isolate the product.
Issue 3: Difficulties in Product Purification
Question: We are struggling to purify this compound from the reaction mixture. What are the recommended purification strategies?
Answer: Effective purification is critical for obtaining a high-purity final product. The choice of purification method will depend on the nature of the impurities present.
Purification Strategies:
-
Acid-Base Extraction: This is a highly effective method for separating the basic amine product from neutral or acidic impurities.
-
Procedure:
-
Dissolve the crude product in a suitable organic solvent (e.g., toluene, dichloromethane).
-
Extract the organic layer with an aqueous acid solution (e.g., 3N HCl) to protonate the amine and transfer it to the aqueous phase.[12]
-
Separate the aqueous layer and wash it with an organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a base (e.g., NaOH) to a pH of 10 or higher to deprotonate the amine, causing it to precipitate or separate as an oil.[12]
-
Extract the liberated amine back into an organic solvent.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate) and concentrate it under reduced pressure to obtain the purified product.
-
-
-
Distillation: For volatile impurities, distillation under reduced pressure (vacuum distillation) can be an effective purification method.[12]
-
Considerations: The boiling point of this compound is reported to be 115-120 °C at 1 Torr.[12] Ensure your vacuum system can achieve the necessary pressure to avoid thermal decomposition at higher temperatures.
-
-
Crystallization of the Hydrochloride Salt: If the final product is required as a salt, crystallization can be an excellent purification technique.
-
Procedure:
-
Dissolve the crude amine base in a suitable solvent (e.g., isopropanol).
-
Add a solution of hydrochloric acid (e.g., 10N HCl in isopropanol) to precipitate the hydrochloride salt.
-
Collect the crystalline solid by filtration, wash with a cold solvent, and dry.
-
-
Quantitative Data Summary
| Parameter | Reductive Amination | Eschweiler-Clarke | N-formylation/Hydrolysis |
| Typical Yield | 60-85% | >80%[6] | ~85%[12] |
| Key Reagents | 1-Naphthaldehyde, Methylamine, NaBH₄/NaBH(OAc)₃ | 1-Naphthylmethanamine, Formaldehyde, Formic Acid | 1-Chloromethylnaphthalene, N-Methylformamide, Acid/Base |
| Common Impurities | 1-Naphthalenemethanol, Over-methylated products | Residual starting materials | Unreacted formamide |
| Scale-Up Feasibility | Good, with careful control of reagent addition | Good, established industrial method | Excellent, avoids tertiary amine byproducts[10] |
II. Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with the reagents for this synthesis?
A1: Several reagents used in the synthesis of this compound require careful handling:
-
1-Naphthaldehyde and 1-Chloromethylnaphthalene: These can be irritating to the skin, eyes, and respiratory system.[13] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[14][15][16]
-
Methylamine: This is a flammable and corrosive gas or liquid with a strong odor. Use in a well-ventilated area and take precautions to avoid inhalation.
-
Sodium Borohydride: This is a flammable solid that reacts with water and acids to produce flammable hydrogen gas. Handle in a dry environment and avoid contact with incompatible materials.
-
Formic Acid: This is a corrosive liquid that can cause severe burns. Handle with extreme care and appropriate PPE.
Q2: Can this synthesis be performed under "green" chemistry principles?
A2: Yes, there are opportunities to incorporate green chemistry principles:
-
Catalytic Approaches: The use of catalytic reductive amination with hydrogen gas and a heterogeneous catalyst (e.g., supported palladium or nickel) can be a greener alternative to stoichiometric reducing agents.[17][18]
-
Solvent Selection: Whenever possible, choose less hazardous and more environmentally friendly solvents.
-
Atom Economy: The Eschweiler-Clarke reaction has good atom economy, with the main byproduct being carbon dioxide.[6]
Q3: How can I monitor the progress of the reaction?
A3: The most common methods for monitoring the reaction progress are:
-
Thin-Layer Chromatography (TLC): This is a quick and effective way to qualitatively track the disappearance of starting materials and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This provides more quantitative data and can help identify the formation of byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the disappearance of the aldehyde proton signal and the appearance of new signals corresponding to the product.
Q4: What is the significance of this compound in drug development?
A4: this compound is a key intermediate in the synthesis of several pharmaceutical compounds, most notably the antifungal drug Terbinafine.[10][12][19] It is also used in the synthesis of other biologically active molecules.[13][19]
References
- Reductive Amination - Common Conditions. (n.d.).
- Eschweiler–Clarke reaction - Grokipedia. (n.d.).
- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
- Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
- Eschweiler–Clarke reaction. (n.d.). Wikipedia.
- Eschweiler- Clarke Reaction. (n.d.). Online Organic Chemistry Tutor.
- Eschweiler-Clarke Reaction. (n.d.). Organic Chemistry Portal.
- Eschweiler-Clarke Reductive Alkylation of Amines. (n.d.). Ambeed.com.
- Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. (2010). Taylor & Francis Online.
- Myers Chem 115. (n.d.).
- Process for the preparation of n-methyl-1-naphthalenemethanamine. (2004). Google Patents.
- Process for the preparation of n-methyl-1-naphthalenemethanamine. (2004). Google Patents.
- An improved synthesis of naftifine using phase transfer catalysis. (1994). Indian Journal of Chemical Technology.
- N-Methyl-1-naphthalenemethanamine Formula. (n.d.). ECHEMI.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- N-Methyl-1-naphthalenemethylamine hydrochloride - Safety Data Sheet. (2025). ChemicalBook.
- N-Methyl-1-naphthalenemethylamine hydrochloride 65473-13-4 wiki. (n.d.). Guidechem.
- N-Methyl-1-naphthalenemethanamine SDS, 14489-75-9 Safety Data Sheets. (n.d.). ECHEMI.
- Expedient Synthesis of N-Methyl- and N-Alkylamines by Reductive Amination using Reusable Cobalt Oxide Nanoparticles. (2025). ResearchGate.
- What is the Synthesis and Application of 1-Methyl-aminomethyl Naphthalene? (n.d.). Guidechem.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
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- 7. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 8. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 9. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]
- 10. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 11. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 12. echemi.com [echemi.com]
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- 18. researchgate.net [researchgate.net]
- 19. Page loading... [guidechem.com]
Technical Support Center: Purification of Crude N-Methyl-N-naphthylmethylamine
This guide is designed for researchers, scientists, and professionals in drug development who are working with N-Methyl-N-naphthylmethylamine. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered during the purification of this crucial synthetic intermediate. Our focus is on providing not just procedural steps, but also the scientific rationale behind them to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the purification of crude this compound.
Q1: What are the most common impurities I can expect in my crude this compound?
A1: The impurity profile of your crude product is largely dependent on the synthetic route employed. However, common impurities include unreacted starting materials such as 1-chloromethylnaphthalene or N-methylformamide, as well as side-products like primary and secondary amines. Bis-alkylated products may also be present.[1]
Q2: My crude product is a dark-colored oil. What is the likely cause and how can I address this?
A2: Dark coloration in crude this compound often indicates the presence of polymeric or degradation byproducts. An initial acid/base wash can be effective in removing some of these colored impurities.[1][2] For persistent coloration, treatment with activated carbon during the workup can be beneficial.[1][2]
Q3: Is it better to purify this compound by distillation, chromatography, or recrystallization?
A3: The optimal purification method depends on the nature and quantity of the impurities.
-
Vacuum distillation is highly effective for removing non-volatile impurities and for large-scale purification.[2]
-
Column chromatography is ideal for separating compounds with similar boiling points, such as isomeric impurities or other amines.[3][4]
-
Recrystallization , typically of a salt form like the hydrochloride, is excellent for achieving high purity on a smaller to medium scale.[2]
Q4: I'm struggling with peak tailing during chromatographic purification of my amine. What can I do?
A4: Peak tailing is a common issue when purifying amines on standard silica gel due to the interaction between the basic amine and acidic silanol groups on the silica surface.[3] To mitigate this, you can either:
-
Add a small amount of a volatile amine, like triethylamine or n-propylamine (around 0.1-1%), to your mobile phase to saturate the acidic sites on the silica.[4]
-
Use an amine-functionalized silica gel for your stationary phase, which is specifically designed to minimize these interactions.[3]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification process.
Issue 1: Low Yield After Acid/Base Extraction
Symptoms: You experience a significant loss of product after performing an acid wash followed by basification and extraction.
Possible Causes & Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Incomplete Basification | The aqueous layer may not have been made sufficiently basic to fully deprotonate the amine hydrochloride salt, leading to poor extraction into the organic solvent. | Ensure the pH of the aqueous layer is greater than 10, checking with a pH meter or pH paper. Add base dropwise with vigorous stirring to ensure complete mixing.[1][2] |
| Emulsion Formation | Vigorous shaking during extraction can lead to the formation of a stable emulsion, trapping your product at the interface. | Break the emulsion by adding a small amount of brine (saturated NaCl solution) or by gentle swirling instead of vigorous shaking. In some cases, filtration through celite can also be effective. |
| Product Volatility | If using a low-boiling point extraction solvent, product may be lost during solvent removal. | Use a higher-boiling point solvent for extraction, such as toluene.[1][2] When removing the solvent, use a rotary evaporator with controlled temperature and pressure. |
Issue 2: Incomplete Separation of Impurities During Column Chromatography
Symptoms: Fractions from your column still show the presence of starting materials or side-products by TLC or other analytical methods.
Possible Causes & Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Inappropriate Solvent System | The polarity of your mobile phase may not be optimal for separating the desired product from impurities. | Perform a systematic TLC analysis with a range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to identify the optimal mobile phase for separation. The addition of a small amount of triethylamine is often beneficial.[3] |
| Column Overloading | Applying too much crude material to the column can lead to broad peaks and poor separation. | As a general rule, use a 1:30 to 1:50 ratio of crude material to silica gel by weight. |
| Incorrect Stationary Phase | Standard silica gel may not be the best choice for separating closely related amines. | Consider using alternative stationary phases such as alumina, or specialized phases like diol or cyano columns, which can offer different selectivity for amines.[4][5] |
Experimental Protocols
Here are detailed, step-by-step methodologies for the key purification techniques.
Protocol 1: Purification by Acid/Base Extraction and Vacuum Distillation
This protocol is suitable for larger quantities of crude product where the primary impurities are non-volatile or acidic/basic in nature.
Workflow Diagram:
Caption: Workflow for purification via acid/base extraction and vacuum distillation.
Step-by-Step Procedure:
-
Dissolve the crude this compound in a suitable organic solvent like toluene.[1][2]
-
Transfer the solution to a separatory funnel and extract with 3N hydrochloric acid. The amine will be protonated and move into the aqueous layer.
-
Separate the aqueous layer. At this stage, you can add activated carbon and stir for 30 minutes to decolorize the solution, followed by filtration.[1][2]
-
Cool the aqueous layer in an ice bath and slowly add a 20% aqueous sodium hydroxide solution with stirring until the pH is above 10.[1][2]
-
Extract the liberated amine with fresh organic solvent (e.g., toluene).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Set up a fractional distillation apparatus suitable for vacuum distillation.
-
Carefully distill the resulting oil under high vacuum.
-
Collect the fraction that distills at the reported boiling point for this compound.
Protocol 2: Purification by Flash Column Chromatography
This method is ideal for smaller-scale purifications or when dealing with impurities that have similar boiling points to the product.
Workflow Diagram:
Sources
- 1. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 2. echemi.com [echemi.com]
- 3. biotage.com [biotage.com]
- 4. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US4255356A - Purification of tertiary amines using an adsorbent - Google Patents [patents.google.com]
Technical Support Center: N-Methyl-N-naphthylmethylamine Stability and Degradation
Welcome to the technical support center for N-Methyl-N-naphthylmethylamine (CAS 14489-75-9). This guide is designed for researchers, scientists, and drug development professionals who are working with this important pharmaceutical intermediate. As a key starting material in the synthesis of antifungal agents like Butenafine and Terbinafine hydrochloride, a thorough understanding of its stability profile is critical for robust process development, formulation, and regulatory compliance.[1][2]
This document provides in-depth, field-proven insights into the stability characteristics of this compound, its potential degradation pathways, and a practical troubleshooting guide for common issues encountered during analysis.
Section 1: Core Stability Profile & Handling FAQs
This section addresses the most frequently asked questions regarding the fundamental stability and proper handling of this compound.
Q1: What are the primary chemical liabilities of this compound?
A1: this compound is a secondary amine with a naphthalene moiety, which presents several key stability concerns. It is particularly sensitive to:
-
Alkaline Conditions: It is reported to undergo decomposition in the presence of bases.[3]
-
Oxidation: Like most secondary amines, the nitrogen atom is susceptible to oxidation, which can lead to the formation of N-oxides and other related impurities.[4]
-
Light and Air: The compound is noted to be both light-sensitive and air-sensitive, suggesting that photodegradation and oxidation are significant pathways.[5] Storage under an inert atmosphere is recommended.[5]
Conversely, it is relatively stable in acidic conditions, and its hydrochloride salt is often used as a more stable form for handling and storage.[1][6]
Q2: What are the ideal storage conditions for this compound?
A2: Based on its chemical liabilities, the recommended storage conditions are designed to minimize exposure to degradative elements.
-
Temperature: Store in a cool, dark place, with a recommended temperature of 2–8 °C.[3]
-
Atmosphere: Store under an inert gas, such as argon or nitrogen, to prevent oxidation.[3][5]
-
Container: Use a tightly sealed, opaque container to protect it from light and moisture.
Section 2: A Practical Guide to Forced Degradation Studies
Forced degradation, or stress testing, is an essential component of drug development that helps establish degradation pathways and validate the specificity of stability-indicating analytical methods.[4][7][8] The goal is not to completely destroy the molecule but to induce a target degradation of approximately 5-20%, which generates a sufficient quantity of relevant degradation products for analysis without creating secondary or irrelevant degradants.[9][10]
Forced Degradation Experimental Workflow
The following diagram outlines a typical workflow for a forced degradation study, from sample preparation through to data analysis and interpretation.
Caption: Workflow for Forced Degradation Studies.
Step-by-Step Experimental Protocols
These protocols are starting points and should be adjusted to achieve the target 5-20% degradation.
-
Stock Solution Preparation:
-
Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water. This solvent choice is generally compatible with both aqueous and organic stressors.
-
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C.
-
Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours).
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Maintain the mixture at room temperature, as base-catalyzed degradation can be rapid.
-
Withdraw aliquots at shorter time points (e.g., 30 min, 1, 2, 4 hours).
-
Neutralize the aliquot with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.[4]
-
Keep the mixture at room temperature and protected from light.
-
Withdraw aliquots at various time points (e.g., 2, 6, 12, 24 hours).
-
Dilute with the mobile phase before injection. No quenching is typically needed if the run time is short.
-
-
Thermal Degradation:
-
Solution: Place a sealed vial of the stock solution in a calibrated oven at 80°C.
-
Solid State: Place a few milligrams of the solid compound in a clear glass vial in an oven at 80°C. Periodically dissolve a sample for analysis.
-
Monitor over several days.
-
-
Photolytic Degradation:
-
Expose the stock solution and solid sample to a light source that complies with ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A parallel control sample should be wrapped in aluminum foil to protect it from light.
-
Data Summary
Summarize your findings in a structured table to easily compare the compound's lability under different stress conditions.
| Stress Condition | Duration | Temp. | % Degradation of Parent | No. of Degradants >0.1% | Observations (e.g., Color Change) |
| 0.1 M HCl | 24 hrs | 60°C | |||
| 0.1 M NaOH | 4 hrs | RT | |||
| 3% H₂O₂ | 24 hrs | RT | |||
| Thermal (Solution) | 72 hrs | 80°C | |||
| Thermal (Solid) | 72 hrs | 80°C | |||
| Photolytic | 1.2M lux-hr | Ambient |
Section 3: Potential Degradation Pathways and Products
Understanding the likely chemical transformations is key to identifying unknown peaks in your chromatograms. The primary degradation pathways for this compound are expected to be oxidation of the amine and modification of the naphthalene ring.
Caption: Potential Degradation Pathways.
Q3: What are the most probable degradation products under oxidative stress?
A3: Under mild oxidative conditions (e.g., H₂O₂), two primary products are expected:
-
This compound N-oxide: This results from the direct oxidation of the tertiary amine nitrogen. It will have a mass of +16 Da compared to the parent compound.
-
N-naphthylmethylamine: This is formed via oxidative N-dealkylation, where the methyl group is removed. This will result in a mass loss of 14 Da (CH₂).
Q4: What degradation products might be formed from the naphthalene ring itself?
A4: The naphthalene ring system can be degraded, particularly under harsh oxidative or photolytic conditions. While microbial degradation pathways show extensive breakdown, chemical degradation may yield initial products like:[11][12]
-
Hydroxynaphthalenes: Introduction of one or more hydroxyl (-OH) groups onto the aromatic rings.
-
Naphthoquinones: Further oxidation of hydroxylated species.
-
Ring-Cleavage Products: Under very harsh conditions, the aromatic rings can be opened to form derivatives of phthalic acid or other dicarboxylic acids.
Section 4: Analytical Troubleshooting Guide
This section provides solutions to common analytical challenges encountered during stability testing of this compound.
Q5: My HPLC analysis shows a broad or tailing peak for the parent amine. How can I improve the peak shape?
A5: This is a classic issue when analyzing basic compounds like amines on standard silica-based C18 columns. The free silanol groups on the silica surface are acidic and interact ionically with the basic amine, causing peak tailing.
-
Solution 1 (Mobile Phase pH): Adjust the pH of your aqueous mobile phase. A low pH (e.g., 2.5-3.5 using formic or phosphoric acid) will protonate the amine (R-NH₂⁺) and also suppress the ionization of the silanol groups, minimizing the unwanted interaction.
-
Solution 2 (Use a Buffer): Incorporate a buffer (e.g., 10-20 mM ammonium formate or acetate) to maintain a consistent pH throughout the analysis.
-
Solution 3 (Column Choice): Use a modern, end-capped column or one specifically designed for the analysis of basic compounds. These columns have a much lower density of free silanol groups.
Q6: My mass balance is below 95%. Where did the rest of my compound go?
A6: A poor mass balance (where the sum of the parent compound and all degradants does not equal the initial amount) indicates that some components are not being detected.
-
Cause 1 (Non-UV Active Degradants): Some degradation pathways may produce molecules that lack a chromophore and are therefore "invisible" to a UV detector. For example, if the naphthalene ring is completely fragmented.
-
Troubleshooting: Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) alongside your UV detector.
-
-
Cause 2 (Volatile Degradants): Small degradation products, such as formaldehyde from N-dealkylation, may be too volatile to be detected by HPLC.
-
Cause 3 (Irreversible Adsorption): Highly polar or reactive degradants may stick permanently to the HPLC column and never elute.
Q7: I'm not observing any degradation, even under stress. What should I do?
A7: If the compound appears too stable, your stress conditions may be too mild. The goal is to find conditions that are relevant but also effective at producing detectable degradation.
-
Troubleshooting Steps:
-
Increase Concentration: Double the concentration of your acid, base, or oxidizing agent.
-
Increase Temperature: Raise the incubation temperature in 10-20°C increments.
-
Increase Duration: Extend the exposure time significantly (e.g., from 24 hours to 72 hours).
-
Causality: Chemical reaction rates are highly dependent on concentration and temperature. By increasing these parameters, you provide more energy and a higher probability of molecular collisions, accelerating the degradation process.
-
References
- Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs- A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]
- Venkatesan, P., & Valliappan, K. (2014). Forced Degradation Studies: A Tool for Determination of Stability of Drugs. MedCrave Online. [Link]
- Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
- Gefvert, U. (2015). Forced Degradation Studies for Biopharmaceuticals.
- ResolveMass Laboratories. (2025).
- ChemBK. (2024). N-Methyl-1-Naphthalene Methylamine. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 84474. [Link]
- Google Patents. (2004). WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
- Sanghavi, N. M., & Samarth, M. M. (1994). An improved synthesis of naftifine using phase transfer catalysis. Indian Journal of Chemical Technology, 1, 245-247. [Link]
- Singh, S., et al. (2014). Systematic Analysis of Microbial Degradation Pathway of 1- Naphthyl-N-Methyl Carbamate Generated by EAWAG Biocatalysis/Biodegrad. International Journal of Applied Science-Research and Review. [Link]
- Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]
- ChemBK. (n.d.). N-Methyl-1-naphthalenemethylamine hydrochloride. [Link]
- Linchuan Chemical. (n.d.). CAS NO 14489-75-9 99% N-Methyl-1-Naphthalenemethyl Amine. [Link]
- National Center for Biotechnology Information. (n.d.). This compound hydrochloride. PubChem Compound Summary for CID 16211748. [Link]
- Eawag. (2002). 1-Methylnaphthalene Pathway Map.
Sources
- 1. N-Methyl-1-naphthalenemethylamine hydrochloride | 65473-13-4 [chemicalbook.com]
- 2. CAS NO 14489-75-9 99% N-Methyl-1-Naphthalenemethyl Amine [linchuanchemical.com]
- 3. chembk.com [chembk.com]
- 4. ijrpp.com [ijrpp.com]
- 5. N-Methyl-1-naphthylmethylamine | 14489-75-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. chembk.com [chembk.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. acdlabs.com [acdlabs.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. primescholars.com [primescholars.com]
- 12. 1 - Methylnaphthalene Pathway Map [eawag-bbd.ethz.ch]
long-term storage conditions for N-Methyl-N-naphthylmethylamine
Introduction
This technical support guide is designed for researchers, scientists, and professionals in drug development who are utilizing N-Methyl-N-naphthylmethylamine in their experimental workflows. As a key intermediate in various synthetic processes, maintaining its stability and purity over time is critical for reproducible and reliable results. This document provides in-depth guidance on long-term storage conditions, troubleshooting common issues, and answers to frequently asked questions, grounded in established principles of chemical stability.
Part 1: Frequently Asked Questions (FAQs) about Long-Term Storage
Q1: What is the fundamental difference in storing this compound free base versus its hydrochloride salt?
The primary difference lies in their physical state and hygroscopicity. The free base is a liquid that is sensitive to air and light, necessitating more stringent storage conditions to prevent oxidative and photodegradation.[1] The hydrochloride salt is a crystalline solid, which is generally more stable to atmospheric oxidation but can be hygroscopic.[2] Therefore, while both require protection, the specific measures for each form differ.
Q2: I've received this compound as a liquid. The product sheet says "store in a cool, dry, well-ventilated place," but I've seen more specific recommendations. What are the optimal conditions?
While general guidelines are often provided on safety data sheets, for optimal long-term stability of the liquid free base, more specific conditions are highly recommended. The compound is known to be sensitive to both air and light.[1] To mitigate degradation, it should be stored under an inert atmosphere (e.g., nitrogen or argon) and protected from light by using an amber vial or storing it in a dark cabinet.[1][3] Furthermore, refrigerated temperatures, specifically between 2-8°C, are advisable.[4]
Q3: My this compound liquid, which was initially colorless, has developed a yellow or greenish tint. What causes this, and is it still usable?
The color change from colorless to yellow, orange, or green is a common indicator of degradation.[1] Aromatic amines are susceptible to oxidation, especially when exposed to air and light.[5] This oxidation can lead to the formation of colored impurities, such as N-oxides and nitroso compounds, and potentially dark polycondensation products.[3][6][7]
Whether the material is still usable depends on the specific requirements of your experiment. For applications sensitive to impurities, the presence of these degradation products could be detrimental. It is highly recommended to assess the purity of the discolored material using analytical methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) before use.[8][9]
Q4: How should I properly handle this compound when taking a sample for my experiment to maintain the integrity of the bulk material?
To preserve the quality of the bulk material, it is crucial to minimize its exposure to air and light. Work in a well-ventilated area, preferably in a fume hood. Before opening, allow the container to come to room temperature to prevent condensation of moisture from the air into the cold liquid. Use a clean, dry syringe or pipette to withdraw the required amount. Immediately after sampling, flush the headspace of the container with an inert gas like argon or nitrogen before tightly sealing it. Return the container to its recommended storage conditions promptly.
Q5: What is the expected shelf-life of this compound?
The shelf-life is not definitively established in publicly available literature and is highly dependent on the storage conditions. When stored under optimal conditions (refrigerated, under inert gas, and protected from light), the rate of degradation will be significantly slowed. For specific expiration or re-test dates, it is best to refer to the Certificate of Analysis provided by the supplier or contact them directly.[10] Regular purity assessment is recommended for material that has been stored for an extended period.
Part 2: Troubleshooting Guide
This section addresses specific issues that may arise during the storage and handling of this compound.
Issue 1: Rapid Discoloration of the Liquid Free Base
-
Question: I just received a new bottle of this compound, and it turned yellow within a week. What went wrong?
-
Answer: Rapid discoloration is almost certainly due to exposure to oxygen and/or light. This suggests a breach in the recommended storage protocol.
-
Potential Cause 1: Improper Sealing. The container may not have been sealed tightly after initial use, allowing air to enter the headspace.
-
Potential Cause 2: Lack of Inert Atmosphere. The headspace of the container may not have been adequately flushed with an inert gas after opening. Secondary and aromatic amines are prone to oxidation.[5][6]
-
Potential Cause 3: Light Exposure. The vial may have been left on a lab bench or in a location exposed to ambient or direct light, initiating photodegradation.[1]
-
Issue 2: Precipitate Formation in the Liquid Free Base
-
Question: I've noticed some solid material forming in my liquid this compound upon storage in the refrigerator. What could this be?
-
Answer: Precipitate formation could be due to a few factors:
-
Potential Cause 1: Contamination. Moisture from the atmosphere could have been introduced, leading to the formation of hydrates or other insoluble byproducts. Storing amines in a dry environment is critical as they can be hygroscopic.
-
Potential Cause 2: Degradation Products. Some degradation products may be less soluble in the parent material at lower temperatures and precipitate out.
-
Potential Cause 3: Reaction with Carbon Dioxide. Primary and secondary amines can react with atmospheric CO2 to form solid ammonium carbamate salts.[3] While this is more common with aliphatic amines, it is a possibility if the material has been exposed to air.
-
Issue 3: Inconsistent Experimental Results
-
Question: My reactions using this compound have been giving variable yields and impurity profiles. Could this be related to its storage?
-
Answer: Absolutely. The purity of your starting material is paramount for reproducible results.
-
Explanation: If the amine has degraded, you are introducing unknown quantities of impurities into your reaction. These impurities could interfere with your chemistry, poison a catalyst, or generate unexpected side products. The discoloration is a visual cue that the chemical composition is no longer as stated on the label. It is crucial to verify the purity of the reagent if you observe inconsistent results.
-
Part 3: Recommended Protocols & Data
Summary of Storage Conditions
| Parameter | This compound (Free Base, Liquid) | This compound HCl (Salt, Solid) | Causality and Rationale |
| Temperature | 2-8°C (Refrigerated) or <15°C[1][4] | Room Temperature | Lower temperatures slow down the rate of oxidative and thermal degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen)[1] | Dry environment | Prevents oxidation by atmospheric oxygen. The salt is more stable but should be protected from moisture. |
| Light | Protect from light (Amber vial/dark cabinet)[1] | Protect from light | Prevents photodegradation, a common pathway for aromatic compounds. |
| Container | Tightly sealed, preferably with a Teflon-lined cap.[3] | Tightly sealed | Prevents ingress of air and moisture. |
Experimental Protocol: Purity Assessment by Gas Chromatography (General Method)
While a specific validated method is proprietary to manufacturers, a general GC method can be developed to assess purity. Due to the polar nature of amines, derivatization is often employed to improve peak shape and thermal stability.[9][11]
-
Derivatization (Example):
-
Accurately weigh a small amount of the this compound sample into a vial.
-
Dissolve in a suitable solvent (e.g., acetonitrile).
-
Add a derivatizing agent such as trifluoroacetic anhydride (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) in the presence of a catalyst if needed.
-
Heat the mixture for a specified time (e.g., 30 minutes at 60°C) to ensure complete reaction.
-
Cool to room temperature before injection.
-
-
GC Conditions (Illustrative):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms).
-
Injector Temperature: 250°C.
-
Detector: Flame Ionization Detector (FID) at 280°C.
-
Carrier Gas: Helium or Hydrogen.
-
Oven Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 250-280°C.
-
Injection: 1 µL, split or splitless depending on concentration.
-
-
Analysis:
-
The purity is determined by the area percent of the main peak corresponding to the derivatized this compound.
-
New peaks appearing in aged or discolored samples relative to a fresh sample are indicative of degradation products.
-
Part 4: Visual Troubleshooting Guide
The following diagram illustrates a decision-making workflow for addressing common issues related to the storage of this compound.
Caption: Troubleshooting workflow for stored this compound.
References
- Oxidation of Secondary and Primary Amines. (n.d.).
- Amine - Reactions, Synthesis, Properties - Britannica. (2025, December 5).
- Are amines often yellow? : r/chemistry - Reddit. (2023, October 17).
- Short- and Long-Term Stability of Aromatic Amines in Human Urine - MDPI. (2023, February 25).
- Short- and Long-Term Stability of Aromatic Amines in Human Urine - PubMed. (2023, February 25).
- N-Methyl-1-Naphthalene Methylamine - ChemBK. (2024, April 9).
- This compound | C12H13N | CID 84474 - PubChem. (n.d.).
- N-Methyl-1-Naphthalene Methylamine - ChemBK (alternate source). (n.d.).
- Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies - ResearchGate. (2025, November 1).
- Enhanced Photocatalytic Coupling of Benzylamine to N-Benzylidene Benzylamine over the Organic–Inorganic Composites F70-TiO2 Based on Fullerenes Derivatives and TiO2 - MDPI. (2023, May 24).
- CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES - Helda - University of Helsinki. (n.d.).
- Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection - MDPI. (2022, April 22).
- Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC - NIH. (2023, May 20).
- 2.1.2. Gas chromatography of amines as various derivatives | Request PDF - ResearchGate. (2025, August 7).
- Analysis of Amine Solutions by Gas Chromatography - Bryan Research & Engineering, LLC. (n.d.).
- Aromatic amines having a brown color - Physics Forums. (2023, April 12).
- Test for Amino Groups - BYJU'S. (n.d.).
- N-Methyl-1-naphthylmethylamine | CAS#:14489-75-9 | Chemsrc. (2025, August 25).
Sources
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- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. byjus.com [byjus.com]
- 5. Physical and Chemical Properties of Aromatic Amines - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. Amine - Reactions, Synthesis, Properties | Britannica [britannica.com]
- 8. DSpace [helda.helsinki.fi]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Challenges in the Purification of N-Methyl-N-naphthylmethylamine
Welcome to the technical support center for N-Methyl-N-naphthylmethylamine. This guide is designed for researchers, scientists, and drug development professionals who work with this critical synthetic intermediate. This compound (C₁₂H₁₃N, MW: 171.24 g/mol ) serves as a key building block in the synthesis of various pharmaceuticals, most notably the antifungal agent Terbinafine.[1][2][3] Its purity is paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API).
This document moves beyond standard protocols to provide a deeper understanding of the challenges you may encounter during its purification. We will explore the "why" behind experimental choices, offering robust troubleshooting strategies and detailed methodologies grounded in chemical principles.
Section 1: Understanding the Common Impurity Profile
Effective purification begins with understanding the potential impurities. These can arise from the synthetic route or subsequent degradation.
-
Synthesis-Related Impurities: The manufacturing process significantly influences the impurity profile. A common synthesis involves the reaction of 1-chloromethylnaphthalene with methylamine or a protected form thereof.[4]
-
Unreacted Starting Materials: Residual 1-chloromethylnaphthalene or related precursors.
-
Byproducts of Incomplete Reactions: Depending on the route, intermediates like N-methyl-N-(1-naphthylmethyl)-formamide may persist if hydrolysis is incomplete.[4][5]
-
Over-Alkylation Products: While some modern processes are designed to minimize this, the formation of bis-alkylated tertiary amine impurities is a potential risk in classical alkylations.[4]
-
-
Degradation Products: Amines, particularly aromatic ones, can be susceptible to degradation.
-
Oxidation: Exposure to air can lead to the formation of colored, oxidized byproducts. This is often the cause of a yellow or brown appearance in the final product.
-
Decomposition: The compound has a high boiling point (approx. 203°C at atmospheric pressure), making it susceptible to thermal degradation if distillation is not performed under a high vacuum.[6][7]
-
Section 2: Troubleshooting Guide for Purification
This section addresses specific issues you may encounter during the purification workflow in a problem-solution format.
| Problem | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Discolored Product (Yellow to Brown) | 1. Oxidation: The amine is sensitive to air, especially at elevated temperatures or during prolonged storage. 2. Thermal Decomposition: Occurs during distillation if the temperature is too high. | Solution: 1. Inert Atmosphere: Handle and store the amine under an inert gas like nitrogen or argon.[8] 2. Low-Temperature Distillation: Use high-vacuum distillation to lower the boiling point (e.g., 110-115°C at 1.8 kPa).[5][9] 3. Salt Recrystallization: Convert the amine to its hydrochloride salt, which is often a stable, crystalline solid. Recrystallize the salt to purge colored impurities, then liberate the free base.[7] |
| Streaking/Tailing in Column Chromatography | Strong Acid-Base Interaction: The basic nitrogen atom of the amine interacts strongly with the acidic silanol groups on the surface of standard silica gel. | Solution: 1. Mobile Phase Modifier: Add a small amount (0.1-1%) of a volatile competing amine, such as triethylamine or n-propylamine, to the eluent.[10][11] This neutralizes the active sites on the silica. 2. Alternative Stationary Phases: Use a less acidic stationary phase like alumina or a base-deactivated/amine-functionalized silica column (KP-NH).[10][12] |
| Low Recovery After Purification | 1. Irreversible Adsorption: Significant product loss on an acidic silica column. 2. Incomplete Extraction: Incorrect pH during acid-base workup, leaving the product in the wrong phase. 3. Decomposition: Loss of material during high-temperature distillation. | Solution: 1. Optimize Chromatography: Use the methods described above to minimize column adsorption. 2. Verify pH: During acid extraction, ensure the aqueous phase is sufficiently acidic (pH < 2) to fully protonate the amine. When liberating the free base, ensure the pH is strongly basic (pH > 10) to deprotonate the ammonium salt completely.[4][13] 3. Stable Vacuum: Ensure a stable, high vacuum during distillation to maintain a low boiling point. |
| Formation of Solids/Sludge in Amine Solution | Contamination or Degradation: In larger-scale operations, contaminants can lead to the formation of heat-stable salts (HSS) or other insoluble materials.[14][15] | Solution: 1. Filtration: Filter the amine solution (e.g., lean amine) to remove solid particulates.[14] 2. Acid-Base Workup: An acid-base extraction cycle is highly effective at removing non-basic sludge and many ionic contaminants.[4] |
Section 3: Detailed Purification Protocols
Protocol 1: Purification via Recrystallization of the Hydrochloride Salt
This is often the most robust method for achieving high purity, as it effectively removes colored impurities and non-basic contaminants.
-
Salt Formation:
-
Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) dropwise with vigorous stirring.
-
Continue addition until no further precipitation is observed. The hydrochloride salt should precipitate as a white to off-white solid.[1][7]
-
-
Isolation and Recrystallization:
-
Isolate the crude salt by vacuum filtration and wash the filter cake with cold diethyl ether.
-
Select an appropriate solvent system for recrystallization (e.g., ethanol/ether, methanol/ether). Dissolve the salt in the minimum amount of hot alcohol and slowly add the ether until turbidity appears.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
-
Liberation of the Free Amine:
-
Collect the purified crystals by filtration. The melting point should be sharp, around 191-193°C.[16]
-
Dissolve the purified salt in deionized water.
-
Basify the aqueous solution by slowly adding a strong base (e.g., 2M NaOH) until the pH is >10. The free amine will separate, often as an oil.
-
Extract the purified amine into a suitable organic solvent (e.g., dichloromethane or diethyl ether) (3x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the pure amine.
-
Protocol 2: Purification by High-Vacuum Distillation
This method is ideal for removing non-volatile impurities or those with significantly different boiling points.
-
Apparatus Setup:
-
Assemble a distillation apparatus suitable for high-vacuum operation, including a short-path distillation head to minimize product loss.
-
Use a magnetic stirrer and a heating mantle for controlled, even heating.
-
-
Distillation:
-
Ensure the system is leak-free and achieve a stable vacuum (e.g., < 2 mmHg).[5]
-
Slowly heat the crude amine with vigorous stirring.
-
Discard any initial low-boiling forerun.
-
Collect the main fraction at the expected boiling point (e.g., 115-120°C at 1 Torr).[5]
-
Stop the distillation before all the material is gone to avoid distilling over high-boiling impurities. The residue in the flask may darken, indicating some decomposition.[7]
-
-
Collection:
-
Collect the purified distillate in a receiving flask, preferably under an inert atmosphere.
-
Section 4: Visualization of Purification Strategy
The choice of purification method depends on the nature of the impurities present. The following workflow provides a logical decision-making process.
Caption: Decision workflow for selecting the appropriate purification method.
Section 5: Frequently Asked Questions (FAQs)
-
Q1: What is the best way to store purified this compound?
-
Q2: My NMR spectrum shows an unknown impurity. What are the likely culprits?
-
A: Besides starting materials, check for N-methylformamide if that route was used. Also, consider byproducts from side reactions specific to your synthesis. If the product was overheated, degradation products may appear as complex signals in the aromatic region. Comparing the spectrum to literature data or a reference standard is crucial.
-
-
Q3: Can I use a different salt for recrystallization besides the hydrochloride?
-
A: Yes, other salts like hydrobromide or salts of organic acids (e.g., tartrate, oxalate) can be used. The choice depends on the crystallinity and solubility properties of the specific salt. The hydrochloride is widely used due to its common availability and typically good crystalline nature.
-
-
Q4: How can I definitively confirm the purity of my final product?
-
A: A combination of techniques is best. Purity should be assessed by high-performance liquid chromatography (HPLC) for quantitative analysis, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structure and absence of impurities, and Infrared (IR) spectroscopy to confirm functional groups.[17]
-
-
Q5: The product darkens significantly during distillation, even under vacuum. What should I do?
-
A: This indicates thermal instability. First, ensure your vacuum is as low as possible and stable. If darkening persists, avoid distillation. Purification via salt recrystallization is a much milder method that avoids high temperatures entirely and is the preferred alternative in this scenario.[7]
-
References
- Refining Community. (n.d.). Contamination in Amine Systems.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?
- Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting.
- PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information.
- Sulfur Recovery Engineering Inc. (2024, June 27). Mastering Amine unit Issues 8 Scenarios Where SRE Can Assist.
- American Chemical Society. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives. ACS Omega.
- Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-9.
- Google Patents. (n.d.). US4255356A - Purification of tertiary amines using an adsorbent.
- Vysus Group. (2021, June 14). Common amine system corrosion issues and how to solve them.
- Gas Treating Products & Technologies. (n.d.). Amines Purification - HSAS Removal Unit (RU).
- Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. r/chemistry.
- Google Patents. (n.d.). WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
- Google Patents. (n.d.). CN105503614A - Synthetic method of naftifine drug intermediate N-methyl-1-naphthalene.
- ChemBK. (2024, April 9). N-Methyl Naphthylmethylamine.
- Short Communication. (n.d.). Synthesis and characterization of naftifine.
- Google Patents. (n.d.). US2061889A - Process for separation and purification of methyl amines.
- ChemBK. (n.d.). N-(1-Naphthylmethyl)methylamine.
- CP Lab Chemicals. (n.d.). N-Methyl-1-naphthylmethylamine, min 98%, 100 grams.
- Chemsrc. (2025, August 25). N-Methyl-1-naphthylmethylamine.
- Google Patents. (n.d.). WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
- WIPO Patentscope. (n.d.). WO/2004/080945 PROCESS FOR THE PREPARATION OF N-METHYL-1-NAPHTHALENEMETHANAMINE.
Sources
- 1. Page loading... [guidechem.com]
- 2. N-Methyl-1-naphthalenemethylamine hydrochloride | 65473-13-4 [chemicalbook.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 5. echemi.com [echemi.com]
- 6. echemi.com [echemi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chembk.com [chembk.com]
- 9. CN105503614A - Synthetic method of naftifine drug intermediate N-methyl-1-naphthalene - Google Patents [patents.google.com]
- 10. biotage.com [biotage.com]
- 11. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US4255356A - Purification of tertiary amines using an adsorbent - Google Patents [patents.google.com]
- 13. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 14. refiningcommunity.com [refiningcommunity.com]
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- 16. chembk.com [chembk.com]
- 17. This compound | C12H13N | CID 84474 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solvents for N-Methyl-N-naphthylmethylamine Reactions
Introduction
N-Methyl-N-naphthylmethylamine is a key secondary amine intermediate in the synthesis of various high-value compounds, including pharmaceuticals like the antifungal agent Terbinafine.[1][2] The success of synthetic routes involving this amine, particularly N-alkylation reactions, is critically dependent on the careful selection and optimization of the reaction solvent. The solvent not only dictates the solubility of reagents but also profoundly influences reaction kinetics, equilibrium, and side-product formation.
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing solvent systems in reactions involving this compound. It is structured in a practical question-and-answer format to directly address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most critical solvent properties to consider for N-alkylation reactions of this compound?
A1: The choice of solvent is paramount for reactions like the N-alkylation of a secondary amine, which typically proceeds via an SN2 mechanism. The key properties to consider are:
-
Polarity and Dielectric Constant: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (ACN) are often preferred. These solvents can solvate the cation of the base (e.g., K⁺ from K₂CO₃) while leaving the anion base more "naked" and reactive. Furthermore, they effectively stabilize the polar, charge-separated transition state of the SN2 reaction, thereby accelerating the rate.[3][4]
-
Boiling Point: The solvent's boiling point must be compatible with the required reaction temperature. Higher temperatures can increase reaction rates but may also promote side reactions or decomposition.[5]
-
Solubility: The solvent must effectively dissolve this compound, the alkylating agent, and the base to ensure a homogeneous reaction mixture and facilitate molecular interactions.[3]
-
Inertness: The solvent should not react with the starting materials, reagents, or products under the reaction conditions. For example, protic solvents like alcohols can compete with the amine as a nucleophile.
Q2: Which solvents are most commonly and successfully used for reactions with this compound?
A2: Based on established protocols and literature, the most frequently employed solvents are polar aprotic solvents.
-
Dimethylformamide (DMF): Often the first choice for N-alkylation due to its high dielectric constant and ability to dissolve a wide range of organic compounds and inorganic salts. It is commonly used with bases like K₂CO₃ or Na₂CO₃.
-
Acetonitrile (ACN): Another excellent choice, particularly when a lower boiling point is desired for easier removal post-reaction.
-
Tetrahydrofuran (THF): A less polar aprotic solvent, often used with stronger bases like Sodium Hydride (NaH), which may be required for less reactive alkylating agents.
-
Toluene: In some cases, especially under phase-transfer catalysis (PTC) conditions, non-polar solvents like toluene are used in a biphasic system with an aqueous solution of the base.[6][7]
Q3: How does solvent choice impact the formation of the dreaded quaternary ammonium salt byproduct?
A3: Over-alkylation, leading to the formation of a quaternary ammonium salt, is a common side reaction because the tertiary amine product is often more nucleophilic than the starting secondary amine.[5][8] The solvent plays a crucial role in mitigating this:
-
Less Polar Solvents: Can sometimes reduce the rate of the second alkylation step more than the first, thus improving selectivity for the desired tertiary amine.[5]
-
Reaction Concentration: Running the reaction at a higher concentration can sometimes favor the desired reaction, but adding the alkylating agent slowly (e.g., via syringe pump) is a more effective strategy to keep its instantaneous concentration low and minimize over-alkylation.[3]
The choice of base often has a more direct impact than the solvent in preventing quaternization. Bulky or less soluble bases can sometimes help control the reaction.[9]
Q4: When is it advantageous to use a phase-transfer catalyst (PTC)?
A4: Phase-transfer catalysis (PTC) is highly advantageous when you need to react a water-soluble inorganic base (like NaOH or K₂CO₃) with an organic-soluble amine in a non-polar solvent (like toluene or benzene).[1][6] A PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or triethylbenzylammonium chloride (TEBA), transports the base's anion (e.g., hydroxide or carbonate) into the organic phase where it can deprotonate the amine or participate in the reaction. This method offers several benefits:
-
Avoids the need for expensive, anhydrous polar aprotic solvents.
-
Allows the use of cheaper and more environmentally friendly inorganic bases.[1]
-
Can lead to faster reaction times and milder conditions (e.g., lower temperatures).
Troubleshooting Guide
Problem 1: My reaction yield is very low or non-existent.
-
Possible Cause 1: Inappropriate Solvent Choice.
-
Why it happens: The reagents may have poor solubility in the chosen solvent, preventing them from reacting. Alternatively, the solvent may not be polar enough to facilitate the SN2 reaction.
-
Solution: Switch to a more appropriate solvent. If you are using a non-polar solvent like Toluene without a PTC, try a polar aprotic solvent like DMF or DMSO. Ensure your starting materials are fully dissolved before proceeding.[3]
-
-
Possible Cause 2: Ineffective Base.
-
Why it happens: The selected base may be too weak to deprotonate the amine sufficiently or may be insoluble in the reaction medium.
-
Solution: Switch to a stronger or more soluble base. For N-alkylations, the reactivity often follows the order Cs₂CO₃ > K₂CO₃ > Na₂CO₃. Cesium carbonate (Cs₂CO₃) is particularly effective due to its high solubility and the "cesium effect," which promotes alkylation.[9][10] If using THF, a very strong base like NaH may be necessary.
-
-
Possible Cause 3: Low Reactivity of Alkylating Agent.
-
Why it happens: The leaving group on your alkylating agent is not reactive enough. The general order of reactivity for alkyl halides is I > Br > Cl.[3]
-
Solution: If using an alkyl chloride, consider switching to the corresponding bromide or iodide. You may also need to increase the reaction temperature, ensuring it remains below the solvent's boiling point and does not cause decomposition.[3]
-
Problem 2: I'm seeing significant over-alkylation to the quaternary ammonium salt.
-
Possible Cause 1: High Concentration of Alkylating Agent.
-
Why it happens: The tertiary amine product is reacting with the alkylating agent faster than the starting secondary amine.
-
Solution: The most effective strategy is to add the alkylating agent slowly to the reaction mixture using a syringe pump. This maintains a low instantaneous concentration of the electrophile, favoring mono-alkylation.[3] Also, consider using no more than 1.05-1.2 equivalents of the alkylating agent.
-
-
Possible Cause 2: Reaction Conditions are Too Harsh.
-
Why it happens: High temperatures accelerate both the first and second alkylation steps, often favoring the second.
-
Solution: Lower the reaction temperature. This will slow the reaction down, but it will likely increase the selectivity for the desired mono-alkylation product.[3]
-
Problem 3: The reaction is extremely slow or appears to have stalled.
-
Possible Cause 1: Insufficient Temperature.
-
Why it happens: The activation energy for the reaction is not being overcome at the current temperature.
-
Solution: Gradually increase the reaction temperature in 10-20 °C increments, monitoring the progress by TLC. Ensure the temperature does not exceed the solvent's boiling point.[3]
-
-
Possible Cause 2: Water in the Solvent.
-
Why it happens: Trace amounts of water can hydrolyze strong bases (like NaH) or interfere with the reaction, especially in polar aprotic solvents.
-
Solution: Use anhydrous solvents. Ensure your glassware is thoroughly dried before starting the reaction. For highly sensitive reactions, consider running under an inert atmosphere (Nitrogen or Argon).[11]
-
Problem 4: My starting materials won't dissolve.
-
Possible Cause: Mismatched Solvent and Reagent Polarity.
-
Why it happens: The polarity of the solvent is too different from that of the amine, alkylating agent, or base.
-
Solution: Screen a few different solvents. A mixture of solvents can sometimes be effective. For example, if your amine is soluble in toluene but the base is not, switching to DMF or employing a PTC with toluene could solve the issue.[3][6]
-
Data & Visualization
Table 1: Properties of Common Solvents for N-Alkylation
| Solvent | Abbreviation | Dielectric Constant (ε) at 20°C | Boiling Point (°C) | Typical Use Case |
| N,N-Dimethylformamide | DMF | 36.7 | 153 | General-purpose, good for dissolving salts (K₂CO₃, Na₂CO₃). |
| Dimethyl Sulfoxide | DMSO | 46.7 | 189 | Higher temperature reactions, excellent dissolving power.[3] |
| Acetonitrile | ACN | 37.5 | 82 | Good dissolving power, easy to remove post-reaction. |
| Tetrahydrofuran | THF | 7.6 | 66 | Used with strong, reactive bases like NaH. |
| Toluene | - | 2.4 | 111 | Used in biphasic systems with a Phase Transfer Catalyst (PTC).[7] |
| Dichloromethane | DCM | 9.1 | 40 | Low-temperature reactions, typically with soluble organic bases.[11] |
Diagram: Solvent Selection Workflow
Caption: Decision workflow for selecting an optimal solvent system.
Experimental Protocol: General Procedure for N-Alkylation
This protocol provides a general starting point for the N-alkylation of this compound with an alkyl bromide. Optimization of solvent, base, and temperature is highly recommended.
Materials:
-
This compound (1.0 equiv)
-
Alkyl Bromide (1.1 equiv)
-
Potassium Carbonate (K₂CO₃), finely powdered and dried (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, condenser, and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv) and finely powdered, anhydrous K₂CO₃ (2.0 equiv).
-
Solvent Addition: Add anhydrous DMF (enough to make a ~0.5 M solution with respect to the amine) via syringe.
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Heating: Begin stirring and heat the mixture to the desired temperature (a starting point of 60-80 °C is recommended).
-
Reagent Addition: Once the reaction mixture reaches the target temperature, add the alkyl bromide (1.1 equiv) dropwise over 10-15 minutes. For reactions prone to over-alkylation, slower addition via a syringe pump is advised.[3]
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine spot has been consumed (typically 2-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with an organic solvent (e.g., Ethyl Acetate or Diethyl Ether, 3x volumes).
-
Combine the organic layers and wash with water, then with brine to remove residual DMF and salts.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[11]
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure tertiary amine.[11]
References
- ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of secondary N-alkylbenzylamine 3a.
- Google Patents. (n.d.). WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
- Sanghavi, N. M., & Samarth, M. M. (1994). An improved synthesis of naftifine using phase transfer catalysis. Indian Journal of Chemical Technology, 1, 245-247.
- Google Patents. (n.d.). WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
- Organic Letters. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation.
- Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!).
Sources
- 1. Buy this compound | 14489-75-9 [smolecule.com]
- 2. echemi.com [echemi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 7. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Temperature Control in N-Methyl-N-naphthylmethylamine Synthesis
Welcome to the technical support center for the synthesis of N-Methyl-N-naphthylmethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice with a focus on the critical parameter of temperature control. Precise temperature management is paramount to achieving high yield and purity of this compound, a key intermediate in the synthesis of pharmaceuticals like Terbinafine.[1] This document will explore the common synthetic routes and the temperature-related challenges you may encounter.
The Critical Role of Temperature in Your Synthesis
The synthesis of this compound can be approached through several pathways, each with its own unique temperature-sensitive steps. Failure to maintain optimal temperature ranges can lead to a host of issues, including the formation of byproducts, incomplete reactions, and reduced overall yield. Understanding the thermodynamic and kinetic principles behind each step is crucial for successful and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods are:
-
Reductive Amination: The reaction of 1-naphthaldehyde with methylamine to form an imine, which is then reduced.[2]
-
N-Alkylation: The reaction of a 1-naphthylmethyl halide (e.g., 1-chloromethylnaphthalene) with methylamine or a methylamine equivalent.[1]
-
Eschweiler-Clarke Reaction: The methylation of 1-naphthylmethylamine using formic acid and formaldehyde.[3][4]
Q2: Why is temperature control so critical in the reductive amination route?
A2: Temperature control is vital for two main reasons. First, the initial formation of the imine from 1-naphthaldehyde and methylamine is a reversible reaction.[5] The temperature must be sufficient to promote imine formation without causing degradation of the reactants or the product. Second, the subsequent reduction step, often employing sodium borohydride, is highly temperature-dependent. If the temperature is too high during the addition of the reducing agent, it can lead to the undesired reduction of the starting aldehyde to 1-naphthalenemethanol, thus lowering the yield of the desired amine.[6]
Q3: For the N-alkylation method with 1-chloromethylnaphthalene, what are the primary temperature-related concerns?
A3: The main concern is controlling the exothermicity of the reaction and preventing over-alkylation. The reaction of an alkyl halide with an amine is often exothermic. Insufficient cooling can lead to a runaway reaction and the formation of impurities. Furthermore, the desired product, a secondary amine, is more nucleophilic than the starting primary amine, making it susceptible to further alkylation to form a tertiary amine.[7][8] Careful temperature control can help manage the reaction rate and improve selectivity for the desired mono-alkylation product. For instance, some procedures recommend cooling to as low as -20 to -40°C during the addition of the alkylating agent.[1]
Q4: What temperature is typically required for the Eschweiler-Clarke reaction, and what happens if it's too high?
A4: The Eschweiler-Clarke reaction is generally conducted at elevated temperatures, often near the boiling point of the aqueous solution, typically around 80-100°C.[3][9] While the reaction requires heat to proceed at a reasonable rate, excessively high temperatures can lead to the decomposition of formic acid and potential side reactions, although the formation of quaternary ammonium salts is inherently avoided in this reaction.[3] A related reaction, the Leuckart-Wallach reaction, requires even higher temperatures (above 180°C) and is more prone to the formation of N-formylated byproducts.[10]
Troubleshooting Guides
Problem 1: Low Yield in Reductive Amination
Q: I am getting a low yield of this compound when using the reductive amination method. My main byproduct appears to be 1-naphthalenemethanol. What is going wrong?
A: This is a classic example of poor temperature control during the reduction step. The formation of 1-naphthalenemethanol indicates that your reducing agent, likely sodium borohydride, is reducing the starting 1-naphthaldehyde before it can react with methylamine to form the imine.
Troubleshooting Steps:
-
Optimize Imine Formation: Ensure the imine is pre-formed before the addition of the reducing agent. This can be achieved by stirring 1-naphthaldehyde and methylamine together in a suitable solvent (like methanol) at room temperature for a period of time (e.g., 1-2 hours) to allow the equilibrium to favor the imine.[11]
-
Control Reduction Temperature: Cool the reaction mixture to a lower temperature, typically 0-5°C, before the portion-wise addition of sodium borohydride. Maintaining this low temperature throughout the addition will favor the reduction of the imine over the aldehyde.
-
Choice of Reducing Agent: Consider using a milder or more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[2] These reagents are less likely to reduce the aldehyde at the slightly acidic pH that favors imine formation.[2]
Problem 2: Presence of Tertiary Amine Impurity in N-Alkylation
Q: My final product from the reaction of 1-chloromethylnaphthalene and methylamine is contaminated with a significant amount of a higher molecular weight impurity, which I suspect is the tertiary amine. How can I prevent this?
A: The formation of a tertiary amine is a common side reaction due to over-alkylation.[12][13] The this compound product is a more potent nucleophile than methylamine and can react with another molecule of 1-chloromethylnaphthalene.
Troubleshooting Steps:
-
Strict Temperature Control: The rate of the alkylation reaction is highly dependent on temperature. Lowering the reaction temperature will decrease the rate of both the desired and the undesired reaction, but it can significantly improve selectivity. Perform the addition of 1-chloromethylnaphthalene to the methylamine solution at a low temperature (e.g., 0°C or even lower as some protocols suggest) and maintain this temperature for a period before allowing the reaction to slowly warm to room temperature.[1]
-
Use of Excess Amine: Employing a large excess of methylamine can statistically favor the reaction of 1-chloromethylnaphthalene with the primary amine over the secondary amine product.[11]
-
Slow Addition of Alkylating Agent: Add the 1-chloromethylnaphthalene solution dropwise to the methylamine solution. This maintains a low concentration of the alkylating agent in the reaction mixture, further reducing the likelihood of the secondary amine product reacting with it.
Problem 3: Incomplete Reaction or Formation of N-formyl Impurity in Eschweiler-Clarke Reaction
Q: I am attempting the Eschweiler-Clarke methylation, but the reaction is either incomplete or I am seeing an N-formyl byproduct. What adjustments should I make to the temperature?
A: An incomplete reaction suggests the temperature may be too low, while the formation of an N-formyl byproduct is more characteristic of the related Leuckart-Wallach reaction, which can occur under certain conditions.
Troubleshooting Steps:
-
Ensure Sufficient Heating: The Eschweiler-Clarke reaction typically requires heating to reflux (around 80-100°C) for several hours to go to completion.[3][9] Ensure your reaction is maintained at this temperature for an adequate amount of time.
-
Reagent Stoichiometry: Use an excess of both formaldehyde and formic acid as prescribed by standard procedures to drive the reaction towards the methylated product.
-
Avoid Extremely High Temperatures: While heating is necessary, excessively high temperatures (e.g., >150°C) can lead to side reactions reminiscent of the Leuckart-Wallach reaction, including the formation of stable N-formyl intermediates.[10][14] Modern variations of the Eschweiler-Clarke reaction sometimes utilize milder conditions with alternative reagents to avoid these issues.[15]
Data and Protocols
Table 1: Recommended Temperature Ranges for Synthetic Steps
| Synthetic Route | Step | Recommended Temperature | Potential Issues with Deviation |
| Reductive Amination | Imine Formation | 0°C to Room Temperature | Incomplete formation at low temp; side reactions at high temp. |
| Reduction (NaBH₄) | 0-5°C | Aldehyde reduction at higher temperatures. | |
| N-Alkylation | Addition of 1-chloromethylnaphthalene | -20°C to 5°C | Runaway reaction and over-alkylation at higher temperatures.[1] |
| Reaction Progression | 20-80°C (monitor closely) | Increased rate of over-alkylation at higher end of range.[16] | |
| Eschweiler-Clarke | Reaction | 80-100°C (Reflux) | Incomplete reaction below this range; potential for side reactions if excessively heated.[3][9] |
| Hydrolysis of Formamide | Acid or Base Hydrolysis | 60-100°C (Reflux) | Slow or incomplete hydrolysis at lower temperatures.[16][17] |
Experimental Protocol: Reductive Amination of 1-Naphthaldehyde
This protocol is a general guideline. Please refer to specific literature for detailed stoichiometry and safety information.
-
Imine Formation:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-naphthaldehyde in methanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of methylamine in methanol to the cooled aldehyde solution while stirring.
-
Allow the reaction mixture to stir at room temperature for 2 hours to facilitate imine formation.
-
-
Reduction:
-
Cool the reaction mixture back down to 0-5°C using an ice-salt bath.
-
Slowly add sodium borohydride in small portions, ensuring the temperature does not exceed 5°C. Vigorous gas evolution may be observed.
-
After the addition is complete, continue stirring at 0-5°C for an additional hour, then allow the reaction to warm to room temperature and stir for another 12-24 hours.[11]
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
-
Visualizing the Process
Diagram 1: Reductive Amination Pathway and Key Temperature Control Point
Caption: Reductive amination workflow highlighting the critical low-temperature reduction step.
Diagram 2: Troubleshooting Logic for Low Yield in Reductive Amination
Caption: A decision tree for troubleshooting low yields in reductive amination.
References
- Alfa Chemistry. (n.d.). Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction.
- Frontiers. (n.d.). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.
- BenchChem. (2025). Preventing over-alkylation in amine synthesis.
- Organic Letters. (2024).
- Grokipedia. (n.d.). Leuckart reaction.
- Google Patents. (n.d.).
- Google Patents. (n.d.). CN108017544B - Synthesis method of terbinafine.
- Ohta, T., et al. (n.d.).
- BenchChem. (2025). preventing over-alkylation of amines in synthesis.
- Google Patents. (n.d.). CN1362400A - Synthesis of terbinafine hydrochloride.
- Google Patents. (n.d.). WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
- ResearchG
- SciSpace. (n.d.). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor.
- Google Patents. (n.d.). WO2007044273A1 - Process for preparing terbinafine.
- Wikipedia. (n.d.). Eschweiler–Clarke reaction.
- Journal of Chemical Health Risks. (2025).
- ACS Publications. (2017). Development of a Leuckart–Wallach Reaction in Flow for the Synthesis of Abemaciclib.
- ECHEMI. (n.d.). 14489-75-9, N-Methyl-1-naphthalenemethanamine Formula.
- Wikipedia. (n.d.).
- NROChemistry. (n.d.). Eschweiler-Clarke Reaction.
- YouTube. (2021).
- PMC - PubMed Central - NIH. (n.d.).
- ResearchGate. (n.d.).
- Master Organic Chemistry. (2017).
- J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction.
- ChemBK. (n.d.). N-Methyl-1-naphthalenemethylamine hydrochloride.
- ChemicalBook. (2025). N-Methyl-1-naphthalenemethylamine hydrochloride | 65473-13-4.
- Sciencemadness Discussion Board. (2007). Eschweiler-Clarke for Ethyl or Propyl groups.
- PubChem. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.).
- Common Organic Chemistry. (n.d.).
- ResearchGate. (2025). Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions.
- ResearchGate. (2025). A Method for Obtaining N-Alkyl-(naphth-1-yl)methylamines.
- ResearchGate. (2025).
- Guidechem. (n.d.). N-Methyl-1-naphthalenemethylamine hydrochloride 65473-13-4 wiki.
- ResearchGate. (n.d.).
- PMC - NIH. (n.d.).
- PMC - NIH. (n.d.).
- ResearchGate. (2025). Novel Synthesis of N-alkyl amines from tandem Coupling of either Methylamine or Nitroalkane with Aldehyde.
- PubMed. (2024).
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workup and extraction issues in N-Methyl-N-naphthylmethylamine synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
I. Frequently Asked Questions (FAQs)
This section addresses common queries encountered during the synthesis of N-Methyl-N-naphthylmethylamine, particularly following the reductive amination step.
Q1: What are the most common causes of low yield during the aqueous workup?
A1: Low yields often stem from several factors during the workup and extraction phases:
-
Incomplete Reaction: Before initiating workup, it is crucial to confirm the absence of starting materials (naphthaldehyde and methylamine) via Thin Layer Chromatography (TLC).
-
Product Loss in Aqueous Layer: The protonated amine salt exhibits some solubility in the aqueous layer, especially if an excessive volume of acidic solution is used for washing.[1][2]
-
Emulsion Formation: The presence of unreacted starting materials or byproducts can lead to the formation of stable emulsions, trapping the product and complicating phase separation.
-
Incomplete Extraction: Insufficient extraction cycles or inadequate mixing with the organic solvent can leave a significant amount of product in the aqueous phase.
-
Improper pH Adjustment: Failure to sufficiently basify the aqueous layer (to a pH of 10 or higher) will result in incomplete deprotonation of the amine salt, reducing its solubility in the organic solvent.[3]
Q2: I've formed a persistent emulsion during my extraction. What is the best way to break it?
A2: Emulsion formation is a frequent issue. Here are several effective strategies to resolve it:
-
Addition of Brine: Washing the emulsion with a saturated sodium chloride solution can increase the ionic strength of the aqueous phase, which helps to break up the emulsion by reducing the solubility of organic components.[4][5]
-
Centrifugation: If available, centrifuging the mixture is a highly effective mechanical method to force phase separation.[6]
-
Filtration: Passing the emulsion through a pad of Celite or glass wool can sometimes break the emulsion by physically disrupting the droplets.[6]
-
Solvent Addition: Adding a small amount of a different organic solvent, such as methanol, can alter the interfacial tension and help break the emulsion.[7]
-
Gentle Heating: Gently warming the mixture can decrease the viscosity and promote phase separation, but this should be done with caution to avoid product degradation.[5]
Q3: My final product is an oil, but I've seen it reported as a hydrochloride salt. How do I convert it?
A3: this compound is often isolated and stored as its hydrochloride salt for improved stability and ease of handling.[8] To convert the free base to the hydrochloride salt, dissolve the purified amine in a suitable solvent like diethyl ether or ethyl acetate. Then, add a solution of HCl in the same solvent (or bubble HCl gas through the solution) until precipitation is complete. The resulting solid can be collected by filtration, washed with fresh solvent, and dried.
Q4: What are the key differences in workup when using NaBH4 versus NaBH3CN for the reductive amination?
A4: The choice of reducing agent impacts the workup strategy:
-
Sodium Borohydride (NaBH4): This reagent can reduce both the intermediate imine and the starting aldehyde.[9] Therefore, the reaction is typically performed in a stepwise manner where the imine is formed first, followed by the addition of NaBH4. The workup involves quenching the excess NaBH4 with a careful addition of acid (e.g., dilute HCl) before proceeding with the extraction.
-
Sodium Cyanoborohydride (NaBH3CN): This reagent is more selective and will primarily reduce the imine in the presence of the aldehyde, especially at a controlled pH.[10][11] However, the workup must address the potential for toxic hydrogen cyanide (HCN) gas formation. It is crucial to perform the workup in a well-ventilated fume hood and to quench the reaction by basifying the solution (e.g., with NaOH) to convert any residual cyanide to the less volatile sodium cyanide.
II. Troubleshooting Guide: Workup & Extraction
This section provides a systematic approach to diagnosing and resolving common issues encountered during the isolation of this compound.
Problem 1: Low or No Product Isolated After Extraction
| Potential Cause | Diagnostic Check | Recommended Solution |
| Incomplete Reaction | Analyze a sample of the crude reaction mixture by TLC or LC-MS to check for the presence of starting materials. | Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion before workup. |
| Product Remains in Aqueous Layer | After extraction, basify a small sample of the aqueous layer to pH >10 and back-extract with an organic solvent. Analyze the organic extract by TLC for the presence of your product. | Ensure the aqueous layer is sufficiently basic (pH 10-12) before extraction to deprotonate the amine salt.[3] Perform multiple extractions (at least 3) with an appropriate organic solvent (e.g., toluene, dichloromethane).[12] |
| Product Degradation | Check for the appearance of new, unexpected spots on the TLC plate of the crude and post-workup samples. | Avoid overly harsh acidic or basic conditions during the workup. If heating, do so gently and for a minimal amount of time. |
| Incorrect Solvent Choice | Ensure the organic solvent used for extraction is immiscible with water.[13] | Use water-insoluble solvents like dichloromethane, ethyl acetate, or toluene for extraction. |
Problem 2: Difficulty with Phase Separation (Persistent Emulsions)
| Potential Cause | Diagnostic Check | Recommended Solution |
| Presence of Surfactant-like Impurities | Observe the interface between the layers. A thick, cloudy interface is indicative of an emulsion. | Add a saturated solution of NaCl (brine) to the separatory funnel and gently rock to mix. This increases the polarity of the aqueous phase and can help break the emulsion.[5] |
| Vigorous Shaking | Emulsions are often caused by excessive agitation of the separatory funnel. | Gently invert the separatory funnel multiple times to mix the layers instead of vigorous shaking. |
| Fine Particulate Matter | The presence of fine solids can stabilize emulsions. | Filter the entire mixture through a pad of Celite or glass wool to remove particulates before attempting phase separation.[6] |
Problem 3: Product Contamination
| Potential Cause | Diagnostic Check | Recommended Solution |
| Unreacted Naphthaldehyde | A spot corresponding to the starting aldehyde is visible on the TLC plate of the final product. | Wash the organic layer with an aqueous solution of sodium bisulfite to form a water-soluble adduct with the aldehyde, which can then be removed with the aqueous phase. |
| Over-alkylation Byproducts | The formation of tertiary amines is possible.[14] This can be checked by NMR or LC-MS. | Purification by column chromatography on silica gel may be necessary to separate the desired secondary amine from tertiary amine byproducts. |
| Residual Water in Final Product | The ¹H NMR spectrum may show a broad peak for water. The product may appear cloudy. | Dry the organic layer over a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄) before solvent evaporation.[4][15] A final wash with brine before drying can also remove bulk water.[15] |
III. Experimental Protocols & Methodologies
Standard Acid-Base Extraction Workflow
This protocol outlines the standard procedure for the workup and extraction of this compound following a reductive amination reaction.
1. Reaction Quenching:
- Cool the reaction mixture to 0 °C in an ice bath.
- If NaBH₄ was used, slowly add 1 M HCl to quench the excess reducing agent until gas evolution ceases.
- If NaBH₃CN was used, proceed directly to basification in a well-ventilated hood.
2. Solvent Removal (if applicable):
- If the reaction was performed in a water-miscible solvent like methanol or ethanol, remove the bulk of the solvent under reduced pressure.
3. Acidification and Initial Wash:
- Add water and a suitable organic solvent (e.g., toluene or dichloromethane) to the reaction mixture.
- Acidify the aqueous layer to a pH of ~2 with 1 M HCl. This will protonate the amine, moving it into the aqueous layer, while unreacted aldehyde and other non-basic impurities remain in the organic layer.[1]
- Separate the layers and wash the aqueous layer with the organic solvent (2 x volume of aqueous layer) to remove any remaining non-basic impurities.
4. Basification and Extraction:
- Cool the acidic aqueous layer containing the protonated amine in an ice bath.
- Slowly add a strong base (e.g., 6 M NaOH) until the pH is >10.[3]
- Extract the liberated free amine into an organic solvent (e.g., toluene or dichloromethane) with at least three separate portions of the solvent.[12]
5. Drying and Solvent Evaporation:
- Combine the organic extracts and wash with brine to remove residual water.[15]
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[4]
- Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound.
Visualization of the Workup Process
The following diagrams illustrate the key stages and decision points in the workup and extraction process.
Caption: Workflow for acid-base extraction.
Caption: Troubleshooting persistent emulsions.
IV. References
-
Google Patents. (n.d.). WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine. Retrieved from
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B(OSO3H)3/SiO2 in Acetonitrile and in Solvent-free Condition. Retrieved from [Link]
-
Reddit. (2024, August 14). Reduction of imine. Retrieved from [Link]
-
Reddit. (2024, March 12). Amine workup. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Scilit. (n.d.). Batch extraction of amines using emulsion liquid membranes: Importance of reaction reversibility. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Drying Organic Solutions. Retrieved from [Link]
-
Biotage. (2023, January 17). Tackling emulsions just got easier. Retrieved from [Link]
-
ResearchGate. (2013, June 25). Why do we dry organic phase of extracts?. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
YouTube. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. Retrieved from [Link]
-
Reddit. (2018, February 9). Breaking emulsions. Retrieved from [Link]
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- 13. Acid–base extraction - Wikipedia [en.wikipedia.org]
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- 15. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Optimizing the Synthesis of N-Methyl-N-naphthylmethylamine Hydrochloride
Welcome to the technical support center for the synthesis and purification of N-Methyl-N-naphthylmethylamine Hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on maximizing yield and purity. We will delve into the mechanistic reasoning behind procedural choices, provide detailed protocols, and offer data-driven troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing the this compound free base?
A1: The Eschweiler-Clarke reaction is a highly reliable and widely used method for the N-methylation of primary amines like 1-naphthalenemethanamine.[1][2][3][4] This reaction utilizes formaldehyde as the methyl source and formic acid as the reducing agent.[1] Its primary advantages are high yields (often exceeding 80%), mild reaction conditions, and, crucially, the prevention of over-methylation to form quaternary ammonium salts.[1][2][5]
Q2: My final product, the hydrochloride salt, is an oil or sticky solid instead of a crystalline powder. What went wrong?
A2: This is a common issue often related to purity or residual solvent. The free base must be of high purity before salt formation. Trace impurities can act as eutectic contaminants, lowering the melting point and preventing crystallization. Ensure the free base is thoroughly purified (e.g., by vacuum distillation).[6] Additionally, the solvent used for precipitation of the hydrochloride salt is critical. Anhydrous solvents like diethyl ether, isopropanol, or a mixture of ethyl acetate and an alcohol are typically required.[7] The presence of water can hinder crystallization.
Q3: How do I convert the purified this compound free base to its hydrochloride salt?
A3: The standard procedure involves dissolving the purified free base in a suitable anhydrous organic solvent (like diethyl ether, ethyl acetate, or isopropanol) and adding a solution of hydrogen chloride (HCl) in an organic solvent (e.g., HCl in dioxane or ethereal HCl).[8][9] The hydrochloride salt, being insoluble in the non-polar solvent, will precipitate and can be collected by filtration.[7][9]
Q4: What is the expected melting point for this compound Hydrochloride?
A4: The reported melting point for this compound Hydrochloride is typically in the range of 191-194°C.[10] A significantly lower or broader melting point range is a strong indicator of impurities.
Synthesis Workflow and Key Control Points
The overall process involves two main stages: the N-methylation of the primary amine to form the free base, followed by its conversion to the hydrochloride salt. Each stage has critical parameters that must be controlled to ensure a high final yield.
Caption: High-level workflow for the two-stage synthesis of the target compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on chemical principles.
Problem 1: Low Yield of the Free Base (Stage 1)
A low yield after the Eschweiler-Clarke reaction is typically traced back to one of three areas: incomplete reaction, side reactions, or mechanical losses during workup.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield of the free base intermediate.
Expert Analysis: The Eschweiler-Clarke reaction mechanism involves the formation of an iminium ion from the amine and formaldehyde, which is then reduced by a hydride from formic acid.[1][2][5] The reaction is driven to completion by the irreversible loss of carbon dioxide gas.[2]
-
Reagent Stoichiometry: Using an excess of both formic acid and formaldehyde is crucial.[2][3] Formic acid acts as both the reducing agent and an acidic catalyst for imine formation. Excess ensures the reaction proceeds to the tertiary amine.
-
Temperature: The reaction is typically performed at or near boiling temperatures (80-100 °C) to ensure a sufficient reaction rate.[1][5]
-
Workup pH: The product is a basic amine. To extract it into an organic solvent, the aqueous layer must first be made strongly basic (pH > 10) with a base like NaOH to deprotonate the ammonium salt and generate the neutral, organic-soluble free base.[5][6][11] Failure to do so will leave your product in the aqueous layer, drastically reducing the yield.
Problem 2: Impurities Detected in the Final Product
Purity is paramount for the successful crystallization of the hydrochloride salt.
| Observed Impurity | Potential Cause | Recommended Solution |
| Starting Material (1-Naphthalenemethanamine) | Incomplete reaction. | Increase reaction time, temperature, or the excess of Eschweiler-Clarke reagents.[12] Monitor reaction progress closely using Thin Layer Chromatography (TLC). |
| N-formyl intermediate | Incomplete hydride reduction. | Ensure a sufficient excess of formic acid is used, as it is the hydride source.[1][2] |
| Quaternary Ammonium Salt | Use of incorrect methylating agent. | This is unlikely with a properly executed Eschweiler-Clarke reaction.[2][3] If using other methods like methyl iodide, this is a common side product.[12][13] The Eschweiler-Clarke method is the best way to prevent this. |
| Unknown byproducts | Reagent degradation or side reactions. | Use fresh, high-purity formaldehyde and formic acid. Purify the free base by vacuum distillation before proceeding to salt formation to remove non-volatile impurities.[6] |
Problem 3: Difficulty with Hydrochloride Salt Formation (Stage 2)
If the free base is pure but the salt does not precipitate or forms an oil, the issue lies in the salt formation and crystallization step.
Expert Analysis: The conversion of a free amine to its hydrochloride salt is an acid-base reaction. The resulting salt's solubility is highly dependent on the solvent system.
-
Solvent Choice is Critical: The ideal solvent should readily dissolve the free base but have very low solubility for the hydrochloride salt. Anhydrous diethyl ether is a classic choice. Isopropanol and ethyl acetate are also commonly used.[8]
-
Water is Detrimental: Water increases the polarity of the solvent system, which can increase the solubility of the salt and prevent it from precipitating. Ensure all glassware is dry and use anhydrous solvents.
-
Method of HCl Addition: Adding a pre-prepared solution of HCl in an organic solvent (e.g., 4M HCl in Dioxane) provides better control than bubbling HCl gas, especially on a small scale.[9] Add the HCl solution slowly at a reduced temperature (e.g., 0-4°C) to promote the formation of well-defined crystals over a fast, amorphous precipitation.[8]
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound (Free Base)
This protocol is based on the principles of the Eschweiler-Clarke reaction.[1][2][5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-naphthalenemethanamine (1.0 eq).
-
Reagent Addition: Add formic acid (90%, 2.5 eq) followed by aqueous formaldehyde (37 wt. %, 2.2 eq). Caution: The initial reaction can be exothermic.
-
Heating: Heat the reaction mixture to 80-100°C and maintain at reflux for 12-18 hours. The evolution of CO2 gas should be observed.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase), checking for the complete disappearance of the starting material spot.
-
Cooling & Quenching: After completion, cool the mixture to room temperature. Carefully make the solution strongly basic (pH > 10) by the slow addition of 20% aqueous sodium hydroxide solution while cooling in an ice bath.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., toluene or dichloromethane) three times.[6]
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude free base.
-
Purification: Purify the crude product by vacuum distillation to obtain a clear, pure oil.[6]
Reaction Mechanism Visualization
Caption: Simplified mechanism of the Eschweiler-Clarke N-methylation.
Protocol 2: Preparation of this compound Hydrochloride
-
Dissolution: Dissolve the purified free base (1.0 eq) from Protocol 1 in a minimal amount of anhydrous diethyl ether (or isopropanol).
-
Acidification: While stirring in an ice bath, slowly add a solution of 2M HCl in diethyl ether (1.1 eq) dropwise.
-
Precipitation: A white precipitate should form immediately or upon further stirring.
-
Isolation: Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.
-
Drying: Dry the resulting white crystalline solid under vacuum at 40-50°C to a constant weight. Characterize the final product by melting point and other appropriate analytical techniques.
By carefully controlling the reaction parameters and purification steps outlined in this guide, researchers can consistently achieve high yields and purity for this compound Hydrochloride.
References
- Grokipedia. (n.d.). Eschweiler–Clarke reaction.
- Wikipedia. (n.d.). Eschweiler–Clarke reaction.
- MDPI. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction.
- NROChemistry. (n.d.). Eschweiler-Clarke Reaction.
- Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction.
- PubMed Central. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions.
- Google Patents. (n.d.). WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
- Indian Journal of Chemical Technology. (1994). An improved synthesis of naftifine using phase transfer catalysis.
- Google Patents. (n.d.). WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
- ACS Publications. (2021). Metal-Free Synthesis of Heteroaryl Amines or Their Hydrochlorides via an External-Base-Free and Solvent-Free C–N Coupling Protocol. The Journal of Organic Chemistry.
- Reddit. (2023). Methylation of NH2 Troubleshooting?. r/Chempros.
- Google Patents. (n.d.). CN105503614A - Synthetic method of naftifine drug intermediate N-methyl-1-naphthalene.
- Wikipedia. (n.d.). Reductive amination.
- ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
- ResearchGate. (2023). Is there any way to increase the N-methylation response of aliphatic amines?.
- Organic Chemistry Tutor. (n.d.). Reductive Amination.
- Reddit. (2022). What's the proper way to convert a freebase to hydrochloride?. r/chemistry.
- ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?.
- Google Patents. (n.d.). US2634293A - Process of preparing a monobasic salt of a secondary amine.
- Organic Syntheses. (n.d.). Methylamine Hydrochloride.
- ResearchGate. (n.d.). N‐methylation of secondary amides and imides. Reaction conditions....
- ACS Omega. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes.
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- 4. name-reaction.com [name-reaction.com]
- 5. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 6. echemi.com [echemi.com]
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- 10. N-Methyl-1-naphthylmethylamine Hydrochloride | 65473-13-4 | TCI AMERICA [tcichemicals.com]
- 11. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
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- 13. reddit.com [reddit.com]
Technical Support Center: Stability Testing of N-Methyl-N-naphthylmethylamine
Welcome to the comprehensive technical support guide for the stability testing of N-Methyl-N-naphthylmethylamine. This document is designed for researchers, scientists, and drug development professionals, providing in-depth protocols, troubleshooting advice, and frequently asked questions (FAQs) to ensure the integrity and robustness of your stability studies. As an important intermediate and a known impurity in the synthesis of pharmaceuticals like Terbinafine, understanding its stability profile is critical for regulatory compliance and drug product quality.[1]
Introduction: The "Why" Behind Stability Testing
A stability testing protocol for a compound like this compound is not merely a set of procedural steps; it is a systematic investigation into its intrinsic chemical behavior under various environmental stressors. The data generated is fundamental to determining storage conditions, re-test periods, and shelf-life, and for developing a stability-indicating analytical method that can accurately quantify the molecule in the presence of its degradation products.[2] This guide is structured to provide not just the "how," but the critical "why" behind each experimental choice, grounding every recommendation in established scientific principles and regulatory expectations.
Part 1: Frequently Asked Questions (FAQs)
Here we address common questions that arise during the stability testing of this compound.
Q1: What are the primary degradation pathways I should be concerned about for this compound?
A1: Based on its chemical structure—a secondary benzylic amine with a naphthalene moiety—the primary anticipated degradation pathways are oxidation and photodegradation.
-
Oxidation: The benzylic carbon (the CH2 group attached to the naphthalene ring) is susceptible to oxidation, potentially leading to the formation of 1-naphthaldehyde and methylamine through C-N bond cleavage, or to N-methyl-1-naphthalenecarboxamide.[3][4] The nitrogen atom itself can also be oxidized.
-
Photodegradation: The naphthalene ring is a significant chromophore, making the molecule susceptible to degradation upon exposure to light.[5][6][7] This can lead to complex degradation profiles.
-
N-Dealkylation: Cleavage of the N-methyl bond is a known metabolic and chemical degradation pathway for secondary amines, which would yield 1-naphthalenemethanamine.[8][9][10]
Q2: Why is a forced degradation study necessary before starting the formal stability study?
A2: A forced degradation (or stress testing) study is a mandatory prerequisite for developing and validating a stability-indicating analytical method.[3][11][12] According to FDA and ICH guidelines, a method cannot be considered "stability-indicating" unless it can be proven to resolve the parent drug from its degradation products.[2][6][13] By intentionally degrading the molecule under harsh conditions (e.g., strong acid/base, high heat, intense light, oxidation), you generate these potential degradants. This allows you to:
-
Demonstrate the specificity of your analytical method.
-
Gain insights into the likely degradation pathways.
-
Characterize major degradation products.
Q3: My assay results for this compound are decreasing over time in my accelerated stability study, but I don't see any corresponding increase in impurity peaks. What could be the issue?
A3: This is a common and critical observation. Several possibilities should be investigated:
-
Mass Balance Issue: The degradants may not be eluting from your chromatography column or may not be detectable by your current detector settings (e.g., they lack a chromophore at the detection wavelength).
-
Formation of Insoluble Degradants: The degradation products could be polymerizing or precipitating out of solution, and therefore not being injected into the analytical system.
-
Volatile Degradants: Degradation could be leading to volatile products (like methylamine or 1-naphthaldehyde) which are lost during sample preparation or analysis.
-
Adsorption: The analyte or its degradants may be adsorbing to the container closure system.
Q4: Do I need to use the hydrochloride salt form of this compound for stability testing?
A4: The form of the material tested should be the one that is manufactured, stored, and used in the drug product formulation. If you are working with the free base, your stability studies should be on the free base. If the hydrochloride salt is the relevant form, then that should be the subject of your study.[1][14][15][16] The salt form can influence stability due to differences in hygroscopicity, crystallinity, and pH of the microenvironment.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant degradation (>20%) is observed immediately upon starting the forced degradation study under acidic or basic conditions. | The stress conditions are too harsh for the initial screening. | Reduce the concentration of the acid/base, lower the temperature, or decrease the exposure time. The goal of forced degradation is to achieve partial degradation (typically 5-20%) to observe the degradation profile, not to completely destroy the molecule.[4] |
| No degradation is observed under any forced degradation conditions. | The molecule is highly stable, or the stress conditions are not stringent enough. | Increase the severity of the stress conditions incrementally. For example, increase the concentration of hydrogen peroxide for oxidation, extend the duration of light exposure, or use a higher temperature. |
| Peak tailing or poor peak shape is observed for the parent compound in the HPLC analysis. | The secondary amine can interact with residual silanols on the silica-based column packing. | Use a base-deactivated HPLC column. Adjust the mobile phase pH to suppress the ionization of the amine (e.g., using a high pH mobile phase if the column allows) or add a competing amine like triethylamine (0.1%) to the mobile phase. |
| Results from photostability testing are inconsistent. | Inconsistent light exposure, temperature fluctuations, or inadequate protection of control samples. | Ensure the photostability chamber provides uniform light and UV exposure as per ICH Q1B guidelines.[7][17][18] Use a calibrated radiometer/lux meter. Wrap control samples in aluminum foil to completely protect them from light while keeping them at the same temperature as the exposed samples. |
Part 3: Stability Testing Protocol for this compound
This protocol is a comprehensive framework. Specific details, such as analytical method parameters, should be based on your in-house validated procedures.
Objective
To assess the intrinsic stability of this compound under various environmental conditions as outlined in the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B, and to establish a re-test period.[8][19]
Materials
-
This compound (at least one representative batch)
-
Appropriate primary packaging (e.g., amber glass vials with inert stoppers)
-
Validated stability-indicating analytical method (typically HPLC with UV detection)
Experimental Workflow: Overall Stability Program
Caption: High-level workflow for the stability testing program.
Step-by-Step Forced Degradation Protocol
The goal is to achieve 5-20% degradation to ensure the analytical method can detect and resolve the resulting degradants.
-
Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Add 1N HCl to the sample solution and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH to the sample solution and heat at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid material and a solution of the material at 80°C for 48 hours.
-
Photostability: Expose the solid material and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.[9][17][20] A control sample should be protected from light with aluminum foil.
-
Analysis: At appropriate time points, withdraw samples, neutralize if necessary, dilute to the target concentration, and analyze using the stability-indicating HPLC method. Compare stressed samples to an unstressed control.
Example Forced Degradation Data Presentation
| Stress Condition | Duration | % Assay of Parent | % Total Impurities | Observations |
| 1N HCl, 60°C | 24h | 92.5 | 6.8 | Two major degradation peaks observed. |
| 1N NaOH, 60°C | 24h | 98.1 | 1.5 | Minor degradation observed. |
| 3% H₂O₂, RT | 24h | 88.3 | 10.9 | One major degradation peak and several minor ones. |
| Heat (Solid), 80°C | 48h | 99.5 | 0.4 | No significant degradation. |
| Photostability (ICH Q1B) | - | 85.2 | 14.1 | Significant degradation with multiple peaks. |
Formal (Long-Term and Accelerated) Stability Study
-
Storage Conditions: As per ICH Q1A(R2), the following conditions are standard for most global regions.[5][8][19][21]
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Schedule:
-
Accelerated: 0, 3, and 6 months.
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
-
Tests to be Performed: At each time point, samples should be tested for:
-
Appearance (visual inspection)
-
Assay (potency)
-
Degradation products (impurities)
-
Example Formal Stability Study Data Table (Long-Term)
| Time Point (Months) | Storage Condition | Appearance | Assay (%) | Individual Unspecified Impurity (%) | Total Impurities (%) |
| 0 | - | White Powder | 99.8 | <0.05 | 0.15 |
| 3 | 25°C/60%RH | White Powder | 99.7 | <0.05 | 0.17 |
| 6 | 25°C/60%RH | White Powder | 99.5 | 0.06 | 0.20 |
| 12 | 25°C/60%RH | White Powder | 99.4 | 0.07 | 0.25 |
Part 4: Proposed Degradation Pathways
Understanding the likely chemical transformations is key to interpreting your stability data.
Caption: Potential degradation pathways for this compound.
Causality Behind Pathways:
-
Benzylic C-N Cleavage (Oxidation): The benzylic position is activated towards oxidation because any radical or cationic intermediate formed at this carbon is stabilized by resonance with the naphthalene ring.[3][4] This makes it a prime target for oxidative attack, leading to cleavage of the C-N bond.
-
N-Oxidation: The lone pair of electrons on the secondary amine nitrogen is susceptible to oxidation, which can lead to the formation of hydroxylamines or nitrones.[22]
-
Photodegradation: The extensive π-electron system of the naphthalene ring readily absorbs UV light, promoting the molecule to an excited state. This excited state can then undergo various reactions, including ring-opening, isomerization, or polymerization.[5][7]
-
N-Dealkylation: The N-C bond of the methyl group can be cleaved through various mechanisms, including oxidative pathways, and is a common metabolic route for many amine-containing drugs.[8][10][23]
By understanding these potential pathways, you can better direct your analytical method development to ensure all relevant degradants are monitored throughout your stability studies.
References
- ICH Harmonised Tripartite Guideline, Q1A(R2) Stability Testing of New Drug Substances and Products, ICH, August 2003. [Link]
- ICH Harmonised Tripartite Guideline, Q1B Photostability Testing of New Drug Substances and Products, ICH, November 1996. [Link]
- Forced Degradation Studies for Drug Substances and Drug Products - Scientific Justifications and Best Practices, Pharmaceutical Technology, September 2014. [Link]
- Photodegradation of naphthalene over Fe3O4 under visible light irradiation, Cogent Engineering, January 2019. [Link]
- FDA Guidance for Industry: Q2(R1) Validation of Analytical Procedures: Text and Methodology, FDA, November 2005. [Link]
- Oxidation of Secondary and Primary Amines, SlideShare. [Link]
- Unveiling the Photodegradation Mechanism of Monochlorinated Naphthalenes under UV-C Irradi
- FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products, FDA. [Link]
- This compound PubChem Entry, National Center for Biotechnology Inform
- ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline, European Medicines Agency, August 2003. [Link]
- ICH Q1B: Complete Guide to Photostability Testing, YouTube, November 2023. [Link]
- Q1A (R2) A deep dive in Stability Studies, YouTube, April 2023. [Link]
- A Stability Indicating High Performance Liquid Chromatographic Assay (HPLC) for the Determination of Terbinafine Hydrochloride in Bulk Drug Substance, RJPT, January 2014. [Link]
- Method Validation & Analytical Robustness for Stability-Indicating Assays - FDA Guidelines, CuriRx. [Link]
- This compound hydrochloride PubChem Entry, National Center for Biotechnology Inform
- Stability indicating RP-HPLC method development and validation of Terbinafine in pure and pharmaceutical formulation, World Journal of Advanced Research and Reviews, March 2022. [Link]
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration, International Journal of Applied Pharmaceutics. [Link]
- N-Dealkylation of Amines, Molecules, May 2022. [Link]
- N-Dealkyl
- Forced Degradation Studies, MedCrave, December 2016. [Link]
- 1.32: Side Chain Oxidations, Phenols, Arylamines, Chemistry LibreTexts, September 2022. [Link]
- Reactions on the “Benzylic” Carbon: Bromination And Oxidation, Master Organic Chemistry, June 2018. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Method Validation: Quantifying N-Methyl-N-naphthylmethylamine via HPLC
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs), intermediates, or impurities is non-negotiable. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) method validation for the quantification of N-Methyl-N-naphthylmethylamine, a known impurity and synthetic intermediate.[1][2] We will move beyond a simple checklist of validation parameters, delving into the scientific rationale behind the experimental design and comparing HPLC with viable alternative technologies.
The principles discussed are grounded in the internationally harmonized guidelines set forth by the ICH, specifically ICH Q2(R1), which provides a comprehensive framework for validating analytical procedures.[3][4]
Part 1: Foundational Strategy & Method Development
Before validation can begin, a robust analytical method must be developed. The structure of this compound (Figure 1) provides the critical clues for our chromatographic strategy.
Figure 1. Chemical Structure of this compound Image Source: PubChem CID 84474[1]
The molecule possesses a naphthalene chromophore, which is strongly UV-active, and a secondary amine group, which imparts a basic character.[1][5] This dictates our starting point:
-
Technique: Reversed-Phase HPLC (RP-HPLC) is the logical choice for this moderately polar molecule.
-
Stationary Phase: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and provides excellent hydrophobic retention for the naphthalene moiety.
-
Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is required. The buffer is critical; a slightly acidic pH (e.g., pH 3-4 using phosphate or formate buffer) will ensure the secondary amine is consistently protonated, leading to sharp, symmetrical peak shapes and stable retention times.
-
Detection: Given the naphthalene ring system, UV detection is ideal. Naphthalene exhibits strong absorbance around 220 nm and a distinct, though less intense, peak at approximately 275 nm.[6][7] Monitoring at 275 nm often provides greater selectivity against potential interferences.
A typical starting condition would be a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) with a mobile phase of Acetonitrile:Phosphate Buffer (pH 3.5) run in an isocratic or gradient mode, at a flow rate of 1.0 mL/min, with UV detection at 275 nm.
Part 2: The Validation Workflow: A Self-Validating System
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4] It is not a singular event but a holistic evaluation of the method's performance characteristics. The workflow should be logical, with the results of one test supporting the next.
Experimental Protocols & Acceptance Criteria
Below are the step-by-step protocols for validating the key performance characteristics, grounded in FDA and ICH guidelines.[8][9][10]
1. Specificity/Selectivity
-
Causality: This is the cornerstone of validation. You must prove that the signal you measure comes only from this compound and not from impurities, degradation products, or matrix components. A stability-indicating method must be able to separate the main analyte from its degradation products.[11]
-
Protocol:
-
Prepare a solution of the analyte.
-
Prepare solutions of known related impurities and potential process starting materials (e.g., 1-naphthalenemethylamine).
-
Prepare a placebo or matrix blank.
-
Subject an analyte solution to forced degradation conditions (e.g., acid, base, peroxide, heat, light).
-
Inject all solutions and compare the chromatograms. The analyte peak should be free from co-elution with any other peaks in the spiked and degraded samples. Peak purity analysis using a photodiode array (PDA) detector is highly recommended.
-
-
Acceptance Criteria: The analyte peak is spectrally pure and resolved from all other potential components (Resolution > 2).
2. Linearity & Range
-
Causality: Linearity demonstrates a proportional relationship between the analyte concentration and the detector response over a specified range. This justifies the use of a single-point or multi-point calibration curve for quantification.
-
Protocol:
-
Prepare a stock solution of this compound.
-
Create a series of at least five dilutions spanning the expected working range (e.g., 80% to 120% of the target concentration for an assay).
-
Inject each concentration in triplicate.
-
Plot the average peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.
3. Accuracy
-
Causality: Accuracy measures the closeness of the experimental value to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.
-
Protocol:
-
Prepare a sample matrix (placebo).
-
Spike the matrix with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, 120% of the target concentration), with three replicates at each level.
-
Analyze the samples and calculate the percentage recovery: (Measured Concentration / Spiked Concentration) * 100%.
-
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.
4. Precision
-
Causality: Precision assesses the degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day, different analysts, different equipment).
-
Protocol:
-
Repeatability: Analyze a minimum of six replicates of a homogenous sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and if possible, on a different instrument.
-
-
Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0% for both repeatability and intermediate precision.
5. Limit of Detection (LOD) & Limit of Quantitation (LOQ)
-
Causality: LOD is the lowest concentration that can be reliably detected, while LOQ is the lowest concentration that can be accurately and precisely quantified. This is critical for impurity analysis.
-
Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on Standard Deviation of the Response and the Slope: Use the formula LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ concentration must be demonstrated to have acceptable accuracy and precision.
6. Robustness
-
Causality: Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.
-
Protocol:
-
Vary critical parameters one at a time, such as:
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 5 °C)
-
Flow rate (± 10%)
-
Mobile phase organic composition (± 2%)
-
-
Analyze a standard solution under each condition and evaluate the impact on retention time, peak shape, and quantification.
-
-
Acceptance Criteria: System suitability parameters (e.g., tailing factor, plate count) must still be met, and the quantitative result should not deviate significantly from the nominal value.
Part 3: Comparative Analysis of Analytical Technologies
While HPLC is a robust and widely used technique, it's essential to understand its position relative to other analytical methods. The choice of technology depends on the specific analytical challenge, such as required sensitivity, sample throughput, and available resources.[12][13]
Performance Comparison Table
This table summarizes the typical performance of HPLC compared to its common alternatives for the quantification of a small molecule like this compound.
| Parameter | HPLC-UV | UPLC-UV | GC-MS | LC-MS/MS |
| Principle | Liquid Chromatography | Ultra-Performance LC | Gas Chromatography | Liquid Chromatography |
| Typical Run Time | 15-30 min[13] | 3-10 min[13] | 10-25 min | 2-8 min |
| Relative Sensitivity | Good (µg/mL) | Very Good | Good (ng/mL) | Excellent (pg/mL)[14] |
| Selectivity | Moderate (Chromatographic) | High (Chromatographic) | Very High (Mass Spec) | Exceptional (MS/MS)[15] |
| Derivatization Need | No | No | Often Required[16][17] | No |
| Solvent Consumption | High | Low[12][18] | Very Low | Low |
| System Pressure | Lower (500-6,000 psi)[13][18] | Very High (up to 15,000 psi)[13][18] | N/A | High |
| Best For | Routine QC, Assays | High-throughput screening, complex mixtures | Volatile/semi-volatile compounds, impurity ID | Bioanalysis, trace quantification, impurity ID[14][19] |
In-Depth Comparison
-
HPLC vs. UPLC (Ultra-Performance Liquid Chromatography): UPLC is an evolution of HPLC that uses columns with smaller particle sizes (<2 µm).[18][20] This results in significantly faster analysis times and improved resolution.[12] For a high-throughput lab analyzing many samples of this compound, the investment in a UPLC system could be justified by the dramatic increase in productivity and reduction in solvent consumption.[18][20]
-
HPLC vs. GC-MS (Gas Chromatography-Mass Spectrometry): GC is suitable for volatile and thermally stable compounds. While this compound can be analyzed by GC, its polarity may lead to poor peak shape.[21] Chemical derivatization, such as acylation or silylation, is often required to block the active amine group, increasing volatility and improving chromatography.[16][22][23] This adds a sample preparation step and potential for variability. The mass spectrometer detector, however, provides excellent specificity and structural information, making it powerful for impurity identification.[17]
-
HPLC vs. LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the gold standard for sensitivity and selectivity.[15][19] By coupling an LC system to a tandem mass spectrometer, one can achieve quantification at extremely low levels (pg/mL), which is essential for applications like bioanalysis (measuring drug levels in plasma) or detecting genotoxic impurities.[14][24] For routine quantification of this compound as a process intermediate, LC-MS/MS would likely be overkill, but for trace-level impurity analysis, it is the superior choice.[25]
Conclusion
The validation of an HPLC method for quantifying this compound is a systematic process that must be guided by scientific principles and regulatory expectations. A well-validated RP-HPLC method with UV detection is a robust, reliable, and cost-effective solution for most quality control and assay purposes. The experimental protocols outlined provide a clear pathway to demonstrating that the method is specific, linear, accurate, precise, and robust.
However, the modern analytical laboratory has multiple tools at its disposal. For higher throughput, UPLC offers a significant speed advantage. For definitive identification or analysis of volatile related substances, GC-MS is a powerful alternative, albeit with the likely need for derivatization. For ultimate sensitivity and selectivity in complex matrices, LC-MS/MS is unparalleled. The choice of technology must be fit-for-purpose, aligning the method's capabilities with the specific analytical requirements of the project.
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- HPLC vs. UPLC. WebofPharma.
- Differences between HPLC and UPLC. Pharmaguideline.
- Quality Guidelines. ICH.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
- HPLC Vs UPLC - What's The Difference?. alwsci.
- ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
- Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Forensic Science Review.
- Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. Journal of AOAC INTERNATIONAL.
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A Comparative Guide to Analytical Method Validation for N-Methyl-N-naphthylmethylamine Impurity Profiling
For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical compounds is paramount. This guide provides an in-depth comparison of analytical methodologies for the validation of impurity profiling of N-Methyl-N-naphthylmethylamine, a known process impurity and potential degradant in several active pharmaceutical ingredients (APIs). We will explore both traditional and modern approaches to method validation, grounded in international regulatory guidelines, to provide a comprehensive framework for developing robust and reliable analytical procedures.
The Critical Role of Impurity Profiling
This compound can arise from various synthetic pathways, either as a starting material, intermediate, or by-product.[1][2][3] Its presence, even in trace amounts, can impact the safety and efficacy of the final drug product. Therefore, a well-validated analytical method is not merely a regulatory requirement but a scientific necessity to ensure patient safety and product quality.[4] This guide will compare two principal frameworks for analytical method validation: the traditional approach as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines and the more contemporary Analytical Quality by Design (AQbD) paradigm.[5][6][7]
The Traditional Approach: A Parameter-by-Parameter Validation
The traditional approach to analytical method validation involves systematically evaluating a series of performance characteristics to demonstrate that a method is suitable for its intended purpose.[8][9] The foundational guidance for this is the ICH Q2(R1) document, which has been recently updated to Q2(R2).[5][10][11][12][13][14]
Core Validation Parameters
The following parameters are essential for validating an impurity profiling method for this compound:
-
Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradants, and matrix components.[9][15] For this compound, this means demonstrating that the analytical signal is not affected by the main API or other potential process-related impurities. A powerful tool to demonstrate specificity is through forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products.[16][17] The analytical method must be able to separate the this compound peak from any degradants formed.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[18][19][20] The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[18][19][20] For impurity profiling, a sensitive method with a low LOQ is crucial to control impurities at required safety thresholds. The ICH Q2(R1) guideline suggests several approaches for determining LOD and LOQ, including visual evaluation, signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ), and the standard deviation of the response and the slope of the calibration curve.[18][21]
-
Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. For impurity methods, the range should typically span from the reporting threshold to 120% of the specification limit.
-
Accuracy: This expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[22] For impurity quantification, accuracy is often determined by spiking the drug substance or product with known amounts of this compound at different concentration levels (e.g., LOQ, 100%, and 120% of the specification limit) and calculating the percentage recovery.
-
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is usually evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.
-
Reproducibility: Expresses the precision between laboratories (collaborative studies).
-
-
Robustness: This is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For a High-Performance Liquid Chromatography (HPLC) method, these variations could include changes in pH of the mobile phase, mobile phase composition, column temperature, and flow rate.
A Comparative Overview of Traditional Validation Parameters
| Validation Parameter | Objective | Typical Acceptance Criteria for Impurity Methods |
| Specificity | To demonstrate that the method can distinguish the analyte from other substances. | Peak purity analysis (e.g., using a photodiode array detector) should show no co-eluting peaks. Resolution between the analyte and adjacent peaks should be >1.5. |
| LOD & LOQ | To determine the lowest concentration of the analyte that can be reliably detected and quantified. | LOD: Signal-to-noise ratio ≥ 3:1. LOQ: Signal-to-noise ratio ≥ 10:1. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.99. |
| Range | To define the concentration interval where the method is precise, accurate, and linear. | From reporting threshold to 120% of the specification limit. |
| Accuracy | To demonstrate the closeness of the measured value to the true value. | Recovery of 80-120% for impurities at the specification limit. |
| Precision | To demonstrate the degree of scatter in the results. | Repeatability & Intermediate Precision: Relative Standard Deviation (RSD) ≤ 10% at the specification limit. |
| Robustness | To demonstrate the reliability of the method with minor variations in parameters. | System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits. |
The Modern Approach: Analytical Quality by Design (AQbD)
Analytical Quality by Design (AQbD) is a systematic, proactive approach to analytical method development that begins with predefined objectives and emphasizes understanding of the method and process control.[7][23][24] This approach, encouraged by recent regulatory guidance, aims to build quality into the analytical method from the outset.
The AQbD Workflow
The AQbD process involves a series of structured steps:
Caption: A streamlined workflow of the Analytical Quality by Design (AQbD) approach.
-
Analytical Target Profile (ATP): This is a prospective summary of the performance characteristics of an analytical procedure that ensures the method is "fit for purpose."[23] For this compound impurity profiling, the ATP would define the required LOQ, accuracy, and precision to adequately control this impurity.
-
Critical Quality Attributes (CQAs): These are the performance characteristics of the analytical method that must be controlled to ensure the quality of the results. For an HPLC method, CQAs would include resolution, peak tailing, and retention time.
-
Risk Assessment: This involves identifying and ranking the analytical method parameters that could potentially impact the CQAs. Tools such as a cause-and-effect (Ishikawa) diagram can be used to brainstorm potential variables.
-
Design of Experiments (DoE): DoE is a powerful statistical tool used to systematically investigate the effects of multiple method parameters on the CQAs.[24] This allows for the efficient optimization of the method and a deeper understanding of the relationships between variables.
-
Method Operable Design Region (MODR): The MODR is a multidimensional space of method parameters within which the method's performance has been demonstrated to meet the ATP.[25] Operating within the MODR provides a high degree of assurance of method performance.
-
Control Strategy: This involves defining a set of controls for the analytical method to ensure its ongoing performance. This includes system suitability tests and procedures for monitoring the method's performance over time.
-
Lifecycle Management: AQbD emphasizes that method validation is an ongoing process.[6] The method's performance should be monitored throughout its lifecycle, and adjustments can be made within the MODR without requiring a full revalidation.
Traditional vs. AQbD: A Paradigm Shift
| Feature | Traditional Approach | Analytical Quality by Design (AQbD) Approach |
| Focus | Demonstrating that a pre-defined method works. | Understanding the method to build in robustness and quality. |
| Method Development | Often relies on one-factor-at-a-time (OFAT) experimentation. | Employs multivariate Design of Experiments (DoE) for a systematic approach. |
| Robustness Testing | A separate validation exercise with limited parameter variations. | An integral part of method development, leading to a defined Method Operable Design Region (MODR). |
| Regulatory Flexibility | Changes to method parameters typically require revalidation and regulatory submission. | Changes within the established MODR may not require regulatory pre-approval, allowing for more flexibility. |
| Knowledge Gained | Provides evidence that the method is suitable for its purpose under specific conditions. | Generates a deeper understanding of the method's performance across a range of conditions. |
Experimental Protocols: A Practical Guide
The following protocols provide a framework for validating an HPLC method for the impurity profiling of this compound.
Proposed HPLC Method
A reverse-phase HPLC method with UV detection is a common and effective technique for this type of analysis.[17][26][27]
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-based gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B to ensure the elution of both polar and non-polar compounds.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by the UV spectrum of this compound.
-
Injection Volume: 10 µL
Protocol for Specificity (Forced Degradation)
-
Prepare solutions of the drug substance at a suitable concentration.
-
Expose the solutions to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 105 °C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for a specified duration.
-
-
Analyze the stressed samples, along with an unstressed control sample, using the proposed HPLC method.
-
Evaluate the chromatograms for the separation of the this compound peak from any degradation product peaks. Use a photodiode array detector to assess peak purity.
Protocol for LOQ Determination (Signal-to-Noise Method)
-
Prepare a stock solution of this compound.
-
Prepare a series of dilutions of the stock solution to obtain solutions with decreasing concentrations.
-
Inject a blank solution (diluent) multiple times to determine the baseline noise.
-
Inject the diluted solutions of this compound and measure the signal height of the analyte peak.
-
Calculate the signal-to-noise ratio for each concentration.
-
The concentration at which the signal-to-noise ratio is approximately 10:1 is the LOQ.
Conclusion: Choosing the Right Path for Your Validation
Both the traditional and AQbD approaches to analytical method validation have their merits. The traditional approach is a well-established and widely accepted framework that provides a clear set of requirements. However, the AQbD approach offers a more scientific, risk-based, and proactive way to develop robust and flexible analytical methods.[7][24]
For the impurity profiling of this compound, where the control of trace-level impurities is critical, the enhanced method understanding and robustness offered by the AQbD paradigm can be particularly advantageous. By investing in a more thorough understanding of the analytical method during development, researchers can have greater confidence in the quality and reliability of their data throughout the lifecycle of the drug product.
Ultimately, the choice of validation strategy will depend on the specific requirements of the project, the stage of drug development, and the regulatory expectations. However, a thorough understanding of both approaches will empower scientists to make informed decisions and develop analytical methods that are truly fit for purpose.
References
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- Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures.
- Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation.
- U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- AMSbio. (2023). ICH Guidelines for Analytical Method Validation Explained.
- ResearchGate. (n.d.). 'Quality by Design' approach for the analysis of impurities in pharmaceutical drug products and drug substances.
- IIP Series. (n.d.). ANALYTICAL QUALITY BY DESIGN.
- European Medicines Agency. (2011). Guideline on bioanalytical method validation.
- European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- European Medicines Agency. (2023). Quality: specifications, analytical procedures and analytical validation.
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- Pharmaceuticals and Medical Devices Agency. (n.d.). Quality by Design in the Development of Analytical Procedures.
- Veeprho. (2023). Analytical Quality by Design (AQbD).
- Lösungsfabrik. (2018). What is meant by the limit of detection and quantification (LOD / LOQ)?.
- Separation Science. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve.
- SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
- MedCrave. (2016). Forced degradation studies.
- MDPI. (2023). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.
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- PubChem. (n.d.). This compound.
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- Sanghavi, N. M., & Samarth, M. M. (1994). An improved synthesis of naftifine using phase transfer catalysis. Indian Journal of Chemical Technology, 1(4), 245-247.
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A Comparative Guide to Terbinafine Intermediates: Navigating Synthetic Pathways to a Key Antifungal Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Landscape of Terbinafine
Terbinafine, an allylamine antifungal agent, is a cornerstone in the treatment of various mycoses. Its efficacy stems from the specific inhibition of squalene epoxidase, a critical enzyme in the fungal ergosterol biosynthesis pathway.[1] The industrial synthesis of this potent therapeutic is not monolithic; rather, it is a landscape of varied chemical pathways, each with its own set of key intermediates, advantages, and challenges. This guide provides an in-depth, comparative analysis of the pivotal intermediates in Terbinafine synthesis, with a focus on N-Methyl-N-naphthylmethylamine and its alternatives. By examining the experimental data, reaction efficiencies, and economic viability of different synthetic routes, we aim to equip researchers and drug development professionals with the critical insights needed to navigate this complex synthetic terrain.
Core Intermediates and Their Synthetic Roles
The synthesis of Terbinafine, chemically (E)-N-(6,6-dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphthalenemethanamine, can be conceptually dissected into the formation of two key fragments: the naphthylmethylamine moiety and the C9 side-chain, followed by their coupling. The choice of intermediates and the coupling strategy define the overall efficiency, cost, and impurity profile of the manufacturing process.
At the heart of many synthetic routes lies This compound (also known as N-Methyl-1-naphthalenemethanamine). This secondary amine serves as the backbone onto which the allylic side chain is introduced. However, the strategies for its coupling with the side-chain precursor vary significantly, leading to the use of different, and equally critical, co-intermediates.
This guide will explore the following key synthetic pathways and their associated intermediates:
-
The Condensation Route: Coupling this compound with a halogenated side-chain.
-
The Heck Coupling Route: An alternative coupling strategy involving a halo-propenyl intermediate.
-
The Epoxide Route: A pathway proceeding through a hydroxy intermediate.
Below, we delve into a detailed comparison of these routes, focusing on the synthesis, performance, and practical considerations of their respective intermediates.
Pathway 1: The Direct Condensation Route
This is one of the most common and direct approaches to Terbinafine, involving the nucleophilic substitution of a halogenated C9 side-chain with this compound.
Key Intermediates:
-
This compound: The foundational naphthyl component.
-
(E)-1-chloro-6,6-dimethyl-2-hepten-4-yne (or its bromo-analogue): The reactive C9 side-chain.
Synthesis of this compound
The industrial preparation of this compound typically starts from 1-chloromethylnaphthalene, which is then reacted with methylamine.[2] While straightforward, this reaction can be prone to the formation of impurities, particularly the bis-alkylated product. More refined methods involve a two-step process via an N-formyl intermediate to improve purity and yield.[3]
-
Formation of N-methyl-N-(1-naphthylmethyl)-formamide: N-methylformamide is reacted with a strong base like sodium hydride in an anhydrous solvent such as N,N-dimethylformamide (DMF) to generate the corresponding anion. This is followed by the addition of 1-chloromethylnaphthalene.
-
Hydrolysis: The resulting N-methyl-N-(1-naphthylmethyl)-formamide is then hydrolyzed under acidic (e.g., aqueous sulfuric acid) or basic (e.g., aqueous sodium hydroxide) conditions.
-
Work-up and Purification: Following hydrolysis, the reaction mixture is neutralized and extracted with an organic solvent (e.g., toluene). The organic layer is then washed, dried, and the solvent evaporated. The crude product is purified by vacuum distillation to yield pure this compound.
Synthesis of (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne
The synthesis of this key side-chain intermediate is a multi-step process that requires careful control to achieve the desired (E)-isomer, which is crucial for the biological activity of Terbinafine. A common approach involves a Sonogashira coupling reaction.
-
Sonogashira Coupling: Trans-1,3-dichloropropene is reacted with tert-butylacetylene in the presence of a palladium catalyst (e.g., bis(triethylphosphine)palladium(II) chloride) and a copper co-catalyst (e.g., cuprous iodide) in a suitable solvent like tetrahydrofuran (THF) with an organic base (e.g., tri-n-pentylamine).
-
Reaction Conditions: The reaction is typically carried out at a controlled temperature, for instance, by the dropwise addition of tert-butylacetylene to maintain the reaction temperature at 40°C.
-
Work-up and Purification: After the reaction is complete, the mixture is worked up by washing with dilute ammonia water. The organic phase is then dried and concentrated. The crude product is purified by vacuum distillation.
Performance and Comparison
| Intermediate | Synthetic Steps | Typical Yield | Purity | Key Considerations |
| This compound | 2 (via formamide) | ~85%[4] | High | Avoids bis-alkylation impurity. Requires handling of sodium hydride and vacuum distillation. |
| (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne | 1 (coupling) | 85-92% | High (E)-isomer ratio | Requires expensive palladium catalysts. Stereoselectivity is crucial. |
This direct condensation route is widely used due to its high overall yield. However, the cost of the palladium catalyst for the side-chain synthesis can be a significant economic factor.[5]
Caption: Synthetic pathway of Terbinafine via direct condensation.
Pathway 2: The Heck Coupling Route
This pathway offers an alternative strategy for forming the crucial C-N bond, proceeding through a different set of intermediates.
Key Intermediates:
-
This compound: As in the previous route.
-
1,3-Dichloropropene: A commercially available starting material.
-
N-(3-chloro-2-propenyl)-N-methyl-1-naphthalene-methylamine: The key intermediate for the subsequent coupling reaction.
-
tert-Butylacetylene: The source of the terminal alkyne moiety.
Synthesis of N-(3-chloro-2-propenyl)-N-methyl-1-naphthalene-methylamine
This intermediate is synthesized by the alkylation of this compound with 1,3-dichloropropene.[5]
-
Alkylation: this compound is reacted with 1,3-dichloropropene in the presence of a base, such as potassium carbonate, in a solvent like methyl ethyl ketone.
-
Reaction Conditions: The reaction mixture is heated to facilitate the nucleophilic substitution.
-
Work-up and Purification: After the reaction, the inorganic salts are filtered off, and the solvent is removed under reduced pressure to yield the crude product, which can be used in the next step without further purification.
The Final Coupling Step
The N-(3-chloro-2-propenyl)-N-methyl-1-naphthalene-methylamine intermediate then undergoes a Heck-type coupling reaction with tert-butylacetylene. This reaction can be catalyzed by either palladium or nickel complexes.[5]
Performance and Comparison
| Catalyst | Molar Percent | Reaction Time (hours) | Temperature (°C) | Purity of Crude Terbinafine (HPLC A%) |
| NiCl₂ | 0.77 | 1 | 90-95 | 83.6% |
| PdCl₂(PPh₃)₂ | 1.4 | 4 | 90-95 | 81.7% |
Data sourced from Patent US7838704B2[5]
This route is characterized by its brevity and generally good overall yield.[5] A significant advantage is the potential to use more economical nickel catalysts instead of palladium, which can drastically reduce production costs.[6] However, tert-butylacetylene remains a relatively expensive starting material.[5]
Caption: Synthetic pathway of Terbinafine via Heck coupling.
Pathway 3: The Epoxide Route
This synthetic strategy introduces the side chain via an epoxide intermediate, followed by dehydration to form the final product.
Key Intermediates:
-
This compound: The common starting point.
-
Epichlorohydrin: Used to form the epoxide ring.
-
1-[N-methyl-N-(1-naphtylmethyl)amino]-2,3-epoxypropane: The key epoxide intermediate.
-
Lithium tert-butylacetylide: The nucleophile that opens the epoxide ring.
-
N-Methyl-N-(1-naphthylmethyl)-6,6-dimethyl-2-hydroxyheptan-4-ynyl-1-amine: The resulting secondary alcohol.
Synthesis of the Hydroxy Intermediate
-
Epoxidation: this compound is reacted with epichlorohydrin in the presence of a base to form 1-[N-methyl-N-(1-naphtylmethyl)amino]-2,3-epoxypropane.
-
Ring Opening: The epoxide intermediate is then reacted with lithium tert-butylacetylide. This nucleophilic attack opens the epoxide ring, forming N-Methyl-N-(1-naphthylmethyl)-6,6-dimethyl-2-hydroxyheptan-4-ynyl-1-amine.
Dehydration to Terbinafine
The final step involves the dehydration of the secondary alcohol to introduce the double bond, yielding a mixture of (E) and (Z) isomers of Terbinafine. The stereoselectivity of this step is a critical consideration.
Performance and Comparison
This route avoids the direct use of halogenated side-chains but introduces the challenge of controlling the stereochemistry during the dehydration step. The formation of the undesired (Z)-isomer can reduce the overall yield of the desired (E)-Terbinafine and necessitates purification steps to meet pharmacopeial standards.[5] The use of lithium tert-butylacetylide also requires careful handling due to its reactivity.
Caption: Synthetic pathway of Terbinafine via an epoxide intermediate.
Analytical Methods for Quality Control
Regardless of the synthetic route chosen, rigorous analytical control of intermediates and the final active pharmaceutical ingredient (API) is paramount. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of Terbinafine and its intermediates, as well as for quantifying impurities.
A typical stability-indicating RP-HPLC method for Terbinafine might employ a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[7][8][9][10] Detection is commonly performed using a UV detector at a wavelength around 223-280 nm.[7][11] Gas Chromatography (GC) can also be used, particularly for the analysis of volatile impurities.[12]
Impurity profiling is a critical aspect of quality control, as different synthetic routes can lead to different impurity profiles. Common impurities in Terbinafine synthesis include the (Z)-isomer, over-alkylated byproducts, and unreacted starting materials.[13][14]
Safety and Handling of Intermediates
The safe handling of all chemical intermediates is of utmost importance in a laboratory and industrial setting.
-
This compound and its hydrochloride salt: These compounds are irritants.[15] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and lab coats, should be worn. Work should be conducted in a well-ventilated area or a fume hood.
-
Halogenated Intermediates (e.g., 1-chloromethylnaphthalene, 1,3-dichloropropene, (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne): These are reactive alkylating agents and should be handled with caution as they can be irritants and potentially harmful.
-
Organometallic Reagents (e.g., lithium tert-butylacetylide, Grignard reagents): These are highly reactive and often pyrophoric. They must be handled under an inert atmosphere (e.g., nitrogen or argon) by trained personnel.
-
Catalysts (e.g., Palladium and Nickel complexes): These can be toxic and should be handled with care to avoid inhalation of dust or skin contact.
Always consult the Safety Data Sheet (SDS) for each specific chemical before use for detailed handling and safety information.
Conclusion: A Comparative Perspective
The choice of a synthetic route for Terbinafine is a multifactorial decision that balances economic considerations, process efficiency, safety, and the desired purity of the final product.
-
The Direct Condensation Route is a robust and high-yielding pathway, with the primary economic consideration being the cost of the palladium catalyst required for the synthesis of the (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne intermediate.
-
The Heck Coupling Route offers a potentially more cost-effective alternative by enabling the use of cheaper nickel catalysts. However, the use of the expensive starting material, tert-butylacetylene, remains a drawback.
-
The Epoxide Route presents a different synthetic strategy but introduces challenges in controlling the stereoselectivity of the final dehydration step, which can impact the overall yield of the desired (E)-isomer.
Ultimately, the optimal synthetic strategy will depend on the specific capabilities and economic constraints of the manufacturing environment. A thorough understanding of the chemistry, performance, and handling requirements of each key intermediate is essential for the successful and efficient production of the vital antifungal agent, Terbinafine.
References
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- Gupta, B., Babu, B. R., Gyanda, K., Panda, S. S., & Jain, S. C. (2014). Stereoselective Methodology for the Synthesis of an Antifungal Allylamine: Terbinafine. Letters in Organic Chemistry, 11(2), 141-144.
- SynThink Research Chemicals. Terbinafine EP Impurities & USP Related Compounds.
- Das, B., M, P. R., Vishwanath, B. A., D, S., & Amreen, N. (2020). Stability indicating RP-HPLC method development and validation of Terbinafine in pure and pharmaceutical formulations. World Journal of Pharmacy and Pharmaceutical Sciences, 9(12), 1165-1175.
- Somepally, S., Khandapu, B. M., & Bollikolla, H. B. (2025). Synthesis and Characterization of Compounds Related to Terbinafine Hydrochloride. Journal of Chemical Health Risks.
- Panda, S. S. (2014). Stereoselective methodology for the synthesis of an antifungal allylamine: Terbinafine. Letters in Organic Chemistry, 11(2), 141-144.
- Kanakapura, B., & Penmatsa, V. K. (2016). Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. Journal of Pharmaceutical Analysis, 6(3), 137–149.
- Synthesis and Antifungal Activity of Terbinafine Analogues.
- Kassem, H., & Almardini, M. A. (2013). High performance liquid chromatography method for the determination of terbinafine hydrochloride in semi solids dosage form. International Journal of Pharmaceutical Sciences Review and Research, 21(1), 58-61.
- Stability indicating RP-HPLC method development and validation of Terbinafine in pure and pharmaceutical formulation. World Journal of Advanced Research and Reviews.
- Gopal, P. N. V., Hemakumar, A. V., & Padma, S. V. N. (2008). Reverse Phase HPLC Method for the Analysis of Terbinafine in Pharmaceutical Dosage Forms. Asian Journal of Chemistry, 20(1), 551.
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A Comparative Guide to Naphthylamine-Based Fluorescent Probes: N-phenyl-1-naphthylamine vs. N-Methyl-N-naphthylmethylamine
For the discerning researcher navigating the intricate world of fluorescence spectroscopy, the selection of an appropriate probe is paramount. The naphthylamine scaffold has long been a cornerstone in the design of environmentally sensitive fluorescent dyes, capable of reporting on subtle changes in their immediate surroundings. This guide provides an in-depth comparison of two such probes: the well-established N-phenyl-1-naphthylamine (NPN) and the less characterized N-Methyl-N-naphthylmethylamine .
This analysis is structured to provide not only a direct comparison of their known properties but also to offer expert insights into the potential advantages and disadvantages conferred by their distinct molecular architectures. We will delve into the established experimental utility of NPN and extrapolate the expected performance of this compound based on foundational principles of fluorescence chemistry, addressing a notable gap in currently available comparative data.
At a Glance: Key Structural and Photophysical Distinctions
The core difference between these two molecules lies in the substituent on the amine nitrogen and the linkage to the naphthalene core. NPN features a phenyl group directly attached to the amine, creating a more conjugated system. In contrast, this compound has a methyl group on the amine and a methylene (-CH2-) spacer between the amine and the naphthalene ring. These structural variations are anticipated to have significant consequences for their photophysical properties and, therefore, their applications.
Caption: Chemical structures of N-phenyl-1-naphthylamine (NPN) and this compound.
N-phenyl-1-naphthylamine (NPN): The Established Environmental Probe
N-phenyl-1-naphthylamine is a widely utilized fluorescent probe renowned for its pronounced solvatochromism—its fluorescence emission is highly sensitive to the polarity of its environment.[1] In aqueous, polar environments, NPN exhibits weak fluorescence.[1][2] However, upon partitioning into non-polar, hydrophobic environments, such as the lipid interior of a cell membrane or the hydrophobic core of a micelle, its fluorescence quantum yield increases dramatically, accompanied by a significant blue shift in its emission maximum.[2][3]
This "light-up" property is the cornerstone of its utility in a variety of biological and chemical assays.
Key Performance Characteristics of NPN:
| Property | Value / Characteristic | Source(s) |
| Excitation Maximum | ~337 - 355 nm | [4][5] |
| Emission Maximum | ~407 - 460 nm (environment-dependent) | [4][6] |
| Quantum Yield | Low in polar solvents, high in non-polar solvents | [2][3] |
| Key Feature | Strong fluorescence enhancement and blue-shift in hydrophobic environments | [1][3] |
| Primary Applications | Studying membrane permeability, determining critical micelle concentration (CMC), probing protein-ligand interactions. | [1][4] |
Causality in Experimental Design with NPN:
The utility of NPN in determining the critical micelle concentration (CMC) of surfactants provides an excellent example of its application. Below the CMC, surfactant monomers exist in a polar aqueous environment, and the fluorescence of NPN is quenched. As the surfactant concentration reaches the CMC, micelles form, creating a hydrophobic core. NPN preferentially partitions into this non-polar environment, leading to a sharp increase in fluorescence intensity. By titrating the surfactant and monitoring NPN fluorescence, the CMC can be accurately determined from the inflection point of the fluorescence versus concentration curve.[1][3]
This compound: A Prospective Analysis
Direct experimental data on the fluorescent properties of this compound is notably scarce in peer-reviewed literature. While it has been used as a reagent for fluorescence detection of isocyanates, its detailed photophysical characterization as a standalone probe is not well-documented.[7] However, we can infer its likely behavior based on its structure relative to NPN.
Structural Considerations and Hypothesized Photophysical Properties:
-
The Methylene Spacer: The -CH2- group in this compound separates the nitrogen atom's lone pair from the naphthalene ring's pi-system. This disruption of direct conjugation is expected to result in:
-
Blue-Shifted Absorption and Emission: Compared to NPN, the absorption and emission spectra of this compound are likely to be at shorter wavelengths, closer to that of the parent naphthalene chromophore.
-
Reduced Environmental Sensitivity: The electronic decoupling may lessen the sensitivity of the probe's fluorescence to the polarity of its environment compared to the highly sensitive NPN.
-
-
The N-Methyl Group: The replacement of the phenyl group with a smaller methyl group will reduce the molecule's overall hydrophobicity and steric bulk. This could influence:
-
Binding Affinity and Localization: The smaller size may alter how the probe interacts with and partitions into hydrophobic pockets of proteins or lipid bilayers.
-
Quantum Yield: The electron-donating nature of the methyl group might influence the fluorescence quantum yield, though the effect is likely to be less pronounced than the changes due to the disrupted conjugation.
-
Anticipated Performance vs. NPN:
| Property | N-phenyl-1-naphthylamine (NPN) | This compound (Hypothesized) |
| Excitation/Emission | Longer Wavelength | Shorter Wavelength |
| Environmental Sensitivity | High | Moderate to Low |
| Quantum Yield Change | Large increase in non-polar media | Smaller increase in non-polar media |
| Potential Advantage | Proven track record, high sensitivity | Potentially less disruptive due to smaller size |
| Potential Disadvantage | Larger size may perturb systems | Lower sensitivity, uncharacterized performance |
Experimental Protocol: Measuring Outer Membrane Permeability in Gram-Negative Bacteria with NPN
This protocol illustrates a classic application of NPN, demonstrating its self-validating nature through the use of positive controls.
Caption: Workflow for assessing bacterial membrane permeability using NPN.
Methodology:
-
Cell Preparation:
-
Culture Gram-negative bacteria (e.g., E. coli) to mid-log phase.
-
Harvest cells by centrifugation and wash twice with a suitable buffer (e.g., PBS) to remove media components.
-
Resuspend the cell pellet in the same buffer to a standardized optical density (e.g., OD600 of 0.5).
-
-
NPN Assay:
-
Prepare a stock solution of NPN (e.g., 1 mM in ethanol or DMSO).[1]
-
In a fluorometer cuvette, add the cell suspension.
-
Add the NPN stock solution to a final concentration of 10 µM.
-
Incubate for 5-10 minutes to allow for equilibration of the probe with the outer membrane.
-
Measure the baseline fluorescence. The excitation and emission wavelengths should be optimized for the instrument, but starting points of ~340 nm for excitation and ~410 nm for emission are appropriate for NPN.
-
To initiate the measurement of permeabilization, add the experimental compound or a positive control (e.g., polymyxin B).
-
Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates that the agent has disrupted the outer membrane, allowing NPN to access and partition into the hydrophobic inner phospholipid bilayer.[4]
-
Rationale and Self-Validation:
-
Baseline Fluorescence: The initial low fluorescence confirms that NPN does not readily cross the intact outer membrane of Gram-negative bacteria.
-
Positive Control: The use of a known membrane permeabilizer like polymyxin B validates the assay. A robust increase in fluorescence upon its addition confirms that the cell preparation and the probe are behaving as expected.
-
Time-Resolved Measurement: Monitoring the kinetics of the fluorescence increase provides information on the rate and extent of membrane disruption caused by the test compound.
Conclusion and Future Directions
N-phenyl-1-naphthylamine stands as a robust and well-characterized fluorescent probe, particularly valuable for interrogating the hydrophobicity of its local environment. Its applications in membrane science and surfactant characterization are well-established and supported by a wealth of experimental data.
This compound, on the other hand, represents an intriguing but largely unexplored alternative. Based on its chemical structure, it is hypothesized to be a blue-shifted fluorophore with potentially lower environmental sensitivity than NPN. The lack of direct conjugation between the amine and the naphthalene ring is the primary reason for these expected differences.
For researchers requiring a highly sensitive probe to report on changes in environmental polarity, NPN remains the clear choice. However, for applications where a smaller, potentially less perturbative probe is desired, and where high environmental sensitivity is not a primary requirement, this compound warrants further investigation. The definitive characterization of its photophysical properties would be a valuable contribution to the field, potentially unlocking new applications for this class of fluorescent probes.
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A Comparative Performance Analysis of N-Methyl-N-naphthylmethylamine Derivatives as Monoamine Reuptake Inhibitors
In the landscape of neuropharmacology, the modulation of monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—remains a cornerstone of therapeutic strategies for a multitude of central nervous system disorders, most notably major depressive disorder (MDD). The N-Methyl-N-naphthylmethylamine scaffold has emerged as a privileged structure, giving rise to a class of potent monoamine reuptake inhibitors. This guide provides an in-depth performance comparison of key derivatives, elucidating their selectivity profiles and discussing the structure-activity relationships (SAR) that govern their interactions with the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.
The Significance of Monoamine Reuptake Inhibition
Monoamine transporters are critical regulatory proteins that control the concentration and duration of neurotransmitters in the synaptic cleft. The therapeutic efficacy of many antidepressants stems from their ability to block one or more of these transporters, thereby enhancing neurotransmission. The this compound framework, a key component of the highly successful selective serotonin reuptake inhibitor (SSRI) Sertraline, offers a versatile platform for developing agents with distinct selectivity profiles, ranging from highly selective for a single transporter to broad-spectrum triple reuptake inhibitors (TRIs).
Comparative Analysis of Transporter Inhibition
The performance of this compound derivatives is primarily defined by their binding affinity (Ki) or inhibitory concentration (IC50) for SERT, NET, and DAT. A lower value indicates a higher potency at the respective transporter. The selectivity of a compound is determined by the ratio of its potency for one transporter over the others.
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | Selectivity Profile | Reference |
| Sertraline | ~0.2-2.2 | ~25-420 | ~25-540 | SSRI | [1] |
| Indatraline | 0.42 | 5.8 | 1.7 | TRI | |
| PRC025 | Potent | Potent | Potent | TRI | [2] |
| PRC050 | Potent | Potent | Potent | TRI | [2] |
Note: "Potent" indicates significant inhibitory activity as described in the source, with specific Ki or IC50 values to be further elucidated in dedicated studies.
Sertraline , as the benchmark derivative, exhibits high affinity and selectivity for SERT.[1] Its clinical success as an antidepressant underscores the therapeutic potential of targeting this transporter.[3] More recent research has focused on developing derivatives with broader activity profiles. Compounds like Indatraline and the novel venlafaxine analogs PRC025 and PRC050 are examples of TRIs, which are hypothesized to offer a more rapid onset of action and improved efficacy in treating a wider range of depressive symptoms by concurrently elevating all three key monoamines.[2][4]
Structure-Activity Relationship (SAR) and Mechanistic Insights
The selectivity profile of this compound derivatives is intricately linked to their chemical structure. The substitution pattern on the naphthalene ring and the nature of the N-methyl group are key determinants of transporter affinity and selectivity.
Caption: Structure-Activity Relationship (SAR) of this compound Derivatives.
For instance, the dichlorophenyl substitution in Sertraline is crucial for its high affinity and selectivity for SERT. Altering these substitutions can shift the activity towards NET and DAT. The development of TRIs often involves modifications that reduce the steric hindrance around the nitrogen atom and introduce functionalities that can interact with key residues in the binding pockets of all three transporters.
Experimental Protocols for Performance Evaluation
The determination of a compound's potency and selectivity for monoamine transporters relies on well-established in vitro and in vivo assays.
In Vitro Assays:
1. Radioligand Binding Assay: This assay measures the affinity of a test compound for a specific transporter by quantifying its ability to displace a radiolabeled ligand that is known to bind to the transporter.
Experimental Workflow:
Caption: Workflow for a Radioligand Binding Assay.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the target transporter (SERT, NET, or DAT) in a suitable buffer and isolate the cell membranes by centrifugation.
-
Incubation: In a multi-well plate, incubate the prepared membranes with a specific radioligand (e.g., [³H]citalopram for SERT) and varying concentrations of the test compound.
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
2. Neurotransmitter Uptake Assay: This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells or synaptosomes expressing the target transporter.
In Vivo Assays:
Forced Swim Test (FST): This is a widely used behavioral test in rodents to screen for antidepressant-like activity.[5][6]
Experimental Workflow:
Caption: Workflow for the Forced Swim Test.
Step-by-Step Methodology:
-
Apparatus: A cylindrical container filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.
-
Pre-Test: On the first day, each animal is placed in the water for a 15-minute session.
-
Drug Administration: The test compound or vehicle is administered at specific time points before the test session (e.g., 24, 5, and 1 hour before).
-
Test Session: On the second day, the animal is placed back in the water for a 5-minute session, which is recorded.
-
Behavioral Scoring: An observer, blind to the treatment conditions, scores the duration of immobility (floating with minimal movements to keep the head above water), swimming, and climbing. A decrease in immobility time is indicative of an antidepressant-like effect.[7]
Conclusion
The this compound scaffold has proven to be a highly fruitful starting point for the development of potent and selective monoamine reuptake inhibitors. From the highly selective SSRI Sertraline to emerging triple reuptake inhibitors, this chemical class offers a diverse range of pharmacological profiles. The continued exploration of the structure-activity relationships within this class holds significant promise for the discovery of novel therapeutics with improved efficacy and faster onset of action for the treatment of depression and other neuropsychiatric disorders. The rigorous application of the described in vitro and in vivo experimental protocols is essential for the accurate characterization and comparison of these promising derivatives.
References
- Bilge, S., Bozkurt, A., Bas, D. B., Aksoz, E., Savli, E., Ilkaya, F., & Kesim, Y. (2008). Chronic treatment with fluoxetine and sertraline prevents forced swimming test-induced hypercontractility of rat detrusor muscle. Pharmacology, 82(4), 291–297.
- Cipriani, A., La Ferla, T., Furukawa, T. A., Signoretti, A., Nakagawa, A., Churchill, R., McGuire, H., & Barbui, C. (2009). Sertraline versus other antidepressive agents for depression.
- Sertraline. (2023). In Wikipedia.
- Nikolaus, S., Wittsack, H. J., Beu, M., Antke, C., & Müller-Lutz, A. (2012). Sertraline behavioral response associates closer and dose-dependently with cortical rather than hippocampal serotonergic activity in the rat forced swim stress. Neuroscience, 221, 145–155.
- Gesto, D. S., D'Arrigo, G., Tutone, M., Almerico, A. M., & La Mela, M. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 11(20), 3364–3379.
- Andersen, J., Kristensen, A. S., Bang-Andersen, B., & Strømgaard, K. (2009). Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters.
- Singh, J., & Saadabadi, A. (2023). Sertraline. In StatPearls.
- Gesto, D. S., D'Arrigo, G., Tutone, M., Almerico, A. M., & La Mela, M. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 11(20), 3364–3379.
- Singh, N., & Banga, J. S. (2016). Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures. Scientific Reports, 6, 22725.
- Castagné, V., Moser, P., & Porsolt, R. D. (2009). The forced swim test as a model of depressive-like behavior. Journal of Visualized Experiments, (27), 1087.
- Sanchez, C., Reines, E. H., & Montgomery, S. A. (2014). A comparative review of escitalopram, paroxetine, and sertraline: are they all alike? International Clinical Psychopharmacology, 29(4), 185–196.
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- Bogdanova, O. V., Kanekar, S., D'Anci, K. E., & Renshaw, P. F. (2013). Factors influencing behavior in the forced swim test. Physiology & Behavior, 118, 227–239.
- Popik, P., & Krawczyk, M. (2017). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? Future Medicinal Chemistry, 9(1), 77–93.
- Cipriani, A., La Ferla, T., Furukawa, T. A., Signoretti, A., Nakagawa, A., Churchill, R., McGuire, H., & Barbui, C. (2009). Sertraline versus other antidepressive agents for depression.
- McNeal, K. L., & Slivicki, R. A. (1987). Derivatives of 5-hydroxy-6-methyl-2-aminotetralin. Journal of Medicinal Chemistry, 30(10), 1883–1887.
- Cervo, L., D'Amico, M., & Samanin, R. (1987). Potential antidepressant properties of 8-hydroxy-2-(di-n-propylamino)tetralin, a selective serotonin1A receptor agonist. European Journal of Pharmacology, 144(3), 373–377.
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- Shaw, A. M., Li, Y., D'Andrea, M. R., Lange, H. S., Wessner, K. A., & Schechter, L. E. (2003). Antidepressant-like effects of novel triple reuptake inhibitors, PRC025 and PRC050. European Journal of Pharmacology, 461(2-3), 135–141.
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A Comparative Guide to the Synthesis of N-Methyl-N-naphthylmethylamine: An Analysis of Four Key Methodologies
Introduction
N-Methyl-N-naphthylmethylamine is a key synthetic intermediate, most notably in the production of the allylamine class of antifungal agents, such as Terbinafine.[1] The efficiency, purity, and scalability of the synthesis of this secondary amine are therefore of significant interest to researchers in medicinal chemistry and process development. This guide provides a comparative analysis of four distinct synthetic routes to this compound, offering insights into the mechanistic underpinnings, practical execution, and relative merits of each approach. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to select the most appropriate synthetic strategy for their specific needs, be it lab-scale research or industrial production.
Route 1: Reductive Amination of 1-Naphthaldehyde
Reductive amination is a cornerstone of amine synthesis, valued for its versatility and control.[2] This one-pot reaction combines a carbonyl compound (1-naphthaldehyde) and an amine (methylamine) to form an imine intermediate, which is then reduced in situ to the target secondary amine.
Mechanistic Overview
The reaction proceeds in two main stages within a single pot. First, the nucleophilic methylamine attacks the electrophilic carbonyl carbon of 1-naphthaldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base (an imine). In the second stage, a reducing agent, selectively chosen to be mild enough not to reduce the starting aldehyde, reduces the imine to the final amine product. Common reducing agents for this purpose include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[2]
Experimental Protocol: A Representative Procedure
-
To a solution of 1-naphthaldehyde (1.0 eq) in methanol, add a solution of methylamine (1.2 eq) in methanol at room temperature with stirring.
-
After stirring for 1-2 hours to facilitate imine formation, cool the reaction mixture in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or distillation to yield this compound.
Expertise & Experience Insights
-
Advantages: This method is straightforward and generally provides good yields of the desired secondary amine with minimal formation of the tertiary amine, especially when the stoichiometry is carefully controlled. The reaction conditions are typically mild.
-
Disadvantages: The primary challenge lies in the potential for the reducing agent to also reduce the starting aldehyde, leading to the formation of 1-naphthalenemethanol as a byproduct. The choice of a milder reducing agent like NaBH₃CN can mitigate this, but it is more expensive and toxic. The multi-step process for preparing 1-naphthaldehyde can also be a drawback for large-scale synthesis.[1]
Caption: Reductive amination pathway.
Route 2: Direct Alkylation of Methylamine
This approach represents the most direct method for forming the N-C bond, involving the nucleophilic substitution of a halide on a naphthalene-containing electrophile with methylamine.
Mechanistic Overview
As a primary amine, methylamine acts as a nucleophile, attacking the electrophilic carbon of 1-chloromethylnaphthalene in an SN2 reaction. A proton is subsequently lost from the nitrogen to yield the secondary amine product. A significant challenge with this method is over-alkylation, where the product, this compound (a secondary amine), can act as a nucleophile itself and react with another molecule of 1-chloromethylnaphthalene to form the tertiary amine byproduct.
Experimental Protocol
-
A solution of 1-chloromethylnaphthalene (1.0 eq) in a suitable solvent (e.g., ethanol or THF) is prepared in a pressure vessel.
-
A large excess of a solution of methylamine (e.g., 10 eq or more) is added.
-
The vessel is sealed and the reaction mixture is heated (e.g., to 60-80 °C) for several hours.
-
After cooling, the excess methylamine and solvent are removed under reduced pressure.
-
The residue is taken up in an organic solvent and washed with an aqueous base (e.g., NaOH solution) to remove any hydrochloride salts.
-
The organic layer is dried and concentrated.
-
The product is purified by distillation or chromatography to separate it from unreacted starting material and the over-alkylation product.
Expertise & Experience Insights
-
Advantages: This is a one-step synthesis from a readily available starting material.
-
Disadvantages: The primary drawback is the lack of selectivity, leading to the formation of the tertiary amine as a significant byproduct.[1] Controlling the reaction to favor the secondary amine is difficult and often requires using a large excess of methylamine, which can be impractical on a large scale. The separation of the desired secondary amine from the tertiary amine can also be challenging. A reported yield for this reaction is around 60%.
Caption: Direct alkylation pathway and competing reaction.
Route 3: Two-Step Synthesis via a Formamide Intermediate
This elegant, multi-step approach circumvents the over-alkylation issue inherent in the direct alkylation route by temporarily protecting the nitrogen atom.
Mechanistic Overview
The synthesis begins with the N-alkylation of N-methylformamide with 1-chloromethylnaphthalene to form N-methyl-N-(1-naphthylmethyl)formamide. This reaction is highly selective as the formamide nitrogen is significantly less nucleophilic than the resulting product's nitrogen, preventing further reaction. The second step involves the hydrolysis of the formamide group under either acidic or basic conditions to yield the final secondary amine.
Experimental Protocol
Step 1: Synthesis of N-methyl-N-(1-naphthylmethyl)formamide
-
Charge a flask with 1-chloromethylnaphthalene (1.0 eq), N-methylformamide (1.2 eq), and a phase-transfer catalyst such as tetra-n-butylammonium bromide (0.05 eq).
-
Cool the mixture to 5 °C and add powdered potassium hydroxide (0.5 eq) portion-wise, maintaining the low temperature.
-
After the addition, allow the reaction to warm to room temperature and stir for 4 hours.
-
Dilute the reaction mixture with water and toluene.
-
Separate the organic layer, dry it over sodium sulfate, and remove the solvent under reduced pressure to obtain the crude formamide intermediate.
Step 2: Hydrolysis of the Formamide Intermediate
-
Suspend the crude N-methyl-N-(1-naphthylmethyl)formamide in 10% aqueous sulfuric acid.
-
Heat the mixture to reflux and maintain for 4 hours.
-
Cool the reaction mixture and extract with toluene to remove any non-basic impurities.
-
Basify the aqueous layer to a pH of 10 with 20% aqueous sodium hydroxide.
-
Extract the liberated amine into toluene.
-
Distill the toluene to yield the crude product, which can be further purified by vacuum distillation to obtain pure this compound with a reported yield of 82-85%.[1][3]
Expertise & Experience Insights
-
Advantages: This method offers excellent control and high yields, effectively preventing the formation of the tertiary amine byproduct.[1] It is a robust and scalable process, making it suitable for industrial applications.
-
Disadvantages: This is a two-step process, which may be less desirable for rapid, small-scale synthesis compared to one-pot methods. The use of strong acids or bases for hydrolysis requires careful handling and waste management.
Caption: Two-step synthesis via a formamide intermediate.
Route 4: Eschweiler-Clarke Methylation
The Eschweiler-Clarke reaction is a classic method for the methylation of primary and secondary amines.[4] Starting from 1-(naphthalen-1-yl)methanamine, this reaction provides a direct route to the N-methylated product.
Mechanistic Overview
This reaction is a specific type of reductive amination where formaldehyde serves as the source of the methyl group and formic acid acts as the reducing agent.[4] The primary amine, 1-(naphthalen-1-yl)methanamine, reacts with formaldehyde to form an iminium ion, which is then reduced by a hydride transfer from formic acid. The reaction is driven to completion by the loss of carbon dioxide. A key advantage of this method is that it ceases at the tertiary amine stage and does not produce quaternary ammonium salts.[4][5]
Experimental Protocol: A Plausible Procedure
-
To a flask containing 1-(naphthalen-1-yl)methanamine (1.0 eq), add an excess of formic acid (e.g., 5 eq) and formaldehyde (e.g., 2.5 eq, as a 37% aqueous solution).
-
Heat the reaction mixture to reflux (around 100 °C) for 8-12 hours.
-
Cool the mixture and make it basic by the careful addition of a sodium hydroxide solution.
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts, dry over a suitable drying agent, and remove the solvent in vacuo.
-
The crude product can be purified by distillation or chromatography.
Expertise & Experience Insights
-
Advantages: The Eschweiler-Clarke reaction is typically high-yielding and operationally simple. It is an excellent method for exhaustive methylation of primary amines to the corresponding tertiary amines, but by controlling the stoichiometry, it can be adapted for mono-methylation. It avoids the use of metal hydrides or catalysts.
-
Disadvantages: The reaction requires elevated temperatures and the use of corrosive formic acid. The starting material, 1-(naphthalen-1-yl)methanamine, needs to be synthesized first, which adds a step to the overall process.
Caption: Eschweiler-Clarke methylation pathway.
Comparative Analysis
| Feature | Reductive Amination | Direct Alkylation | Formamide Intermediate | Eschweiler-Clarke Methylation |
| Starting Materials | 1-Naphthaldehyde, Methylamine | 1-Chloromethylnaphthalene, Methylamine | 1-Chloromethylnaphthalene, N-Methylformamide | 1-(Naphthalen-1-yl)methanamine, Formaldehyde, Formic Acid |
| Reaction Type | One-pot reductive amination | SN2 Nucleophilic Substitution | Two-step: Alkylation then Hydrolysis | Reductive Methylation |
| Reported Yield | Good (Typical for this reaction) | Moderate (~60%) | High (82-85%)[1][3] | High (Typical for this reaction) |
| Purity & Selectivity | Good, potential for alcohol byproduct | Poor, significant over-alkylation | Excellent, minimal byproducts | Excellent, no quaternary salt formation |
| Scalability | Moderate | Poor due to excess reagent and purification | Excellent | Good |
| Safety & Handling | Requires careful handling of borohydrides | Use of a pressure vessel | Strong acids/bases for hydrolysis | Corrosive formic acid, high temperature |
| Cost-Effectiveness | Depends on the cost of the aldehyde and reducing agent | Inexpensive starting materials but purification costs | Potentially higher due to two steps, but high yield compensates | Inexpensive reagents |
Conclusion and Recommendations
The choice of a synthetic route for this compound is highly dependent on the specific requirements of the project.
-
For large-scale, industrial production where purity and yield are paramount, the two-step synthesis via a formamide intermediate is the superior choice. Its high yield and selectivity offset the disadvantage of being a two-step process, leading to a more economical and reliable synthesis in the long run.
-
For rapid, small-to-medium scale laboratory synthesis , where a one-pot procedure is desirable and some optimization of reaction conditions is acceptable, reductive amination presents a viable option. Careful selection of the reducing agent and control of the stoichiometry can lead to good yields of the desired product.
-
The Eschweiler-Clarke reaction is also a strong candidate for laboratory synthesis, especially if the starting primary amine is readily available. Its simplicity and typically high yields are attractive features.
-
Direct alkylation is the least favorable method due to its poor selectivity and the challenges associated with purification. It should only be considered if other routes are not feasible and a mixture of products is acceptable.
Ultimately, the in-depth understanding of the advantages and limitations of each of these synthetic pathways will enable the discerning scientist to make an informed decision that best aligns with their synthetic goals.
References
- Process for the preparation of n-methyl-1-naphthalenemethanamine. (2004). Google Patents.
- Eschweiler–Clarke reaction. (2023). In Wikipedia.
- Reductive amination. (2023). In Wikipedia.
- Review of Modern Eschweiler–Clarke Methylation Reaction. (2023). National Center for Biotechnology Information.
- Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. (2022). Journal of the Indian Chemical Society.
- Reduction of Imines and Reductive Amination of Aldehydes and Ketones. (2017). Thieme Chemistry.
- Reductive aminations by imine reductases: from milligrams to tons. (2020). National Center for Biotechnology Information.
- Eschweiler-Clarke reaction: Methylation on amines. (2019). YouTube.
- Eschweiler-Clarke-Methylierung. (n.d.). ResearchGate.
- Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. (2011). ResearchGate.
- Eschweiler-Clarke reaction. (n.d.). Name-Reaction.com.
- Solvent-Free Reductive Amination: An Organic Chemistry Experiment. (2017). ResearchGate.
- N-(1-Naphthyl)formamide. (2007). ResearchGate.
- This compound. (n.d.). PubChem.
- An improved synthesis of naftifine using phase transfer catalysis. (1994). Indian Journal of Chemical Technology.
- A Method for Obtaining N-Alkyl-(naphth-1-yl)methylamines. (2014). ResearchGate.
- Naphthalene, 1-chloromethyl-. (n.d.). Organic Syntheses Procedure.
- This compound hydrochloride. (n.d.). PubChem.
- Novel Synthesis of N-alkyl amines from tandem Coupling of either Methylamine or Nitroalkane with Aldehyde. (2016). ResearchGate.
- Preparation method of N,-N-diethyl-formamide. (2013). Google Patents.
- Process for the preparation of N-(sulfonylmethyl) formamide compounds. (1988). Google Patents.
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A Comparative Guide to the Immunoassay Cross-Reactivity of N-Methyl-N-naphthylmethylamine Analogs: A Focus on Sertraline and its Metabolites
For researchers, clinical toxicologists, and drug development professionals, understanding the analytical behavior of pharmaceutical compounds and their metabolites is paramount. The N-Methyl-N-naphthylmethylamine scaffold is a core component of several therapeutic agents, most notably the selective serotonin reuptake inhibitor (SSRI), sertraline. While effective, sertraline and its analogs present a significant analytical challenge: cross-reactivity in immunoassays. This guide provides an in-depth comparison of the cross-reactivity profiles of sertraline and its primary metabolite, N-desmethylsertraline, offering experimental data, methodological insights, and the causal reasoning behind these analytical phenomena.
The Foundation of Cross-Reactivity: Structural Similarity
Immunoassays, the workhorses of high-throughput screening, rely on the specific binding of an antibody to its target antigen. However, this specificity is not absolute. Cross-reactivity occurs when a substance structurally similar to the target analyte binds to the assay's antibody, potentially leading to a false-positive result.[1] Sertraline, an this compound analog, and its metabolites are well-documented sources of such interference, particularly in screening assays for other drug classes like benzodiazepines.[2][3]
The primary metabolite of sertraline is N-desmethylsertraline (DMS), also known as norsertraline.[4] While DMS is significantly less potent as a serotonin reuptake inhibitor in vivo, its concentration in blood can be higher than the parent drug due to a longer half-life.[5][6][7] The structural difference between sertraline and DMS is the removal of a single methyl group from the amine. This seemingly minor modification, along with other metabolic changes, can profoundly alter the molecule's interaction with antibodies, sometimes making the metabolite a more significant cross-reactant than the parent drug.[8][9]
Caption: Structural relationship between Sertraline, its metabolite, and a common immunoassay target.
Comparative Performance in Immunoassays: A Case Study
The most extensively documented instance of sertraline analog cross-reactivity involves benzodiazepine immunoassays. Early versions of the Cloned Enzyme Donor Immunoassay (CEDIA) were particularly susceptible. Studies revealed that false-positive results for benzodiazepines were frequently observed in patients prescribed sertraline.[3] Subsequent investigations confirmed that metabolites of sertraline were the primary cause of this interference.[8][9]
In response, manufacturers developed improved assays with enhanced antibody specificity. A comparative evaluation of an original CEDIA assay, an improved CEDIA assay, and the Enzyme Multiplied Immunoassay Technique (EMIT II) provides clear quantitative data on this issue.
| Immunoassay Platform | Target Analyte Class | Key Cross-Reactant | Sensitivity | Specificity | Reference |
| Original CEDIA | Benzodiazepines | Sertraline Metabolites | 92% | 93% | [8][9] |
| Improved CEDIA | Benzodiazepines | (Sertraline interference eliminated) | 92% | 98% | [8][9] |
| EMIT II | Benzodiazepines | (No significant sertraline interference) | 87% | 98% | [8][9] |
Analysis of Causality: The data compellingly shows that the specificity of the original CEDIA assay was compromised by sertraline metabolites, leading to a 5% higher rate of false positives compared to improved methods. The development of the "Improved CEDIA" assay involved changing the antibody and antigen to eliminate this cross-reactivity, demonstrating that immunoassay performance is critically dependent on the selection of specific epitopes that distinguish the target from structurally related but clinically irrelevant compounds.[8][9] This underscores the necessity for continuous validation of immunoassays against new and emerging pharmaceuticals.
Experimental Protocol: Assessing Cross-Reactivity via Competitive ELISA
To quantitatively determine the cross-reactivity of an analog, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a standard and robust method. This protocol is designed to be a self-validating system by including essential controls.
Principle: This is an indirect competitive ELISA. The target analyte is coated onto a microplate. A limited amount of primary antibody is incubated with a sample containing the unknown analyte or a known analog. This mixture is then added to the coated plate. The more analyte/analog in the sample, the less primary antibody will be free to bind to the plate. A secondary antibody conjugated to an enzyme (like HRP) binds to the primary antibody, and a substrate is added to produce a colorimetric signal. The signal is inversely proportional to the concentration of the analyte/analog in the sample.
Step-by-Step Methodology:
-
Plate Coating:
-
Dilute the target analyte-protein conjugate (e.g., Diazepam-BSA) to 1-10 µg/mL in a coating buffer (e.g., 0.1 M carbonate-bicarbonate, pH 9.6).
-
Add 100 µL of the coating solution to each well of a 96-well high-binding microplate.
-
Incubate overnight at 4°C.
-
Wash the plate 3 times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate 3 times as described above.
-
-
Competition Reaction:
-
Prepare a serial dilution of the standard analyte (e.g., Diazepam) and the test analogs (Sertraline, N-desmethylsertraline) in assay buffer. Include a zero-analyte control (buffer only).
-
In a separate dilution plate, mix 50 µL of each standard/analog dilution with 50 µL of the primary antibody (e.g., anti-Benzodiazepine monoclonal antibody) diluted to its optimal concentration.
-
Incubate this mixture for 1 hour at room temperature.
-
-
Incubation on Coated Plate:
-
Transfer 100 µL of the antibody-analyte/analog mixtures to the corresponding wells of the coated, blocked plate.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 5 times.
-
-
Detection:
-
Add 100 µL of the enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG), diluted in assay buffer, to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 5 times.
-
Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.
-
Add 50 µL of stop solution (e.g., 2 M H₂SO₄) to each well.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Plot a standard curve of absorbance vs. concentration for the target analyte.
-
Determine the IC₅₀ (concentration causing 50% inhibition) for the standard and each test analog.
-
Calculate percent cross-reactivity using the formula: % Cross-Reactivity = (IC₅₀ of Standard Analyte / IC₅₀ of Test Analog) x 100
-
Caption: Workflow for determining cross-reactivity using a competitive ELISA protocol.
The Imperative of Confirmation: Moving Beyond Screening
It is critical to recognize that all immunoassays are screening tools.[1] Their high sensitivity makes them excellent for ruling out the presence of a drug class, but their limited specificity, as demonstrated by the cross-reactivity of this compound analogs, means that all presumptive positive results require confirmation by a more specific method.
The gold standard for confirmation is mass spectrometry coupled with chromatography, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][11][12] These techniques separate compounds based on their physical properties before identifying them based on their unique mass-to-charge ratio and fragmentation patterns, providing unambiguous identification and quantification.
Caption: Standard workflow from presumptive immunoassay screening to definitive confirmation.
References
- Analysis of sertraline (Zoloft) and its major metabolite in postmortem specimens by gas and liquid chromatography.Journal of Analytical Toxicology.
- Sertraline – isolation methods and quantitation in biological material.
- Analytical methodologies for the determination of sertraline | Request PDF.
- Improved CEDIA Benzodiazepine Assay Eliminates Sertraline Crossreactivity.Clinical Chemistry.
- Improved CEDIA benzodiazepine assay elimin
- A UHPLC METHOD FOR SERTRALINE DETERMIN
- (PDF) A UHPLC METHOD FOR SERTRALINE DETERMINATION.
- Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays.PMC - NIH.
- Structure−Activity Relationships for a Novel Series of Citalopram Analogues at Monoamine Transporters.
- False-Positive Urine Screening for Benzodiazepines: An Association with Sertraline? A Two-year Retrospective Chart Analysis.PMC - NIH.
- Structure–activity relationship studies of citalopram deriv
- Cross Reactants /potential reactants and cross-reactants.
- Desmethylsertraline - Wikipedia.Wikipedia.
- Structural basis for recognition of diverse antidepressants by the human serotonin transporter.PubMed Central.
- Structure-Activity Relationships for a Novel Series of Citalopram Analogues at Monoamine Transporters.PMC - PubMed Central.
- Chemical structures and physical properties of sertraline and...
- The sertraline metabolite, desmethylsertraline, may be implicated in adverse outcomes reported after gestational sertraline use: insights
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- Chemical structures of (a) sertraline, and (b) N-desmethylsertraline or norsertraline.
- Buy this compound | 14489-75-9.Smolecule.
- Comparison of the effects of sertraline and its metabolite desmethylsertraline on blockade of central 5-HT reuptake in vivo.PubMed.
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A Senior Application Scientist's Guide to Evaluating Purification Techniques for N-Methyl-N-naphthylmethylamine
In the landscape of pharmaceutical and materials science research, the purity of an intermediate compound is not merely a quality metric; it is the bedrock upon which the integrity of all subsequent experimental data and the viability of the final product rest. N-Methyl-N-naphthylmethylamine, a key intermediate in the synthesis of several antifungal agents like Terbinafine, exemplifies this principle.[1][2][3] The presence of unreacted starting materials, byproducts, or degradation products can have profound consequences on reaction kinetics, yield, and the toxicological profile of the final active pharmaceutical ingredient (API).
This guide provides an in-depth, comparative analysis of the principal techniques for purifying this compound. Moving beyond a simple recitation of protocols, we will explore the underlying chemical principles that govern the efficacy of each method, offering field-proven insights to guide your selection of the most appropriate strategy for your specific application, whether it be small-scale research or process development.
Understanding the Target: Physicochemical Properties of this compound
A successful purification strategy is fundamentally dictated by the physical and chemical properties of the target molecule. This compound is a secondary amine with a significant aromatic component, which defines its behavior.
| Property | Value | Significance for Purification |
| Appearance | Colorless to yellow or light brown-red liquid/oil[4][5] | The free base is a liquid at room temperature, making simple crystallization of the free base impractical. The development of color may indicate oxidation or other impurities. |
| Molecular Weight | 171.24 g/mol [6] | This moderate molecular weight is suitable for all discussed purification techniques. |
| Boiling Point | 115-120 °C at 1 Torr (mmHg)[5]; 104 °C[4] | The high boiling point at atmospheric pressure necessitates vacuum distillation to prevent thermal decomposition.[7][8][9] |
| Density | 1.05 g/cm³[4][5] | Similar to water, which is a consideration for aqueous extraction steps. |
| Solubility | Sparingly soluble in water[10] (as HCl salt) | The free base is expected to be soluble in common organic solvents like toluene, diethyl ether, and dichloromethane. Its hydrochloride salt is sparingly soluble in water.[10][11] |
| Basicity (pKa) | Not explicitly found, but typical for secondary alkyl-aryl amines | As a secondary amine, it is basic and will readily react with acids to form salts. This property is the cornerstone of purification by acid-base extraction and salt recrystallization.[12] |
| Stability | Sensitive to air and light[11][12] | Purification and storage should be conducted under an inert atmosphere (e.g., nitrogen or argon) and in amber containers to prevent oxidative degradation.[11] |
Comparative Analysis of Purification Techniques
We will evaluate three primary purification methodologies: Vacuum Distillation, Flash Column Chromatography, and Recrystallization via Salt Formation. Each offers distinct advantages and is suited to different scales and purity requirements.
Vacuum Distillation
Principle: This technique separates compounds based on differences in their boiling points. By reducing the pressure, the boiling points of substances are significantly lowered, allowing for the distillation of high-boiling compounds like this compound at temperatures that prevent thermal degradation.[8][9][13] It is exceptionally effective for separating the target compound from non-volatile impurities (e.g., inorganic salts, baseline impurities from synthesis) and from solvents or reagents with vastly different boiling points.
-
System Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum pump with a cold trap and pressure gauge. A Vigreux column can be added for enhanced separation of components with close boiling points.[11]
-
Sample Preparation: Charge the crude this compound (typically a dark oil) into the round-bottom flask, adding a magnetic stir bar or boiling chips for smooth boiling. The flask should not be more than two-thirds full.[11]
-
Distillation: Begin stirring and gradually reduce the pressure to approximately 1-2 mmHg.
-
Heating: Gently heat the flask using a heating mantle. The temperature should be raised slowly.
-
Fraction Collection: Discard any initial low-boiling fractions. Collect the main fraction that distills at the target temperature of 115-120 °C (at 1 mmHg).[5] The purified product should be a colorless to pale yellow oil.
-
Shutdown: Once the main fraction is collected, remove the heat source and allow the system to cool completely before slowly reintroducing air.
Caption: Workflow for the purification of this compound via vacuum distillation.
Flash Column Chromatography
Principle: This method separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. For amines, standard silica gel, which is acidic, can cause strong, irreversible binding or significant tailing of the basic amine product.[12][14] This challenge is overcome by either neutralizing the silica with a competing base (e.g., triethylamine) in the eluent or by using a modified stationary phase like amine-functionalized silica (KP-NH) or basic alumina.[14][15]
-
Stationary Phase Selection: Select an appropriately sized amine-functionalized silica flash column. This is often the most straightforward approach for purifying amines.[14]
-
Mobile Phase (Eluent) Selection: Develop a suitable solvent system using thin-layer chromatography (TLC) on amine-functionalized plates. A common starting point is a gradient of ethyl acetate in hexanes.
-
Column Packing & Equilibration: If packing manually, slurry pack the amine-functionalized silica in the initial mobile phase solvent. Equilibrate the column by flushing with several column volumes of the eluent.
-
Sample Loading: Dissolve the crude amine in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble samples, perform a dry load by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Run the column, applying positive pressure. Collect fractions and monitor the elution using TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
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comparing spectroscopic data of N-Methyl-N-naphthylmethylamine from different sources
For researchers, scientists, and professionals in drug development, the unambiguous identification and characterization of chemical entities are paramount. N-Methyl-N-naphthylmethylamine, a key intermediate in the synthesis of various pharmaceuticals, serves as a pertinent example where rigorous spectroscopic analysis is crucial. This guide provides an in-depth comparison of the spectroscopic data for this compound and its hydrochloride salt, sourced from prominent public databases. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into experimental considerations and data interpretation.
The Importance of Multi-Source Spectroscopic Verification
In the realm of chemical synthesis and analysis, relying on a single source of spectroscopic data can be precarious. Variations in instrumentation, sample preparation, and the purity of the analyte can lead to subtle but significant differences in the observed spectra. By comparing data from different suppliers and databases, researchers can gain a more robust and validated understanding of a compound's spectral signature. This guide will compare data for this compound (the free base) and its hydrochloride salt, primarily referencing data available through the PubChem database, which aggregates information from various contributors including Sigma-Aldrich, Alfa Aesar, and TCI Chemicals.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Proton and Carbon Environments
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Here, we compare the ¹H and ¹³C NMR data for this compound hydrochloride.
Comparative Analysis of ¹H NMR Data
The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The data for this compound hydrochloride is available from Sigma-Aldrich via PubChem.[1]
Table 1: Comparison of ¹H NMR Data for this compound Hydrochloride
| Assignment | Expected Chemical Shift (ppm) | Observed Chemical Shift (ppm) - Sigma-Aldrich | Multiplicity | Integration |
| N-CH₃ | ~2.5 - 3.0 | (Data not explicitly provided in peak list) | Singlet | 3H |
| N-CH₂ | ~4.0 - 4.5 | (Data not explicitly provided in peak list) | Singlet | 2H |
| Naphthalene-H | ~7.4 - 8.2 | (Data not explicitly provided in peak list) | Multiplets | 7H |
| NH⁺ | Variable (broad) | (Data not explicitly provided in peak list) | Singlet (broad) | 1H |
Note: Detailed peak lists were not available in the searched sources, so expected chemical shift ranges for a similar chemical environment are provided for context.
Expert Insights: The protonation of the amine nitrogen to form the hydrochloride salt will lead to a downfield shift of the adjacent methyl and methylene protons compared to the free base due to the electron-withdrawing effect of the positive charge. The N-H proton itself is often broad and its chemical shift is highly dependent on the solvent and concentration.
Comparative Analysis of ¹³C NMR Data
Carbon-13 NMR provides information on the different carbon environments in the molecule. The data for this compound hydrochloride is available from Sigma-Aldrich via PubChem.[1]
Table 2: Comparison of ¹³C NMR Data for this compound Hydrochloride
| Assignment | Expected Chemical Shift (ppm) | Observed Chemical Shift (ppm) - Sigma-Aldrich |
| N-CH₃ | ~35 - 45 | (Data not explicitly provided in peak list) |
| N-CH₂ | ~50 - 60 | (Data not explicitly provided in peak list) |
| Naphthalene-C | ~125 - 135 | (Data not explicitly provided in peak list) |
| Naphthalene-C (quaternary) | ~130 - 140 | (Data not explicitly provided in peak list) |
Note: Detailed peak lists were not available in the searched sources, so expected chemical shift ranges for a similar chemical environment are provided for context.
Expert Insights: Similar to the proton NMR, the carbon signals for the methyl and methylene groups attached to the nitrogen will be shifted downfield in the hydrochloride salt compared to the free base. The aromatic region will show a complex pattern of signals corresponding to the different carbon atoms of the naphthalene ring.
Vibrational Spectroscopy: Probing Functional Groups with IR and Raman
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.
Comparative Analysis of FTIR Data
FTIR spectra are available for both the free base (from TCI Chemicals) and the hydrochloride salt (from Alfa Aesar).[1][2]
Table 3: Comparison of Key FTIR Peaks for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Observed Peaks (Free Base - TCI) | Observed Peaks (HCl Salt - Alfa Aesar) |
| N-H stretch (salt) | 2200-3000 (broad) | Not Applicable | Present (broad) |
| C-H stretch (aromatic) | 3000-3100 | Present | Present |
| C-H stretch (aliphatic) | 2800-3000 | Present | Present |
| C=C stretch (aromatic) | 1450-1600 | Present | Present |
| C-N stretch | 1000-1350 | Present | Present |
Expert Insights: The most significant difference between the FTIR spectra of the free base and its hydrochloride salt is the appearance of a broad absorption band in the 2200-3000 cm⁻¹ region for the salt. This is characteristic of the N-H⁺ stretching vibration of a secondary ammonium salt. The absence of this band in the free base spectrum is a key diagnostic feature.
Mass Spectrometry: Unraveling the Molecular Fragmentation Pattern
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.
Analysis of GC-MS Data for the Free Base
The GC-MS data for this compound (free base) is available from the NIST Mass Spectrometry Data Center.[2] The fragmentation of benzylamines under electron ionization (EI) is well-understood and typically involves cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage).[3][4]
Table 4: Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
| 171 | [M]⁺ | Molecular Ion |
| 142 | [M - C₂H₅]⁺ | Loss of the ethyl group from the amine |
| 128 | [C₁₀H₈]⁺ | Naphthalene cation |
| 115 | [C₉H₇]⁺ | Naphthylmethyl cation rearrangement |
Expert Insights: The fragmentation of this compound is expected to be dominated by the formation of the naphthylmethyl cation (m/z 142) through α-cleavage. The stability of this benzylic-type carbocation makes this a favorable fragmentation pathway. The molecular ion at m/z 171 should also be observable.
Experimental Protocols: A Guide to Reproducible Data Acquisition
To ensure the acquisition of high-quality, reproducible spectroscopic data, it is essential to follow standardized protocols.
Protocol for NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the analyte and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a single scan to check the signal-to-noise ratio.
-
Set the number of scans (typically 8-16 for good signal-to-noise).
-
Set the relaxation delay (D1) to at least 1 second.
-
Process the data with appropriate Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
A larger number of scans will be required (e.g., 128 or more) due to the low natural abundance of ¹³C.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quantitative analysis of quaternary carbons.
-
Process and reference the spectrum similarly to the ¹H NMR.
-
Protocol for FTIR Spectroscopy (ATR)
-
Sample Preparation: For a solid sample, ensure the ATR crystal is clean. Place a small amount of the powder onto the crystal and apply pressure to ensure good contact. For a liquid, a single drop is sufficient.
-
Background Collection: Collect a background spectrum of the empty ATR crystal.
-
Sample Collection: Collect the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The background is automatically subtracted from the sample spectrum. Perform a baseline correction if necessary.
Protocol for GC-MS
-
Sample Preparation: Prepare a dilute solution of the analyte in a volatile solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.
-
GC Method:
-
Use a suitable capillary column (e.g., a non-polar DB-5ms).
-
Set the injector temperature (e.g., 250 °C) and the transfer line temperature (e.g., 280 °C).
-
Develop a temperature program for the oven that allows for good separation of the analyte from any impurities.
-
-
MS Method:
-
Use electron ionization (EI) at 70 eV.
-
Set the mass range to scan (e.g., m/z 40-400).
-
Tune the mass spectrometer according to the manufacturer's recommendations.
-
-
Data Analysis: Identify the peak corresponding to the analyte in the total ion chromatogram (TIC) and analyze the corresponding mass spectrum.
Visualizing the Workflow
A systematic approach is crucial for the acquisition and comparison of spectroscopic data.
Sources
A Comprehensive Guide to the Validation of N-Methyl-N-naphthylmethylamine as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
N-Methyl-N-naphthylmethylamine, recognized by both the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) as Terbinafine Hydrochloride Impurity A , serves as a crucial reference standard in the quality control of the antifungal agent Terbinafine.[1][2] Its proper validation is paramount for the accurate quantification of impurities in Terbinafine drug substance and product, ensuring the safety and efficacy of the final pharmaceutical formulation. This guide will detail the essential validation parameters, present comparative analytical data, and provide step-by-step experimental protocols.
The Imperative of a Well-Characterized Reference Standard
A reference standard is a highly purified compound used as a measurement base for analytical tests. Its own purity, identity, and stability must be unequivocally established to ensure the reliability of the results it is used to generate. The validation process for a reference standard like this compound is a multi-faceted endeavor, encompassing a suite of analytical techniques to build a comprehensive profile of the material. This guide will focus on the key pillars of validation: Identity, Purity, and Stability.
Logical Framework for Validation
The validation of this compound as a reference standard follows a logical progression designed to build a comprehensive and scientifically sound characterization of the material. The workflow begins with unambiguous identification, followed by a thorough assessment of its purity, and finally, an evaluation of its stability over time. Each stage employs orthogonal analytical techniques to provide a multi-dimensional view of the standard's properties.
Caption: Validation workflow for this compound.
I. Identity Confirmation: Unambiguous Structural Elucidation
The foundational step in validating a reference standard is the unequivocal confirmation of its chemical structure. A combination of spectroscopic techniques is employed to provide orthogonal data points, leaving no ambiguity as to the identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) is expected to show distinct signals corresponding to the different types of protons in the molecule.
-
Aromatic Protons: A complex multiplet pattern in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the seven protons of the naphthalene ring system.
-
Methylene Protons (-CH₂-): A singlet or a multiplet (depending on the solvent and proton exchange) for the two protons of the methylene group adjacent to the naphthalene ring.
-
Methyl Protons (-CH₃): A singlet corresponding to the three protons of the methyl group attached to the nitrogen atom.
-
Amine Proton (-NH-): A broad singlet, the chemical shift of which is concentration and solvent dependent.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule, providing further confirmation of the carbon skeleton. The number of signals should correspond to the number of chemically non-equivalent carbon atoms.
Causality of Experimental Choice: NMR is the gold standard for structural elucidation of organic molecules. The combination of ¹H and ¹³C NMR provides a complete picture of the molecule's connectivity and is indispensable for confirming the identity of a reference standard.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.
Expected Fragmentation Pattern (GC-MS with EI): The mass spectrum will show a molecular ion peak ([M]⁺) at m/z 171 (for the free base). Key fragment ions would arise from the cleavage of the benzylic C-N bond, leading to the formation of the naphthylmethyl cation (m/z 141) and the methylaminomethyl radical. The tropylium ion rearrangement of the naphthylmethyl cation can also be observed. The presence of an odd molecular ion is consistent with the Nitrogen Rule for a molecule containing a single nitrogen atom.[3]
Caption: Predicted GC-MS fragmentation of this compound.
Causality of Experimental Choice: Mass spectrometry provides an exact mass measurement, confirming the elemental composition. The fragmentation pattern serves as a molecular fingerprint, offering further structural confirmation that is orthogonal to NMR data.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands:
-
N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ for the secondary amine.
-
C-H Stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.
-
C=C Stretches: Aromatic ring stretches in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: A moderate absorption in the 1020-1250 cm⁻¹ region.
Causality of Experimental Choice: IR spectroscopy is a rapid and reliable method to confirm the presence of key functional groups, providing another layer of evidence for the compound's identity.
II. Purity Assessment: Quantifying the Standard's Integrity
A reference standard must be of the highest possible purity, and this purity must be accurately determined. A combination of chromatographic techniques is ideal for this purpose, as they can separate the main component from any potential impurities.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is the primary technique for assessing the purity of this compound. A stability-indicating method should be developed and validated to ensure that all potential impurities and degradants are separated from the main peak.
Typical HPLC Method Parameters:
| Parameter | Recommended Conditions | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | Acetonitrile/Methanol/Phosphate or Citrate Buffer | A mixture of organic solvents and a buffered aqueous phase allows for the optimization of selectivity and peak shape.[4] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at 223 nm or 282 nm | These wavelengths correspond to the UV absorbance maxima of the naphthalene chromophore.[4][5] |
| Column Temp. | 30-40 °C | Elevated temperature can improve peak shape and reduce viscosity.[4] |
Purity Calculation: The purity of the reference standard is typically determined by area percent from the HPLC chromatogram, assuming all impurities have a similar response factor to the main component at the chosen wavelength.
Gas Chromatography (GC-MS)
GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities. It is particularly useful for detecting residual solvents from the synthesis process.
Typical GC-MS Method Parameters:
| Parameter | Recommended Conditions | Rationale |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) | A non-polar column suitable for a wide range of analytes. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Injector Temp. | 250 °C | Ensures complete vaporization of the sample. |
| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) | Allows for the separation of compounds with a range of boiling points. |
| Detector | Mass Spectrometer (EI mode) | Provides both quantitative data and mass spectra for impurity identification. |
Impurity Profile
A critical aspect of reference standard validation is the identification and characterization of potential impurities. These can be categorized as:
-
Process-Related Impurities: Arising from the synthetic route. For this compound, this could include unreacted starting materials like 1-chloromethylnaphthalene or N-methylformamide, as well as byproducts from side reactions.[6][7]
-
Degradation Products: Formed during storage or handling.
-
Residual Solvents: Organic volatile impurities from the manufacturing process.
III. Comparison with Alternative Reference Standards
In the context of Terbinafine analysis, other related compounds are also used as reference standards for impurity profiling. A comparative analysis of their chromatographic behavior is essential for developing robust analytical methods.
Table of Comparative HPLC Retention Times (Illustrative):
| Compound | Structure | Typical Relative Retention Time (RRT) vs. Terbinafine |
| This compound (Impurity A) | C₁₂H₁₃N | ~0.5 |
| Terbinafine | C₂₁H₂₅N | 1.0 |
| Terbinafine Impurity B (cis-Terbinafine) | C₂₁H₂₅N | ~0.9 |
| Terbinafine Impurity D | C₁₄H₁₅N | ~0.7 |
Note: RRTs are highly method-dependent and should be determined experimentally under specific chromatographic conditions.
Causality of Experimental Choice: A comparative chromatographic study is crucial for developing a specific and selective analytical method. Understanding the elution order and resolution of this compound relative to other potential impurities ensures that the method is fit for its intended purpose of accurately quantifying this specific impurity in the presence of others.
IV. Experimental Protocols
Adherence to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1), is essential for the validation of analytical procedures.[5][8]
Protocol for HPLC Purity Determination
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve the this compound candidate reference standard in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Prepare a dilution of this solution to approximately 0.01 mg/mL for the determination of low-level impurities.
-
-
Chromatographic System:
-
Use a validated HPLC system equipped with a UV detector.
-
Equilibrate the C18 column with the mobile phase until a stable baseline is achieved.
-
-
Injection and Analysis:
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and integrate the peak areas.
-
-
Calculations:
-
Calculate the purity by the area normalization method: Purity (%) = (Area of Main Peak / Total Area of all Peaks) x 100
-
Protocol for Stability-Indicating Study
-
Forced Degradation:
-
Subject the this compound standard to stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours.
-
Photolytic Degradation: Expose to UV light (254 nm) and visible light for a defined period.
-
-
-
Analysis:
-
Analyze the stressed samples using the validated stability-indicating HPLC method.
-
-
Evaluation:
-
Assess the peak purity of the main peak to ensure no co-eluting degradants.
-
Determine the extent of degradation and identify any major degradation products.
-
V. Conclusion
The validation of this compound as a reference standard is a rigorous process that underpins the quality control of Terbinafine pharmaceutical products. By employing a multi-technique approach encompassing spectroscopy and chromatography, a comprehensive and scientifically sound characterization can be achieved. This guide provides the foundational knowledge and experimental framework for researchers and drug development professionals to confidently validate and utilize this compound as a reliable reference standard in their analytical workflows. The principles of scientific integrity, meticulous experimental design, and thorough documentation are the cornerstones of this critical process.
References
- ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. 2005. [Link]
- PubChem. This compound hydrochloride.
- Abraham Entertainment.
- Slideshare.
- PubChem. This compound.
- Das B, et al. Stability indicating RP-HPLC method development and validation of Terbinafine in pure and pharmaceutical formulations. World Journal of Pharmaceutical Sciences. 2020. [Link]
- Tirlapurkar V, et al. A comparative study for method development and validation of terbinafine hydrochloride in bulk and pharmaceutical tablet dosage form by UV-visible and RP-HPLC.
- Sivasubramanian L, et al.
- MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
- Asian Journal of Research in Chemistry. Forced degradation study of Terbinafine HCl by HPLC with PDA detector. [Link]
- The Pharma Innovation Journal. A comparative study for method development and validation of terbinafine hydrochloride in bulk and pharmaceutical tablet dosage form by UV-visible and RP-HPLC. [Link]
- Chemistry LibreTexts. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]
- Google Patents. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
- Indian Journal of Chemical Technology.
- Google Patents. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
- ResearchGate. A validated RP-HPLC method for determination of terbinafine hydrochloride in pharmaceutical solid dosage form. [Link]
- Semantic Scholar. Indonesian Journal of Multidisciplinary Research. [Link]
Sources
- 1. ICH Official web site : ICH [ich.org]
- 2. 1-NAPHTHALENEMETHYLAMINE(118-31-0) 1H NMR spectrum [chemicalbook.com]
- 3. whitman.edu [whitman.edu]
- 4. Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 7. Page loading... [wap.guidechem.com]
- 8. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
A Senior Application Scientist's Guide to Inter-Laboratory Analysis of N-Methyl-N-naphthylmethylamine
Abstract
This guide provides a comprehensive framework for conducting an inter-laboratory comparison of analytical methods for N-Methyl-N-naphthylmethylamine (MNA). As a critical intermediate in the synthesis of pharmaceuticals like Terbinafine, ensuring the accuracy and reproducibility of MNA quantification is paramount for quality control and regulatory compliance.[1][2] This document moves beyond rigid templates to offer a deep, technically-grounded comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the causality behind experimental choices, provide self-validating protocols, and present a clear analysis of comparative performance data, empowering researchers and drug development professionals to select and standardize the most appropriate methodology for their needs.
The Imperative for Method Standardization: Foundational Principles
In pharmaceutical development and manufacturing, analytical methods are the bedrock of quality assurance. A method must be validated to ensure it is suitable for its intended purpose, a requirement mandated by regulatory bodies like the FDA and the International Council for Harmonisation (ICH).[3][4] An inter-laboratory comparison study is the ultimate test of a method's transferability and robustness, revealing its performance consistency across different environments, equipment, and analysts.[5]
The success of such a study hinges on a shared understanding of core validation parameters, which serve as the basis for objective comparison.[6][7][8] These include:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components like impurities, degradants, or matrix components.[7]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[6]
-
Accuracy: The closeness of test results obtained by the method to the true value.[8]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as repeatability (intra-assay) and intermediate precision (inter-assay/inter-laboratory).[6]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[8]
-
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Core Analytical Methodologies: A Comparative Overview
The choice of analytical technique is a critical decision driven by the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation. We will compare three workhorse analytical techniques suitable for the analysis of MNA.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis. For MNA, a reverse-phase method is highly effective.[9] The naphthalene moiety in MNA contains a strong chromophore, making it ideally suited for UV detection. This method is known for its robustness and is widely available in QC laboratories.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent separation efficiency and definitive identification through mass fragmentation patterns. Given MNA's boiling point and thermal stability, it is amenable to GC analysis. The NIST Mass Spectrometry Data Center contains reference spectra for MNA, confirming its suitability for GC-MS analysis and showing characteristic mass-to-charge ratio (m/z) peaks at 141 and 170.[10] This technique is particularly powerful for resolving and identifying volatile and semi-volatile impurities.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For ultimate sensitivity and selectivity, especially at trace levels required for impurity analysis, LC-MS/MS is the undisputed leader.[5] This technique is essential when analyzing for genotoxic impurities where acceptable intake limits can be in the nanogram range.[11] By monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode, matrix interferences can be virtually eliminated, providing exceptional data quality.
Designing and Executing the Inter-Laboratory Study
A successful inter-laboratory study requires meticulous planning and a clearly defined protocol to ensure that the only variables are the laboratories themselves.
Study Workflow
Caption: Workflow for a structured inter-laboratory comparison study.
Sample Preparation and Distribution
The cornerstone of the study is a single, homogeneous batch of material. For this guide, we will assume the sample is an Active Pharmaceutical Ingredient (API) spiked with a known concentration of MNA reference standard.
Procedure:
-
Select a representative batch of the API matrix known to be free of MNA.
-
Accurately prepare a stock solution of high-purity MNA reference standard.
-
Spike the API matrix with the MNA stock solution to achieve a target concentration relevant to process control or impurity specifications.
-
Homogenize the spiked material thoroughly to ensure uniform distribution.
-
Package the material into identical, sealed, and clearly labeled containers for distribution to each participating laboratory.
Detailed Experimental Protocols
The following protocols are designed to be self-validating systems. Each includes system suitability tests (SSTs) to ensure the instrumentation is performing correctly before sample analysis commences.
Protocol 1: RP-HPLC with UV Detection
This method is designed for robustness and is suitable for assay and purity determinations where sensitivity is not the primary concern.
Workflow Diagram:
Caption: Experimental workflow for HPLC-UV analysis of MNA.
Methodology:
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of MNA reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serially diluting the Standard Stock Solution.
-
Sample Solution: Accurately weigh approximately 100 mg of the inter-laboratory sample into a 100 mL volumetric flask. Add ~70 mL of diluent, sonicate for 10 minutes, dilute to volume, and mix. Filter through a 0.45 µm PTFE syringe filter before injection.
-
-
Instrumental Conditions:
Parameter Setting Causality Column C18, 4.6 x 150 mm, 5 µm Standard reverse-phase column providing good retention and peak shape for aromatic amines. Mobile Phase Acetonitrile : (0.1% Formic Acid in Water) (60:40 v/v) Formic acid ensures the amine is protonated, improving peak shape and minimizing tailing.[9] Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column, ensuring good efficiency. Column Temp. 30 °C Provides stable retention times and improves peak symmetry. Injection Vol. 10 µL Balances sensitivity with the risk of peak overload. UV Detection 225 nm Wavelength of high absorbance for the naphthalene chromophore. | Run Time | 15 minutes | Sufficient to elute MNA and any potential related impurities. |
-
Data Analysis:
-
Perform a linear regression of the peak area versus concentration for the calibration standards. The correlation coefficient (r²) should be ≥ 0.995.
-
Calculate the concentration of MNA in the sample solution using the regression equation.
-
Protocol 2: GC-MS
This method offers higher specificity than HPLC-UV and is excellent for confirming identity and separating MNA from other volatile or semi-volatile compounds.
Workflow Diagram:
Caption: Experimental workflow for GC-MS analysis of MNA.
Methodology:
-
Sample Preparation:
-
Solvent: Methylene Chloride.
-
Internal Standard (IS) Stock: Prepare a 1000 µg/mL solution of a suitable internal standard (e.g., Acenaphthene-d10) in Methylene Chloride.
-
Standard Stock Solution (1000 µg/mL): Prepare as in the HPLC method, but use Methylene Chloride as the solvent.
-
Calibration Standards: In separate vials, add appropriate aliquots of the MNA stock solution and a fixed amount of the IS stock. Dilute to a final volume to cover a range of e.g., 0.1 - 20 µg/mL.
-
Sample Solution: Accurately weigh ~50 mg of the sample, dissolve in Methylene Chloride, spike with the same fixed amount of IS, and dilute to 50 mL in a volumetric flask.
-
-
Instrumental Conditions:
Parameter Setting Causality Column DB-5ms, 30 m x 0.25 mm, 0.25 µm A robust, general-purpose column providing excellent separation for a wide range of analytes. Carrier Gas Helium, constant flow at 1.2 mL/min Inert carrier gas providing good chromatographic efficiency. Inlet Temp. 280 °C Ensures rapid and complete volatilization of the analyte. Injection 1 µL, Split 20:1 Split injection prevents column overloading and ensures sharp peaks. Oven Program 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min Temperature program designed to elute MNA effectively while separating it from other components. MS Source Electron Ionization (EI) at 70 eV Standard ionization energy that produces reproducible fragmentation patterns for library matching. | MS Mode | Scan (50-350 amu) or SIM | Scan mode for qualitative analysis; Selected Ion Monitoring (SIM) of m/z 171, 141 for quantitative analysis to improve sensitivity.[10] |
-
Data Analysis:
-
Generate a calibration curve by plotting the ratio of the MNA peak area to the IS peak area against the MNA concentration. The correlation coefficient (r²) should be ≥ 0.995.
-
Quantify MNA in the sample by calculating its area ratio to the IS and using the calibration curve.
-
Protocol 3: LC-MS/MS
This protocol is designed for high-sensitivity, trace-level quantification, making it ideal for impurity analysis.
Workflow Diagram:
Caption: Experimental workflow for LC-MS/MS analysis of MNA.
Methodology:
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v) with 0.1% Formic Acid.
-
Internal Standard (IS): MNA-d3 (deuterated) is the ideal IS. Prepare a 1 µg/mL working solution.
-
Calibration & Sample Prep: Follow the HPLC protocol, but add a fixed amount of the IS working solution to every standard and sample. The concentration range should be much lower (e.g., 0.1 - 100 ng/mL) to reflect the higher sensitivity of the technique.
-
-
Instrumental Conditions:
Parameter Setting Causality LC System UPLC/UHPLC system Provides faster analysis and better resolution than standard HPLC. Column C18, 2.1 x 50 mm, 1.7 µm A shorter, smaller particle size column suitable for fast UPLC gradients. Mobile Phase A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile Standard mobile phases for reverse-phase LC-MS. Formic acid is a volatile modifier compatible with MS. Gradient 5% B to 95% B over 3 minutes; hold 1 min; re-equilibrate A rapid gradient to elute the analyte quickly, maximizing throughput. Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column. Column Temp. 40 °C Ensures reproducible chromatography. MS Source Electrospray Ionization, Positive (ESI+) MNA contains a basic nitrogen atom that is readily protonated in the ESI source. | MRM Transitions | MNA: 172.1 -> 141.1; MNA-d3 (IS): 175.1 -> 144.1 | The precursor ion [M+H]+ is selected and fragmented; a specific product ion is monitored for high selectivity. |
-
Data Analysis:
-
Follow the same procedure as for GC-MS, using the peak area ratios of the analyte to the stable-isotope labeled internal standard.
-
Comparative Data Analysis & Discussion
To facilitate comparison, each laboratory would report its results for key validation parameters. The table below shows hypothetical but realistic data that could be expected from such a study.
Table 1: Hypothetical Inter-Laboratory Comparison Data
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (r²) | > 0.998 | > 0.997 | > 0.999 |
| Range | 1 - 100 µg/mL | 0.1 - 20 µg/mL | 0.1 - 100 ng/mL |
| LOD | 0.3 µg/mL | 0.03 µg/mL | 0.03 ng/mL |
| LOQ | 1.0 µg/mL | 0.1 µg/mL | 0.1 ng/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | 99.5 - 101.0% |
| Precision (%RSD) | < 2.0% | < 3.0% | < 1.5% |
Discussion of Results
-
HPLC-UV: This method demonstrates excellent linearity, accuracy, and precision for its intended range. It is the most accessible and cost-effective method for routine QC testing where percent-level quantification is required. Its primary limitation is the relatively high LOQ, making it unsuitable for trace impurity analysis.
-
GC-MS: GC-MS offers a tenfold improvement in sensitivity over HPLC-UV and provides definitive mass spectral confirmation. The slightly higher variability (%RSD) can sometimes be attributed to inlet discrimination or matrix effects, but it remains a highly reliable and specific method. It is an excellent choice for identifying unknown impurities and for routine analysis when higher sensitivity than HPLC-UV is needed.
-
LC-MS/MS: This method is in a class of its own for sensitivity, with an LOQ approximately 1000 times lower than the GC-MS method. The use of a stable-isotope labeled internal standard and MRM detection provides unparalleled accuracy and precision, even in complex matrices. This is the mandatory choice for analyzing MNA as a potential genotoxic impurity or for any application requiring ultra-trace quantification. The main drawbacks are the high cost of instrumentation and the need for specialized expertise. Recent inter-laboratory studies on similar trace-level impurities have highlighted that while mass spectrometry techniques are capable, sample preparation can be a key source of variation between labs.[12]
Conclusion and Recommendations
This guide has detailed a comparative framework for the inter-laboratory analysis of this compound. All three methods—HPLC-UV, GC-MS, and LC-MS/MS—are validatable and fit for purpose, but their applications differ significantly.
-
For routine quality control (assay and major impurities) , the HPLC-UV method is recommended due to its robustness, simplicity, and accessibility.
-
For confirmatory analysis and quantification of semi-volatile impurities , the GC-MS method provides an excellent balance of specificity and sensitivity.
-
For trace-level impurity analysis , particularly for safety assessments or genotoxic potential, the LC-MS/MS method is the only suitable option, providing the necessary sensitivity and selectivity.
A successful inter-laboratory study will not only validate a chosen method but also foster a deeper understanding of its performance characteristics across the organization. By adopting these detailed, scientifically-grounded protocols, research, development, and quality control teams can ensure data integrity and consistency, from early development through to commercial manufacturing.
References
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A Senior Application Scientist's Guide to Assessing the Purity of Commercially Available N-Methyl-N-naphthylmethylamine
For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reliable and reproducible results. N-Methyl-N-naphthylmethylamine is a key intermediate in the synthesis of various pharmaceuticals, most notably the antifungal agent Terbinafine.[1][2] The presence of impurities in this starting material can have significant downstream consequences, impacting reaction yields, impurity profiles of the final active pharmaceutical ingredient (API), and potentially affecting toxicological assessments.
This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of commercially available this compound. It is designed to move beyond a simple listing of procedures, offering insights into the rationale behind experimental choices and emphasizing the creation of self-validating systems for robust purity determination.
Understanding the Impurity Landscape
Before delving into analytical techniques, it is crucial to understand the potential impurities that may be present in commercially available this compound. A thorough understanding of the synthetic route is paramount. One common synthesis involves the reaction of 1-chloromethylnaphthalene with methylamine.[3]
Potential impurities may include:
-
Unreacted Starting Materials: Residual 1-chloromethylnaphthalene and methylamine.
-
Over-alkylation Products: Formation of tertiary amines.
-
Process-Related Impurities: Solvents and reagents used in the synthesis and purification.
-
Side-Reaction Products: A significant concern is the formation of dimers. For instance, in the synthesis of Terbinafine, the presence of 1,4-bis(N-methylaminomethyl) naphthalene and 1,5-bis(N-methylaminomethyl) naphthalene in the this compound starting material can lead to the formation of dimeric drug substance impurities.[4][5]
-
Degradation Products: The stability of the amine can be a factor, with potential for oxidation or other degradation pathways over time.
Orthogonal Analytical Approaches for Purity Assessment
A robust purity assessment relies on the principle of orthogonality, utilizing analytical techniques with different separation and detection principles to provide a comprehensive impurity profile. This guide will focus on three key techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Workflow for Comprehensive Purity Assessment
Caption: A comprehensive workflow for the purity assessment of this compound, employing orthogonal analytical techniques.
Comparison of Commercial this compound
A survey of commercially available this compound reveals that the stated purity generally ranges from 97% to over 98%. It is important to note that the analytical technique used to determine this purity is not always specified by the supplier. Therefore, independent verification is highly recommended.
| Supplier | Stated Purity | Form | CAS Number | Reference |
| Sigma-Aldrich | 98% | Hydrochloride Salt | 65473-13-4 | [6] |
| Tokyo Chemical Industry (TCI) | >98.0% (T) | Free Base (Liquid) | 14489-75-9 | |
| Thermo Fisher Scientific | ≥97.5% (GC, Freebase) | Hydrochloride Salt | 65473-13-4 | [7] |
| CP Lab Chemicals | min 98% | Free Base | 14489-75-9 | [8] |
Experimental Protocols
The following protocols are provided as a robust starting point for the purity assessment of this compound. These methods should be validated in your laboratory to ensure they are fit for your intended purpose, in accordance with ICH Q2(R2) and FDA guidelines.[8][9][10][11]
High-Performance Liquid Chromatography (HPLC-UV) Method
HPLC is a cornerstone technique for purity determination due to its high resolution and sensitivity. A reverse-phase method is generally suitable for a compound of this polarity.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point. A Newcrom R1 column has also been reported for this separation.[10]
-
Mobile Phase A: Water with 0.1% Phosphoric Acid (for non-MS detection) or 0.1% Formic Acid (for MS-compatible methods).[10]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical starting gradient would be 10-90% B over 20 minutes, followed by a hold and re-equilibration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm and 280 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a suitable solvent, such as a mixture of water and acetonitrile, to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.[3]
Data Analysis:
-
Determine the area percent of the main peak relative to the total area of all peaks.
-
Identify and quantify any impurities against a reference standard if available. For unknown impurities, report as area percent.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is an excellent orthogonal technique to HPLC, particularly for volatile and semi-volatile impurities. Given that this compound is a tertiary amine, good chromatographic peak shape can be challenging. Derivatization is an option but may not be necessary with modern inert columns.
Caption: A typical workflow for the GC-MS analysis of this compound.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A low-polarity column such as a 30 m x 0.25 mm, 0.25 µm film thickness HP-5MS or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp 1: 10 °C/min to 200 °C.
-
Ramp 2: 25 °C/min to 280 °C, hold for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
Sample Preparation:
-
Prepare a stock solution of the sample in a volatile organic solvent like dichloromethane or ethyl acetate at a concentration of 1 mg/mL.[12]
-
Further dilute as necessary to fall within the linear range of the instrument.
Data Analysis:
-
Identify the main peak by its retention time and mass spectrum.
-
Screen for impurities and tentatively identify them based on their mass spectra and library matching.
-
Quantify impurities using the area percent method or against a reference standard if available.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful primary analytical method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[4][6][13][14][15] It relies on the direct proportionality between the NMR signal integral and the number of nuclei.
Principle of qNMR Purity Calculation:
The purity of the analyte (P_analyte) can be calculated using the following equation:
P_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
Experimental Protocol:
-
Selection of Internal Standard (IS):
-
The IS must be of high, certified purity.
-
It should be soluble in the same deuterated solvent as the analyte.
-
Its NMR signals should not overlap with any signals from the analyte or impurities.[15]
-
For this compound, suitable internal standards for use in CDCl₃ could include maleic acid or 1,4-dinitrobenzene.
-
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into an NMR tube using a microbalance.[16]
-
Accurately weigh a suitable amount of the chosen internal standard to achieve a similar signal intensity to the analyte.
-
Add a precise volume of a suitable deuterated solvent (e.g., 600 µL of CDCl₃).
-
Ensure complete dissolution, using a vortex mixer if necessary.[17]
-
-
NMR Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure the spectrometer is well-shimmed.
-
Use a 90° pulse.
-
Set a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and the internal standard to ensure full signal relaxation. A D1 of 30-60 seconds is a good starting point.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 8-16 scans).
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the FID.
-
Carefully phase the spectrum.
-
Perform a baseline correction.
-
Integrate a well-resolved, characteristic signal for both the analyte and the internal standard. For this compound, the singlet from the N-methyl group or the methylene protons could be suitable, provided they are free from overlap.
-
Calculate the purity using the formula above.
-
Conclusion
A multi-faceted approach is essential for a reliable assessment of the purity of commercially available this compound. While suppliers provide a stated purity, this should be considered a starting point. A validated HPLC-UV method serves as an excellent primary tool for routine quality control, capable of separating and quantifying the main component and related impurities. GC-MS provides a powerful orthogonal method, particularly for identifying volatile and unknown impurities. Finally, qNMR offers a primary method for determining absolute purity, which can be used to qualify in-house reference standards and provide a high degree of confidence in the purity value. By employing these techniques in a complementary fashion, researchers and drug development professionals can ensure the quality and consistency of this critical synthetic intermediate, ultimately contributing to the integrity of their research and the safety and efficacy of the final pharmaceutical products.
References
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- JEOL Ltd.
- Reading Scientific Services Ltd.
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- ChemBK. N-Methyl-1-Naphthalene Methylamine. [Link]
- Apicule. This compound (CAS No: 14489-75-9)
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- Pharmaffili
- Google Patents. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
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- ProPharma.
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- U.S. Food and Drug Administration. Q2(R2)
- Waters.
- Sanghavi, N. M., & Samarth, M. M. An improved synthesis of naftifine using phase transfer catalysis. Indian Journal of Chemical Technology.
- Federal Institute for Occupational Safety and Health.
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- Bryan Research & Engineering, LLC.
- Google Patents. RO103771B1 - Preparation method of n-(naphthyl-methyl)-heptenamine.
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A Strategic Guide to Amine Protection: Comparing the Ubiquitous Boc Group with the Specialized N-Naphthylmethyl (Nap) Group
Abstract
In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups is paramount to success. This guide provides a detailed comparative analysis of two critical strategies for amine protection: the industry-standard tert-butyloxycarbonyl (Boc) group and the specialized, functionally distinct N-naphthylmethyl (Nap) group. While the Boc group is celebrated for its simplicity and acid lability, the Nap group offers a robust alternative, stable to acidic and basic conditions but cleavable via oxidative or hydrogenolytic methods. This document delves into the mechanistic underpinnings, strategic advantages, and practical applications of each, supported by experimental protocols and comparative data to empower researchers in drug development and complex molecule synthesis to make informed strategic decisions.
Introduction: The Imperative of Orthogonal Synthesis
The construction of complex molecules, particularly in pharmaceutical development, is a game of strategic chemical chess. Each move—each reaction—must be planned to affect only the desired functional group, leaving others untouched. Amines, with their inherent nucleophilicity and basicity, are often key players that require temporary masking to prevent unwanted side reactions. A protecting group must be easily installed, stable to a range of reaction conditions, and, most importantly, cleanly removed without disturbing the rest of the molecule.[1]
The concept of "orthogonality" is the cornerstone of modern protecting group strategy.[2][3] Orthogonal protecting groups are those that can be removed under distinct sets of conditions (e.g., one with acid, one with base, one with hydrogenation), allowing for the selective deprotection of one functional group in the presence of others.[4][5][6] This guide compares the Boc group, a pillar of acid-labile protection, against the Nap group, a member of the benzyl-type family that provides orthogonality through its unique cleavage conditions.
Section 1: The Boc Group - The Industry Workhorse
The tert-butyloxycarbonyl (Boc) group is arguably the most common nitrogen protecting group in non-peptide chemistry.[7] Its popularity stems from a combination of reliability, ease of use, and well-understood reactivity.
Mechanism and Key Properties
The Boc group is typically installed by treating a primary or secondary amine with di-tert-butyl dicarbonate (Boc₂O) and a base.[4][8] This reaction converts the reactive amine into a significantly less nucleophilic carbamate.[4][9]
The defining characteristic of the Boc group is its stability profile:
-
Stable To: Basic conditions, nucleophiles, and catalytic hydrogenation.[8][9] This robustness allows for a wide range of subsequent chemical transformations.
-
Labile To: Acidic conditions.[9][10] The Boc group is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[5][11]
The acid-catalyzed deprotection mechanism proceeds through protonation of the carbamate's carbonyl oxygen, which facilitates the elimination of a stable tert-butyl cation. The resulting unstable carbamic acid intermediate rapidly decarboxylates to liberate the free amine and carbon dioxide.[7][12]
Advantages:
-
Extensive documentation and predictable reactivity.
-
High yields for both protection and deprotection steps.
-
Orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz, Benzyl) protecting groups.[4][6][9]
Disadvantages:
-
Requires strong acid for removal, which can be incompatible with other acid-sensitive functional groups in the substrate.
-
The intermediate tert-butyl cation can cause side reactions like alkylation of nucleophilic residues; scavengers such as anisole are sometimes required.[11]
Section 2: The N-Naphthylmethyl (Nap) Group - A Specialized Alternative
The N-naphthylmethyl (Nap) group, a benzyl-type protecting group, offers a powerful orthogonal strategy for amine protection. While the user's initial query mentioned N-Methyl-N-naphthylmethylamine—a specific secondary amine used as a pharmaceutical intermediate[13][14][15]—the broader and more strategic application in this context is the use of the naphthylmethyl moiety itself as a protecting group.
Mechanism and Key Properties
An amine is typically protected as an N-Nap derivative via reductive amination or alkylation with a naphthylmethyl halide. The resulting N-naphthylmethyl amine is exceptionally stable.
The key feature of the Nap group is its distinct stability profile compared to Boc:
-
Stable To: A wide range of acidic and basic conditions.[16]
-
Labile To: Oxidative cleavage or catalytic hydrogenolysis.[17][18]
Deprotection is most commonly achieved using oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[16][17][19] This oxidative deprotection is highly chemoselective and can be performed under mild, often neutral, conditions.[17]
Advantages:
-
Excellent stability towards acids and bases, making it orthogonal to Boc, Fmoc, and many other groups.
-
Deprotection conditions are mild and do not affect most common functionalities.[17]
-
The naphthyl chromophore can be useful for visualization and reaction monitoring by UV-Vis or fluorescence.[20]
Disadvantages:
-
Oxidative reagents like DDQ are expensive and require careful handling.
-
Hydrogenolysis conditions may not be compatible with other reducible groups (e.g., alkenes, alkynes, Cbz groups).
Section 3: Head-to-Head Comparison: Experimental Insights
The choice between Boc and Nap protection is dictated by the overall synthetic strategy, particularly the presence of other functional groups.
Table 1: Comparative Properties of Boc vs. Nap Protecting Groups
| Feature | Boc (tert-butyloxycarbonyl) | Nap (N-naphthylmethyl) |
| Class | Carbamate | Benzyl-type Amine |
| Installation | Boc₂O, Base | Naphthylmethyl halide + Base or Reductive Amination |
| Stability | Stable: Base, Nucleophiles, H₂/Pd.[8][9] | Stable: Strong Acid, Strong Base.[16] |
| Lability | Labile: Strong Acid (TFA, HCl).[5][11] | Labile: Oxidants (DDQ, CAN), H₂/Pd.[17][19] |
| Key Orthogonality | Orthogonal to Fmoc, Cbz, Benzyl | Orthogonal to Boc, Fmoc, acid/base labile groups |
| Byproducts | CO₂, Isobutylene | Naphthaldehyde, DDQ-H₂ |
| Special Features | Well-established, simple | UV-active, highly stable to acid/base |
Experimental Workflow 1: Protection of a Model Primary Amine (Benzylamine)
This workflow illustrates the standard procedures for installing each protecting group onto a model substrate, benzylamine.
Caption: Workflow for Boc and Nap protection of a primary amine.
Protocol 1A: N-Boc Protection of Benzylamine
-
Dissolve benzylamine (1.0 eq) and triethylamine (TEA, 1.2 eq) in tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates completion.
-
Perform an aqueous workup, extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo to yield the N-Boc protected product.
Protocol 1B: N-Nap Protection of Benzylamine (via Reductive Amination)
-
Dissolve benzylamine (1.0 eq) and 1-naphthaldehyde (1.0 eq) in methanol.
-
Stir at room temperature for 2 hours to form the imine intermediate.
-
Cool the solution to 0 °C and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.
-
Stir for an additional 1 hour at 0 °C, then warm to room temperature.
-
Quench the reaction with water, remove methanol in vacuo, and extract the aqueous residue with dichloromethane.
-
Dry the organic layer over Na₂SO₄ and concentrate to yield the N-Nap protected product.
Experimental Workflow 2: Orthogonal Deprotection Strategies
This workflow highlights the core strategic difference between the two groups. We consider a hypothetical molecule containing both a Boc-protected amine and a Nap-protected amine.
Caption: Orthogonal deprotection of Boc and Nap groups.
Protocol 2A: Selective Boc Deprotection
-
Dissolve the dual-protected substrate (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 10-20 eq) and stir at room temperature.
-
Monitor the reaction by TLC (typically complete in 1-2 hours).
-
Concentrate the mixture in vacuo and co-evaporate with toluene to remove excess TFA.
-
Purify by column chromatography or crystallization after neutralization to isolate the product with the Nap group intact.
Protocol 2B: Selective Nap Deprotection
-
Dissolve the dual-protected substrate (1.0 eq) in a mixture of DCM and water (e.g., 18:1 v/v).[17][21]
-
Add DDQ (1.5-2.5 eq) and stir vigorously at room temperature.
-
Monitor the reaction by TLC (typically complete in 2-8 hours). The reaction mixture will turn dark.
-
Upon completion, quench with aqueous sodium bicarbonate solution and wash the organic layer.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to isolate the product with the Boc group intact.
Table 2: Illustrative Quantitative Comparison of Deprotection
Data are representative values for a typical, non-hindered substrate and may vary.
| Parameter | Boc Deprotection (TFA/DCM) | Nap Deprotection (DDQ, DCM/H₂O) |
| Reagent Equivalents | 10-50 eq TFA | 1.5-2.5 eq DDQ |
| Reaction Time | 0.5 - 3 hours | 2 - 10 hours |
| Typical Yield | >95% | 70 - 95% |
| Workup Complexity | Simple (evaporation, neutralization) | Moderate (quenching, extraction) |
| Cost of Reagent | Low | High |
| Substrate Scope | Limited by acid sensitivity | Limited by sensitivity to oxidation |
Section 4: Application in Drug Development & Complex Synthesis
Case Study 1: Boc Group in Solid-Phase Peptide Synthesis (SPPS) The Boc/Benzyl protection strategy was foundational to the development of SPPS by R.B. Merrifield.[2] In this approach, the N-terminal α-amino group of each amino acid is protected with Boc. After coupling an amino acid to the growing peptide chain on the resin, the Boc group is removed with TFA. This step must be highly efficient and selective, leaving the benzyl-type side-chain protecting groups and the resin linkage intact. The robustness of the Boc group to the coupling conditions and its clean, specific removal by acid make it ideal for this iterative process.[12]
Case Study 2: Nap Group in Natural Product Synthesis Consider the synthesis of a complex natural product containing an acid-sensitive moiety, such as a silyl ether or an acetal, and multiple amine groups that require differentiation. A synthetic chemist might protect one amine with a Boc group and another with a Nap group. Later in the synthesis, if a reaction requires acidic conditions, the Nap-protected amine remains untouched. Conversely, if the final steps require the removal of the Nap group to unmask a reactive site, this can be achieved with DDQ without cleaving the Boc group or the acid-sensitive acetal.[16][17] This orthogonal handle is invaluable for navigating complex synthetic endgames.
Conclusion
The choice between Boc and Nap for amine protection is a strategic one, not a matter of simple substitution. The Boc group remains the go-to choice for general-purpose amine protection due to its simplicity, low cost, and robust stability to a wide array of non-acidic reagents. It is the cornerstone of many well-established synthetic methodologies, particularly in peptide chemistry.
The Nap group , however, is a powerful tool for complex syntheses requiring sophisticated orthogonal schemes. Its exceptional stability to both acidic and basic conditions provides a crucial advantage when manipulating molecules with acid-labile functionalities. The ability to deprotect under mild oxidative conditions opens up synthetic routes that would be inaccessible with a Boc-only strategy. For the modern medicinal or natural product chemist, mastering the application of both the workhorse Boc and the specialist Nap group is essential for designing elegant, efficient, and successful synthetic pathways.
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A Senior Application Scientist's Guide to Catalytic Synthesis of N-Methyl-N-naphthylmethylamine: A Comparative Analysis
For researchers and professionals in drug development and fine chemical synthesis, the efficient construction of carbon-nitrogen bonds is a cornerstone of molecular design. N-Methyl-N-naphthylmethylamine is a valuable tertiary amine, notably serving as a key intermediate in the synthesis of antifungal agents like Terbinafine.[1][2] The choice of catalytic strategy for its synthesis is critical, directly impacting yield, purity, cost, and environmental footprint.
This guide provides an in-depth comparative study of modern catalytic systems for the synthesis of this compound. Moving beyond a simple recitation of protocols, we will explore the mechanistic underpinnings of these systems, providing the causal logic behind experimental choices to empower you in your catalyst selection and process optimization.
Shifting Paradigms in N-Methylation: From Stoichiometric Reagents to Catalytic Cycles
Traditionally, N-methylation reactions have relied on stoichiometric methylating agents such as toxic and reactive methyl halides or dimethyl sulfate.[3] While effective, these methods suffer from poor atom economy and generate significant hazardous waste. Modern organic synthesis has pivoted towards catalytic solutions that are not only more efficient but also align with the principles of green chemistry.
The most prominent and sustainable strategy to emerge is the "Borrowing Hydrogen" or "Hydrogen Auto-Transfer" catalysis.[3] This elegant approach utilizes methanol—an inexpensive, readily available, and sustainable C1 source—as the methylating agent, with water as the only stoichiometric byproduct.[4] This process is a cornerstone of modern N-alkylation and will be a central focus of our comparison.
The general mechanism involves a sequence of catalytic steps:
-
The catalyst temporarily "borrows" hydrogen from methanol, oxidizing it to formaldehyde in situ.
-
The starting amine (N-naphthylmethylamine) condenses with the highly reactive formaldehyde to form an enamine or iminium ion intermediate.
-
The catalyst returns the "borrowed" hydrogen to this intermediate, reducing it to the final N-methylated product and regenerating the catalyst for the next cycle.
This guide will compare both homogeneous and heterogeneous catalysts capable of facilitating this transformation, providing a clear picture of their respective strengths and operational windows.
Comparative Analysis of Leading Catalytic Systems
The selection of a catalyst—whether a soluble homogeneous complex or a solid-state heterogeneous material—is a critical decision point. Homogeneous catalysts often exhibit higher activity and selectivity under milder conditions due to their well-defined active sites.[5] Conversely, heterogeneous catalysts offer significant practical advantages in terms of separation, recovery, and reusability, which are crucial for industrial-scale applications.[3][5][6]
Here, we compare four distinct classes of catalysts that have demonstrated high efficacy in N-methylation reactions.
| Catalyst System | Type | Typical Loading | Methylating Agent | Temp. (°C) | Base/Additive | Avg. Yield (%) | Key Advantages & Considerations |
| (DPEPhos)RuCl₂PPh₃ [4][7] | Homogeneous | 0.5 mol% | Methanol | 120-150 | Weak Base (e.g., Cs₂CO₃) | >95% | Excellent activity and functional group tolerance under weak base conditions. Requires post-reaction purification to remove the metal complex. |
| NHC-Iridium Complexes [8][9] | Homogeneous | 1-2 mol% | Methanol | 110-150 | Base (e.g., Cs₂CO₃, KOtBu) | >90% | Highly tunable for selective mono- or di-methylation.[9] High cost of iridium can be a limiting factor. |
| Platinum on Carbon (Pt/C) [3] | Heterogeneous | 1-5 wt% | Methanol | 130-160 | Strong Base (e.g., NaOH) | ~97% | Excellent reusability (≥4 cycles) and simple product isolation via filtration.[3] Higher temperatures and strong base may be required. |
| Nickel on Mixed Oxide (Ni/ZnAlOₓ) [10][11] | Heterogeneous | ~25 mol% | Methanol | 160-180 | Strong Base (e.g., NaOH) | >90% | Cost-effective and sustainable non-noble metal catalyst.[10] May require higher catalyst loading and temperatures compared to noble metal systems. |
Mechanistic and Workflow Visualizations
To better understand the processes discussed, the following diagrams illustrate the core catalytic cycle and a typical experimental workflow.
Caption: The "Borrowing Hydrogen" catalytic cycle for N-methylation using methanol.
Caption: Generalized experimental workflow for catalytic N-methylation.
Field-Proven Experimental Protocols
The following protocols are representative examples for conducting the N-methylation of N-naphthylmethylamine using both a homogeneous and a heterogeneous catalyst.
Protocol 1: Homogeneous Catalysis with (DPEPhos)RuCl₂PPh₃
This protocol is adapted from established procedures for the N-methylation of anilines.[4][7]
Rationale: This system is chosen for its high efficiency and operation under weakly basic conditions, which can improve tolerance for sensitive functional groups. The low catalyst loading (0.5 mol%) makes it attractive for lab-scale synthesis where catalyst cost is a secondary concern to yield and purity.
Step-by-Step Methodology:
-
Reactor Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add N-naphthylmethylamine (1.0 mmol, 1 equiv.), (DPEPhos)RuCl₂PPh₃ (0.005 mmol, 0.5 mol%), and Cesium Carbonate (Cs₂CO₃, 0.5 mmol, 0.5 equiv.).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with dry Argon or Nitrogen three times to ensure an inert atmosphere.
-
Reagent Addition: Add anhydrous methanol (2.0 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 130°C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a short plug of silica gel to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford pure this compound.
Protocol 2: Heterogeneous Catalysis with Platinum on Carbon (Pt/C)
This protocol is based on the versatile method reported for a wide scope of amines.[3]
Rationale: The Pt/C system is selected for its operational simplicity and excellent reusability. The ability to remove the catalyst by simple filtration dramatically simplifies product purification, making it highly suitable for scale-up and industrial applications.
Step-by-Step Methodology:
-
Reactor Setup: In a pressure-rated glass vial or autoclave, place 5% Pt/C (e.g., 50 mg, ~2.5 mol% Pt relative to amine), N-naphthylmethylamine (1.0 mmol, 1 equiv.), and Sodium Hydroxide (NaOH, 1.0 mmol, 1 equiv.).
-
Reagent Addition: Add methanol (3.0 mL).
-
Reaction: Seal the reactor tightly. Place it in a heating block or oil bath and heat to 140°C with vigorous stirring for 24-36 hours.
-
Monitoring: Progress can be monitored by GC-MS analysis of small, filtered aliquots.
-
Catalyst Removal: Upon completion, cool the mixture to room temperature. Dilute with a suitable solvent like ethanol or ethyl acetate and filter through a pad of Celite® to remove the Pt/C catalyst. The recovered catalyst can be washed, dried, and reused.
-
Work-up: Concentrate the filtrate in vacuo.
-
Purification: The resulting crude product is often of high purity. If necessary, further purification can be achieved by vacuum distillation or column chromatography.
Conclusion and Expert Recommendations
The catalytic N-methylation of N-naphthylmethylamine using methanol represents a significant advancement over classical methods, offering a greener, more efficient, and atom-economical pathway.
-
For laboratory-scale synthesis and rapid discovery, where achieving the highest possible yield with broad functional group compatibility is paramount, homogeneous Ru- and Ir-based catalysts are excellent choices. Their high activity at low loadings and milder base requirements provide a reliable route to high-purity products.
-
For process development and large-scale manufacturing, the benefits of heterogeneous catalysts like Pt/C are undeniable. While they may require more forcing conditions, their ease of separation, recyclability, and lower risk of product contamination with heavy metals make them economically and logistically superior. The development of non-noble metal heterogeneous catalysts, such as those based on Nickel[10] and Cobalt[12], represents an exciting and increasingly viable frontier for sustainable industrial chemistry.
Ultimately, the optimal catalyst is context-dependent. By understanding the mechanistic principles and practical trade-offs detailed in this guide, researchers and process chemists can make informed decisions to best achieve their synthetic goals.
References
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-Methyl-N-naphthylmethylamine
Introduction: N-Methyl-N-naphthylmethylamine (CAS No. 14489-75-9) is a versatile amine compound utilized in various research and development applications, including as a pharmaceutical intermediate and a reagent for isocyanate determination.[1] However, its utility in the laboratory is matched by a significant hazard profile that demands meticulous handling and disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment. Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of responsible scientific practice.
Part 1: Hazard Profile & Risk Assessment: The Foundation of Safe Disposal
The first step in any disposal plan is a thorough understanding of the chemical's intrinsic hazards. The disposal protocol for this compound is dictated by its toxicity, irritancy, and environmental risks. According to the Globally Harmonized System (GHS), this compound presents multiple hazards that directly inform handling and disposal choices.[2][3]
Table 1: GHS Hazard Classification for this compound
| Hazard Code | Classification | Implication for Disposal Protocol |
|---|---|---|
| H301 / H302 | Toxic / Harmful if swallowed[2][3] | High acute toxicity necessitates secure containment to prevent ingestion. All waste is considered acutely hazardous. |
| H315 | Causes skin irritation[2][3][4][5] | Mandates the use of appropriate chemical-resistant gloves during all handling and disposal steps. |
| H319 | Causes serious eye irritation[2][3][4][5] | Requires stringent eye protection (safety goggles or face shield) to prevent contact. |
| H335 | May cause respiratory irritation[2][4][5] | All handling, including waste consolidation, must be performed in a well-ventilated area, preferably a chemical fume hood. |
| H401 / H411 | Toxic to aquatic life, with long-lasting effects[2][3] | Strictly prohibits disposal via the sanitary sewer system. Environmental containment is critical. |
The causality is clear: the compound's potential to cause significant harm upon contact, ingestion, or environmental release defines it as a hazardous waste, which must be managed from generation to final disposal.[6][7]
Part 2: Immediate Safety & Personal Protective Equipment (PPE)
Before beginning any waste consolidation or disposal procedure, ensuring personal and environmental safety is paramount.
Required Personal Protective Equipment (PPE)
-
Eye Protection: Wear tightly fitting safety goggles with side shields or a full-face shield to protect against splashes.[3][8]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling.[9]
-
Body Protection: A standard laboratory coat is required to protect clothing. For larger quantities or in case of a spill, impervious clothing may be necessary.[3][8]
-
Respiratory Protection: All waste handling should occur inside a certified chemical fume hood. If a fume hood is not available or if exposure limits are exceeded, a full-face respirator with appropriate cartridges (e.g., type ABEK-P2) must be used.[9]
Emergency First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[3][9]
-
Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water.[3][9]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[5][9]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Get emergency medical help immediately.[3][9]
Part 3: Step-by-Step Disposal Protocol
The disposal of this compound must follow a systematic process of segregation, containment, and professional management. Under no circumstances should this chemical or its rinsate be disposed of down the drain. [9][10]
Step 1: Waste Identification and Segregation
The principle of waste segregation is to prevent dangerous chemical reactions.[11]
-
Characterize the Waste: Determine if the waste is pure this compound, a solution, or mixed with other reagents.
-
Segregate Incompatibles: Keep amine waste separate from other chemical waste streams.[11] It is critical to avoid mixing with:
Step 2: Containerization and Labeling
Proper containment is essential for safe storage and transport.
-
Select a Compatible Container: Use a clean, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE). The original product container is often the best choice.[14] The container must have a tightly sealing cap.[11][15]
-
Label the Container: As soon as the first drop of waste is added, the container must be labeled.[7] The label must include:
-
The words "HAZARDOUS WASTE "[15]
-
The full chemical name: "This compound "
-
The approximate concentration and quantity.
-
Any other components in the waste mixture.
-
The date accumulation started.
-
Step 3: On-Site Storage (Satellite Accumulation)
Store the prepared waste container in a designated Satellite Accumulation Area (SAA) that meets regulatory requirements.[6]
-
Location: The SAA should be at or near the point of generation.
-
Containment: Store the waste container within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[7]
-
Environment: The storage area must be cool, dry, and well-ventilated, away from direct sunlight and sources of ignition.[11]
-
Closure: The waste container must be kept tightly closed at all times, except when adding waste.[7][15]
Step 4: Final Disposal Pathway
The final step is to transfer the waste to trained professionals.
-
Contact EHS: Arrange for pickup by contacting your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8][9]
-
Documentation: Complete any required waste pickup forms, ensuring all information is accurate.
-
Preferred Disposal Method: The standard and preferred method for final disposal of this type of organic amine waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products like NOx.[9][16]
Part 4: Spill Management & Empty Container Decontamination
Accidental Spill Response
-
Evacuate & Secure: Alert personnel in the immediate area and evacuate if necessary. Ensure adequate ventilation. Remove all sources of ignition.[9]
-
Don PPE: Wear the full PPE described in Part 2.
-
Contain: Cover the spill with a non-combustible absorbent material like sand, diatomaceous earth, or vermiculite.[16]
-
Collect: Carefully sweep or scoop up the absorbent material and place it into a designated, sealable container for hazardous waste.
-
Clean: Clean the spill area thoroughly.
-
Dispose: Label the container with the spilled chemical's name and "Spill Debris" and dispose of it as hazardous waste.[7][14]
Protocol for Empty Container Decontamination
An empty container that held this compound must be decontaminated before it can be disposed of as regular trash.
-
Triple Rinse: Rinse the container thoroughly with a suitable solvent (e.g., acetone or ethanol) three times.[7][8]
-
Collect Rinsate: Crucially, all rinsate must be collected and disposed of as hazardous waste. [8] Add the rinsate to your this compound waste container.
-
Deface Label: Completely remove or deface the original chemical label on the empty container.[7][14]
-
Final Disposal: Once triple-rinsed and with the label defaced, the container may be disposed of as regular laboratory trash, pending institutional policies.[8]
Visualization: Disposal Decision Workflow
The following diagram outlines the critical decision points and procedural flow for managing this compound waste from generation to final disposal.
Caption: Disposal Decision Workflow for this compound.
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A Comprehensive Guide to the Safe Handling of N-Methyl-N-naphthylmethylamine
This guide provides essential safety protocols and logistical plans for the handling and disposal of N-Methyl-N-naphthylmethylamine (CAS RN: 14489-75-9), a chemical intermediate utilized in various research and development applications, including as a reagent for the determination of isocyanates and in the synthesis of terbinafine. As laboratory professionals, it is imperative that we not only follow safety procedures but also understand the rationale behind them to foster a culture of proactive safety and scientific excellence. This document is structured to provide a deep, yet accessible, understanding of the risks associated with this compound and the necessary steps to mitigate them.
Understanding the Hazard Profile
This compound is classified under the Globally Harmonized System (GHS) with several key hazard statements that dictate our handling procedures.[1] A thorough understanding of these hazards is the first step in ensuring laboratory safety.
According to available Safety Data Sheets (SDS), this compound is:
-
Toxic to aquatic life, with long-lasting effects.[2]
The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation.[4][5] The irritant nature of the compound necessitates robust protective measures to prevent any direct contact. While comprehensive toxicological data is not widely available, the chemical structure, an aromatic amine, suggests that caution is warranted.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the required PPE, and the subsequent workflow diagram illustrates the decision-making process for its use.
| Body Part | Personal Protective Equipment | Rationale |
| Eyes/Face | Tightly fitting safety goggles with side-shields (conforming to EN 166 (EU) or NIOSH (US) standards).[2] A face shield may be required for splash hazards. | To prevent contact with the eyes, which can cause serious irritation.[1][2][3] |
| Skin | Chemical-resistant gloves (materials to be selected based on breakthrough time and permeation rate; inspect before use).[2][5] A lab coat or impervious clothing is mandatory.[2] | To prevent skin irritation upon contact.[1][2][3] Contaminated clothing must be removed and washed before reuse.[2] |
| Respiratory | Use in a well-ventilated area is crucial.[3][4] If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.[2] For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be sufficient.[5] For higher-level protection, OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges are recommended.[5] | To prevent respiratory tract irritation.[1][3][5] |
PPE Selection and Usage Workflow
Caption: PPE selection and usage workflow for this compound.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is essential for minimizing risk.
Engineering Controls
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[3][4][5]
-
Eyewash and Safety Shower: Ensure that an operational eyewash station and safety shower are readily accessible in the immediate work area.
Handling Protocol
-
Pre-Handling:
-
Read and understand the Safety Data Sheet (SDS) for this compound.[5]
-
Ensure all necessary PPE is available and in good condition.
-
Prepare your work area in the chemical fume hood, ensuring it is clean and uncluttered.
-
Have spill cleanup materials readily available.
-
-
During Handling:
-
Don the appropriate PPE as outlined in the table above.
-
When weighing the solid, do so in the fume hood to avoid generating dust.
-
If transferring the substance, use a spatula and handle it carefully to prevent spills.
-
Keep the container tightly closed when not in use.[4]
-
Avoid eating, drinking, or smoking in the laboratory.[2]
-
-
Post-Handling:
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4][5]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][4][5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][5]
-
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material.
-
Carefully sweep or scoop up the material and place it in a labeled, sealed container for hazardous waste disposal.[5]
-
Clean the spill area thoroughly.
-
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and any contaminated materials is crucial to protect the environment.
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.
-
Containerization:
-
Collect all waste (unused chemical, contaminated PPE, and spill cleanup materials) in a designated, properly labeled, and sealed hazardous waste container.
-
The label should clearly identify the contents as "Hazardous Waste" and include the chemical name "this compound."
-
-
Storage: Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][5] Do not dispose of this chemical down the drain or in the regular trash.[5]
Waste Disposal Workflow
Caption: Waste disposal workflow for this compound.
By adhering to these guidelines, researchers can work safely with this compound, ensuring personal safety and environmental responsibility.
References
- N-Methyl-1-naphthalenemethanamine SDS. ECHEMI. URL
- This compound | C12H13N | CID 84474. PubChem. URL
- N-Methyl-1-naphthalenemethylamine hydrochloride 65473-13-4 wiki. Guidechem. URL
- Material Safety Data Sheet - N-Methyl-1-naphthalenemethylamine hydrochloride. Cole-Parmer. URL
- MSDS of N-methyl-1-naphthalenemethylamine. Capot Chemical. URL
- N-Methyl-1-naphthalenemethylamine hydrochloride 98. Sigma-Aldrich. URL
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
